molecular formula C17H21ClF6N2O3 B2382610 Flecainide hydrochloride

Flecainide hydrochloride

Numéro de catalogue: B2382610
Poids moléculaire: 450.8 g/mol
Clé InChI: FPTQDMHWQWTIAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flecainide hydrochloride is a useful research compound. Its molecular formula is C17H21ClF6N2O3 and its molecular weight is 450.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3.ClH/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTQDMHWQWTIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Flecainide Hydrochloride's Core Mechanism of Action on Cardiac Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide (B1672765) hydrochloride, a Class Ic antiarrhythmic agent, exerts its primary therapeutic effect through potent, state-dependent blockade of the cardiac sodium channel, Nav1.5. This guide provides a detailed examination of the molecular interactions, electrophysiological consequences, and experimental methodologies that define flecainide's mechanism of action. Quantitative data from key studies are summarized, and experimental workflows are detailed to provide a comprehensive resource for researchers in pharmacology and cardiology.

Introduction

Flecainide is utilized in the management of various cardiac arrhythmias, including supraventricular and ventricular tachycardias.[1] Its efficacy is intrinsically linked to its ability to modulate the function of voltage-gated sodium channels, which are responsible for the rapid upstroke of the cardiac action potential.[1][2] Understanding the nuanced, state-dependent interaction of flecainide with these channels is critical for appreciating its therapeutic window and potential proarrhythmic effects.[2][3] This document synthesizes the current understanding of flecainide's mechanism of action at the molecular level.

State-Dependent Blockade of Nav1.5

Flecainide's interaction with the Nav1.5 channel is not static; its binding affinity is critically dependent on the conformational state of the channel: resting, open, or inactivated. This state-dependent blockade is the cornerstone of its use-dependent effect, where its blocking efficacy increases with higher heart rates.[4]

Preferential Binding to the Open State

A significant body of evidence indicates that flecainide preferentially binds to the Nav1.5 channel when it is in the open conformation.[3][5][6] The drug gains access to its binding site within the channel pore from the cytoplasmic side when the activation gate is open.[3][5] This "open-channel block" is characterized by a rapid onset of inhibition upon channel activation.[2] Studies on non-inactivating mutants of Nav1.5 have demonstrated a time-dependent decay of the sodium current in the presence of flecainide, which is consistent with a pore-blocking mechanism.[5][6]

Low Affinity for Resting and Inactivated States

In contrast to its high affinity for the open state, flecainide exhibits a significantly lower affinity for the resting (closed) and inactivated states of the Nav1.5 channel.[5][6][7] This means that at rest, when most channels are in the closed state, flecainide's blocking effect is minimal.[2] While some local anesthetics are thought to bind directly to the inactivated state, studies suggest that sustained depolarization, which promotes the inactivated state, does not significantly enhance flecainide binding.[5][6]

Trapping within the Channel

A key feature of flecainide's mechanism is its "trapping" within the channel pore.[3][5][6] Once bound to the open state, the subsequent closure of either the activation or inactivation gate traps the flecainide molecule inside.[3][5] This trapping leads to a very slow recovery from block at hyperpolarized membrane potentials, contributing to its potent and long-lasting inhibitory effect.[5][6]

Quantitative Analysis of Flecainide's Electrophysiological Effects

The following tables summarize key quantitative data from electrophysiological studies on flecainide's interaction with cardiac sodium channels.

Table 1: State-Dependent Affinity of Flecainide for Nav1.5

Channel StateIC50 / K_D (µM)Experimental SystemReference
Resting State345 - 365Xenopus oocytes expressing Nav1.5 / HEK cells[2][5][6]
Open State (Use-Dependent)0.61 - 7.4Xenopus oocytes expressing Nav1.5 / HEK cells[2][6]
Open State (Non-inactivating mutant)11Xenopus oocytes expressing Nav1.5[5][6]

Table 2: Kinetic Parameters of Flecainide Block

ParameterValueExperimental ConditionsReference
On-rate constant (k_on)14.9 µM⁻¹s⁻¹Inactivation-deficient Nav1.5 at +30 mV[2]
Off-rate constant (k_off)12.2 s⁻¹Inactivation-deficient Nav1.5 at +30 mV[2]
Recovery time constant (τ) from use-dependent block (Wild-type)> 225 sAt -140 mV[2]
Recovery time constant (τ) from use-dependent block (Wild-type)81 ± 3 sAt hyperpolarized voltages[5][6]
Recovery time constant (τ) from use-dependent block (Non-inactivating mutant)11.2 - 42 ± 3 sAt -140 mV / hyperpolarized voltages[2][5][6]
Recovery time constant (τ) from block (fast component)46.9 - 132 msAt -160 mV to -120 mV (17°C)[7]
Recovery time constant (τ) from block (slow component)9.8 - 10.7 sAt -100 mV to -75 mV (37°C)[7]

Experimental Protocols

The following outlines a typical experimental workflow for characterizing the state-dependent block of sodium channels by flecainide using whole-cell patch-clamp electrophysiology.

Cell Preparation and Expression
  • Cell Line: Human Embryonic Kidney (HEK293) cells or Xenopus laevis oocytes are commonly used for heterologous expression of the human cardiac sodium channel α-subunit (SCN5A, encoding Nav1.5).[2][5][8]

  • Transfection/Injection: HEK293 cells are transiently or stably transfected with the SCN5A plasmid DNA. For oocytes, cRNA encoding Nav1.5 is microinjected.

  • Culture/Incubation: Transfected HEK293 cells are cultured for 24-48 hours to allow for channel expression. Injected oocytes are incubated for 2-7 days.

Electrophysiological Recording
  • Technique: The whole-cell patch-clamp technique is employed for HEK293 cells, while the two-electrode voltage-clamp technique is used for oocytes.[5][7]

  • Solutions:

    • External Solution (HEK293): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4.

    • Internal (Pipette) Solution (HEK293): Typically contains (in mM): 130 CsF, 10 NaCl, 10 EGTA, and 10 HEPES, with pH adjusted to 7.2. Cesium is often used to block potassium currents.

    • Oocyte Bathing Solution (ND96): Typically contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, and 5 HEPES, with pH adjusted to 7.5.

  • Flecainide Application: Flecainide hydrochloride is dissolved in the external solution and perfused onto the cell at various concentrations.

Voltage-Clamp Protocols
  • Tonic Block Assessment:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV to -140 mV) to ensure most channels are in the resting state.[2][9]

    • Apply brief depolarizing pulses (e.g., to -20 mV for 20-50 ms) at a very low frequency (e.g., 0.1 Hz or less) to elicit sodium currents.[9]

    • Compare the peak current amplitude before and after drug application to determine the tonic block.

  • Use-Dependent Block Assessment:

    • From a hyperpolarized holding potential, apply a train of depolarizing pulses (e.g., to -20 mV for 20-50 ms) at a higher frequency (e.g., 1-10 Hz).[9]

    • The progressive reduction in peak current amplitude during the pulse train indicates use-dependent block.

  • Recovery from Block Assessment:

    • After inducing use-dependent block with a pulse train, apply a variable duration recovery interval at a hyperpolarized potential (e.g., -120 mV).

    • A test pulse is then applied to measure the fraction of recovered channels.

    • By plotting the recovered current as a function of the recovery interval duration, the time constant of recovery can be determined.

  • Inactivated-State Block Assessment:

    • Hold the cell at a depolarized potential (e.g., -70 mV to -90 mV) to inactivate a significant fraction of channels.

    • Apply a test pulse to measure the current from the remaining available channels.

    • The reduction in current in the presence of the drug, relative to the control at the same holding potential, reflects the block of inactivated channels.

Visualizing the Mechanism of Action

The following diagrams illustrate the key aspects of flecainide's interaction with the cardiac sodium channel.

Flecainide_Mechanism Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Flecainide Flecainide Resting->Flecainide Low Affinity Open->Resting Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Flecainide_Bound_Open Flecainide-Bound (Open/Blocked) Open->Flecainide_Bound_Open Inactivated->Resting Repolarization (Slow) Inactivated->Flecainide Low Affinity Flecainide_Trapped Flecainide-Trapped (Closed/Inactivated) Flecainide_Bound_Open->Flecainide_Trapped Channel Closure (Trapping) Flecainide_Trapped->Resting Slow Unbinding (k_off) Flecainide->Flecainide_Bound_Open High Affinity Binding (k_on)

Caption: State-dependent interaction of flecainide with the Nav1.5 channel.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_protocol Voltage-Clamp Protocols cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection SCN5A Transfection cell_culture->transfection incubation 24-48h Incubation transfection->incubation patch_clamp Whole-Cell Patch-Clamp incubation->patch_clamp solution_prep Prepare Intra/Extra- cellular Solutions patch_clamp->solution_prep drug_app Flecainide Application solution_prep->drug_app tonic Tonic Block drug_app->tonic use_dependent Use-Dependent Block tonic->use_dependent recovery Recovery from Block use_dependent->recovery inactivated Inactivated-State Block recovery->inactivated data_analysis Determine IC50, Kinetics, etc. inactivated->data_analysis

Caption: Workflow for assessing flecainide's effect on Nav1.5.

Molecular Determinants of Flecainide Binding

Computational and structural studies have begun to elucidate the specific amino acid residues within the Nav1.5 pore that are critical for flecainide binding. These studies indicate that flecainide binds within the central cavity of the channel, below the selectivity filter.[10][11] Key interactions involve hydrophobic and polar residues from the S6 segments of multiple domains and the P-loop.[10] For instance, residues such as Phe1762 in domain IV-S6 are thought to play a significant role in the high-affinity binding of flecainide.[10][11] The charge of the flecainide molecule is also a critical determinant of its state-dependent block, with the charged form being primarily responsible for the use-dependent block that requires channel opening.[8]

Conclusion

This compound's mechanism of action on cardiac sodium channels is a well-defined example of state-dependent drug-channel interaction. Its preferential binding to the open state, subsequent trapping within the pore, and slow unbinding kinetics collectively contribute to its potent, use-dependent antiarrhythmic effects. A thorough understanding of these principles, supported by quantitative electrophysiological data and detailed experimental protocols, is essential for the continued development of safer and more effective antiarrhythmic therapies. This guide provides a foundational resource for researchers dedicated to this field.

References

Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of Flecainide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flecainide (B1672765), a class Ic antiarrhythmic agent, is well-documented for its potent blockade of the cardiac sodium channel Nav1.5. This action underlies its efficacy in managing a range of cardiac arrhythmias, including atrial fibrillation and ventricular tachycardias.[1][2][3] However, a growing body of evidence reveals that flecainide's pharmacological profile is more complex, involving interactions with several other molecular targets within the cardiomyocyte. These "off-target" effects, particularly on calcium and potassium channels, are critical for a comprehensive understanding of its therapeutic and proarrhythmic mechanisms and are of significant interest for the development of safer and more effective antiarrhythmic drugs.[4][5]

This technical guide provides a detailed overview of the molecular targets of flecainide beyond Nav1.5, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways to support advanced research and drug development efforts.

Multi-Ion Channel Effects of Flecainide

Flecainide's interaction with various ion channels contributes to its overall electrophysiological effect. Beyond the primary inhibition of the fast inward sodium current (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

INaI{Na}INa​
), it modulates intracellular calcium homeostasis and cardiac repolarization through its action on ryanodine (B192298) receptors and potassium channels.

Flecainide's Multi-Target Ion Channel Interactions cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum Flecainide Flecainide Nav1_5 Nav1.5 (Peak INa) Flecainide->Nav1_5 Inhibition Nav1_5_late Nav1.5 (Late INa) Flecainide->Nav1_5_late Inhibition hERG hERG (IKr) Flecainide->hERG Inhibition Kv1_5 Kv1.5 (IKur) Flecainide->Kv1_5 Inhibition L_type_Ca L-type Ca2+ Channel (ICaL) Flecainide->L_type_Ca Inhibition (High Conc.) RyR2 Ryanodine Receptor 2 (RyR2) Flecainide->RyR2 Modulation (Activation/Inhibition) AP_Upstroke Action Potential Upstroke Nav1_5->AP_Upstroke Reduces AP_Duration Action Potential Duration Nav1_5_late->AP_Duration Shortens hERG->AP_Duration Prolongs Kv1_5->AP_Duration Prolongs Ca_Release SR Ca2+ Release L_type_Ca->Ca_Release Triggers (CICR) RyR2->Ca_Release Modulates Ca_Waves Arrhythmogenic Ca2+ Waves Ca_Release->Ca_Waves Can trigger

Caption: Overview of flecainide's interactions with multiple cardiac ion channels.

Quantitative Analysis of Flecainide's Off-Target Interactions

The following tables summarize the quantitative data on the binding affinity and inhibitory concentrations of flecainide for its key molecular targets beyond Nav1.5.

Table 1: Flecainide's Interaction with Ryanodine Receptor 2 (RyR2)

ParameterConditionValueSpeciesReference
Effect on Open Probability (Po) Low activity channels (Po < 0.08)Activation at 0.5-10 µM (WT) or 0.5-50 µM (P2328S mutant)Murine[6][7]
High activity channels (Po ≥ 0.08)Inhibition at ≥5 µM (WT) or ≥50 µM (P2328S mutant)Murine[6][7]
Mechanism Open-state blockReduces Ca2+ spark massMurine[8][9]
Paradoxical activation at low concentrationsMurine[6][7]

Table 2: Flecainide's Interaction with Potassium Channels

TargetCurrentIC50SpeciesReference
hERG (KCNH2) ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
IKrI{Kr}IKr​
1.49 µMHuman[10][11][12][13]
Kv1.5 ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
IKurI{Kur}IKur​
38.14 ± 1.06 µMHuman[11][12][13]
Delayed Rectifier K+ Channels GeneralInhibitionNot Specified[1]

Table 3: Flecainide's Interaction with Calcium Channels

TargetCurrentIC50SpeciesReference
L-type Calcium Channel ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
ICaLI{CaL}ICaL​
~20 µMNot Specified[10]

Detailed Experimental Protocols

A critical aspect of understanding the molecular interactions of flecainide is the methodology used to derive the quantitative data. Below are summaries of key experimental protocols.

Lipid Bilayer Electrophysiology for RyR2 Channel Activity

This technique is fundamental for studying the direct effects of flecainide on isolated RyR2 channels.

Lipid Bilayer Electrophysiology Workflow Start Start SR_Vesicles Isolate SR Vesicles containing RyR2 Start->SR_Vesicles Fusion Fuse SR Vesicles with Bilayer SR_Vesicles->Fusion Bilayer Form Artificial Lipid Bilayer Bilayer->Fusion Recording Record Single-Channel Currents (Voltage Clamp) Fusion->Recording Flecainide_App Apply Flecainide to Cytoplasmic Side Recording->Flecainide_App Data_Analysis Analyze Changes in Open Probability (Po), Open/Closed Times Flecainide_App->Data_Analysis End End Data_Analysis->End

Caption: Workflow for studying RyR2 channel activity using lipid bilayers.

Protocol Summary:

  • Isolation of Sarcoplasmic Reticulum (SR) Vesicles: SR microsomes containing RyR2 channels are isolated from cardiac tissue (e.g., rat or mouse ventricles) through differential centrifugation.

  • Formation of Artificial Lipid Bilayer: A bilayer is formed across a small aperture in a partition separating two chambers (cis and trans, representing cytoplasmic and luminal sides, respectively) using a mixture of phospholipids.

  • Fusion of SR Vesicles: SR vesicles are added to the cis chamber and fusion with the bilayer is induced by adding a salt solution, incorporating a single RyR2 channel into the membrane.

  • Single-Channel Recording: The activity of the single RyR2 channel is recorded using a patch-clamp amplifier under voltage-clamp conditions. The bathing solutions are designed to mimic physiological ionic conditions.

  • Flecainide Application: Flecainide is added to the cis (cytoplasmic) chamber at varying concentrations to assess its effect on channel gating.

  • Data Analysis: The recorded single-channel currents are analyzed to determine the open probability (Po), mean open time, and mean closed time before and after the application of flecainide.[6][8]

Patch-Clamp Electrophysiology for hERG and Kv1.5 Channels

Whole-cell patch-clamp is the standard method for investigating the effects of flecainide on voltage-gated ion channels like hERG and Kv1.5 in living cells.

Whole-Cell Patch-Clamp Workflow Start Start Cell_Culture Culture Cells Expressing Target Channel (e.g., HEK293) Start->Cell_Culture Giga_Seal Form a High-Resistance Seal (GΩ) between Pipette and Cell Membrane Cell_Culture->Giga_Seal Patch_Pipette Fabricate and Fill Patch Pipette with Intracellular Solution Patch_Pipette->Giga_Seal Whole_Cell Rupture the Cell Membrane to Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage Protocols to Elicit and Record Ionic Currents Whole_Cell->Voltage_Clamp Flecainide_Perf Perfuse Cells with Extracellular Solution Containing Flecainide Voltage_Clamp->Flecainide_Perf IC50_Calc Measure Current Inhibition at Various Concentrations and Calculate IC50 Flecainide_Perf->IC50_Calc End End IC50_Calc->End Flecainide's Effect on RyR2 in CPVT CPVT_Mutation CPVT Mutation (e.g., RyR2-P2328S) Leaky_RyR2 Leaky RyR2 Channels CPVT_Mutation->Leaky_RyR2 Adrenergic_Stress Adrenergic Stress Adrenergic_Stress->Leaky_RyR2 Diastolic_Ca_Leak Increased Diastolic SR Ca2+ Leak Leaky_RyR2->Diastolic_Ca_Leak DADs Delayed Afterdepolarizations (DADs) Diastolic_Ca_Leak->DADs Triggered_Arrhythmias Triggered Arrhythmias (VT) DADs->Triggered_Arrhythmias Flecainide Flecainide Flecainide->Leaky_RyR2 Inhibits (Open-state block)

References

Stereospecific Synthesis of Flecainide Hydrochloride Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of the (R)- and (S)-enantiomers of flecainide (B1672765) hydrochloride, a class Ic antiarrhythmic agent. While flecainide is clinically administered as a racemic mixture, the ability to obtain enantiomerically pure forms is crucial for pharmacological studies and for exploring potential stereoselective therapeutic benefits and toxicities. This document provides a comprehensive overview of the primary method for obtaining the individual enantiomers: the resolution of racemic flecainide. Additionally, it outlines a modern alternative approach involving asymmetric synthesis of a key chiral intermediate.

Introduction to Flecainide and its Chirality

Flecainide, chemically known as N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, possesses a single stereocenter at the 2-position of the piperidine (B6355638) ring. Consequently, it exists as a pair of enantiomers: (R)-flecainide and (S)-flecainide. Although studies have shown that the enantiomers exhibit similar electrophysiological effects, they undergo modest enantioselective disposition in the body, with plasma concentrations of (R)-(-)-flecainide being significantly higher than those of the (S)-(+)-enantiomer in patients undergoing long-term therapy[1]. This highlights the importance of studying the individual enantiomers.

Stereospecific Preparative Strategies

Two primary strategies are employed for the stereospecific preparation of flecainide enantiomers:

  • Resolution of Racemic Flecainide: This classical approach involves the separation of the enantiomers from a racemic mixture.

  • Asymmetric Synthesis: This modern approach involves the synthesis of a specific enantiomer from achiral starting materials or chiral building blocks.

This guide will focus on the well-established resolution method and provide a conceptual framework for an asymmetric synthetic route.

Resolution of Racemic Flecainide via Diastereomeric Salt Formation

The most prominently documented method for obtaining the enantiomers of flecainide is through the resolution of racemic flecainide acetate (B1210297) by fractional crystallization of its diastereomeric salts[2]. This method relies on the use of a chiral resolving agent to form two diastereomeric salts with different solubilities, allowing for their separation.

Experimental Protocol: Resolution of Flecainide

The following protocol is based on the method described by Banitt et al.

Materials:

  • Racemic flecainide acetate

  • (+)-α-Bromocamphor-π-sulfonic acid (resolving agent)

  • Methanol

  • Ethyl acetate

  • Sodium hydroxide (B78521) solution (e.g., 1N NaOH)

  • Diethyl ether or other suitable organic solvent

  • Hydrochloric acid (for hydrochloride salt formation)

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve racemic flecainide acetate in a suitable solvent such as methanol.

    • Add an equimolar amount of the resolving agent, (+)-α-bromocamphor-π-sulfonic acid, dissolved in the same solvent.

    • The diastereomeric salts will precipitate upon standing or with the addition of a less polar co-solvent like ethyl acetate.

  • Fractional Crystallization:

    • The diastereomeric salts are separated based on their differential solubility through a series of crystallization steps. The less soluble diastereomer will crystallize out of the solution first.

    • The solid is collected by filtration. The mother liquor is retained for the isolation of the other diastereomer.

    • The collected solid is recrystallized from a suitable solvent system (e.g., methanol/ethyl acetate) to improve its diastereomeric purity.

  • Liberation of the Enantiomerically Pure Flecainide Free Base:

    • The purified diastereomeric salt is dissolved in water.

    • The solution is basified with an aqueous sodium hydroxide solution to deprotonate the piperidine nitrogen and liberate the free base of the flecainide enantiomer.

    • The free base is then extracted into an organic solvent such as diethyl ether.

    • The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched flecainide free base.

  • Formation of the Hydrochloride Salt:

    • The purified flecainide enantiomer (free base) is dissolved in a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • A solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the corresponding hydrochloride salt.

    • The flecainide hydrochloride enantiomer is collected by filtration, washed with a small amount of cold solvent, and dried.

  • Isolation of the Second Enantiomer:

    • The mother liquor from the initial crystallization, which is enriched in the other diastereomer, is treated in a similar manner to isolate the second flecainide enantiomer.

Quantitative Data
ParameterValueReference
Optical Purity of Enantiomers> 99%[2]

Optical purity was determined by NMR spectroscopy using a chiral shift reagent.

Asymmetric Synthesis of Flecainide Enantiomers

An alternative to resolution is the asymmetric synthesis of each flecainide enantiomer. This approach avoids the separation of a racemic mixture and can be more efficient. The key to this strategy is the synthesis of the chiral intermediate, 2-(aminomethyl)piperidine, in an enantiomerically pure form.

Conceptual Workflow for Asymmetric Synthesis

The overall synthetic strategy involves three main stages:

  • Synthesis of Achiral Precursors: Preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

  • Asymmetric Synthesis of the Chiral Intermediate: Enantioselective synthesis of (R)- and (S)-2-(aminomethyl)piperidine.

  • Coupling and Final Salt Formation: Amide bond formation between the achiral acid and the chiral amine, followed by conversion to the hydrochloride salt.

Asymmetric_Synthesis_Workflow cluster_0 Stage 1: Achiral Precursor Synthesis cluster_1 Stage 2: Asymmetric Synthesis of Chiral Intermediate cluster_2 Stage 3: Coupling and Salt Formation A 2,5-Dihalobenzoic Acid C 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid A->C Alkoxylation B 2,2,2-Trifluoroethanol B->C G (R)- or (S)-Flecainide Free Base C->G Amide Coupling D Achiral Starting Material (e.g., Pyridine derivative) F (R)- or (S)-2-(aminomethyl)piperidine D->F Asymmetric Reduction / Amination E Chiral Catalyst / Auxiliary E->F F->G H (R)- or (S)-Flecainide Hydrochloride G->H HCl Logical_Relationships cluster_racemic Racemic Flecainide Synthesis cluster_resolution Resolution cluster_asymmetric Asymmetric Synthesis racemic_acid 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid racemic_flecainide Racemic Flecainide racemic_acid->racemic_flecainide s_flecainide_asym (S)-Flecainide racemic_acid->s_flecainide_asym r_flecainide_asym (R)-Flecainide racemic_acid->r_flecainide_asym racemic_amine rac-2-(aminomethyl)piperidine racemic_amine->racemic_flecainide diastereomers Diastereomeric Salts racemic_flecainide->diastereomers resolving_agent Chiral Resolving Agent resolving_agent->diastereomers s_flecainide (S)-Flecainide diastereomers->s_flecainide Fractional Crystallization r_flecainide (R)-Flecainide diastereomers->r_flecainide Fractional Crystallization chiral_amine_synthesis Asymmetric Synthesis of (S)-2-(aminomethyl)piperidine chiral_amine_synthesis->s_flecainide_asym chiral_amine_r_synthesis Asymmetric Synthesis of (R)-2-(aminomethyl)piperidine chiral_amine_r_synthesis->r_flecainide_asym

References

The Role of Flecainide in Inherited Arrhythmia Syndromes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inherited arrhythmia syndromes are a group of genetic disorders that predispose individuals to life-threatening cardiac arrhythmias. These conditions are often caused by mutations in genes encoding ion channels or associated proteins, leading to abnormalities in the heart's electrical activity. Flecainide (B1672765), a class Ic antiarrhythmic drug, has emerged as a valuable therapeutic agent in the management of several of these syndromes. This technical guide provides an in-depth analysis of the role of flecainide, focusing on its mechanisms of action, clinical applications, and the experimental methodologies used to investigate its effects.

Mechanism of Action: A Dual Target Approach

Flecainide's efficacy in inherited arrhythmia syndromes stems from its ability to modulate the function of key cardiac ion channels, primarily the cardiac sodium channel (NaV1.5) and the ryanodine (B192298) receptor (RyR2).[1][2]

Sodium Channel (NaV1.5) Blockade

As a class Ic antiarrhythmic, flecainide is a potent blocker of the fast inward sodium current (INa).[1] It exhibits a high affinity for the open state of the NaV1.5 channel, leading to a rate-dependent block that is more pronounced at faster heart rates.[3][4] This "use-dependent" property is crucial for its antiarrhythmic effect.[5] By blocking INa, flecainide slows conduction velocity in the atria, ventricles, and His-Purkinje system.[1] In conditions like Long QT Syndrome type 3 (LQT3), which is caused by gain-of-function mutations in the SCN5A gene leading to a persistent late sodium current, flecainide's blockade of this aberrant current helps to shorten the action potential duration and the QT interval.[6][7] In Brugada Syndrome, another SCN5A-related channelopathy, flecainide's potent sodium channel blockade can unmask the characteristic ECG pattern, aiding in diagnosis, but its therapeutic role is more complex and can be proarrhythmic.[8][9]

Ryanodine Receptor (RyR2) Modulation

A significant aspect of flecainide's action, particularly in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), is its effect on the RyR2 channel, the primary calcium release channel in the sarcoplasmic reticulum.[10] The mechanism of this interaction is a subject of ongoing research and debate.[2][11] One prominent theory suggests that flecainide directly inhibits RyR2 channels in their open state, thereby reducing the spontaneous diastolic calcium release that triggers arrhythmias in CPVT.[12][13] Another hypothesis posits an indirect effect, where flecainide's blockade of NaV1.5 reduces intracellular sodium, which in turn enhances calcium efflux via the sodium-calcium exchanger (NCX), lowering the calcium load near the RyR2 channels and thus reducing the likelihood of spontaneous release.[14] Evidence suggests that both direct and indirect mechanisms may contribute to its therapeutic benefit in CPVT.[10][15]

Clinical Applications and Efficacy

Flecainide has demonstrated significant efficacy in the management of several inherited arrhythmia syndromes, often as an adjunct to beta-blocker therapy.

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

In CPVT, a disorder characterized by adrenergically-induced ventricular arrhythmias, flecainide has been shown to be highly effective in suppressing exercise-induced ventricular arrhythmias.[16][17][18] It is often used in patients who remain symptomatic despite optimal beta-blocker therapy.[19]

Study Outcome Flecainide Monotherapy vs. Standard Therapy Flecainide + Beta-Blocker vs. Beta-Blocker Monotherapy Reference
Risk of Arrhythmic Events ReducedSignificantly Reduced[19]
Exercise-Induced Arrhythmia Score ReducedSignificantly Reduced[16][19]
Symptomatic Events Not specifiedSignificantly Reduced[19]
Long QT Syndrome Type 3 (LQT3)

Flecainide is a targeted therapy for LQT3, where it shortens the prolonged QTc interval by blocking the persistent late sodium current.[6][7]

Patient Population Baseline QTc (ms) QTc on Flecainide (ms) Mean QTc Reduction (ms) Flecainide Dose Reference
D1790G SCN5A Mutation Carriers (n=30)522 ± 45469 ± 3653Not specified[6]
ΔKPQ SCN5A Mutation Carriers (n=5)565 ± 60461 ± 23104Low dose[7]
ΔKPQ SCN5A Mutation Carriers (n=6)534 (placebo)50327.11.5-3.0 mg/kg/day[20]
Brugada Syndrome

The primary role of flecainide in Brugada Syndrome is diagnostic. The "flecainide challenge test" is used to unmask the characteristic Type 1 Brugada ECG pattern in individuals with a concealed or equivocal presentation.[21][22][23][24] Its therapeutic use is generally contraindicated due to the risk of proarrhythmia.[20]

Arrhythmogenic Cardiomyopathy (ACM)

Emerging evidence suggests a potential therapeutic role for flecainide in reducing the burden of premature ventricular contractions (PVCs) and non-sustained ventricular tachycardia in patients with ACM.

Study Outcome Effect of Flecainide Reference
24-hour PVC Burden Significant Reduction[15]
Rate of Non-sustained Ventricular Tachycardia Significant Reduction[15]

Experimental Protocols

Investigating the intricate mechanisms of flecainide's action requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Single-Channel Recording of RyR2 in Lipid Bilayers

This technique allows for the direct observation of flecainide's effect on the gating properties of individual RyR2 channels.

Methodology:

  • Vesicle Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue.

  • Bilayer Formation: Form a planar lipid bilayer by painting a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane) across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: Fuse the SR vesicles containing RyR2 channels into the lipid bilayer. The cytosolic side of the channel should face the cis chamber.

  • Solution Composition:

    • Cis (Cytosolic) Solution: Typically contains a salt solution (e.g., 250 mM CsCl or KCl), a pH buffer (e.g., 10 mM HEPES), a calcium buffer (e.g., EGTA) to set the free Ca2+ concentration to physiological diastolic levels (e.g., 100 nM), and ATP (e.g., 2 mM).

    • Trans (Luminal) Solution: Contains a salt solution and a pH buffer, with a higher Ca2+ concentration to mimic the SR luminal environment (e.g., 1 mM).

  • Drug Application: Add flecainide to the cis chamber at various concentrations.

  • Data Acquisition: Clamp the voltage across the bilayer (e.g., +40 mV) and record the single-channel currents using a patch-clamp amplifier.

  • Data Analysis: Analyze the recordings to determine the open probability (Po), mean open time, and mean closed time of the RyR2 channel in the absence and presence of flecainide.

Whole-Cell Patch-Clamp Analysis of NaV1.5 Channels

This technique is the gold standard for characterizing the effects of flecainide on the macroscopic sodium current in whole cells.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293 cells) transfected to express the human SCN5A gene.

  • Pipette Preparation: Fabricate recording pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Solution Composition:

    • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

    • Internal Solution (mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2).

  • Whole-Cell Configuration: Establish a high-resistance seal (>1 GΩ) between the pipette and a single cell, then rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the sodium current (INa). A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state, followed by a depolarizing step to various test potentials (e.g., -80 to +60 mV) to activate the channels.

  • Drug Application: Perfuse the cell with the external solution containing different concentrations of flecainide.

  • Data Analysis: Measure the peak INa at each flecainide concentration and normalize it to the baseline current to determine the percentage of inhibition. Plot the percentage of inhibition against the drug concentration to calculate the IC50 value. To study use-dependence, apply a train of depolarizing pulses at different frequencies.

Measurement of Intracellular Calcium Sparks and Waves in Cardiomyocytes

This method visualizes the effect of flecainide on elementary and global calcium release events within single heart cells.

Methodology:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from an animal model (e.g., rat or mouse) using enzymatic digestion.

  • Fluorescent Dye Loading: Incubate the isolated myocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Imaging Setup: Place the dye-loaded cells in a perfusion chamber on the stage of a confocal microscope.

  • Experimental Conditions: Perfuse the cells with a Tyrode's solution containing physiological concentrations of ions. To induce calcium sparks and waves, cells can be paced electrically or exposed to agents that increase SR calcium load (e.g., isoproterenol (B85558) or high extracellular calcium).

  • Drug Application: Add flecainide to the perfusion solution.

  • Image Acquisition: Acquire line-scan images of the cells to capture the spatio-temporal dynamics of calcium release events with high temporal resolution.

  • Data Analysis: Analyze the line-scan images to quantify the frequency, amplitude, duration, and spatial width of calcium sparks. For calcium waves, measure their frequency and propagation velocity.

Flecainide Challenge Test for Brugada Syndrome

This clinical protocol is used to diagnose Brugada Syndrome in suspected cases.

Methodology:

  • Patient Preparation: The patient should be in a fasting state. A baseline 12-lead ECG is recorded.

  • Intravenous Access: Establish an intravenous line.

  • Flecainide Administration: Administer flecainide intravenously at a dose of 2 mg/kg over 10 minutes (maximum dose of 150 mg).[24] An oral dose of 400 mg has also been used.[21]

  • ECG Monitoring: Continuously monitor the 12-lead ECG throughout the infusion and for a period afterward. Record ECGs at regular intervals (e.g., every minute during the infusion and every 5 minutes for 30 minutes post-infusion).[21]

  • Positive Test Criteria: The test is considered positive if there is an augmentation of the coved-type ST-segment elevation of ≥0.2 mV in at least one right precordial lead (V1-V3).

  • Safety Precautions: The test should be performed in a setting with full resuscitation capabilities. The infusion should be stopped immediately if the test becomes positive, if ventricular arrhythmias occur, or if there is significant QRS widening.[22]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the logical relationships of flecainide's action in different inherited arrhythmia syndromes.

Flecainide_Mechanism_CPVT cluster_SR Sarcoplasmic Reticulum cluster_Sarcolemma Sarcolemma RyR2 RyR2 (mutated) Diastolic_Ca_Leak Diastolic Ca2+ Leak RyR2->Diastolic_Ca_Leak causes Ca_SR Ca2+ Nav1_5 Nav1.5 Na_in Na+ influx NCX NCX Ca_efflux Ca2+ efflux NCX->Ca_efflux enhances Na_in->NCX reduces gradient for Ca_efflux->Diastolic_Ca_Leak reduces Adrenergic_Stress Adrenergic Stress Adrenergic_Stress->RyR2 activates Arrhythmia Ventricular Arrhythmia Diastolic_Ca_Leak->Arrhythmia triggers Flecainide Flecainide Flecainide->RyR2 inhibits (direct) Flecainide->Nav1_5 blocks (indirect)

Caption: Flecainide's dual mechanism in CPVT.

Flecainide_Mechanism_LQT3 cluster_Sarcolemma Sarcolemma SCN5A_mut Mutated SCN5A (NaV1.5) Late_INa Persistent Late I-Na SCN5A_mut->Late_INa causes AP_Prolongation Action Potential Prolongation Late_INa->AP_Prolongation leads to QTc_Prolongation QTc Prolongation AP_Prolongation->QTc_Prolongation results in Arrhythmia Torsades de Pointes QTc_Prolongation->Arrhythmia predisposes to Flecainide Flecainide Flecainide->SCN5A_mut blocks late current

Caption: Flecainide's targeted action in LQT3.

Flecainide_Challenge_Brugada cluster_Diagnosis Diagnostic Workflow Suspected_BrS Suspected Brugada Syndrome (non-diagnostic ECG) Flecainide_Challenge Flecainide Challenge Test Suspected_BrS->Flecainide_Challenge Positive_Test Positive Test: Type 1 Brugada ECG Pattern Flecainide_Challenge->Positive_Test unmasks Negative_Test Negative Test: No Diagnostic ECG Change Flecainide_Challenge->Negative_Test does not unmask Diagnosis_Confirmed Diagnosis Confirmed Positive_Test->Diagnosis_Confirmed Diagnosis_Unlikely Diagnosis Less Likely Negative_Test->Diagnosis_Unlikely Flecainide Flecainide Flecainide->Flecainide_Challenge is administered in

Caption: Diagnostic workflow of the Flecainide Challenge Test.

Conclusion

Flecainide represents a significant pharmacological tool in the management of inherited arrhythmia syndromes. Its complex mechanism of action, involving both sodium channel blockade and modulation of intracellular calcium handling, allows for its application across a spectrum of these disorders. For researchers and drug development professionals, a thorough understanding of flecainide's molecular targets and the experimental methodologies used to probe its effects is essential for the development of novel and more targeted antiarrhythmic therapies. The continued investigation into the precise mechanisms of flecainide's action will undoubtedly pave the way for improved treatment strategies for patients with these life-threatening conditions.

References

Flecainide's Dichotomous Influence on Ryanodine Receptor (RyR2) Calcium Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flecainide (B1672765), a class Ic antiarrhythmic agent, has demonstrated significant efficacy in the management of catecholaminergic polymorphic ventricular tachycardia (CPVT), a life-threatening genetic arrhythmia syndrome linked to dysfunctional ryanodine (B192298) receptor 2 (RyR2) channels. However, the precise mechanism underpinning flecainide's therapeutic action remains a subject of intense scientific debate. Evidence points towards a complex and multifaceted interaction with RyR2, the primary calcium release channel of the sarcoplasmic reticulum in cardiomyocytes. This technical guide provides an in-depth analysis of the current understanding of flecainide's effect on RyR2-mediated calcium release, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the proposed signaling pathways and mechanisms of action. The data reveals a nuanced, and at times paradoxical, dose- and state-dependent modulation of RyR2 by flecainide, with significant implications for both its antiarrhythmic and potential pro-arrhythmic effects.

Introduction

Catecholaminergic polymorphic ventricular tachycardia (CPVT) is characterized by adrenergically-induced ventricular arrhythmias in individuals with structurally normal hearts.[1] The majority of CPVT cases are linked to mutations in the RYR2 gene, which encodes the cardiac ryanodine receptor. These mutations lead to a gain-of-function phenotype, resulting in aberrant diastolic calcium release from the sarcoplasmic reticulum (SR), which can trigger delayed afterdepolarizations and subsequent arrhythmias.[1] While β-blockers are the first-line therapy, flecainide has emerged as an effective adjunctive or alternative treatment.[2][3]

The controversy surrounding flecainide's mechanism of action stems from two main hypotheses: a direct inhibition of the RyR2 channel versus an indirect effect mediated by its primary action as a sodium channel blocker.[1][3] This guide will dissect the evidence for both, with a primary focus on the direct molecular interactions between flecainide and the RyR2 channel.

Quantitative Analysis of Flecainide's Effect on RyR2 Function

The interaction of flecainide with the RyR2 channel is characterized by a range of effects that are dependent on experimental conditions, including flecainide concentration, cytosolic and luminal calcium concentrations, and the functional state of the RyR2 channel itself. The following tables summarize the key quantitative findings from various studies.

Table 1: Effect of Flecainide on RyR2 Channel Gating Properties (Single-Channel Recordings)
ParameterSpecies/ModelFlecainide ConcentrationEffectReference
Open Probability (Po) Sheep RyR215.9 µM (IC50)Inhibition at +40 mV[4]
Sheep RyR288 µmol/L (IC50)Inhibition at high cytosolic Ca2+[4]
Wild Type (WT) Mouse RyR20.5 - 10 µMActivation (for channels with Po < 0.08)[5][6]
RyR2-P2328S Mouse0.5 - 50 µMActivation (for channels with Po < 0.08)[5][6]
WT Mouse RyR2≥ 5 µMInhibition (for channels with Po ≥ 0.08)[5][6]
RyR2-P2328S Mouse≥ 50 µMInhibition (for channels with Po ≥ 0.08)[5][6]
Burst Duration Sheep RyR250 µMReduced from 36 to 12 ms (B15284909) (IC50 of 15 µM)[7]
-47% reductionInhibition of burst duration[8]
Mean Open Time (τo) RyR2-Reduced[3]
Mean Closed Time (τc) RyR2-No significant effect under certain conditions[8]
Table 2: Effect of Flecainide on Cellular Calcium Homeostasis
ParameterSpecies/ModelFlecainide ConcentrationEffectReference
Ca2+ Spark Mass CPVT Mouse Model-40% reduction[8]
Ca2+ Spark Frequency CPVT Mouse Model-Significantly increased[8]
Spontaneous Ca2+ Waves Casq2-/- Myocytes6 µMSustained decrease in frequency[8]
Casq2-/- Myocytes-Reduced from 90% to 38% of myocytes[8]
Permeabilized Rat Myocytes25 µMPrevention of Ca2+ waves[8]
SR Ca2+ Content CPVT Mouse Model-No significant effect[8]

Mechanisms of Flecainide Action on RyR2

The data presented in the tables above highlight the complexity of flecainide's interaction with RyR2. Several distinct mechanisms have been proposed to explain these observations.

Direct Inhibition of the RyR2 Channel

A significant body of evidence supports a direct inhibitory effect of flecainide on the RyR2 channel. This inhibition is thought to occur via an "open-state block" mechanism, where flecainide enters and occludes the channel pore while it is in the open conformation.[8] This is supported by single-channel recordings demonstrating a reduction in the duration of channel openings.[3]

This direct blocking action is believed to be the principal antiarrhythmic mechanism in CPVT.[9][10] By reducing the mass of individual calcium sparks (elementary calcium release events), flecainide decreases the likelihood of these sparks propagating into arrhythmogenic calcium waves.[8]

However, the direct inhibition of RyR2 by flecainide is not universally accepted. Some studies have shown that flecainide does not inhibit the physiologically relevant luminal-to-cytosolic calcium flux through the channel, questioning the relevance of the open-state block observed in some experimental setups.[2]

cluster_direct Direct RyR2 Inhibition Flecainide Flecainide RyR2_Open Open RyR2 Channel Flecainide->RyR2_Open Binds to open channel RyR2_Blocked Blocked RyR2 Channel RyR2_Open->RyR2_Blocked Induces block Ca_Spark_Mass Reduced Ca2+ Spark Mass RyR2_Blocked->Ca_Spark_Mass Ca_Wave Suppressed Ca2+ Waves Ca_Spark_Mass->Ca_Wave Antiarrhythmic Antiarrhythmic Effect Ca_Wave->Antiarrhythmic

Proposed direct inhibitory pathway of flecainide on RyR2.

Paradoxical Activation of RyR2

Contrasting with the inhibitory effects, some studies have reported a paradoxical activation of RyR2 by flecainide, particularly at lower concentrations and in channels with low initial open probability.[5][6] This suggests that flecainide may have separate binding sites for activation and inhibition on the RyR2 channel.[5] The activation appears to dominate in less active channels, while inhibition is more prominent in highly active channels.[5][6] This dual effect could have pro-arrhythmic implications under certain conditions.

cluster_low_po Low Activity RyR2 (Po < 0.08) cluster_high_po High Activity RyR2 (Po ≥ 0.08) Flecainide Flecainide Activation_Site Activation Site Flecainide->Activation_Site Low [Flecainide] Inhibition_Site Inhibition Site Flecainide->Inhibition_Site High [Flecainide] Low_Po_RyR2 Low Po RyR2 Low_Po_RyR2->Activation_Site Increased_Po Increased Open Probability Activation_Site->Increased_Po High_Po_RyR2 High Po RyR2 High_Po_RyR2->Inhibition_Site Decreased_Po Decreased Open Probability Inhibition_Site->Decreased_Po

Dual activation/inhibition model of flecainide on RyR2.

Indirect Mechanism via Sodium Channel Blockade

An alternative hypothesis posits that flecainide's antiarrhythmic effects in CPVT are primarily due to its well-established role as a sodium channel (Nav1.5) blocker.[2] According to this model, by inhibiting the late sodium current, flecainide reduces intracellular sodium concentration. This, in turn, enhances calcium efflux via the sodium-calcium exchanger (NCX), leading to a lower cytosolic calcium concentration in the vicinity of the RyR2 channels. This reduction in local calcium concentration would then decrease the probability of spontaneous RyR2 opening and subsequent arrhythmogenic calcium release.[1]

Flecainide Flecainide Nav15 Nav1.5 (Sodium Channel) Flecainide->Nav15 Blocks Late_INa Late Sodium Current Nav15->Late_INa Reduces Intra_Na Intracellular [Na+] Late_INa->Intra_Na Decreases NCX Na+/Ca2+ Exchanger Intra_Na->NCX Enhances Ca_Efflux Increased Ca2+ Efflux NCX->Ca_Efflux Local_Ca Reduced Local [Ca2+] near RyR2 Ca_Efflux->Local_Ca RyR2_Opening Decreased Spontaneous RyR2 Opening Local_Ca->RyR2_Opening Antiarrhythmic Antiarrhythmic Effect RyR2_Opening->Antiarrhythmic

Indirect mechanism of flecainide via Nav1.5 and NCX.

Experimental Protocols

The divergent findings regarding flecainide's effect on RyR2 can be partly attributed to the different experimental models and techniques employed. Understanding these methodologies is crucial for interpreting the results.

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the activity of a single RyR2 channel incorporated into an artificial lipid bilayer.

  • Workflow:

    • Vesicle Preparation: Sarcoplasmic reticulum vesicles containing RyR2 are isolated from cardiac tissue (e.g., sheep or mouse heart).

    • Bilayer Formation: An artificial lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking the cytosolic and luminal sides of the SR.

    • Channel Incorporation: SR vesicles are added to the cis chamber, and through fusion with the bilayer, a single RyR2 channel is incorporated.

    • Electrophysiological Recording: A voltage clamp is applied across the bilayer, and the ionic current passing through the single channel is recorded.

    • Drug Application: Flecainide is added to either the cis (cytosolic) or trans (luminal) chamber to assess its effect on channel gating.

Start Isolate SR Vesicles Incorporate Incorporate Single RyR2 Channel Start->Incorporate Bilayer Form Planar Lipid Bilayer Bilayer->Incorporate Record_Base Record Baseline Channel Activity Incorporate->Record_Base Add_Flec Apply Flecainide Record_Base->Add_Flec Record_Flec Record Channel Activity with Flecainide Add_Flec->Record_Flec Analyze Analyze Gating Parameters (Po, τo, τc) Record_Flec->Analyze

Workflow for single-channel RyR2 recording.

Calcium Imaging in Cardiomyocytes

This method visualizes intracellular calcium dynamics in single cardiomyocytes, providing insights into both elementary (sparks) and global (waves) calcium release events.

  • Workflow:

    • Cell Isolation: Ventricular myocytes are isolated from animal models (e.g., mouse, rat).

    • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Perfusion and Stimulation: Cells are perfused with a physiological solution and may be electrically stimulated to elicit calcium transients.

    • Imaging: A confocal microscope is used to perform line-scan imaging, which provides high temporal and spatial resolution of calcium release events.

    • Drug Application: Flecainide is added to the perfusion solution to observe its effects on calcium sparks and waves.

    • Permeabilization (Optional): The cell membrane can be permeabilized (e.g., with saponin) to allow for direct control of the intracellular environment and to isolate the effects on the SR from sarcolemmal ion channels.

Isolate Isolate Cardiomyocytes Load Load with Ca2+ Indicator Isolate->Load Image_Base Baseline Ca2+ Imaging (Sparks/Waves) Load->Image_Base Apply_Flec Apply Flecainide Image_Base->Apply_Flec Image_Flec Ca2+ Imaging with Flecainide Apply_Flec->Image_Flec Analyze Analyze Spark/Wave Parameters Image_Flec->Analyze

References

An In-depth Technical Guide to the Cardiac Electrophysiological Impact of Flecainide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide (B1672765) hydrochloride, a Class IC antiarrhythmic agent, profoundly impacts cardiac electrophysiology primarily through its potent, state-dependent blockade of the fast inward sodium current (INa). This action results in a marked slowing of cardiac conduction, a prolongation of the refractory period, and significant alterations in the cardiac action potential and electrocardiogram (ECG). While its primary target is the Nav1.5 channel, flecainide also exerts effects on other ion channels, including the rapid component of the delayed rectifier potassium current (IKr) and the ryanodine (B192298) receptor 2 (RyR2), contributing to its complex antiarrhythmic and proarrhythmic profile. This guide provides a comprehensive technical overview of flecainide's mechanisms of action, summarizing quantitative data from key experimental studies and detailing the methodologies employed.

Primary Mechanism of Action: Sodium Channel Blockade

Flecainide is a potent blocker of the cardiac fast inward sodium channel, Nav1.5.[1][2] This channel is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][4] Flecainide exhibits a high affinity for the open state of the Nav1.5 channel and demonstrates slow unbinding kinetics during diastole.[1][5][6] This "use-dependent" or "frequency-dependent" characteristic means its blocking effect is more pronounced at faster heart rates, as there is less time for the drug to dissociate from the channel between beats.[1][7][8][9][10]

The lipophilic nature of flecainide allows it to cross the cell membrane and bind to a receptor site within the pore of the Nav1.5 channel.[5] Its larger size compared to other sodium channel blockers contributes to its preference for the open state of the channel and its high-affinity binding, which can persist for multiple cardiac cycles.[5] This sustained blockade leads to a marked and continuous suppression of Phase 0 depolarization.[5]

Quantitative Effects on Sodium Current
ParameterValueExperimental ModelReference
IC50 (Low-Frequency Stimulation)345 µMXenopus oocytes expressing Nav1.5[6][11]
IC50 (High-Frequency Stimulation)7.4 µMXenopus oocytes expressing Nav1.5[6][11]
KD (Open-Channel Block)11 µMNon-inactivating Nav1.5 mutant in Xenopus oocytes[11]

Effects on Other Ion Channels and Calcium Homeostasis

While the primary action of flecainide is on sodium channels, it also modulates other key components of cardiac electrophysiology.

Potassium Channels

Flecainide inhibits the rapid component of the delayed rectifier potassium current (IKr), which contributes to the repolarization phase (Phase 3) of the action potential.[1][2][12] This inhibition can lead to a prolongation of the action potential duration (APD) in ventricular and atrial muscle fibers.[1][2]

Ryanodine Receptor 2 (RyR2) and Calcium Handling

Flecainide has been shown to directly inhibit the ryanodine receptor 2 (RyR2), the primary calcium release channel in the sarcoplasmic reticulum.[1][2][8][13] It appears to act via an open-state block mechanism.[13][14][15] By reducing spontaneous sarcoplasmic reticulum Ca2+ release, flecainide can suppress delayed afterdepolarizations (DADs) and triggered activity, which are mechanisms of arrhythmia in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][2][16]

Indirectly, by blocking the influx of Na+, flecainide can reduce intracellular Na+ concentration. This, in turn, can enhance Ca2+ efflux through the Na+/Ca2+ exchanger, leading to a decrease in intracellular Ca2+ and a reduction in the frequency of spontaneous Ca2+ release events.[13][16]

Quantitative Effects on RyR2
ParameterValueExperimental ModelReference
IC50 (WT-RyR2 Channel Opening)~15 µMLipid bilayer studies[13]
Reduction in Spark Mass40%Ventricular myocytes from a CPVT mouse model[14]

Impact on Cardiac Action Potential

The multifaceted ion channel effects of flecainide result in significant alterations to the cardiac action potential:

  • Phase 0: The rate of depolarization is markedly slowed due to the potent Na+ channel blockade.[3][5]

  • Action Potential Duration (APD): The effect on APD is tissue-dependent. In ventricular and atrial muscle, APD is prolonged due to IKr inhibition.[1][2] Conversely, in Purkinje fibers, APD is shortened, an effect attributed to the pronounced Na+ channel blockade.[1]

Effects on Electrocardiogram (ECG) Parameters

The electrophysiological changes induced by flecainide are reflected in the surface ECG:

  • PR Interval: Increased by 15-22%, indicating slowed conduction through the atria and AV node.[1][2]

  • QRS Duration: Increased by 25-50%, reflecting slowed intraventricular conduction.[1][17] This increase can be more dramatic at faster heart rates due to use-dependence.[1]

  • QT Interval: The QT interval is prolonged, primarily due to the widening of the QRS complex. The QTc interval is not significantly increased.[1]

Summary of ECG Changes
ECG ParameterEffectMagnitude of Change
PR IntervalProlongation15-22% increase
QRS DurationWidening25-50% increase
QT IntervalProlongationPrimarily due to QRS widening

Experimental Protocols

Patch-Clamp Electrophysiology for Nav1.5 Channel Analysis
  • Objective: To characterize the state-dependent block of Nav1.5 channels by flecainide.

  • Cell System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing wild-type or mutant human Nav1.5 channels.

  • Methodology:

    • Cells are voltage-clamped in the whole-cell configuration.

    • A holding potential of approximately -100 mV is maintained to ensure channels are in the resting state.

    • To assess tonic block, depolarizing pulses are applied at a low frequency (e.g., 0.1 Hz) before and after application of varying concentrations of flecainide.

    • To evaluate use-dependent block, a train of depolarizing pulses at a higher frequency (e.g., 1-5 Hz) is applied in the presence of flecainide.

    • The peak inward sodium current is measured for each pulse to determine the extent of block.

    • IC50 values are calculated by fitting the concentration-response data to a Hill equation.

Langendorff-Perfused Heart Model for Arrhythmia Induction Studies
  • Objective: To investigate the proarrhythmic potential of flecainide.

  • Model: Isolated rabbit hearts are retrogradely perfused via the aorta with Krebs-Henseleit solution.

  • Methodology:

    • A thin layer of the epicardium is created using an endocardial cryotechnique to facilitate the study of reentrant arrhythmias.

    • Programmed electrical stimulation (PES) with up to three premature stimuli and burst pacing is used to assess the inducibility of ventricular tachycardia (VT) under baseline conditions.

    • Flecainide (e.g., 1 µg/ml) is added to the perfusate, and PES is repeated.

    • The incidence and duration of sustained VT are recorded and compared between control and flecainide conditions.[18]

Clinical Electrophysiology Study (EPS)
  • Objective: To evaluate the electrophysiologic effects of flecainide in patients.

  • Procedure:

    • Catheter electrodes are positioned in various locations within the heart (e.g., right atrium, His bundle region, right ventricle).

    • Baseline intracardiac intervals (AH, HV) and refractory periods (atrial, ventricular) are measured.

    • Flecainide is administered orally or intravenously.

    • Electrophysiological parameters are re-measured to assess the drug's effect on conduction and refractoriness.[17]

    • Programmed electrical stimulation may be performed to assess the drug's efficacy in suppressing or preventing induced arrhythmias.[17]

Signaling Pathways and Logical Relationships

Flecainide's Primary Mechanism of Action on the Cardiac Action Potential

Flecainide_Mechanism flecainide Flecainide Hydrochloride nav15 Na_v1.5 Channel (Open State) flecainide->nav15 Blocks phase0 Phase 0 Depolarization nav15->phase0 Initiates conduction Cardiac Conduction Velocity phase0->conduction Determines qrs QRS Duration conduction->qrs Reflected in

Caption: Flecainide's blockade of Na_v1.5 slows depolarization and conduction.

Experimental Workflow for Assessing Use-Dependent Block

Use_Dependence_Workflow start Start: Voltage-Clamped Cell low_freq Apply Low-Frequency Pulses (Baseline) start->low_freq add_flecainide Administer Flecainide low_freq->add_flecainide high_freq Apply High-Frequency Pulses add_flecainide->high_freq measure_current Measure Peak Na+ Current high_freq->measure_current analyze Analyze Current Reduction (Use-Dependence) measure_current->analyze CPVT_Mechanism cluster_direct Direct Effect cluster_indirect Indirect Effect flecainide1 Flecainide ryr2 RyR2 (Open State) flecainide1->ryr2 Inhibits ca_release Spontaneous Ca2+ Release ryr2->ca_release Mediates dads Delayed Afterdepolarizations (DADs) ca_release->dads Causes arrhythmia Arrhythmia Suppression in CPVT dads->arrhythmia Leads to flecainide2 Flecainide nav15_block Na+ Influx Block flecainide2->nav15_block na_i Reduced [Na+]i nav15_block->na_i ncx Enhanced Na+/Ca2+ Exchange na_i->ncx ca_i Reduced [Ca2+]i ncx->ca_i ca_i->ca_release Reduces Substrate for

References

Flecainide's Foray Beyond the Heart: An In-Depth Technical Guide to Early-Stage Research on Non-Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765), a class Ic antiarrhythmic agent, is well-established for its role in managing cardiac arrhythmias through the blockade of cardiac sodium channels. However, a growing body of early-stage research has begun to explore its effects on a variety of non-cardiac ion channels. This technical guide provides a comprehensive overview of these preliminary findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The exploration of flecainide's interactions with non-cardiac ion channels opens potential avenues for drug repurposing and the development of novel therapeutic strategies for a range of channelopathies outside the cardiovascular system.

Skeletal Muscle Sodium Channels (Nav1.4)

Flecainide has shown significant effects on the skeletal muscle sodium channel, Nav1.4, which is implicated in myotonic syndromes. The drug exhibits a state-dependent blockade, preferentially binding to the open and inactivated states of the channel.

Quantitative Data: Flecainide's Interaction with Nav1.4
ParameterValueChannel StateExperimental ConditionsSource
IC50 83.5 ± 16.9 µMUse-dependent block (0.1 Hz)Wild-Type (WT) hNav1.4 in tsA201 cells, HP = -120 mV[1]
21.4 ± 2.2 µMUse-dependent block (0.1 Hz)R1448C mutant hNav1.4 in tsA201 cells, HP = -120 mV[1]
365 µMResting stateWild-Type rNav1.4 in Hek293t cells, HP = -140 mV, no stimulation for 1000s[2]
0.61 µMOpen stateInactivation-deficient rNav1.4 mutant in Hek293t cells, +30 mV[2]
Affinity Constant (KR) ~480 µMClosed (Resting) stateWT and mutant hNav1.4 in tsA201 cells[1][3]
Affinity Constant (KI) ~18 µMInactivated stateWT and mutant hNav1.4 in tsA201 cells[1][3]
On-rate constant 14.9 µM⁻¹s⁻¹Open stateInactivation-deficient rNav1.4 mutant in Hek293t cells[2]
Off-rate constant 12.2 s⁻¹Open stateInactivation-deficient rNav1.4 mutant in Hek293t cells[2]
Experimental Protocols

Whole-Cell Patch-Clamp Recordings in tsA201 Cells: [1][4]

  • Cell Line: tsA201 cells, a derivative of HEK293 cells.

  • Transfection: Cells are transiently co-transfected with plasmid DNA encoding the human Nav1.4 channel (wild-type or mutant) and a marker protein (e.g., CD8 receptor) using the calcium phosphate (B84403) coprecipitation method.

  • Cell Identification: Transfected cells are identified using microbeads coated with an antibody against the marker protein.

  • Electrophysiology: Whole-cell sodium currents (INa) are recorded at room temperature (20–22°C) using a patch-clamp amplifier.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 145 CsF, 10 NaCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with CsOH.

  • Voltage Protocols:

    • Holding Potential (HP): Typically -120 mV or -180 mV.

    • Current Elicitation: Depolarizing pulses to various potentials (e.g., -30 mV) are applied to elicit sodium currents.

    • State-Dependence Analysis:

      • Use-dependent block: Repetitive depolarizing pulses at different frequencies (e.g., 0.1 Hz and 10 Hz) are applied in the presence of flecainide.

      • Voltage-dependence of availability: A series of conditioning pre-pulses to a range of potentials are applied before a test pulse to assess the fraction of available channels.

  • Data Analysis: Concentration-response curves are fitted with the Hill equation to determine IC50 values. Recovery from inactivation is analyzed by fitting the data with exponential functions.

Signaling Pathway and Experimental Workflow

flecainide_nav1_4_block cluster_channel_states Nav1.4 Channel States cluster_flecainide Flecainide Action cluster_workflow Experimental Workflow Resting Resting (Closed) Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization Flecainide Flecainide Flecainide->Resting Low Affinity Block (KR = ~480 µM) Flecainide->Open High Affinity Block (IC50 = 0.61 µM) Flecainide->Inactivated High Affinity Block (KI = ~18 µM) Transfection Transfection of tsA201 cells PatchClamp Whole-cell patch-clamp Transfection->PatchClamp DataAnalysis Data Analysis (IC50, KR, KI) PatchClamp->DataAnalysis

Caption: State-dependent blockade of Nav1.4 by flecainide and experimental workflow.

Ryanodine (B192298) Receptors (RyR)

Flecainide's effects extend to ryanodine receptors, intracellular calcium release channels crucial for excitation-contraction coupling in muscle tissues. The interaction is complex, with evidence for both inhibition and, under certain conditions, activation. The primary non-cardiac isoform is RyR1 (skeletal muscle), though much of the early research has utilized the cardiac isoform, RyR2, as a model.

Quantitative Data: Flecainide's Interaction with RyR2
ParameterValueEffectExperimental ConditionsSource
IC50 12.8 µMSuppression of spontaneous Ca²⁺ wavesPermeabilized ventricular myocytes[5]
Concentration for 50% Po reduction 10 µMInhibition of RyR2 open probabilityLipid bilayers[6]
Effect on Ca²⁺ Sparks 40% reduction in spark massInhibitionVentricular myocytes from a CPVT mouse model[7]
Significant increase in spark frequencyActivationVentricular myocytes from a CPVT mouse model[7]
Activation Concentration Range 0.5 - 10 µM (WT)Increased Open Probability (Po)Lipid bilayers, low initial Po[8]
0.5 - 50 µM (P2328S mutant)Increased Open Probability (Po)Lipid bilayers, low initial Po[8]
Inhibition Concentration ≥5 µM (WT)Decreased Open Probability (Po)Lipid bilayers, high initial Po[8]
≥50 µM (P2328S mutant)Decreased Open Probability (Po)Lipid bilayers, high initial Po[8]
Experimental Protocols

Single-Channel Recordings in Lipid Bilayers: [6][8]

  • Source of RyR2: Sarcoplasmic reticulum (SR) vesicles are prepared from cardiac tissue (e.g., sheep or mouse hearts).

  • Bilayer Formation: A lipid bilayer is formed by painting a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane) across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: SR vesicles containing RyR2 channels are added to the cis (cytosolic) chamber. The fusion of these vesicles with the lipid bilayer results in the incorporation of RyR2 channels.

  • Solutions:

    • Cis (Cytosolic) Solution: Contains physiological concentrations of ions and modulators, such as Ca²⁺ (e.g., 0.1 µM), ATP, and Mg²⁺. The pH is typically buffered to 7.4.

    • Trans (Luminal) Solution: Mimics the SR luminal environment, with a higher Ca²⁺ concentration (e.g., 1 mM).

  • Recording: A voltage is clamped across the bilayer, and the current flowing through a single RyR2 channel is recorded using a sensitive amplifier.

  • Data Analysis: Channel open probability (Po), mean open time (τo), and mean closed time (τc) are analyzed from the current recordings.

Calcium Spark and Wave Analysis in Permeabilized Myocytes: [5][7]

  • Cell Preparation: Ventricular myocytes are isolated from animal hearts (e.g., mouse or rat).

  • Permeabilization: The cell membrane is permeabilized using a mild detergent (e.g., saponin) to allow direct access to the intracellular environment while keeping the SR intact.

  • Calcium Imaging: Cells are loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4). Spontaneous Ca²⁺ release events (sparks and waves) are imaged using a confocal microscope.

  • Solutions: The intracellular-like solution contains controlled concentrations of Ca²⁺, ATP, and other relevant ions.

  • Data Analysis: The frequency, amplitude, and spatial spread of Ca²⁺ sparks and the frequency and velocity of Ca²⁺ waves are quantified using specialized software.

Signaling Pathway and Experimental Workflow

flecainide_ryr2_interaction cluster_flecainide_effect Flecainide Effect on RyR2 cluster_cellular_response Cellular Response cluster_experimental_approach Experimental Approach Flecainide Flecainide RyR2 Ryanodine Receptor (RyR2) Flecainide->RyR2 Direct Interaction (Inhibition/Activation) Ca_Sparks Ca²⁺ Sparks RyR2->Ca_Sparks Generates Ca_Waves Ca²⁺ Waves Ca_Sparks->Ca_Waves Propagate as Lipid_Bilayer Lipid Bilayer (Single Channel) Lipid_Bilayer->RyR2 Studies Po, τo, τc Permeabilized_Myocytes Permeabilized Myocytes (Ca²⁺ Imaging) Permeabilized_Myocytes->Ca_Sparks Measures Spark Properties Permeabilized_Myocytes->Ca_Waves Measures Wave Properties

Caption: Flecainide's dual effect on RyR2 and the experimental methods to study it.

Other Non-Cardiac Ion Channels

Early-stage research on flecainide's effects on other non-cardiac ion channels is less extensive. The following summarizes the available preliminary findings.

Potassium Channels

Flecainide has been shown to inhibit some potassium channels, although this is less characterized than its effects on sodium channels.[1][9] It has been reported to inhibit the rapid component of the delayed rectifier potassium current (IKr).[9] This action could potentially influence repolarization in non-cardiac excitable cells.

Calcium Channels

While the primary focus has been on RyR-mediated calcium release, some evidence suggests flecainide may have indirect effects on calcium signaling. By blocking sodium influx, flecainide can alter the driving force for the sodium-calcium exchanger (NCX), thereby influencing intracellular calcium levels.[9] Direct effects on voltage-gated calcium channels in non-cardiac tissues are not well-documented in early-stage research.

Epithelial Sodium Channels (ENaC), TRP Channels, and CFTR

Currently, there is a paucity of publicly available, in-depth research specifically investigating the direct effects of flecainide on epithelial sodium channels (ENaC), transient receptor potential (TRP) channels in sensory neurons, and the cystic fibrosis transmembrane conductance regulator (CFTR). While flecainide's tissue distribution includes the lungs and kidneys, where these channels are prominently expressed, further research is needed to elucidate any potential interactions and their physiological significance.

Conclusion

Early-stage research into the non-cardiac effects of flecainide has primarily focused on skeletal muscle sodium channels (Nav1.4) and ryanodine receptors. For these channels, a considerable amount of quantitative data and detailed experimental protocols are available, revealing complex, state-dependent interactions. The findings suggest potential therapeutic applications for flecainide in skeletal muscle channelopathies. However, the landscape of flecainide's interactions with other non-cardiac ion channels, such as potassium channels, calcium channels, ENaC, TRP channels, and CFTR, remains largely uncharted territory. Further investigation into these areas is warranted to fully understand the pharmacological profile of flecainide and to explore its potential for repurposing in a broader range of non-cardiac diseases. This guide serves as a foundational resource for researchers embarking on such investigations.

References

A Deep Dive into Flecainide's Use-Dependent Sodium Channel Blockade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765), a Class Ic antiarrhythmic agent, is a potent blocker of cardiac sodium channels (Nav1.5). Its clinical efficacy in managing certain cardiac arrhythmias, such as atrial fibrillation and supraventricular tachycardias, is intrinsically linked to its characteristic use-dependent and state-dependent mechanism of action.[1][2] This technical guide provides an in-depth exploration of the foundational studies that have elucidated the biophysical and molecular underpinnings of flecainide's interaction with voltage-gated sodium channels. We will delve into the quantitative data, detailed experimental methodologies, and the key conceptual models that are fundamental to understanding this important antiarrhythmic drug.

Core Mechanism: State-Dependent Binding and Use-Dependence

The hallmark of flecainide's action is its preferential binding to the open state of the sodium channel.[3][4] This state-dependent affinity is the primary driver of its use-dependent, or frequency-dependent, block. Under resting conditions, when the channel is predominantly in the closed state, flecainide exhibits a significantly lower affinity. However, with repetitive depolarization, such as during a rapid heart rate, the frequent opening of sodium channels provides more opportunities for flecainide to access its binding site within the channel pore, leading to a cumulative and potent block.[1][5]

The "Trapped" Blocker Model

Once bound to the open channel, flecainide can become "trapped" within the channel pore as it transitions to the inactivated or closed states.[1][3] This trapping phenomenon contributes to the slow recovery from block at hyperpolarized membrane potentials.[1][5] The slow unbinding kinetics of flecainide are a key determinant of its potent effect, as the block can persist across multiple cardiac cycles.[4]

Quantitative Analysis of Flecainide's Sodium Channel Block

The following tables summarize the key quantitative data from foundational studies on flecainide's interaction with sodium channels. These values highlight the dramatic difference in affinity between the resting and use-dependent states.

ParameterValueChannel TypeExperimental SystemConditionsReference
IC50 (Resting Block) 345 µMNav1.5Xenopus oocytesBrief depolarization from a negative holding potential[1][5][6]
365 µMrNav1.4Hek293t cellsHolding potential: -140 mV, no stimulation for 1000 s[7]
IC50 (Use-Dependent Block) 7.4 µMNav1.5Xenopus oocytesRepetitive stimulation (e.g., 10 Hz)[1][5][6]
KD (Open Channel Block) 11 µMNon-inactivating Nav1.5 mutantXenopus oocytes---[1][5][6]
0.61 µMInactivation-deficient rNav1.4 mutantHek293t cellsAt +30 mV[7]
Recovery Time Constant (τ) from Block 81 ± 3 sRapidly inactivating Nav1.5Xenopus oocytesAt hyperpolarized voltages[1][5]
42 ± 3 sNon-inactivating Nav1.5Xenopus oocytesAt hyperpolarized voltages[1][5]
> 225 sWild-type rNav1.4Hek293t cellsAt -140 mV[7]
On-rate Constant (Open Channel) 14.9 µM⁻¹s⁻¹Inactivation-deficient rNav1.4 mutantHek293t cells---[7]
Off-rate Constant (Open Channel) 12.2 s⁻¹Inactivation-deficient rNav1.4 mutantHek293t cells---[7]

Key Experimental Protocols

The characterization of flecainide's use-dependent sodium channel block relies heavily on patch-clamp electrophysiology techniques. Below are detailed methodologies for key experiments.

Assessing Use-Dependent Block

This protocol is designed to measure the cumulative block of sodium channels during a train of depolarizing pulses.

  • Cell Preparation: Human embryonic kidney (HEK293) cells or Xenopus oocytes are transfected with the cDNA encoding the desired sodium channel α-subunit (e.g., SCN5A for Nav1.5) and auxiliary β-subunits.

  • Electrophysiological Recording: Whole-cell patch-clamp configuration is established.

  • Solutions:

    • External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, adjusted to pH 7.4 with NaOH.

    • Internal Solution (in mM): CsF 110, CsCl 10, NaCl 10, EGTA 10, HEPES 10, adjusted to pH 7.2 with CsOH.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV or -140 mV) to ensure most channels are in the resting state.[8]

    • Apply a train of depolarizing pulses (e.g., to -10 mV or +30 mV for 10-20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).[8]

    • Record the peak inward sodium current for each pulse in the train.

    • The use-dependent block is quantified by the progressive reduction in peak current amplitude during the pulse train.

  • Data Analysis: The peak current of each pulse is normalized to the peak current of the first pulse in the train. The resulting decay in current amplitude is often fit with a single exponential function to determine the rate of onset of the block.

Measuring Recovery from Use-Dependent Block

This protocol determines the time course of flecainide unbinding from the sodium channels.

  • Cell Preparation and Recording: As described above.

  • Voltage-Clamp Protocol:

    • Induce use-dependent block with a high-frequency train of depolarizing pulses as described above.

    • Following the pulse train, repolarize the membrane to a hyperpolarized potential (e.g., -120 mV or -140 mV).

    • Apply test pulses to a depolarized potential (e.g., -10 mV) at varying time intervals after the conditioning train to measure the recovery of the sodium current.

  • Data Analysis: The peak current amplitude of the test pulses is plotted against the recovery interval. The data are typically fit with a single or double exponential function to determine the time constant(s) of recovery.

Visualizing the Molecular Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts of flecainide's action and the experimental procedures.

Caption: State-dependent binding of flecainide to the voltage-gated sodium channel.

Use_Dependent_Block_Workflow start Start: Whole-cell patch clamp on NaV1.5 expressing cell hold Hold at Hyperpolarized Potential (e.g., -120 mV) start->hold pulse_train Apply High-Frequency Depolarizing Pulse Train (e.g., 10 Hz to -10 mV) hold->pulse_train record_peak Record Peak Inward Current for each pulse pulse_train->record_peak recovery_protocol Repolarize to Holding Potential and apply test pulses at varying intervals pulse_train->recovery_protocol After Train analyze_block Analyze Progressive Reduction in Peak Current (Use-Dependent Block) record_peak->analyze_block end End analyze_block->end analyze_recovery Analyze Recovery of Peak Current (Determine Recovery Time Constant) recovery_protocol->analyze_recovery analyze_recovery->end

Caption: Experimental workflow for assessing use-dependent block and recovery.

Molecular Determinants of Flecainide Binding

Studies utilizing site-directed mutagenesis have identified key amino acid residues within the S6 segment of domain IV of the sodium channel as critical components of the flecainide binding site.[3] Specifically, mutations in this region can alter the affinity and kinetics of flecainide block, providing strong evidence for its binding location within the inner pore of the channel.[1][3]

Conclusion

The use-dependent sodium channel blocking properties of flecainide are a direct consequence of its state-dependent binding, with a strong preference for the open channel configuration. This mechanism, characterized by a dramatic increase in affinity with repetitive channel activation and slow recovery from block, underlies its clinical utility as an antiarrhythmic agent. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to characterize existing and novel sodium channel blockers. A thorough comprehension of these principles is essential for both optimizing therapeutic strategies and mitigating the potential for proarrhythmic effects.[9][10]

References

Flecainide's Preferential Inhibition of the Late Sodium Current in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide (B1672765), a class IC antiarrhythmic agent, is a potent blocker of cardiac sodium channels. Its therapeutic efficacy, particularly in certain genetic arrhythmia syndromes like Long QT Syndrome type 3 (LQT3), is attributed to its preferential inhibition of the late component of the sodium current (INaL) over the peak sodium current (INa,peak). This document provides an in-depth technical guide on the effects of flecainide on the late sodium current in cardiomyocytes. It consolidates quantitative data on flecainide's potency, details common experimental protocols for its study, and visualizes its mechanism of action and experimental workflows.

Introduction: The Significance of the Late Sodium Current

The cardiac sodium channel, primarily the Nav1.5 isoform, is responsible for the rapid upstroke of the action potential in cardiomyocytes. While the majority of sodium channels inactivate within milliseconds, a small fraction fails to inactivate completely, giving rise to a sustained or "late" sodium current (INaL).[1][2] Under physiological conditions, INaL is small, contributing to the plateau phase of the action potential.[2][3] However, in various pathological states, including genetic mutations (e.g., LQT3), heart failure, and ischemia, an enhanced INaL can lead to action potential prolongation, early afterdepolarizations (EADs), and increased intracellular sodium and calcium, creating a substrate for cardiac arrhythmias.[1][2] Consequently, the selective inhibition of INaL has emerged as a promising antiarrhythmic strategy.

Flecainide exhibits a state-dependent binding mechanism, showing a higher affinity for the open and inactivated states of the sodium channel over the resting state.[4][5] This property contributes to its use-dependent block and its preferential action on the non-inactivating channels that contribute to INaL.

Quantitative Analysis of Flecainide's Inhibitory Action

The inhibitory potency of flecainide is quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for flecainide's block of peak and late sodium currents under different experimental conditions.

Table 1: Flecainide IC50 Values for Peak vs. Late Sodium Current in Wild-Type (WT) and LQT3 Mutant (ΔKPQ) Channels

Channel TypeCurrent ComponentIC50 (µM)Cell LineReference
Wild-Type (WT)Peak INa127 ± 6HEK293[6]
Wild-Type (WT)Late INa44 ± 2HEK293[6]
LQT3 (ΔKPQ)Peak INa80 ± 9HEK293[6]
LQT3 (ΔKPQ)Late INa19 ± 2HEK293[6]

Table 2: State-Dependent IC50 Values for Flecainide on Nav1.5 Channels

Channel StateIC50 (µM)Experimental ConditionCell/Expression SystemReference
Resting State345Brief depolarization from a negative holding potentialXenopus oocytes[4][7][8]
Use-Dependent (Open/Inactivated State)7.4Increased stimulation frequencyXenopus oocytes[4][7][8]
Open State (Inactivation-deficient mutant)0.61Direct measurement on open channelsHek293t cells[9][10]

Table 3: Comparative IC50 Values of Flecainide and Other Sodium Channel Blockers on Peak Nav1.5 Current

DrugIC50 for Peak INa (µM)Cell LineReference
Flecainide5.5 ± 0.8HEK293[11]
Flecainide10.7IonWorks platform (hNav1.5)[12]
Mexiletine47.0 ± 5.4HEK293[11]
Quinidine28.9 ± 2.2HEK293[11]

Experimental Protocols for Assessing Flecainide's Effect on INaL

The following outlines a typical experimental workflow for characterizing the effects of flecainide on the late sodium current using whole-cell patch-clamp electrophysiology.

Cell Preparation and Culture
  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the gene encoding the human cardiac sodium channel α-subunit (SCN5A) for either wild-type or mutant channels are commonly used.[6] Alternatively, Xenopus oocytes can be used for expressing the channels.[4][7]

  • Culture Conditions: Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium for HEK293 cells) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain stable expression of the sodium channel.

Electrophysiological Recording
  • Technique: The whole-cell patch-clamp technique is the gold standard for recording sodium currents.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.

  • Flecainide Application: Flecainide is dissolved in the external solution to achieve the desired concentrations. A perfusion system is used to rapidly exchange the solution bathing the cell.

Voltage-Clamp Protocols
  • Holding Potential: Cells are typically held at a negative potential (e.g., -120 mV) to ensure the majority of sodium channels are in the resting state.

  • Protocol to Elicit Peak and Late INa: A depolarizing pulse to approximately -20 mV for a duration of 200-500 ms (B15284909) is applied.

    • Peak INa Measurement: The peak inward current at the beginning of the depolarizing pulse is measured.

    • Late INa Measurement: The late current is measured as the mean current during a specified window towards the end of the depolarizing pulse (e.g., between 150 ms and 200 ms).

  • Use-Dependency Protocol: To assess use-dependent block, a train of short depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at a specific frequency (e.g., 1-10 Hz). The reduction in peak current amplitude over the pulse train is measured.

Data Analysis
  • IC50 Calculation: The percentage of current inhibition at various flecainide concentrations is calculated. A concentration-response curve is then fitted with the Hill equation to determine the IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathway: Flecainide's State-Dependent Block of the Sodium Channel

flecainide_mechanism cluster_flecainide_interaction Flecainide Action Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State Open->Inactivated Fast Inactivation Blocked_Open Blocked (Open) Inactivated->Resting Repolarization Trapped_Blocked Trapped (Inactivated/Closed) Flecainide Flecainide Flecainide->Blocked_Open High Affinity Binding (Pore Block) Blocked_Open->Open Slow Unbinding Blocked_Open->Inactivated Trapping Trapped_Blocked->Resting Very Slow Recovery

Caption: State-dependent binding of flecainide to the Nav1.5 channel.

Experimental Workflow: Patch-Clamp Analysis of Flecainide's Effect

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with Nav1.5) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Preparation of External & Internal Solutions Solution_Prep->Patch_Clamp Control_Recording Record Baseline Peak and Late I-Na Patch_Clamp->Control_Recording Flecainide_Application Apply Flecainide (Varying Concentrations) Control_Recording->Flecainide_Application Drug_Recording Record I-Na in Presence of Flecainide Flecainide_Application->Drug_Recording Measure_Currents Measure Peak and Late Current Amplitudes Drug_Recording->Measure_Currents Calculate_Inhibition Calculate % Inhibition Measure_Currents->Calculate_Inhibition Dose_Response Construct Dose-Response Curve Calculate_Inhibition->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination

Caption: Workflow for patch-clamp analysis of flecainide's effects.

Mechanism of Preferential Late Sodium Current Block

Flecainide's preferential inhibition of INaL is rooted in its state-dependent binding characteristics. The drug has a low affinity for sodium channels in the resting state.[5] However, its affinity increases significantly for channels in the open and inactivated states.[4][5] Since the late sodium current is generated by channels that are in a prolonged open or bursting mode, flecainide has a greater opportunity to bind to and block these channels compared to the transiently opening channels responsible for the peak current.

The proposed mechanism involves flecainide accessing its binding site within the channel pore when the channel is open.[4][7] Once bound, it physically obstructs the flow of sodium ions. Furthermore, the drug can become "trapped" within the channel when it closes or inactivates, leading to a slow recovery from block and contributing to its use-dependent effects.[4][7][8] This trapping mechanism is particularly relevant for the sustained inhibition of the channels contributing to INaL.

Conclusion and Future Directions

Flecainide's preferential blockade of the late sodium current provides a clear mechanistic rationale for its efficacy in treating certain cardiac arrhythmias, particularly those driven by an enhanced INaL. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to understand and target this important arrhythmogenic mechanism. Future research may focus on developing novel compounds with even greater selectivity for the late sodium current to minimize off-target effects and improve the safety profile of antiarrhythmic therapies. The continued investigation into the structural basis of flecainide's interaction with the sodium channel will also be crucial for the rational design of next-generation INaL inhibitors.

References

Synthesis and Purification of Flecainide for Preclinical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of flecainide (B1672765), a class Ic antiarrhythmic agent, intended for use in preclinical research. The document details established synthetic routes, purification methodologies, and analytical techniques for quality control, ensuring the provision of high-purity flecainide suitable for scientific investigation.

Introduction to Flecainide

Flecainide, chemically known as N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, is a potent antiarrhythmic drug used to treat a variety of cardiac arrhythmias.[1] For preclinical research, the availability of highly pure and well-characterized flecainide is paramount to ensure the validity and reproducibility of experimental results. This guide outlines two primary synthetic pathways for obtaining flecainide and its acetate (B1210297) salt, along with detailed protocols for purification and analysis.

Synthesis of Flecainide

Two common synthetic routes for flecainide are presented below, starting from either 2,5-dihydroxybenzoic acid or 2-chlorobenzoic acid.

Synthesis Route 1: Starting from 2,5-Dihydroxybenzoic Acid

This route involves the trifluoroethoxylation of 2,5-dihydroxybenzoic acid, followed by amidation and subsequent reduction of the pyridine (B92270) ring.[2]

Logical Workflow for Synthesis Route 1

A 2,5-Dihydroxybenzoic Acid B 2,2,2-Trifluoroethyl ester of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid A->B Trifluoroethylfluoromethylsulfonate C N-(2-pyridinylmethyl)-2,5-bis (2,2,2-trifluoroethoxy)benzamide B->C 2-Aminomethylpyridine D Flecainide Free Base C->D Catalytic Hydrogenation (Pt/C)

Caption: Synthesis of Flecainide from 2,5-Dihydroxybenzoic Acid.

Experimental Protocol:

Step 1: Synthesis of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate [2]

  • To a solution of 2,5-dihydroxybenzoic acid, add trifluoroethylfluoromethylsulfonate.

  • The reaction results in the trifluoroethoxylation of both hydroxyl groups and the carboxylic acid group.

  • Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated and purified.

Step 2: Synthesis of N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide [3]

  • Dissolve 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate in a suitable solvent such as glyme.

  • Add 2-aminomethylpyridine to the solution.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, the solvent is removed under reduced pressure to yield the amide.

Step 3: Catalytic Hydrogenation to Flecainide Free Base [4][5]

  • Dissolve the N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide in a suitable solvent like methanol (B129727) or acetic acid.

  • Add a platinum-on-carbon (Pt/C) catalyst.

  • The reaction is carried out under a hydrogen atmosphere at a pressure of 15 to 20 kg/cm ² and a temperature of 60-65°C.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the catalyst and concentrate the filtrate to obtain the crude flecainide free base.

Synthesis Route 2: Starting from 2-Chlorobenzoic Acid

This alternative route involves the synthesis of the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, from 2-chlorobenzoic acid.[6][7]

Logical Workflow for Synthesis Route 2

A 2-Chlorobenzoic Acid B 2-(2,2,2-trifluoroethoxy)benzoic acid A->B 2,2,2-Trifluoroethanol (B45653), Sodium tert-butoxide, Cupric bromide C 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid B->C Bromine, AlCl3 D 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid C->D 2,2,2-Trifluoroethanol, Sodium tert-butoxide, Cupric bromide E Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate D->E Thionyl chloride, Methanol F Flecainide Free Base E->F 2-(Aminomethyl)piperidine (B33004), Toluene (B28343)

Caption: Synthesis of Flecainide from 2-Chlorobenzoic Acid.

Experimental Protocol:

Step 1: Synthesis of 2-(2,2,2-trifluoroethoxy)benzoic acid [7]

  • To a solution of 2,2,2-trifluoroethanol in DMF at 0°C, add sodium tert-butoxide.

  • Stir the solution at room temperature for 1 hour.

  • Add 2-chlorobenzoic acid followed by cupric bromide.

  • Heat the mixture at 120°C for 5 hours.

  • After cooling, perform an acidic workup and extract the product with dichloromethane.

Step 2: Synthesis of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid [7]

  • To a solution of 2-(2,2,2-trifluoroethoxy)benzoic acid in methylene (B1212753) chloride at 0°C, add AlCl₃ followed by bromine.

  • Stir the reaction at 0°C for 1 hour and then reflux for 2 hours.

  • Filter the solids and perform a workup with water and ethyl acetate.

  • Concentrate the organic layer to obtain the product.

Step 3: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid [7]

  • Follow a similar procedure as in Step 1, using 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid as the starting material.

Step 4: Synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate [8]

  • To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in methanol, add thionyl chloride.

  • Stir the solution at 80°C for 2 hours.

  • Evaporate the solvents and perform a workup with toluene and saturated NaHCO₃ solution.

  • Concentrate the organic layer to obtain the methyl ester.

Step 5: Synthesis of Flecainide Free Base [9]

  • A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate and 2-(aminomethyl)piperidine in toluene is stirred at reflux for 10 hours.[9]

  • After cooling, water is added, and the layers are separated.

  • The aqueous layer is extracted with toluene, and the combined organic layers are washed with water.

  • The organic layer is concentrated under reduced pressure to give flecainide free base.

Purification of Flecainide

High purity is essential for preclinical research. The primary methods for purifying flecainide are recrystallization of the free base and conversion to its acetate salt.

Purification by Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility.[10]

Experimental Protocol for Recrystallization of Flecainide Free Base:

  • Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the flecainide free base at an elevated temperature but not at room temperature.[11] Common solvent systems for recrystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[12]

  • Procedure:

    • Dissolve the crude flecainide free base in a minimum amount of a suitable hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual impurities.

    • Dry the purified crystals under vacuum.

Conversion to Flecainide Acetate Salt

Conversion to the acetate salt can further purify the compound and improve its handling and solubility characteristics.[13]

Experimental Protocol for Flecainide Acetate Salt Formation: [14]

  • To a solution of flecainide free base (1.5 g) in isopropanol (B130326) (7.5 ml), add glacial acetic acid (0.3 g).[14]

  • Stir the solution under reflux for 2 hours.[14]

  • Cool the solution to room temperature and add hexane (B92381) (15 ml) to precipitate the salt.[14]

  • Stir the resulting suspension at 20–25° C for 2 hours.[14]

  • Filter the solids, rinse with hexane, and dry under vacuum to yield flecainide acetate as a white solid.[14]

Quality Control and Analytical Methods

To ensure the identity and purity of the synthesized flecainide for preclinical use, a panel of analytical tests should be performed.

Purity Assessment by Chromatography

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful techniques for assessing the purity of flecainide and identifying any related substances or impurities.

Experimental Workflow for Purity Analysis

A Synthesized Flecainide B Sample Preparation (Dissolution in Mobile Phase) A->B C HPLC Analysis B->C D TLC Analysis B->D E Data Analysis (Purity Calculation, Impurity Profiling) C->E D->E F Purity >98% E->F

Caption: Workflow for Purity Analysis of Synthesized Flecainide.

Table 1: HPLC Methods for Flecainide Analysis

ParameterMethod 1[15]Method 2[16]Method 3[6]
Column C18 Qualisil BDS (250mm x 4.5mm, 5µm)RP-C18Hypersil BDS phenyl
Mobile Phase Water:Acetonitrile (60:40 v/v), pH 3.0 with orthophosphoric acidPhosphate buffer (pH 3.3):Acetonitrile:Triethylamine (53:47:0.03, by volume)Water, Methanol, 1.5M Ammonium Acetate (gradient)
Flow Rate 1.0 ml/min1.0 ml/minNot specified
Detection UV at 296 nmUV at 292 nmDiode-Array Detection (DAD)
Purpose QuantificationStability-indicating, impurity analysisAnalysis in biological matrices

TLC Method: [16]

  • Stationary Phase: Silica gel G.F254 TLC plates.

  • Mobile Phase: Methanol:Ethyl acetate:33% Ammonia (3:7:0.3, by volume).

  • Detection: UV light at 290 nm or visualization with iodine vapor.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure of the synthesized flecainide.

Table 2: Expected Analytical Data for Flecainide

TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the aromatic, piperidine, and trifluoroethoxy protons.[4][17]
¹³C NMR Signals corresponding to all carbon atoms in the flecainide molecule.
Mass Spec. Molecular ion peak corresponding to the molecular weight of flecainide (C₁₇H₂₀F₆N₂O₃, MW: 414.34 g/mol ) or its acetate salt (C₁₉H₂₄F₆N₂O₅, MW: 474.40 g/mol ).[18][19]
Preclinical Quality Specifications

For preclinical research, flecainide should meet high-purity standards.

Table 3: Recommended Quality Specifications for Preclinical Flecainide Acetate

ParameterSpecification
Appearance White to off-white solid[]
Purity (by HPLC) ≥98%[]
Identification Conforms to reference spectra (NMR, MS)
Individual Impurity As per established guidelines (e.g., ICH)
Total Impurities As per established guidelines (e.g., ICH)
Residual Solvents Within acceptable limits

Mechanism of Action of Flecainide

Flecainide is a class Ic antiarrhythmic agent that primarily acts by blocking cardiac sodium channels (Naᵥ1.5).[1] This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.

Signaling Pathway of Flecainide's Action

Flecainide Flecainide Na_Channel Voltage-gated Sodium Channel (Naᵥ1.5) Flecainide->Na_Channel Blocks Action_Potential Cardiac Action Potential (Phase 0 Upstroke) Na_Channel->Action_Potential Mediates Conduction Conduction Velocity Action_Potential->Conduction Determines Arrhythmia Arrhythmia Suppression Conduction->Arrhythmia Slowing leads to

Caption: Mechanism of Action of Flecainide.

Conclusion

The synthesis and purification of high-purity flecainide are critical for the success of preclinical research. The methods outlined in this guide provide a robust framework for obtaining well-characterized flecainide suitable for a range of scientific investigations. Adherence to the detailed experimental protocols and rigorous analytical testing will ensure the quality and reliability of the compound, leading to more accurate and reproducible research outcomes.

References

Flecainide Hydrochloride's Interaction with Voltage-Gated Sodium Channel Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Flecainide (B1672765) hydrochloride is a potent Class IC antiarrhythmic agent whose primary mechanism of action is the blockade of voltage-gated sodium channels (NaV). Its interaction is characterized by strong state-dependence, exhibiting a marked preference for the open-channel conformation. This leads to a pronounced use-dependent or frequency-dependent block, where its inhibitory effect is significantly amplified at higher heart rates. Flecainide's binding kinetics are distinguished by rapid association with the open state and exceptionally slow dissociation, a phenomenon attributed to the "trapping" of the drug molecule within the channel pore upon channel closure or inactivation. While its primary clinical target is the cardiac isoform NaV1.5, flecainide also interacts with other isoforms, such as the skeletal muscle NaV1.4, with distinct affinities and biophysical consequences. This guide provides an in-depth analysis of these interactions, summarizing quantitative data, detailing experimental methodologies, and visualizing the core mechanisms.

Mechanism of Action: A State-Dependent Blockade

The interaction of flecainide with NaV channels is best understood through the modulated receptor hypothesis, which posits that the affinity of a drug for the channel is dependent on the channel's conformational state: resting (closed), open, or inactivated.

Open-Channel Blockade: Flecainide exhibits a strong preference for the open state of the NaV channel.[1] It is believed to access its binding site within the channel's pore when the activation gate is open during membrane depolarization.[2][3] This open-state binding is the primary mechanism for its potent, use-dependent inhibition of the sodium current (I_Na).[2][3][4] Studies using non-inactivating mutants of NaV1.5 have allowed for the direct observation of this mechanism, showing that flecainide produces a time-dependent decay in current consistent with a simple pore-blocking action.[2][3][5][6]

Use-Dependent and Frequency-Dependent Inhibition: A hallmark of Class IC agents like flecainide is their use-dependent nature.[7] At rest or low stimulation frequencies, flecainide shows relatively low affinity for the channel.[2][5][6] However, as the frequency of channel opening increases (e.g., during tachycardia), the drug has more opportunities to bind, leading to a cumulative block and a dramatic increase in potency.[2][3][5][6][8] This property is crucial for its antiarrhythmic efficacy, as it preferentially targets rapidly firing ectopic tissues over those with a normal rhythm.

The Role of the Inactivated State: The contribution of the inactivated state to flecainide binding is a subject of some debate. Several studies on the cardiac NaV1.5 isoform suggest that sustained depolarizations, which stabilize the inactivated state, do not significantly promote flecainide inhibition, indicating that the drug does not bind readily to the inactivated channel.[2][3][5][6] However, research on the skeletal muscle isoform, hNaV1.4, demonstrates that flecainide can bind to inactivated channels with high affinity, even without prior channel opening (i.e., through closed-state inactivation).[9] This suggests that the specifics of state-dependent interaction may vary between channel isoforms.

Drug Trapping and Slow Recovery: Once flecainide is bound within the pore, the closing of either the activation gate (deactivation) or the inactivation gate effectively "traps" the drug molecule.[2][3] This trapping mechanism is responsible for the characteristically slow recovery from block at hyperpolarized potentials.[2][10] The slow dissociation kinetics mean that the block can accumulate over multiple cardiac cycles, contributing to the sustained suppression of sodium influx.[11]

Quantitative Analysis of Flecainide-Isoform Interactions

The affinity of flecainide for different NaV channel isoforms and their various conformational states has been quantified in numerous electrophysiological studies. The following tables summarize these key findings.

Table 1: State-Dependent Affinity of Flecainide for NaV1.5 (Cardiac) Sodium Channels
Channel StateParameterValue (µM)Cell Type / Expression SystemReference
Resting / Low FrequencyIC₅₀345Xenopus oocytes[2][3][5][6][8]
Use-Dependent (High Frequency)IC₅₀7.4Xenopus oocytes[2][3][5][6][8]
Open (Non-inactivating mutant)K_D11Xenopus oocytes[2][3][5][6]
Peak CurrentIC₅₀5.5HEK293 cells[12]
Late Current (Scn5a+/ΔKPQ)IC₅₀~19tsA-201 cells[3]
Peak Current (Scn5a+/ΔKPQ)IC₅₀~80tsA-201 cells[3]
Table 2: State-Dependent Affinity of Flecainide for NaV1.4 (Skeletal Muscle) Sodium Channels
Channel StateParameterValue (µM)Cell Type / Expression SystemReference
Resting (unstimulated)IC₅₀ (estimated)365HEK293t cells[10]
Open (Inactivation-deficient mutant)IC₅₀0.61HEK293t cells[10]
Closed StateK_R~480tsA201 cells[9][13]
Inactivated StateK_I~18tsA201 cells[9]
Use-Dependent (0.1 Hz, WT)IC₅₀83.5tsA201 cells[9]
Use-Dependent (0.1 Hz, R1448C)IC₅₀21.4tsA201 cells[9]

Experimental Protocols for Characterizing Flecainide Block

The quantitative data presented above are primarily derived from patch-clamp electrophysiology experiments performed on heterologous expression systems.

Heterologous Expression Systems

To study the interaction of flecainide with a specific NaV channel isoform in isolation, researchers express the channel's α-subunit (and often auxiliary β-subunits) in cells that do not endogenously express them. Common systems include:

  • Xenopus laevis oocytes: Large cells that are easily injected with cRNA encoding the channel of interest.[2][5][6]

  • Mammalian Cell Lines: Human Embryonic Kidney 293 (HEK293) or tsA201 cells are frequently used for stable or transient transfection with plasmids containing the channel's cDNA.[9][10]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the precise control of the cell's membrane potential and the measurement of the ionic currents flowing across the cell membrane.

Protocol for Measuring Tonic and Use-Dependent Block:

  • Establish Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior.

  • Set Holding Potential: The cell membrane is clamped at a hyperpolarized potential where most NaV channels are in the resting state (e.g., -120 mV).

  • Measure Tonic Block: A single depolarizing pulse (e.g., to -10 mV) is applied at a very low frequency (e.g., 0.1 Hz or less) to measure the peak sodium current before and after application of flecainide. The percentage reduction in current represents the tonic block.[9]

  • Measure Use-Dependent Block: A train of depolarizing pulses is applied at a higher, physiological frequency (e.g., 5 or 10 Hz). The peak current is measured for each pulse, and the progressive decrease in amplitude in the presence of flecainide demonstrates use-dependent block.[9]

Protocol for Measuring Recovery from Block:

  • Induce Block: A train of depolarizing pulses is applied to induce a steady-state level of use-dependent block.

  • Recovery Interval: The membrane is then held at a hyperpolarized potential (e.g., -140 mV) for a variable duration (from milliseconds to many seconds).[10]

  • Test Pulse: A final test pulse is applied to measure the fraction of channels that have recovered from the block.

  • Time Constant Calculation: By plotting the fractional recovery against the duration of the recovery interval, a time constant (tau, τ) for recovery can be calculated by fitting the data to an exponential function. Flecainide drastically increases this time constant.[2][10]

Site-Directed Mutagenesis

To isolate and study flecainide's interaction with a specific channel state, researchers introduce mutations into the channel's gene. A key example is the creation of non-inactivating mutants (e.g., by neutralizing key residues in the inactivation particle).[2][10] These engineered channels allow for prolonged channel opening upon depolarization, enabling a clearer characterization of open-channel blockers without the confounding variable of rapid channel inactivation.

Visualizations of Flecainide's Interaction Mechanisms

The following diagrams illustrate the key concepts of flecainide's interaction with NaV channels.

State_Dependent_Block Modulated Receptor Model for Flecainide cluster_key Key Pathways for Flecainide R Resting O Open R->O RD Resting-Bound (RD) R->RD K_R (Low Affinity) O->R I Inactivated O->I OD Open-Bound (OD) O->OD K_D (HIGH AFFINITY) I->R Recovery ID Inactivated-Bound (ID) I->ID K_I (Moderate/Low Affinity) key1 Dominant Pathway -> key2 Minor Pathway ->

Caption: Modulated Receptor Model for Flecainide.

Caption: Experimental Workflow for Use-Dependent Block.

Flecainide_Trapping Flecainide Trapping Mechanism s1 Channel Open Activation Gate Open Inactivation Gate Open Flecainide (D) enters pore s2 Drug Bound (Open State) Activation Gate Open Inactivation Gate Open D binds to receptor site s1->s2 1. Rapid Binding s3 Drug Trapped Activation Gate Closed OR Inactivation Gate Closed D cannot exit s2->s3 2. Deactivation or Inactivation s4 Slow Recovery Gates must re-open D slowly unbinds and exits s3->s4 3. Very Slow Process s4->s1:gate 4. Channel Ready

References

Unraveling the Cellular Antiarrhythmic Mechanisms of Flecainide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) is a potent Class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias. Its primary therapeutic action is achieved through the modulation of cardiac ion channels, which directly alters the electrophysiological properties of cardiomyocytes. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying flecainide's antiarrhythmic effects, with a focus on its interactions with key ion channels. This document summarizes quantitative data from key studies, presents detailed experimental protocols for assessing its action, and provides visual representations of its mechanism and experimental investigation.

Core Mechanism of Action: Sodium Channel Blockade

Flecainide's principal antiarrhythmic effect stems from its potent blockade of the fast-inward sodium current (INa), which is mediated by the Nav1.5 channel isoform in the heart.[1][2][3] This action slows the upstroke (Phase 0) of the cardiac action potential, thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[4] A hallmark of flecainide's interaction with sodium channels is its state-dependent binding, showing a higher affinity for open or activated and inactivated channels over resting channels.[1][5][6] This "use-dependent" or "rate-dependent" characteristic means its blocking effect is more pronounced at faster heart rates, making it particularly effective in terminating tachyarrhythmias.[2][7]

Quantitative Analysis of Flecainide's Effect on Ion Channels

The following tables summarize the quantitative data on flecainide's inhibitory actions on various cardiac ion channels from published studies.

Target Channel Preparation Parameter Value Conditions Reference
Nav1.5 (Sodium Channel) Human Nav1.5 expressed in HEK293 cellsIC505.5 µMPeak current block[8]
Human Nav1.5 expressed in Xenopus oocytesIC507.4 µMUse-dependent block (high frequency stimulation)[1][9]
Human Nav1.5 expressed in Xenopus oocytesIC50345 µMResting state block (low frequency stimulation)[1][9]
Rat Nav1.4 (skeletal muscle)IC50 (open-channel block)0.61 µMAt +30 mV[10][11]
Rat Nav1.4 (skeletal muscle)IC50 (resting block)365 µMAt -140 mV, unstimulated for 1,000s[10][11]
Rat Nav1.4 (skeletal muscle)On-rate (kon)14.9 µM-1s-1Open-channel block[10][11]
Rat Nav1.4 (skeletal muscle)Off-rate (koff)12.2 s-1Open-channel block[10][11]
hERG (IKr Potassium Channel) hERG expressed in HEK293 cellsIC501.49 µMAt 37°C[6][12]
hERG expressed in HEK293 cellsIC503.91 µMAt 37°C[13]
Kv4.3 (Ito Potassium Channel) Kv4.3 expressed in CHO cellsIC507.8 µMpH 7.4[14]
Delayed Rectifier K+ Current (IK) Cat ventricular myocytes% Block~93%At 10 µM, +40 mV[15]
Ryanodine Receptor 2 (RyR2) Permeabilized ventricular myocytesIC5012.8 µMSuppression of spontaneous Ca2+ waves[9]

Detailed Experimental Protocols

Whole-Cell Voltage-Clamp Analysis of Flecainide's Effect on Nav1.5

This protocol is designed to quantify the tonic and use-dependent block of the cardiac sodium channel Nav1.5 by flecainide in a heterologous expression system (e.g., HEK293 cells stably expressing Nav1.5).

Materials:

  • HEK293 cells stably expressing human Nav1.5.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

  • Flecainide stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Plate HEK293-Nav1.5 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 1.5-3 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution at room temperature or 37°C.

  • Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

    • Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Voltage-Clamp Protocols:

    • Tonic Block:

      • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

      • Apply a depolarizing test pulse (e.g., to -20 mV for 50 ms) at a low frequency (e.g., 0.1 Hz) to elicit a peak inward sodium current.

      • After establishing a stable baseline current, perfuse the chamber with the external solution containing the desired concentration of flecainide.

      • Continue recording at 0.1 Hz until a steady-state block is achieved.

    • Use-Dependent Block:

      • From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -20 mV for 50 ms) at a higher frequency (e.g., 1 Hz or 5 Hz).

      • Record the peak current for each pulse in the train.

      • After establishing a baseline, perfuse with flecainide and repeat the pulse train.

      • The progressive decrease in peak current during the pulse train in the presence of flecainide demonstrates use-dependent block.

  • Data Analysis:

    • Measure the peak inward current amplitude for each pulse.

    • Calculate the percentage of block as: (1 - (I_flecainide / I_control)) * 100.

    • For tonic block, use the steady-state current amplitude.

    • For use-dependent block, plot the normalized peak current against the pulse number.

    • To determine the IC50, construct a concentration-response curve by plotting the percentage of block against the flecainide concentration and fit the data with the Hill equation.

Microelectrode Recording of Flecainide's Effect on Cardiac Action Potentials

This protocol describes the use of sharp microelectrodes to record intracellular action potentials from isolated cardiac tissue (e.g., guinea pig papillary muscle or canine Purkinje fibers) to assess the effects of flecainide on action potential parameters.

Materials:

  • Isolated cardiac tissue (e.g., papillary muscle, Purkinje fiber).

  • Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES (pH 7.4), bubbled with 95% O2 / 5% CO2.

  • Flecainide stock solution.

  • Dissecting microscope and tools.

  • Tissue bath with temperature control and perfusion system.

  • Stimulating electrodes.

  • Glass microelectrodes (10-30 MΩ resistance when filled with 3 M KCl).

  • High-input impedance amplifier and data acquisition system.

Procedure:

  • Tissue Dissection and Mounting:

    • Isolate the desired cardiac tissue (e.g., papillary muscle from the right ventricle) in cold Tyrode's solution.

    • Transfer the tissue to the tissue bath and secure it with pins, ensuring it is submerged in continuously flowing, oxygenated Tyrode's solution at 37°C.

  • Stimulation:

    • Position stimulating electrodes at one end of the preparation.

    • Pace the tissue at a constant cycle length (e.g., 1000 ms (B15284909) or 1 Hz) using square-wave pulses of 1-2 ms duration and an amplitude slightly above the threshold.

  • Microelectrode Impalement:

    • Under the microscope, carefully advance a sharp microelectrode into a cell in the tissue until a stable, high-amplitude resting membrane potential is recorded.

  • Action Potential Recording:

    • Record stable baseline action potentials for several minutes.

  • Drug Application:

    • Switch the perfusion to Tyrode's solution containing the desired concentration of flecainide.

    • Allow for equilibration (typically 15-20 minutes) and record the steady-state effects on the action potential.

  • Data Analysis:

    • Measure the following action potential parameters before and after flecainide application:

      • Resting Membrane Potential (RMP)

      • Action Potential Amplitude (APA)

      • Maximum upstroke velocity (Vmax or dV/dtmax)

      • Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

      • Effective Refractory Period (ERP) - determined using an extra-stimulus protocol.

    • Compare the parameters statistically to determine the significance of flecainide's effects.

Visualizing Flecainide's Cellular Mechanisms and Investigation

Signaling Pathway of Flecainide's Action on Cardiomyocytes

Flecainide_Signaling_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_intracellular Intracellular Effects Nav15 Nav1.5 Channel (Open/Inactivated State) AP_Phase0 Decreased Phase 0 Upstroke Velocity Nav15->AP_Phase0 IKr IKr Channel (hERG) APD Altered Action Potential Duration IKr->APD Ito Ito Channel Ito->APD RyR2 RyR2 Channel (Sarcoplasmic Reticulum) Ca_release Reduced Ca2+ Release RyR2->Ca_release Flecainide_ext Flecainide (Extracellular) Flecainide_ext->Nav15 Blocks Na+ Influx Flecainide_ext->IKr Blocks K+ Efflux Flecainide_ext->Ito Flecainide_ext->RyR2 Inhibits Ca2+ Release Conduction Slowed Conduction Velocity AP_Phase0->Conduction

Caption: Flecainide's primary and secondary targets in the cardiomyocyte.

Experimental Workflow for Assessing Flecainide's Effects

Experimental_Workflow start Start: Isolate Cardiomyocytes or Culture Cell Line patch_clamp Whole-Cell Patch Clamp (Voltage or Current Clamp) start->patch_clamp microelectrode Sharp Microelectrode Recording (Tissue) start->microelectrode baseline Record Baseline Electrophysiological Parameters patch_clamp->baseline microelectrode->baseline drug_app Apply Flecainide (Varying Concentrations) baseline->drug_app record_effect Record Steady-State Drug Effects drug_app->record_effect analysis Data Analysis: - % Block, IC50 - APD, Vmax changes record_effect->analysis conclusion Conclusion: Quantify Flecainide's Cellular Effects analysis->conclusion

Caption: A typical workflow for studying flecainide's electrophysiological effects.

Logical Relationship of State-Dependent Sodium Channel Blockade

State_Dependent_Block Resting Resting State Low Affinity for Flecainide Open Open State High Affinity for Flecainide Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State High Affinity for Flecainide Open->Inactivated Inactivation Inactivated->Resting Repolarization (Slow Recovery with Flecainide) Flecainide Flecainide Flecainide->Open Binds and Blocks Flecainide->Inactivated Binds and Stabilizes

Caption: Flecainide's preferential binding to open and inactivated Na+ channels.

Conclusion

Flecainide's antiarrhythmic properties are a direct consequence of its multifaceted interactions with cardiac ion channels at the cellular level. Its primary mechanism, the rate-dependent blockade of Nav1.5, effectively slows cardiac conduction, particularly at the rapid rates characteristic of tachyarrhythmias. Additionally, its effects on potassium and calcium channels contribute to its overall electrophysiological profile. The experimental methodologies and quantitative data presented in this guide provide a framework for the continued investigation and understanding of flecainide and the development of novel antiarrhythmic therapies. The provided visualizations offer a clear depiction of the complex cellular actions of this important therapeutic agent.

References

The Discovery and Development of Flecainide Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flecainide (B1672765) acetate (B1210297) is a potent class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias. Its development journey, from initial synthesis to its established clinical role, provides a compelling case study in cardiovascular pharmacology. This technical guide offers an in-depth exploration of the discovery and development history of flecainide acetate, tailored for researchers, scientists, and drug development professionals. The document details its synthesis, mechanism of action, pharmacokinetic profile, and the pivotal clinical trials that have shaped its therapeutic use.

Discovery and Synthesis

The development of flecainide began in 1966, with its first synthesis occurring in 1972 as part of a research program investigating new anesthetic agents.[1] The process for preparing flecainide acetate has been refined over the years to improve efficiency and yield.

Experimental Protocol: Synthesis of Flecainide Acetate

A common synthetic route for flecainide acetate is outlined below. This multi-step process involves the formation of key intermediates to yield the final active pharmaceutical ingredient.

Step 1: Preparation of 1,4-bis(2,2,2-trifluoroethoxy)benzene (B1331345)

  • To a stirred mixture of anhydrous dimethylformamide (DMF) and sodium hydroxide (B78521) (NaOH) at 0-5°C, add 2,2,2-trifluoroethanol (B45653) (TFE) dropwise under a nitrogen atmosphere.

  • After the addition is complete, warm the slurry to 20-25°C and stir for 1 hour.

  • This initial step creates the necessary starting material for the subsequent reactions.[2]

Step 2: Formation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

  • The 1,4-bis(2,2,2-trifluoroethoxy)benzene is then converted to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This can be achieved through a multi-step process that may involve the use of reagents like trifluoroethyltriflate, although more recent methods aim for more cost-effective approaches.[3]

Step 3: Amide Formation

  • The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is reacted with 2-aminomethylpyridine. This amidation can be facilitated by various reagents, with some processes utilizing boric acid catalysis for a more cost-effective and plant-feasible synthesis.[2][4]

  • Alternatively, the benzoic acid can be converted to its acid chloride, which then reacts with 2-aminomethylpyridine.[3]

Step 4: Reduction of the Pyridine (B92270) Ring

  • The resulting N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine (B6355638) ring, yielding the flecainide free base.[4][5] Catalysts such as platinum on carbon are employed in this step.

Step 5: Formation of Flecainide Acetate

  • The flecainide free base is then treated with acetic acid in an organic solvent, such as isopropanol, and refluxed.

  • Upon cooling and the addition of a non-polar solvent like hexane, flecainide acetate precipitates as a solid.

  • The resulting solid is filtered, rinsed, and dried to yield the final product.[1][5]

Mechanism of Action and Pharmacodynamics

Flecainide is classified as a Class Ic antiarrhythmic agent, primarily exerting its effects by blocking cardiac sodium channels (Nav1.5).[6][7] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[8][9]

Signaling Pathway

The primary mechanism of action of flecainide involves the blockade of fast-inward sodium channels in cardiac myocytes. This leads to a prolongation of the PR and QRS intervals on an electrocardiogram. Flecainide also has a secondary effect on potassium channels and intracellular calcium handling.

Flecainide_Mechanism Nav1_5 Nav1.5 Sodium Channel Action_Potential Slows Action Potential Upstroke Prolongs Action Potential Duration Nav1_5->Action_Potential Decreased Na+ Influx IKr IKr Potassium Channel IKr->Action_Potential Prolonged Repolarization RyR2 Ryanodine Receptor 2 (RyR2) Calcium_Release Reduced Afterdepolarizations RyR2->Calcium_Release Reduced Ca2+ Release Flecainide Flecainide Acetate Flecainide->Nav1_5 Blocks (High Affinity) Flecainide->IKr Inhibits Flecainide->RyR2 Blocks

Flecainide's primary and secondary mechanisms of action.
Experimental Protocol: Electrophysiological Studies (Patch-Clamp)

The effects of flecainide on cardiac ion channels are typically investigated using the patch-clamp technique on isolated cardiac myocytes or cell lines expressing the channel of interest (e.g., HEK293 cells expressing hNav1.5).

  • Cell Preparation: Isolate single ventricular or atrial myocytes from animal hearts (e.g., guinea pig, rabbit) or use cultured cells expressing the desired ion channel.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal with the cell membrane (giga-seal).

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration.

  • Voltage-Clamp Protocol: Hold the cell at a specific membrane potential (e.g., -80 mV). Apply voltage steps to elicit ionic currents. For sodium currents, a typical protocol involves a depolarizing pulse to potentials between -60 mV and +40 mV.

  • Drug Application: Perfuse the cell with an external solution containing a known concentration of flecainide acetate.

  • Data Analysis: Measure the peak current amplitude, current decay kinetics, and voltage-dependence of channel activation and inactivation before and after drug application. The concentration-response relationship can be determined to calculate the IC50 value.[10]

Pharmacokinetics

Flecainide exhibits predictable pharmacokinetic properties, although variability exists among individuals.

Quantitative Pharmacokinetic Data
ParameterValueReference
Bioavailability ~70% (range 60-86%)[11]
Time to Peak Plasma Concentration (Tmax) 1-6 hours[8]
Plasma Half-life (t½) 12-27 hours (quite variable)[8]
Volume of Distribution (Vd) 5.5 ± 0.3 L/kg[11]
Renal Clearance 2.38 ± 0.49 ml/min/kg[11]
Non-renal (Metabolic) Clearance 3.24 ± 0.80 ml/min/kg[11]
Therapeutic Trough Concentration 0.2 - 1.0 mcg/mL[12]
Metabolism and Excretion

Flecainide is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) isoenzyme in the liver. A significant portion of the drug is excreted unchanged in the urine.[8] Urinary pH can influence the rate of elimination, with alkaline urine slowing excretion.[13]

Preclinical and Clinical Development

The development of flecainide involved extensive preclinical evaluation and a series of clinical trials to establish its efficacy and safety profile.

Preclinical Evaluation

Preclinical studies in animal models, such as guinea pig papillary muscle, demonstrated that flecainide increases the action potential duration and effective refractory period.[14][15] These studies also showed a use-dependent block of sodium channels, meaning the blocking effect is more pronounced at faster heart rates.[14]

Clinical Trials for Supraventricular Arrhythmias

Flecainide has been extensively studied for the management of supraventricular tachycardias (SVTs), including atrial fibrillation (AF) and atrioventricular nodal reentrant tachycardia (AVNRT).

  • Patient Population: Patients with a documented history of symptomatic paroxysmal atrial fibrillation.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Intervention: Patients are randomized to receive either oral flecainide acetate (e.g., 100-200 mg twice daily) or a matching placebo.

  • Primary Endpoint: Time to first recurrence of symptomatic AF, documented by transtelephonic electrocardiographic monitoring.

  • Secondary Endpoints: Frequency and duration of AF episodes, quality of life assessments, and safety assessments (adverse events, ECG changes).

  • Monitoring: Regular follow-up visits with ECG monitoring to assess for proarrhythmic effects and changes in conduction intervals (PR, QRS).[16][17]

Clinical trials have demonstrated that flecainide is effective in converting recent-onset AF to sinus rhythm and in preventing recurrences of paroxysmal AF and other SVTs.[16][17][18] The success rate for converting AF to sinus rhythm with intravenous flecainide has been reported to be as high as 80% in some patient populations.[16] Long-term oral therapy has shown good efficacy in preventing SVT recurrence in a majority of patients.[17]

The Cardiac Arrhythmia Suppression Trial (CAST)

A landmark study in the history of antiarrhythmic therapy, the Cardiac Arrhythmia Suppression Trial (CAST) had a profound impact on the clinical use of flecainide.

  • Hypothesis: Suppression of asymptomatic or minimally symptomatic ventricular premature complexes (VPCs) after a myocardial infarction (MI) would reduce the risk of sudden cardiac death.

  • Patient Population: Patients who had experienced an MI between 6 days and 2 years previously and had asymptomatic or minimally symptomatic VPCs.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Intervention: Patients were initially treated with open-label flecainide, encainide (B1671269), or moricizine (B1676744) to determine if their VPCs could be suppressed. Those who responded were then randomized to receive either the active drug or a placebo.

  • Primary Endpoint: Death from arrhythmia.[7][19][20][21][22]

The flecainide and encainide arms of the CAST were prematurely terminated due to an excess of mortality in the active treatment groups compared to placebo.[19][22] The trial demonstrated that while these drugs were effective at suppressing VPCs, they increased the risk of sudden cardiac death in post-MI patients with left ventricular dysfunction.[21] This led to a significant change in the understanding of antiarrhythmic therapy and a contraindication for the use of flecainide in patients with structural heart disease, particularly coronary artery disease.[16]

Quantitative Data from Clinical Trials
Trial/Study FocusEfficacy OutcomeAdverse EventsReference
Supraventricular Tachycardia (SVT) Good therapeutic response in 71% of patients on long-term therapy.Arrhythmogenic effects in 10% of patients.[17]
Atrial Fibrillation (AF) Conversion Conversion to sinus rhythm in 80% of patients with respiratory insufficiency.No significant adverse effects reported in this study.[16]
CAST (Post-MI with VPCs) Effective suppression of VPCs.Increased mortality and non-fatal cardiac arrest compared to placebo.[19][22]

Drug Development Workflow

The development of flecainide acetate followed a classical pharmaceutical development pathway, from initial discovery through to post-marketing surveillance.

Flecainide_Development_Workflow Discovery Discovery & Synthesis (1966-1972) Preclinical Preclinical Studies (Animal Models) Discovery->Preclinical Phase1 Phase I Clinical Trials (Safety & Pharmacokinetics in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase II Clinical Trials (Efficacy in Arrhythmias) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Approval (1985) NDA->Approval CAST CAST Trial (Post-marketing Surveillance & Re-evaluation) Approval->CAST Post-marketing Guidelines Revised Clinical Guidelines CAST->Guidelines

Flecainide's development and post-marketing evaluation.

Conclusion

The history of flecainide acetate is a testament to the rigorous process of drug discovery and development. While its potent antiarrhythmic properties have been well-established, the journey of flecainide, particularly the findings of the CAST, has underscored the critical importance of careful patient selection and the potential for proarrhythmic effects with antiarrhythmic drugs. For researchers and drug development professionals, the story of flecainide serves as a valuable lesson in the complexities of cardiac pharmacology and the continuous evolution of clinical practice based on robust scientific evidence.

References

Methodological & Application

Application Notes and Protocols for Patch-Clamp Analysis of Flecainide Hydrochloride in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) hydrochloride is a Class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias, including paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation.[1] Its primary mechanism of action involves the blockade of fast inward sodium channels (Nav1.5) in cardiac cells, which slows the upstroke of the cardiac action potential.[2] Additionally, flecainide has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr), mediated by hERG channels, and to modulate intracellular calcium release by inhibiting ryanodine (B192298) receptor 2 (RyR2).[2][3] Understanding the detailed electrophysiological effects of flecainide on isolated cardiomyocytes is crucial for both elucidating its therapeutic and proarrhythmic mechanisms and for the development of safer antiarrhythmic drugs.

This document provides detailed protocols for the isolation of ventricular cardiomyocytes and subsequent patch-clamp analysis to characterize the effects of flecainide hydrochloride on key cardiac ion channels.

Mechanism of Action

Flecainide is a potent blocker of cardiac sodium channels, exhibiting a high affinity for the open or activated state of the channel.[3] This "use-dependent" blockade means its effect is more pronounced at higher heart rates.[1][2] By binding to the NaV1.5 channel, flecainide slows the rapid depolarization phase (Phase 0) of the cardiac action potential, leading to a decrease in the maximum upstroke velocity (Vmax).[4] While its primary effect is on sodium channels, flecainide also blocks IKr (hERG) potassium channels, which can contribute to a prolongation of the action potential duration (APD) in ventricular and atrial muscle fibers.[3][5] Furthermore, its interaction with RyR2 receptors reduces calcium release from the sarcoplasmic reticulum.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as determined by patch-clamp studies.

Table 1: Inhibitory Effects of Flecainide on Cardiac Ion Channels

Ion ChannelCell TypeIC50Reference
hERG (IKr)hERG expressing cells1.49 µM[6]
hERG (IKr)HEK293 cells expressing HERG3.91 ± 0.68 µM[7]
Nav1.5 (Use-dependent)Xenopus oocytes expressing Nav1.57.4 µM[8][9]

Table 2: Effects of Flecainide on Cardiac Action Potential Parameters

ParameterSpecies/Cell TypeFlecainide ConcentrationEffectReference
Vmax (Maximum Upstroke Velocity)Guinea pig papillary muscle10 µmol/L (at 1 Hz)~40% decrease[10]
Vmax (Maximum Upstroke Velocity)Calf ventricular fibres5 mg/lReduction[4]
Action Potential Duration (APD)Guinea pig papillary muscleup to 10 µmol/LIncreased at 30% and 90% repolarization[10]
Action Potential Duration (APD)hESC-derived atrial-like CMs10 µMTrend towards prolongation of APD30 and APD90[11]
Spontaneous Firing RatehESC-derived atrial-like CMs10 µMSlowed (Cycle Length increased from 800 ± 70 ms (B15284909) to 1027 ± 94 ms)[11]
Force of ContractionCalf ventricular fibres2-10 mg/lProgressive decrease[4]

Experimental Protocols

I. Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the enzymatic isolation of ventricular cardiomyocytes from a mammalian heart (e.g., rabbit, mouse) using a Langendorff perfusion system. This method is widely used to obtain a high yield of viable, calcium-tolerant myocytes suitable for patch-clamp electrophysiology.[12]

Materials:

  • Perfusion Buffer: Tyrode's solution containing (in mM): 130 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.6 NaH2PO4, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Calcium-Free Buffer: Perfusion buffer without CaCl2.

  • Enzyme Solution: Calcium-free buffer supplemented with Collagenase Type II (e.g., from Worthington) and Protease Type XIV. The optimal concentration of enzymes should be determined empirically for each batch.

  • Stop Buffer: Perfusion buffer containing a higher concentration of bovine serum albumin (BSA) to inhibit enzymatic activity.

  • Langendorff apparatus, surgical tools, and a temperature-controlled water bath.

Procedure:

  • Heart Excision: Anesthetize the animal according to approved institutional protocols. Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold calcium-free buffer.

  • Aortic Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.

  • Retrograde Perfusion (Washout): Begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) calcium-free buffer at 37°C to wash out the blood. Continue until the perfusate runs clear.[13]

  • Enzymatic Digestion: Switch the perfusion to the enzyme solution. Continue perfusion for 10-20 minutes. The heart should become pale and flaccid.[14]

  • Ventricle Dissociation: Detach the heart from the cannula. Remove the atria and mince the ventricular tissue in the stop buffer.[12]

  • Cell Dispersion: Gently triturate the minced tissue with a wide-bore pipette to release individual cardiomyocytes.[12]

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox. This can be done by sequential pelleting and resuspension in buffers with increasing calcium concentrations.

  • Cell Harvesting: Allow the viable, rod-shaped cardiomyocytes to settle by gravity. Remove the supernatant containing non-myocytes and debris. The isolated cells are now ready for patch-clamp experiments.

II. Whole-Cell Patch-Clamp Protocol for Flecainide Effects on Sodium Current (INa)

This protocol is designed to measure the effect of flecainide on the fast inward sodium current (INa) in isolated ventricular cardiomyocytes using the whole-cell patch-clamp technique.

Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH). To block calcium and potassium channels, CsCl is used instead of KCl, and a calcium channel blocker like nifedipine (B1678770) (10 µM) can be added.

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with CsOH). Cesium and fluoride (B91410) ions are used to block potassium and chloride currents, respectively.

Voltage Protocol for Use-Dependent Block:

  • Establish a stable whole-cell recording with a giga-ohm seal (>1 GΩ).

  • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure full recovery of sodium channels from inactivation.

  • Apply a train of depolarizing pulses to -20 mV for 20-50 ms at a frequency of 1-5 Hz. This will elicit INa and allow for the assessment of use-dependent block by flecainide.[8]

  • Record the peak inward current for each pulse in the train.

  • Apply this compound at various concentrations to the external solution.

  • Repeat the pulse train protocol at each concentration and measure the progressive reduction in peak INa.

  • Data analysis involves plotting the normalized peak current against the pulse number to visualize the development of use-dependent block. The IC50 for use-dependent block can be determined from concentration-response curves.[8]

III. Whole-Cell Patch-Clamp Protocol for Flecainide Effects on hERG (IKr) Current

This protocol is for measuring the inhibitory effect of flecainide on the hERG potassium current in a suitable expression system (e.g., HEK293 cells stably expressing hERG channels) or in cardiomyocytes where IKr can be pharmacologically isolated.

Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with KOH).

Voltage Protocol for IKr Tail Current:

  • Establish a stable whole-cell recording.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

  • Repolarize the membrane to -50 mV to elicit a large tail current, which is characteristic of IKr.[7]

  • Record the peak amplitude of this tail current.

  • Perfuse the cell with various concentrations of this compound.

  • Repeat the voltage protocol at each concentration and measure the reduction in the peak tail current.

  • The IC50 for hERG block can be determined by fitting the concentration-response data to the Hill equation.[7]

Visualizations

Flecainide_Mechanism_of_Action flecainide Flecainide Hydrochloride nav15 Nav1.5 Channel (Fast Sodium Current) flecainide->nav15 Blocks herg hERG Channel (IKr Potassium Current) flecainide->herg Inhibits ryr2 Ryanodine Receptor 2 (SR Ca2+ Release) flecainide->ryr2 Inhibits phase0 Phase 0 Depolarization (Action Potential Upstroke) nav15->phase0 Mediates apd Action Potential Duration (APD) herg->apd Contributes to Repolarization ca_release Intracellular Ca2+ Release ryr2->ca_release Mediates

Caption: Mechanism of action of this compound.

Cardiomyocyte_Isolation_Workflow cluster_heart_prep Heart Preparation cluster_perfusion Retrograde Perfusion cluster_cell_prep Cell Preparation start Anesthetize Animal excise Excise Heart start->excise cannulate Cannulate Aorta on Langendorff Apparatus excise->cannulate washout Washout with Ca2+-Free Buffer cannulate->washout digest Enzymatic Digestion (Collagenase/Protease) washout->digest dissociate Mince Ventricles & Triturate digest->dissociate reintroduce_ca Gradual Calcium Reintroduction dissociate->reintroduce_ca harvest Harvest Viable Myocytes reintroduce_ca->harvest end_node Isolated Cardiomyocytes Ready for Patch-Clamp harvest->end_node

Caption: Workflow for isolating ventricular cardiomyocytes.

Patch_Clamp_Protocol_Logic cluster_recording Whole-Cell Recording cluster_experiment Experimental Protocol cluster_analysis Data Analysis start Isolated Cardiomyocyte establish_seal Establish Giga-ohm Seal start->establish_seal rupture_patch Rupture Patch for Whole-Cell Access establish_seal->rupture_patch stabilize Stabilize Recording rupture_patch->stabilize baseline Record Baseline Currents (Control) stabilize->baseline apply_flecainide Apply Flecainide (Varying Concentrations) baseline->apply_flecainide record_drug_effect Record Currents in Presence of Flecainide apply_flecainide->record_drug_effect washout Washout Drug record_drug_effect->washout measure_currents Measure Peak Currents and Kinetics record_drug_effect->measure_currents dose_response Generate Dose-Response Curves measure_currents->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50

References

Application Notes and Protocols for Investigating Flecainide in a Langendorff-Perfused Heart Model of Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) is a Class Ic antiarrhythmic agent widely utilized in the management of supraventricular and ventricular arrhythmias.[1][2][3] Its primary mechanism of action involves the potent blockade of fast-inward sodium channels (Nav1.5) in cardiac cells, leading to a reduction in the rate of depolarization (Vmax) of the cardiac action potential.[1][2][4] This action slows conduction velocity in the atria, ventricles, and His-Purkinje system.[1][5] Flecainide also exhibits use-dependent properties, meaning its channel-blocking effects are more pronounced at faster heart rates.[2][4] Additionally, it has been shown to inhibit ryanodine (B192298) receptor 2 (RyR2), which modulates calcium release from the sarcoplasmic reticulum, a mechanism particularly relevant in catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][2][6][7][8]

The Langendorff-perfused isolated heart model is a valuable ex vivo tool for studying the electrophysiological effects of pharmacological agents like flecainide on the whole heart, independent of systemic neural and hormonal influences.[9][10][11] This model allows for the controlled investigation of drug efficacy and proarrhythmic potential in various arrhythmia models, such as atrial fibrillation (AF) and ventricular tachycardia (VT).

These application notes provide a detailed protocol for utilizing the Langendorff-perfused heart model to investigate the effects of flecainide on cardiac electrophysiology and arrhythmias.

Mechanism of Action of Flecainide

Flecainide's antiarrhythmic and proarrhythmic effects stem from its influence on multiple ion channels and calcium handling proteins within cardiomyocytes.

  • Sodium Channel Blockade: As a Class Ic agent, flecainide potently blocks the fast sodium current (INa), slowing the upstroke of the action potential and thereby reducing conduction velocity.[1][2][4]

  • Potassium Channel Effects: Flecainide can also inhibit the rapid component of the delayed rectifier potassium current (IKr), which can contribute to action potential duration (APD) prolongation.[1][12]

  • Ryanodine Receptor (RyR2) Inhibition: Flecainide directly inhibits RyR2, reducing spontaneous calcium release from the sarcoplasmic reticulum, which is a key mechanism in suppressing triggered arrhythmias like CPVT.[1][2][6][7][8]

The net effect of these actions on the action potential is a rate-dependent increase in the effective refractory period (ERP) and a prolongation of the PR, QRS, and to a lesser extent, the QT intervals on the electrocardiogram (ECG).[1][6]

Flecainide_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Flecainide Flecainide Nav15 Nav1.5 Channel (Fast Sodium Current) Flecainide->Nav15 Blocks IKr IKr Channel (Delayed Rectifier K+ Current) Flecainide->IKr Inhibits RyR2 Ryanodine Receptor 2 (RyR2) Flecainide->RyR2 Inhibits AP Action Potential Nav15->AP Depolarization (Phase 0) ICaL L-type Ca2+ Channel ICaL->AP Plateau (Phase 2) IKr->AP Repolarization (Phase 3) Ca_Release Ca2+ Release RyR2->Ca_Release SR Sarcoplasmic Reticulum SR->RyR2 Conduction Conduction Velocity AP->Conduction ERP Effective Refractory Period AP->ERP

Figure 1. Signaling pathway of flecainide's action in a cardiomyocyte.

Experimental Protocols

I. Langendorff-Perfused Heart Preparation

This protocol describes the isolation and perfusion of a mammalian heart (e.g., rabbit, guinea pig, or rat) for electrophysiological studies.

Materials:

  • Krebs-Henseleit (KH) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • Heparin

  • Anesthetic (e.g., sodium pentobarbital)

  • Langendorff apparatus (including perfusion reservoir, pump, oxygenator, heat exchanger, and aortic cannula)

  • Surgical instruments

  • Monophasic action potential (MAP) electrodes

  • Pacing electrodes

  • ECG recording system

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold KH solution.

  • Cannulation: Identify the aorta and cannulate it with the aortic cannula of the Langendorff apparatus. Secure the cannula with a ligature.

  • Retrograde Perfusion: Immediately initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) and warmed (37°C) KH solution at a constant pressure (e.g., 80 cmH2O).[13]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which it should be continuously perfused. Monitor the ECG and heart rate.

  • Electrode Placement: Position MAP electrodes on the epicardial surface of the left ventricle to record action potentials. Place pacing electrodes on the right atrium or ventricle for controlled stimulation.

II. Induction of Arrhythmia

A. Atrial Fibrillation (AF) Model:

  • Baseline Pacing: Pace the atrium at a cycle length of 200 ms (B15284909) for 5 minutes to establish a baseline rhythm.[14]

  • AF Induction: Induce AF by a brief burst of rapid atrial pacing in the presence of vagal stimulation (e.g., acetylcholine (B1216132) in the perfusate).[15]

  • Confirmation: Confirm sustained AF by observing an irregular and rapid ventricular response on the ECG.

B. Ventricular Tachycardia (VT) Model:

  • Programmed Electrical Stimulation (PES): Deliver a train of eight paced beats (S1) at a fixed cycle length, followed by one to three premature extrastimuli (S2, S3, S4) at progressively shorter coupling intervals.

  • Burst Pacing: Alternatively, induce VT with rapid ventricular burst pacing.

  • Confirmation: Identify sustained VT by a rapid, regular ventricular rhythm on the ECG.

III. Flecainide Administration and Data Acquisition
  • Baseline Recordings: Record baseline electrophysiological parameters, including heart rate, ECG intervals (PR, QRS, QT), action potential duration at 90% repolarization (APD90), and effective refractory period (ERP).

  • Flecainide Perfusion: Introduce flecainide into the KH solution at the desired concentration (e.g., 1-10 µM).

  • Data Recording: Continuously record all electrophysiological parameters throughout the drug perfusion period.

  • Arrhythmia Re-induction: After a period of drug equilibration, attempt to re-induce the arrhythmia using the same protocol as in the baseline condition.

  • Washout: Perfuse the heart with drug-free KH solution to observe the reversal of drug effects.

Experimental_Workflow cluster_preparation Heart Preparation & Stabilization cluster_baseline Baseline & Arrhythmia Induction cluster_drug_testing Flecainide Administration & Testing cluster_washout Washout & Final Analysis Animal_Prep Animal Preparation (Anesthesia, Heparin) Heart_Excision Heart Excision Animal_Prep->Heart_Excision Cannulation Aortic Cannulation Heart_Excision->Cannulation Perfusion Langendorff Perfusion (KH Solution, 37°C, 95% O2/5% CO2) Cannulation->Perfusion Stabilization Stabilization (20-30 min) Perfusion->Stabilization Baseline_Recording Baseline EP Recordings (ECG, APD, ERP) Stabilization->Baseline_Recording Arrhythmia_Induction Arrhythmia Induction (Pacing Protocol) Baseline_Recording->Arrhythmia_Induction Flecainide_Perfusion Flecainide Perfusion (Desired Concentration) Arrhythmia_Induction->Flecainide_Perfusion Data_Acquisition Continuous EP Recording Flecainide_Perfusion->Data_Acquisition Arrhythmia_Reinduction Arrhythmia Re-induction Data_Acquisition->Arrhythmia_Reinduction Washout Washout with Drug-Free KH Arrhythmia_Reinduction->Washout Final_Recording Final EP Recordings Washout->Final_Recording

Figure 2. Experimental workflow for studying flecainide in a Langendorff model.

Data Presentation

The following tables summarize the expected effects of flecainide on key electrophysiological parameters. The actual values will vary depending on the animal model, experimental conditions, and flecainide concentration.

Table 1: Effect of Flecainide on ECG Intervals

ParameterBaselineFlecainide (1 µg/ml)Percent Change
PR Interval (ms)e.g., 80e.g., 94-10317-29%[6]
QRS Duration (ms)e.g., 45e.g., 50-5711-27%[6]
QT Interval (ms)e.g., 200e.g., 206-2163-8%[6]

Table 2: Effect of Flecainide on Action Potential and Refractory Period

ParameterBaselineFlecainide (10 µM)Reference
Action Potential Duration at 90% Repolarization (APD90)VariesIncreased[4][16]
Maximal Upstroke Velocity (Vmax)VariesDecreased by ~40% (at 1 Hz)[4]
Effective Refractory Period (ERP)VariesIncreased[14][15]
Interatrial Conduction Time (ACT)VariesLengthened[14]
Atrial Fibrillation Threshold (AFT)VariesSignificantly Increased[14]

Expected Outcomes and Interpretation

  • Antiarrhythmic Effects: In models of atrial fibrillation, flecainide is expected to increase the atrial effective refractory period and slow conduction, which can terminate the arrhythmia by increasing the wavelength required to sustain reentry.[15] In models of ventricular tachycardia, flecainide's conduction slowing effects can interrupt reentrant circuits.[6]

  • Proarrhythmic Potential: In certain conditions, particularly in the presence of structural heart disease (which is absent in a healthy Langendorff model), flecainide's potent conduction slowing can facilitate reentry and induce ventricular tachycardia or fibrillation.[1][17] The Langendorff model can be adapted to study these proarrhythmic effects by creating a substrate for reentry, for example, through regional ischemia.

Conclusion

The Langendorff-perfused heart model provides a robust and controlled environment for investigating the complex electrophysiological effects of flecainide. By following the detailed protocols outlined in these application notes, researchers can effectively assess the antiarrhythmic efficacy and proarrhythmic potential of flecainide and other antiarrhythmic agents, contributing to a deeper understanding of their mechanisms of action and aiding in the development of safer and more effective therapies for cardiac arrhythmias.

References

Application Notes: Flecainide as a Reference Compound in High-Throughput Screening for Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flecainide (B1672765) is a Class Ic antiarrhythmic agent primarily used to treat supraventricular and ventricular arrhythmias.[1][2] Its primary mechanism of action is the potent, rate-dependent blockade of the fast inward sodium current (INa) mediated by the NaV1.5 channel.[2][3] Flecainide's well-characterized, state-dependent interaction with cardiac sodium channels makes it an invaluable tool and reference compound in high-throughput screening (HTS) campaigns for novel ion channel modulators.[4] Beyond its primary target, flecainide also modulates other key cardiac ion channels, including the rapid delayed rectifier potassium current (IKr) via hERG channels and ryanodine (B192298) receptor 2 (RyR2) channels, which regulate calcium release from the sarcoplasmic reticulum.[3][5] This multi-target profile provides a comprehensive benchmark for assessing the potency, selectivity, and potential proarrhythmic liabilities of new chemical entities.

These application notes provide an overview of flecainide's mechanism of action and detailed protocols for its use as a positive control in two common HTS platforms: fluorescence-based ion flux assays and automated patch clamp electrophysiology.

Mechanism of Action

Flecainide's therapeutic and proarrhythmic effects are rooted in its complex, state-dependent interactions with cardiac ion channels.

  • Sodium Channel (NaV1.5) Blockade : Flecainide potently blocks the NaV1.5 channel, which is responsible for the rapid depolarization phase of the cardiac action potential.[2] A defining characteristic is its "use-dependent" or "rate-dependent" block, meaning its inhibitory effect is significantly enhanced at higher stimulation frequencies (like those during tachycardia).[3][6] Flecainide preferentially accesses its binding site within the channel's pore when the channel is in the open, activated state.[4][7] Once bound, closing of either the activation or inactivation gate "traps" the drug within the pore, slowing the recovery of the channel and prolonging the refractory period.[4][7][8]

  • Potassium Channel (hERG) Blockade : Flecainide is also a known blocker of the rapid delayed rectifier potassium current (IKr), mediated by hERG channels, which plays a role in cardiac repolarization.[3][9]

  • Ryanodine Receptor (RyR2) Inhibition : The drug can directly inhibit RyR2 channels, modulating calcium release from the sarcoplasmic reticulum and reducing arrhythmogenic calcium waves.[6][10][11]

Data Presentation: Potency of Flecainide

The inhibitory potency of flecainide is highly dependent on the ion channel's state, which is influenced by experimental conditions such as membrane potential and stimulation frequency.[3][8]

Target Channel Parameter IC50 Value (µM) Experimental Conditions / Notes Source(s)
NaV1.5 Resting-State Block345Measured at hyperpolarized potentials with minimal stimulation (e.g., 60s intervals).[3][4][8][12][3][4][8][12]
NaV1.5 Use-Dependent Block7.4Measured with repetitive stimulation (e.g., 10 Hz), reflecting potency during tachycardia.[3][4][8][12][3][4][8][12]
NaV1.5 Open-Channel Block11 (KD)Measured in a non-inactivating mutant of NaV1.5.[8][12][8][12]
hERG (KV11.1) -1.49-[9]
KV1.5 -38.14-[9]

Protocols for High-Throughput Screening

Flecainide serves as an essential positive control in HTS assays to validate assay performance and provide a benchmark for the potency of test compounds.

Fluorescence-Based Sodium Influx Assay

This HTS method indirectly measures the activity of sodium channel blockers by monitoring changes in intracellular sodium concentration using a sodium-sensitive fluorescent dye.[13][14] It is a robust method for primary screening of large compound libraries.

Experimental Protocol

Materials:

  • Cell Line: HEK-293 or CHO cells stably expressing the human NaV1.5 channel.[13][14]

  • Assay Plate: 384-well black-walled, clear-bottom microplates.[13]

  • Sodium Indicator Dye: Asante NaTRIUM Green-2 AM (ANG-2) or similar.[13]

  • Sodium Channel Activator: Veratridine (B1662332).[14]

  • Reference Compound: Flecainide.[13]

  • Assay Buffer: Physiological salt solution (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).[13]

  • Fluorescence Plate Reader: Equipped with automated liquid handling (e.g., FLIPR, FlexStation).[13]

Procedure:

  • Cell Seeding:

    • Culture NaV1.5-expressing cells to approximately 80% confluency.

    • Harvest cells and resuspend them in the appropriate culture medium.

    • Seed 15,000-20,000 cells per well into a 384-well plate.[13][14]

    • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[14]

  • Dye Loading:

    • Prepare a loading buffer containing the sodium indicator dye according to the manufacturer's instructions.

    • Carefully remove the culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.[14]

    • Incubate the plate for 1 hour at 37°C.[14]

  • Compound Addition:

    • Prepare serial dilutions of test compounds and flecainide in assay buffer.

    • Add the compounds to the assay plate. The final concentration of flecainide should span a range appropriate to determine its IC50 (e.g., 0.1 µM to 100 µM).

    • Incubate for 15-30 minutes at room temperature.[14]

  • Signal Detection:

    • Place the assay plate into the fluorescence plate reader.

    • Set the reader to record a baseline fluorescence signal.

    • Program the integrated liquid handler to add a high concentration of veratridine to all wells to activate the NaV1.5 channels.[14]

    • Continue recording the kinetic fluorescence signal for several minutes post-addition.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data: 0% inhibition (vehicle control) and 100% inhibition (high concentration of flecainide or another potent blocker).

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a suitable equation (e.g., Hill equation) to determine IC50 values.[3]

Automated Patch Clamp (APC) Electrophysiology

APC platforms provide a higher throughput alternative to manual patch-clamping for the biophysical characterization of ion channel modulators.[15][16] They enable the direct measurement of ionic currents and are essential for secondary screening, selectivity profiling, and detailed mechanism of action studies.[17][18]

Experimental Protocol

Materials:

  • Cell Line: HEK-293 or CHO cells stably expressing the human NaV1.5 channel.

  • Automated Patch Clamp System: e.g., SyncroPatch, Patchliner, or similar platforms.[16][18]

  • Intracellular Solution (example, in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, pH 7.2 with CsOH.[13]

  • Extracellular Solution (example, in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.[13]

  • Reference Compound: Flecainide.

Procedure:

  • Preparation:

    • Prepare a high-quality, single-cell suspension of the NaV1.5-expressing cells as per the specific instrument's protocol.

    • Prepare stock solutions and serial dilutions of test compounds and flecainide in the extracellular solution.

    • Prime the fluidics of the APC system with the prepared intracellular and extracellular solutions.

    • Load the cell suspension and compound plates onto the instrument deck.

  • Electrophysiological Recording:

    • Initiate the automated process for cell capture, sealing (aim for >1 GΩ seals), and achieving whole-cell configuration.[3]

    • Apply a specific voltage-clamp protocol to elicit NaV1.5 currents. To assess use-dependency, a protocol involving a train of depolarizing pulses (e.g., 10 Hz) is recommended. The CiPA step-ramp protocol is also commonly used.[4][18]

    • Record stable baseline currents in the drug-free extracellular solution.

  • Compound Application and Data Acquisition:

    • Sequentially perfuse the cell with increasing concentrations of the test compound or flecainide.

    • Allow the current inhibition to reach a steady state at each concentration. A minimum incubation time of 5-6 minutes is often required.[18]

    • Record the NaV1.5 currents at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each concentration and normalize it to the baseline current to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the drug concentration to generate a concentration-response curve.

    • Fit the curve using the Hill equation to determine the IC50 value and Hill slope.[3]

    • Analyze changes in channel kinetics (e.g., recovery from inactivation) to further characterize the mechanism of action.[17]

References

Application Notes and Protocols: Flecainide Hydrochloride as a Pharmacological Tool in Atrial Fibrillation Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) hydrochloride, a Class Ic antiarrhythmic agent, is a valuable pharmacological tool for studying the mechanisms of atrial fibrillation (AF) and for the preclinical evaluation of novel antiarrhythmic therapies.[1][2] Its primary mechanism of action is the potent blockade of cardiac sodium channels (INa), which slows the upstroke of the cardiac action potential and reduces conduction velocity.[2][3] Flecainide also exhibits effects on other ion channels, including the rapid component of the delayed rectifier potassium current (IKr) and the ryanodine (B192298) receptor (RyR2), contributing to its complex electrophysiological profile.[3][4] In animal models of AF, flecainide has been shown to effectively terminate arrhythmias by prolonging the atrial effective refractory period (AERP) in a rate-dependent manner and increasing the wavelength of the reentrant circuit.[5][6]

These application notes provide a comprehensive overview of the use of flecainide in various animal models of AF, including detailed experimental protocols, quantitative data on its electrophysiological effects, and diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of Flecainide in Atrial Fibrillation Animal Models

The following tables summarize the quantitative effects of flecainide hydrochloride on key electrophysiological parameters in different animal models of atrial fibrillation.

Table 1: Effects of Flecainide on Atrial Fibrillatory Rate (AFR) and Time to Cardioversion in Equine Models

Animal ModelFlecainide DoseBaseline AFR (fpm)Post-Flecainide AFR (fpm)Time to Cardioversion (min)Reference
Horse (Pace-induced AF)2 mg/kg IV295 ± 52Significant Decrease4.3 ± 2.5[7]
Horse (Spontaneous Persistent AF)2 mg/kg IV364 ± 26Significant DecreaseNot all converted[7]

fpm: fibrillations per minute

Table 2: Electrophysiological Effects of Flecainide in Canine Models

ParameterFlecainide Concentration/DoseEffectReference
Atrioventricular (AV) Conduction0.4 - 0.7 µg/mL (plasma)Significantly prolonged[8]
Atrial Effective Refractory Period (AERP)Low plasma levelsSlight prolongation[8]
Ventricular Response during AF0.7 µg/mL (plasma)Significantly slowed[8]
Epicardial Conduction Velocity2 mg/kg IVDecreased from 49.3 to 35.3 cm/s[9]
Effective Refractory Period (ERP) - Normal Zone2 mg/kg IVIncreased from 189.5 to 219.3 ms[9]
Effective Refractory Period (ERP) - Infarct Zone2 mg/kg IVIncreased from 197.7 to 247.1 ms[9]

Table 3: Effects of Flecainide on Atrial and Ventricular Refractoriness in Rabbit Models

TissueFlecainide Concentration/DosePacing Frequency (Hz)Change in Effective Refractory Period (ERP)Reference
Atria (in vitro)10 µM4+30 ± 4 ms[10]
Ventricles (in vitro)10 µM4+53 ± 8 ms[10]
Atria (in vivo)1 - 4 µmol/kg2 and 6+28 ± 17 ms[10]
Ventricles (in vivo)1 - 4 µmol/kg4+26 ± 6 ms[10]

Experimental Protocols

Protocol 1: Induction of Atrial Fibrillation and Flecainide Administration in a Canine Model

This protocol describes the induction of sustained AF in a canine model through a combination of rapid atrial pacing and vagal stimulation, followed by the administration of flecainide to assess its antiarrhythmic efficacy.

1. Animal Preparation:

  • Anesthetize a healthy adult mongrel dog with an appropriate anesthetic regimen (e.g., morphine-chloralose) to maintain autonomic function.[11]
  • Surgically expose the heart via a thoracotomy.
  • Place pacing and recording electrodes on the atria.
  • Isolate and place stimulating electrodes on the cervical vagal nerves.

2. Induction of Atrial Fibrillation:

  • Initiate continuous bilateral stimulation of the cervical vagi.
  • Simultaneously, deliver a brief burst of rapid atrial pacing (e.g., 40 Hz for 20 minutes) to induce AF.[11]
  • Confirm sustained AF through electrocardiogram (ECG) monitoring, characterized by the absence of P waves and an irregularly irregular ventricular response.[11]

3. Flecainide Administration and Monitoring:

  • Once sustained AF is established, administer a bolus of this compound intravenously (e.g., 2 mg/kg).[9]
  • Continuously monitor the ECG to observe for cardioversion to sinus rhythm and to measure the time to conversion.
  • Record changes in atrial fibrillatory rate prior to conversion.
  • Following conversion, electrophysiological parameters such as AERP and conduction velocity can be measured using programmed electrical stimulation.

Protocol 2: Flecainide Testing in a Langendorff-Perfused Rabbit Heart Model of Atrial Fibrillation

This ex vivo protocol allows for the controlled study of flecainide's direct cardiac effects in the absence of systemic influences.

1. Heart Isolation and Perfusion:

  • Anesthetize a New Zealand white rabbit and perform a thoracotomy to expose the heart.
  • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
  • Retrogradely perfuse the heart with a warmed, oxygenated Krebs-Henseleit solution.

2. Induction of Atrial Fibrillation:

  • Place stimulating electrodes on the atrial appendage.
  • Induce AF by rapid burst pacing (e.g., 20-50 Hz for a few seconds).
  • Maintain AF by continuous rapid pacing or through the addition of acetylcholine (B1216132) to the perfusate to shorten the atrial refractory period.

3. Flecainide Administration and Data Acquisition:

  • Introduce this compound into the perfusate at desired concentrations (e.g., 1-10 µM).[10]
  • Record a continuous ECG to monitor for the termination of AF.
  • Using epicardial mapping or microelectrodes, measure changes in action potential duration (APD), AERP, and conduction velocity in response to flecainide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

flecainide_mechanism_of_action Na_channel Nav1.5 (Sodium Channel) Increased_Na_influx Increased Na+ Influx K_channel IKr / Kv1.5 (Potassium Channels) NCX Na+/Ca2+ Exchanger Increased_Ca_influx Increased Ca2+ Influx NCX->Increased_Ca_influx RyR2 Ryanodine Receptor 2 (RyR2) Intracellular_Ca_overload Intracellular Ca2+ Overload Flecainide Flecainide Flecainide->Na_channel Blocks Flecainide->K_channel Blocks Flecainide->RyR2 Inhibits Termination_of_AF Termination of AF Flecainide->Termination_of_AF Leads to AF Atrial Fibrillation AF->Increased_Na_influx Increased_Na_influx->NCX Activates Increased_Ca_influx->Intracellular_Ca_overload Oxidative_Stress Oxidative Stress / ROS Production Intracellular_Ca_overload->Oxidative_Stress Electrical_Remodeling Adverse Electrical Remodeling Oxidative_Stress->Electrical_Remodeling Electrical_Remodeling->AF Maintains

Caption: Flecainide's Mechanism of Action in Atrial Fibrillation.

experimental_workflow cluster_animal_model Animal Model Selection cluster_af_induction AF Induction cluster_flecainide_admin Flecainide Administration cluster_data_acquisition Data Acquisition & Analysis Canine Canine Pacing Rapid Atrial Pacing Canine->Pacing Vagal_Stimulation Vagal Nerve Stimulation Canine->Vagal_Stimulation Equine Equine Equine->Pacing Rabbit Rabbit Rabbit->Pacing Pharmacological Pharmacological (e.g., Acetylcholine) Rabbit->Pharmacological IV_Bolus Intravenous Bolus Pacing->IV_Bolus IV_Infusion Intravenous Infusion Vagal_Stimulation->IV_Infusion Perfusate Addition to Perfusate (ex vivo) Pharmacological->Perfusate ECG ECG Monitoring (AFR, Cardioversion) IV_Bolus->ECG EP_Study Electrophysiology Study (AERP, APD, CV) IV_Infusion->EP_Study Mapping Epicardial/Optical Mapping Perfusate->Mapping

Caption: Experimental Workflow for Flecainide Testing in AF Models.

References

Application Notes and Protocols for Inducing and Treating Arrhythmia with Flecainide in Canines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of an experimental protocol for inducing ventricular arrhythmia in a canine model and the subsequent treatment with the Class IC antiarrhythmic agent, flecainide (B1672765). The protocols are based on established methodologies in preclinical cardiac electrophysiology research.

Overview

Ventricular arrhythmias are a significant cause of morbidity and mortality. Canine models, particularly those involving myocardial infarction (MI), are well-established for studying the mechanisms of ventricular tachyarrhythmias and for evaluating the efficacy and proarrhythmic potential of antiarrhythmic drugs.[1][2][3] Flecainide is a potent sodium channel blocker used in the management of various arrhythmias.[4] However, it also carries a risk of proarrhythmia, particularly in the context of structural heart disease.[1][4] This protocol details a method to induce ventricular tachycardia (VT) in a canine MI model and subsequently administer flecainide to assess its effects.

Experimental Model: Post-Myocardial Infarction Canine Model

A common and clinically relevant method for inducing ventricular arrhythmias in canines is the creation of a myocardial infarction.[1][2][3][5][6] This model mimics the substrate for reentrant ventricular tachycardia often seen in patients with coronary artery disease.

Surgical Procedure for Myocardial Infarction Induction

The following protocol describes a two-stage procedure for creating a myocardial infarction by occluding the left anterior descending (LAD) coronary artery.[1]

Materials:

  • Mongrel dogs (17-27 kg)

  • Anesthetics (e.g., sodium pentobarbital (B6593769) 30 mg/kg IV)

  • Endotracheal tube and ventilator

  • Sterile surgical instruments for thoracotomy

  • Suture for coronary artery ligation

  • Nadolol (B74898) (0.5 mg/kg IV)

  • Benzathine penicillin G (150,000 U) and procaine (B135) penicillin G (150,000 U) SC

Protocol:

  • Anesthetize the dog and intubate for mechanical ventilation.

  • Perform a left thoracotomy under sterile conditions to expose the heart.

  • Create a small opening in the pericardium.

  • Dissect the LAD proximal to the first diagonal branch.

  • Occlude the LAD in two stages to create the infarction.

  • Administer nadolol intravenously before occlusion and then daily (20 mg PO) for two days.

  • Administer antibiotics (penicillin G) daily.

  • Allow a recovery period of 3 to 7 days before the electrophysiological study.[1][5]

Electrophysiological Study and Arrhythmia Induction

Following the recovery period, a terminal electrophysiological study is performed to induce and characterize ventricular arrhythmias.

Preparation for Electrophysiological Study

Materials:

  • Anesthetics (e.g., morphine 2 mg/kg SC and α-chloralose 120 mg/kg IV)

  • Mechanical ventilator

  • Femoral artery and vein catheters

  • Multi-electrode catheters for cardiac mapping and stimulation

  • Programmed electrical stimulator

  • ECG and intracardiac electrogram recording system

Protocol:

  • Anesthetize the dog, intubate, and provide mechanical ventilation.

  • Insert catheters into a femoral artery for blood pressure monitoring and blood gas analysis, and into femoral veins for drug administration and catheter placement.

  • Maintain physiological blood gases (SaO2 >90%, pH 7.35-7.45).[1]

  • Position multi-electrode catheters on the epicardial surface of the heart for recording and stimulation.[5]

Programmed Electrical Stimulation for VT Induction

Programmed electrical stimulation is used to induce ventricular tachycardia.

Protocol:

  • Deliver basic drive trains of stimuli at a fixed cycle length (e.g., 180 to 500 ms).[1]

  • Introduce single, double, or triple extrastimuli at progressively shorter coupling intervals after the basic drive train to induce VT.

  • Record ECG and intracardiac electrograms to document the induction and morphology of the arrhythmia. In some models, sustained ventricular tachycardia can be induced.[2][7]

Flecainide Administration and Evaluation

Once a stable and reproducible arrhythmia is induced, flecainide is administered to evaluate its therapeutic or proarrhythmic effects.

Flecainide Dosing and Administration

Flecainide is administered intravenously, typically as a loading dose followed by a maintenance infusion.[1][7]

Materials:

Protocol:

  • Administer a loading dose of flecainide. Doses can range from 1.0 to 2.0 mg/kg infused over 15-30 minutes.[7]

  • Immediately following the loading dose, begin a maintenance infusion, for example, at a rate of 1.0 mg/kg/h.[7]

  • Allow a 15-minute equilibration period after the onset of the maintenance infusion before repeating the electrophysiological measurements.[1]

  • Plasma concentrations of flecainide can be measured at the beginning and end of each experimental protocol to correlate drug levels with observed effects.[1] Therapeutic plasma levels in humans are generally considered to be between 0.2 and 1.0 µg/mL.[4]

Assessment of Flecainide Effects

The effects of flecainide are assessed by repeating the programmed electrical stimulation protocol and by continuous monitoring.

Key Parameters to Measure:

  • Inducibility of VT: Determine if VT is still inducible after flecainide administration.

  • VT Cycle Length: If VT is still inducible, measure the cycle length. Flecainide may slow the tachycardia.[7]

  • Electrophysiological Parameters: Measure changes in ventricular effective refractory period (VERP) and conduction velocity.[1][5] Flecainide is known to slow conduction and prolong the refractory period in canine models.[5][6]

  • Proarrhythmic Effects: Monitor for the new onset of sustained VT or ventricular fibrillation, which can be a proarrhythmic effect of flecainide.[1][5][7]

Data Presentation

Quantitative data should be summarized in tables for clear comparison of baseline and post-flecainide measurements.

Table 1: Electrophysiological Effects of Flecainide in a Canine MI Model

ParameterBaseline (Pre-Flecainide)Post-Flecainide (e.g., 2.0 mg/kg load + 1.0 mg/kg/h)
VT Inducibility e.g., Sustained VT inducible in 8/10 dogse.g., Sustained VT inducible in 3/10 dogs
VT Cycle Length (ms) e.g., 178 ± 11e.g., 202 ± 17[7]
Epicardial Conduction Velocity (cm/s) e.g., 49.3 ± 11.9e.g., 35.3 ± 11.2[5]
VERP - Normal Zone (ms) e.g., 189.5 ± 15.9e.g., 219.3 ± 17.7[5]
VERP - Infarct Zone (ms) e.g., 197.7 ± 30.6e.g., 247.1 ± 34.2[5]
QRS Duration (ms) Baseline ValueIncreased by 17-34%[8]

Note: The values presented are examples based on published studies and will vary depending on the specific experimental conditions.

Table 2: Flecainide Dosing Regimens in Canine Studies

Study FocusLoading DoseMaintenance InfusionRoute of Administration
Proarrhythmia Assessment [1]Successively increasing dosesContinuous infusionIntravenous
Antiarrhythmic Efficacy [7]1.0 or 2.0 mg/kg over 30 min1.0 mg/kg/hIntravenous
Electrophysiological Effects [5]2.0 mg/kgNot specifiedIntravenous
Induction of ST Alternans [9]10-100 µg/kg/minContinuous infusionIntracoronary

Visualizations

Experimental Workflow

G cluster_0 Model Preparation cluster_1 Electrophysiological Study cluster_2 Flecainide Intervention A Canine Selection and Anesthesia B Surgical Myocardial Infarction (LAD Occlusion) A->B C Post-Operative Recovery (3-7 days) B->C D Anesthesia and Instrumentation C->D E Baseline Electrophysiological Recordings D->E F Programmed Electrical Stimulation E->F G Induction of Ventricular Tachycardia F->G H Flecainide Administration (IV Loading and Maintenance Doses) G->H I Repeat Electrophysiological Recordings H->I J Repeat Programmed Electrical Stimulation I->J K Data Analysis and Comparison J->K

Caption: Experimental workflow for inducing and treating arrhythmia with flecainide.

Signaling Pathway of Flecainide Action

G cluster_0 Myocardial Cell Membrane cluster_1 Electrophysiological Effects Na_Channel Voltage-gated Na+ Channel Phase0 Decreased Rate of Phase 0 Depolarization Na_Channel->Phase0 ERP Prolonged Effective Refractory Period Na_Channel->ERP Flecainide Flecainide Flecainide->Na_Channel Blocks Conduction Slowed Conduction Velocity Phase0->Conduction Reentry Termination of Reentrant Circuits Conduction->Reentry ERP->Reentry Antiarrhythmic_Effect Antiarrhythmic Effect Reentry->Antiarrhythmic_Effect Leads to

Caption: Mechanism of action of flecainide on myocardial sodium channels.

Conclusion

The canine myocardial infarction model is a robust platform for investigating the electrophysiological effects of antiarrhythmic drugs like flecainide. This protocol provides a framework for inducing ventricular arrhythmias and assessing the therapeutic and proarrhythmic potential of flecainide. Careful attention to surgical technique, electrophysiological measurements, and drug administration is crucial for obtaining reliable and reproducible data. The proarrhythmic potential of flecainide, especially its ability to facilitate reentry under certain conditions, underscores the importance of using such models in preclinical drug development.[1][10][11]

References

utilizing flecainide in induced pluripotent stem cell-derived cardiomyocyte (iPSC-CM) assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Utilizing Flecainide (B1672765) in iPSC-CM Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a powerful in vitro model for cardiovascular research, disease modeling, and drug safety assessment. These cells recapitulate key electrophysiological and mechanical properties of native human cardiomyocytes. Flecainide, a Class Ic antiarrhythmic agent, is a crucial tool in iPSC-CM assays. It is used as a reference compound for cardiac safety screening and to probe the mechanisms of inherited arrhythmia syndromes like Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and Brugada Syndrome (BrS).[1][2][3][4] This document provides detailed protocols and data for utilizing flecainide in iPSC-CM-based assays.

Mechanism of Action

Flecainide's primary mechanism of action is the potent, use-dependent blockade of the fast inward sodium channel, Nav1.5, which is encoded by the SCN5A gene.[5][6][7] This action slows the upstroke (Phase 0) of the cardiac action potential, thereby reducing conduction velocity.[5][8] Flecainide accesses its binding site when the channel is in the open state and becomes trapped as the channel closes, leading to its characteristic frequency-dependent effects.[1][8][9]

In addition to its effects on Nav1.5, flecainide also exhibits inhibitory effects on other cardiac ion channels at clinically relevant concentrations:

  • hERG Potassium Channels (IKr): Flecainide blocks the rapid delayed rectifier potassium current (IKr), which can prolong the action potential duration and is a key consideration for proarrhythmic risk.[10][11][12]

  • Ryanodine Receptor 2 (RyR2): It inhibits RyR2, a calcium release channel in the sarcoplasmic reticulum, which is particularly relevant for its therapeutic effect in CPVT.[3][5]

This multi-target profile makes flecainide a versatile but complex pharmacological tool.[1]

Flecainide_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Nav15 Na+ Nav1.5 Channel (Open State) AP_Upstroke Reduced AP Upstroke Velocity Nav15->AP_Upstroke hERG K+ hERG Channel AP_Duration Altered AP Duration hERG->AP_Duration RyR2 Ca2+ RyR2 (SR) Ca_Release Reduced Diastolic Ca2+ Release RyR2->Ca_Release Flecainide Flecainide Flecainide->Nav15 Blocks (Use-dependent) Flecainide->hERG Blocks Flecainide->RyR2 Inhibits

Flecainide's primary targets in cardiomyocytes.

Data Presentation: Quantitative Effects of Flecainide

The following tables summarize the reported effects of flecainide on iPSC-CMs and related expression systems.

Table 1: IC50 Values of Flecainide for Key Cardiac Ion Channels

ChannelExpression SystemIC50 Value (µM)NotesReference(s)
Nav1.5 (Peak Current) HEK293 Cells5.5 ± 0.8-[13]
Nav1.5 (Use-dependent) Xenopus Oocytes7.4Increased stimulation frequency enhances affinity.[1][9]
Nav1.5 (Resting) Xenopus Oocytes345Low affinity at resting state.[1][9]
hERG (IKr) HEK293 Cells1.49 - 3.91Inhibition at clinically relevant concentrations.[10][11][12][14]
RyR2 (Spontaneous Ca2+ wave) Permeabilized Ventricular Myocytes12.8Use-dependent block.[3]

Table 2: Electrophysiological Effects of Flecainide on iPSC-CMs (MEA)

ParameterConcentration (µM)Observed EffectReference(s)
Field Potential Duration (FPDc) 1Prolonged[15]
Spike Amplitude 1Decreased[15]
Beating 3Intermittent cessation of beating (quiescence), arrhythmias[15]
Arrhythmogenicity (in CPVT model) 10Reduced delayed afterdepolarizations (DADs) and beat period irregularities[16]
Arrhythmogenicity (in BrS model) -Increased proportion of abnormalities[4]

Experimental Protocols

Protocol 1: Assessment of Electrophysiological Effects using Multi-Electrode Array (MEA)

This protocol outlines the procedure for assessing the acute effects of flecainide on the electrophysiology of iPSC-CMs using an MEA system.

Materials:

  • iPSC-CMs cultured on MEA plates (e.g., 48-well)

  • Culture medium appropriate for iPSC-CMs

  • Flecainide acetate (B1210297) (stock solution in DMSO or water)

  • MEA system and analysis software

Procedure:

  • Cell Culture: Culture iPSC-CMs on MEA plates until a confluent, spontaneously beating monolayer is formed and robust field potentials are observed (typically 7-14 days post-plating).

  • Baseline Recording: Replace the culture medium with fresh, pre-warmed medium. Allow the plate to equilibrate in the MEA system at 37°C and 5% CO2 for at least 10-20 minutes. Record baseline electrophysiological activity for 3-5 minutes.

  • Compound Preparation: Prepare serial dilutions of flecainide in the culture medium. A typical concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Compound Addition: Add the flecainide dilutions or vehicle control to the respective wells.

  • Post-Dosing Recording: After a 30-minute incubation period, record the electrophysiological activity for another 3-5 minutes.

  • Data Analysis: Analyze the MEA recordings to extract key parameters, including:

    • Beat Period (ms)

    • Field Potential Duration (FPD, ms) - corrected for beat rate (e.g., Fridericia's or Bazett's correction)

    • Spike Amplitude (µV)

    • Presence of arrhythmic events (e.g., early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), fibrillation-like events).[16]

MEA_Workflow plate Plate iPSC-CMs on MEA culture Culture until mature (spontaneous beating) plate->culture baseline Record Baseline Field Potentials (3-5 min) culture->baseline add_drug Add Flecainide (or vehicle) baseline->add_drug incubate Incubate (30 min) add_drug->incubate record_post Record Post-Drug Field Potentials (3-5 min) incubate->record_post analyze Analyze Data: Beat Period, FPDc, Spike Amplitude, Arrhythmias record_post->analyze

General workflow for an MEA-based assay.
Protocol 2: Calcium Transient Analysis

This protocol describes how to measure flecainide's effect on intracellular calcium handling in iPSC-CMs. This is particularly relevant for modeling diseases like CPVT.[2][17][18]

Materials:

  • iPSC-CMs cultured in 96-well or 384-well black, clear-bottom plates

  • Tyrode's solution (supplemented with 10 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Cal-520 AM)[19][20]

  • Pluronic F-127

  • Flecainide stock solution

  • Fluorescence plate reader or high-content imaging system with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed iPSC-CMs into assay plates to form a confluent, beating monolayer.

  • Dye Loading: On the day of the experiment, replace the culture medium with Tyrode's solution containing the calcium dye (e.g., 1-5 µM Cal-520 AM) and Pluronic F-127 (e.g., 0.02-0.04%). Incubate for 45-70 minutes at 37°C.[19][20][21]

  • Wash and Recovery: Wash the cells with fresh Tyrode's solution to remove excess dye and allow the cells to recover for 30 minutes.[20]

  • Baseline Recording: Place the plate in the imaging system/plate reader, allow it to equilibrate to 37°C, and record baseline calcium transients for 3-4 minutes.[19][20]

  • Compound Addition: Add flecainide dilutions to the wells. To model CPVT, cells can be co-treated with a β-adrenergic agonist like isoproterenol (B85558) to induce a disease phenotype.[16][17]

  • Post-Dosing Recording: Record calcium transients for 5-30 minutes after compound addition.

  • Data Analysis: Analyze the fluorescence traces to quantify:

    • Peak Frequency (Beating Rate)

    • Peak Amplitude (ΔF/F0)

    • Calcium Transient Duration (e.g., CTD90)

    • Decay Kinetics

    • Incidence of spontaneous or abnormal calcium waves.[17][22]

Protocol 3: Cytotoxicity Assessment

This protocol is for evaluating the potential cytotoxic effects of flecainide, particularly at supra-clinical concentrations or during chronic exposure.

Materials:

  • iPSC-CMs cultured in 96-well plates

  • Culture medium

  • Flecainide stock solution

  • Cytotoxicity assay kit (e.g., RealTime-Glo™, ApoLive-Glo™, or lactate (B86563) dehydrogenase (LDH) release assay)[23]

Procedure:

  • Cell Plating: Seed iPSC-CMs in 96-well plates and culture for at least 7 days.[23]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of flecainide or a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For chronic studies, the medium with the compound may need to be replaced daily.

  • Assay Measurement: Following the manufacturer's instructions for the chosen cytotoxicity kit, measure the endpoint (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of viability or cytotoxicity. Calculate the concentration at which a 50% reduction in viability (IC50) occurs.

Applications in Disease Modeling and Safety Pharmacology

  • Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT): iPSC-CMs from CPVT patients often exhibit DADs and abnormal calcium waves upon catecholaminergic stimulation.[24] Flecainide is used to test its efficacy in suppressing these arrhythmic events by inhibiting RyR2 and restoring normal calcium homeostasis.[2][3][17]

  • Brugada Syndrome (BrS): Flecainide can be used as a provocative agent in iPSC-CMs from BrS patients to unmask the characteristic electrophysiological phenotype, such as a "spike-and-dome" action potential morphology, which may not be present at baseline.[4]

  • Cardiac Safety Screening: As a compound with a known, narrow therapeutic index and proarrhythmic potential, flecainide serves as an important positive control in MEA and calcium transient assays designed to screen new chemical entities for cardiac liabilities.[15][25] Its well-characterized effects on both depolarization and repolarization provide a robust benchmark for assay validation.

References

Application Notes and Protocols for Studying Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) In Vitro Using Flecainide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catecholaminergic polymorphic ventricular tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias triggered by physical or emotional stress.[1][2] In the absence of structural heart abnormalities, these arrhythmias can lead to syncope or sudden cardiac death, often in children and young adults.[1][2] The underlying cause of CPVT is typically mutations in genes encoding the cardiac ryanodine (B192298) receptor (RyR2) or cardiac calsequestrin (CASQ2), both crucial for intracellular calcium regulation.[1][2] Flecainide (B1672765) hydrochloride, a class Ic antiarrhythmic agent, has emerged as an effective therapeutic option for CPVT, particularly in patients who do not respond well to beta-blockers.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing flecainide hydrochloride in in vitro studies of CPVT.

The primary mechanism of flecainide's antiarrhythmic effect in CPVT is a subject of ongoing research and debate. One proposed mechanism is the direct inhibition of the RyR2 channel, preventing the spontaneous diastolic calcium release from the sarcoplasmic reticulum (SR) that triggers arrhythmias.[3][5] Another hypothesis suggests that flecainide's primary action is through its well-established sodium channel blocking activity, which indirectly modulates intracellular calcium handling and reduces the likelihood of triggered arrhythmias.[6][7] It is also plausible that a combination of both actions contributes to its clinical efficacy.[8]

In Vitro Models for CPVT Research

Several in vitro models are instrumental in elucidating the pathophysiology of CPVT and evaluating the efficacy of therapeutic agents like flecainide.

  • Isolated Cardiomyocytes from CPVT Mouse Models:

    • CASQ2-knockout (Casq2-/-) mice: These mice lack calsequestrin, a key calcium-binding protein in the SR, leading to a phenotype that closely mimics human CPVT.[9][10]

    • RyR2 mutant mice (e.g., RyR2-R4496C+/-): These mice carry specific mutations in the RyR2 gene found in CPVT patients, providing a valuable tool to study mutation-specific effects.[3][10]

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs):

    • Patient-specific iPSC-CMs carrying CPVT-causing mutations allow for the investigation of the disease in a human genetic context and for personalized medicine approaches.[11][12][13]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the effects of flecainide in CPVT models.

ParameterModel SystemFlecainide ConcentrationEffectReference
Spontaneous Ca2+ Wave Suppression Permeabilized ventricular myocytesIC50 = 12.8 μMInhibition of spontaneous Ca2+ waves[3]
Ca2+ Spark Mass Ventricular myocytes from Casq2-/- miceNot specified40% reduction[5]
Ca2+ Wave Frequency Casq2-/- cardiomyocytesNot specified>50% reduction[5]
Arrhythmia Abolishment CPVT iPSC-CMs (L4115F mutation)10 μM33% of cells[13]
Arrhythmia Abolishment CPVT iPSC-CMs (V4653F mutation)10 μM30% of cells[13]
Arrhythmia Abolishment CPVT iPSC-CMs (exon 3 deletion)10 μM52% of cells[13]

Signaling Pathways and Experimental Workflows

Proposed Mechanisms of Flecainide Action in CPVT

flecainide_mechanism cluster_cell Cardiomyocyte cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum flecainide Flecainide Na_channel Voltage-gated Na+ Channel (Nav1.5) flecainide->Na_channel Block RyR2 Ryanodine Receptor 2 (RyR2) flecainide->RyR2 Direct Inhibition (Debated) DAD Delayed Afterdepolarizations (DADs) Na_channel->DAD Indirectly Reduces Trigger Ca_release Diastolic Ca2+ Release (Leak) RyR2->Ca_release Mediates Ca_release->DAD Causes arrhythmia Ventricular Arrhythmia DAD->arrhythmia Triggers

Caption: Proposed mechanisms of flecainide action in CPVT cardiomyocytes.

Experimental Workflow for Assessing Flecainide Efficacy In Vitro

experimental_workflow start Start: Isolate Cardiomyocytes (e.g., from CPVT mouse model or differentiate iPSC-CMs) culture Culture cardiomyocytes start->culture baseline Baseline Measurement: Record spontaneous Ca2+ transients and/or action potentials culture->baseline stimulate Adrenergic Stimulation: Apply isoproterenol (B85558) to mimic stress baseline->stimulate record_stim Record Ca2+ waves, sparks, and arrhythmic activity stimulate->record_stim treatment Apply this compound (at various concentrations) record_stim->treatment record_treat Record post-treatment Ca2+ transients and/or action potentials treatment->record_treat analysis Data Analysis: Quantify changes in Ca2+ wave frequency, spark properties, and arrhythmia incidence record_treat->analysis end End: Determine Flecainide Efficacy analysis->end

Caption: General workflow for in vitro evaluation of flecainide in CPVT.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Mouse Ventricular Myocytes

This protocol is adapted from methodologies used in studies investigating CPVT mouse models.

Materials:

  • P1-P3 neonatal mice (e.g., Casq2-/- or RyR2 mutant)

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type II

  • Trypsin

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Laminin-coated culture dishes or coverslips

Procedure:

  • Euthanize neonatal mice according to approved animal care protocols.

  • Excise hearts and place them in ice-cold HBSS.

  • Mince the ventricular tissue into small pieces.

  • Digest the tissue with a mixture of collagenase and trypsin at 37°C with gentle agitation.

  • Collect the dispersed cells after each digestion step and neutralize the enzyme activity with FBS-containing medium.

  • Pool the collected cells and pre-plate for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere preferentially.

  • Plate the cardiomyocyte-enriched suspension onto laminin-coated dishes.

  • Culture the cells in a humidified incubator at 37°C and 5% CO2.

Protocol 2: Confocal Calcium Imaging in Isolated Cardiomyocytes

This protocol outlines the steps for measuring intracellular calcium dynamics.

Materials:

  • Isolated cardiomyocytes cultured on glass-bottom dishes

  • Fluo-4 AM calcium indicator

  • Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Isoproterenol

  • This compound stock solution

  • Confocal microscope with line-scanning capabilities

Procedure:

  • Load cultured cardiomyocytes with 5-10 μM Fluo-4 AM for 20-30 minutes at 37°C.

  • Wash the cells with Tyrode's solution to remove excess dye.

  • Mount the dish on the stage of the confocal microscope.

  • Acquire baseline line-scan images of spontaneous or paced calcium transients.

  • To induce a CPVT-like phenotype, perfuse the cells with Tyrode's solution containing isoproterenol (e.g., 100 nM).

  • Record the incidence of spontaneous calcium waves and the frequency and characteristics of calcium sparks.

  • Introduce this compound at the desired concentration into the perfusion solution. Allow for an equilibration period (e.g., 10-30 minutes).[10]

  • Acquire post-treatment line-scan images to assess the effect of flecainide on calcium dynamics.

  • Analyze the images to quantify changes in the frequency and amplitude of calcium waves and sparks.

Protocol 3: Patch-Clamp Electrophysiology for Action Potential Recording

This protocol is for measuring the electrophysiological effects of flecainide.

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular solutions

    • Intracellular solution (example, in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2

    • Extracellular solution: Tyrode's solution as described above

  • Isoproterenol

  • This compound

Procedure:

  • Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage.

  • Perfuse with extracellular solution.

  • Pull patch pipettes and fill with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

  • In current-clamp mode, record baseline action potentials, either spontaneous or elicited by current injection.

  • Perfuse with isoproterenol to induce delayed afterdepolarizations (DADs) and triggered activity.

  • Record arrhythmic events.

  • Apply this compound to the extracellular solution and perfuse the cell.

  • Record action potentials after drug application to determine its effect on DADs and triggered activity.

  • Analyze the recordings for changes in action potential duration, resting membrane potential, and the incidence of DADs.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of CPVT. The protocols and data presented here provide a framework for researchers to study its mechanism of action and to evaluate its therapeutic potential in preclinical models. The use of patient-derived iPSC-CMs, in particular, offers a promising avenue for understanding the mutation-specific effects of flecainide and for developing personalized therapeutic strategies for CPVT. Further research is warranted to fully elucidate the complex interplay between flecainide's effects on both sodium channels and RyR2 in the context of this life-threatening arrhythmia.

References

Application Notes and Protocols: Assessing Flecainide's Effect on Action Potential Duration in Purkinje Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) is a Class IC antiarrhythmic agent utilized in the management of various cardiac arrhythmias.[1][2][3] Its primary mechanism of action involves the potent blockade of fast sodium channels (Nav1.5), which are crucial for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][3][4] This action slows the conduction of electrical signals within the heart.[1] In cardiac Purkinje fibers, a key component of the heart's conduction system, flecainide exhibits distinct electrophysiological effects, notably a shortening of the action potential duration (APD).[5][6] In contrast, it tends to lengthen the APD in ventricular muscle, a differential effect that may contribute to its antiarrhythmic efficacy and proarrhythmic potential.[5][6]

These application notes provide a detailed methodology for assessing the effects of flecainide on the action potential duration of isolated cardiac Purkinje fibers. The protocols outlined below are based on established microelectrode recording techniques and are intended to guide researchers in the accurate and reproducible evaluation of flecainide's electrophysiological properties.

Data Presentation: Quantitative Effects of Flecainide on Purkinje Fiber Action Potential Parameters

The following tables summarize the concentration-dependent and frequency-dependent effects of flecainide on key action potential parameters in Purkinje fibers, as reported in various studies.

Table 1: Concentration-Dependent Effects of Flecainide on Action Potential Duration (APD) in Canine Purkinje Fibers

Flecainide ConcentrationAPD50 (% Change from Baseline)APD95 (% Change from Baseline)Pacing Cycle Length (ms)Reference
1 µmol/LShortened-12%Not Specified[7]
3 x 10⁻⁵ mol/LShortened to 61 +/- 7% of baselineShortened to 30 +/- 6% of baseline2000[8]
3 x 10⁻⁵ mol/LShortened to 67 +/- 7% of baselineShortened to 32 +/- 3% of baseline2000[8]

Table 2: Concentration-Dependent Effects of Flecainide on Maximum Upstroke Velocity (Vmax) in Canine Purkinje Fibers

Flecainide ConcentrationVmax (% Decrease from Baseline)Pacing Cycle Length (ms)Reference
1 µg/ml18.6%Not Specified[5]
10 µg/ml70.8%Not Specified[5]
1 µmol/L13%Not Specified[7]
5.0 +/- 0.6 x 10⁻⁶ mol/L (EC50 for (+)-flecainide)50%300[8]
6.2 +/- 0.8 x 10⁻⁶ mol/L (EC50 for (-)-flecainide)50%300[8]

Table 3: Frequency-Dependent Effects of Flecainide on Purkinje Fibers

ParameterFlecainide ConcentrationPacing Cycle Length (ms)Observed EffectReference
VmaxNot Specified300 vs. 2000Greater depression at shorter cycle length (300 ms)[8]
APD1 µmol/LNot SpecifiedShortened[7]
Excitability & ConductionNot SpecifiedHigh [K+]oFrequency-dependent decrease[9]

Experimental Protocols

Protocol 1: Isolation of Cardiac Purkinje Fibers

This protocol describes the dissection and isolation of free-running Purkinje fibers from a mammalian heart (e.g., canine, rabbit, or porcine).

Materials:

  • Freshly excised mammalian heart

  • Cold Tyrode's solution (see composition below)

  • Ca²⁺-free Tyrode's solution

  • Dissection microscope

  • Fine forceps and scissors

  • Petri dishes

Tyrode's Solution Composition (in mmol/L):

ComponentConcentration
NaCl137
KCl5.4
MgCl₂0.5
CaCl₂1.8
HEPES11.8
Glucose10
pH adjusted to 7.2 with NaOH

Procedure:

  • Immediately after excision, place the heart in a beaker of cold Tyrode's solution to rinse off excess blood.

  • Dissect the ventricles and identify the free-running Purkinje fibers on the endocardial surface. These fibers are typically paler and larger in diameter than the surrounding ventricular muscle.

  • Carefully dissect out strands of Purkinje fibers, ensuring minimal damage to the tissue.

  • Transfer the isolated fibers to a petri dish containing fresh, oxygenated Tyrode's solution at room temperature.

  • For single-cell isolation (optional, for patch-clamp studies), the fibers can be subjected to enzymatic digestion using a combination of collagenase and protease in Ca²⁺-free Tyrode's solution.[10]

Protocol 2: Intracellular Action Potential Recording using Microelectrodes

This protocol details the methodology for recording intracellular action potentials from isolated Purkinje fibers.

Materials:

  • Isolated Purkinje fiber preparation

  • Tissue bath with temperature control (36-37°C) and superfusion system

  • Tyrode's solution (oxygenated with 95% O₂ / 5% CO₂)

  • Glass microelectrodes (tip resistance 15-25 MΩ) filled with 3 M KCl

  • High-impedance microelectrode amplifier

  • Data acquisition system and software

  • Bipolar stimulating electrode

  • Flecainide stock solution

Procedure:

  • Mount the isolated Purkinje fiber in the tissue bath and superfuse with oxygenated Tyrode's solution at a constant flow rate. Allow the preparation to equilibrate for at least 60 minutes.

  • Place the bipolar stimulating electrode at one end of the fiber to deliver electrical stimuli.

  • Carefully advance a glass microelectrode towards the Purkinje fiber until it impales a cell, as indicated by a sharp negative drop in the recorded potential to a stable resting membrane potential (typically around -90 mV).[11]

  • Begin pacing the preparation at a desired cycle length (e.g., 1000 ms (B15284909) or 1 Hz).

  • Record baseline action potentials for a stable period.

  • Introduce flecainide into the superfusion solution at the desired concentrations, starting with the lowest concentration.

  • Allow the preparation to equilibrate with each concentration of flecainide until a new steady-state is reached before recording data.

  • To study frequency-dependence, vary the pacing cycle length at each flecainide concentration.

Protocol 3: Data Analysis of Action Potential Parameters

This protocol outlines the analysis of recorded action potential data.

Software:

  • Electrophysiology data analysis software (e.g., ActionPytential, Clampfit)[12]

Parameters to Measure:

  • Resting Membrane Potential (RMP): The membrane potential during the diastolic interval.

  • Action Potential Amplitude (APA): The difference between the peak of the action potential and the RMP.

  • Maximum Upstroke Velocity (Vmax): The maximal rate of depolarization during Phase 0 of the action potential, obtained from the first derivative of the voltage signal (dV/dt).

  • Action Potential Duration (APD): The duration of the action potential at different levels of repolarization, typically at 50% (APD50), 90% (APD90), and 95% (APD95) of full repolarization.[12]

  • Effective Refractory Period (ERP): The longest coupling interval at which a premature stimulus fails to elicit a propagated action potential.

Analysis Steps:

  • Open the recorded action potential traces in the analysis software.

  • For each recorded action potential, measure the RMP, APA, and Vmax.

  • Measure the APD at 50%, 90%, and 95% repolarization.

  • Average the values for multiple consecutive action potentials under each experimental condition (baseline and each flecainide concentration/pacing frequency).

  • Express the effects of flecainide as a percentage change from the baseline values.

  • Generate concentration-response curves to determine the EC50 of flecainide for each parameter.

Mandatory Visualizations

Flecainide_Mechanism_of_Action cluster_AP Cardiac Action Potential Phases cluster_Channels Key Ion Channels cluster_Effects Electrophysiological Effects in Purkinje Fibers Phase0 Phase 0 (Rapid Depolarization) Phase1 Phase 1 (Early Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Phase4 Phase 4 (Resting Potential) Nav15 Nav1.5 (Fast Na+ Channel) Nav15->Phase0 Initiates IKr IKr (K+ Channel) IKr->Phase3 Contributes to Flecainide Flecainide Flecainide->Nav15 Blocks Flecainide->IKr Inhibits Decrease_Vmax Decreased Vmax Flecainide->Decrease_Vmax Shorten_APD Shortened APD Flecainide->Shorten_APD

Caption: Mechanism of Flecainide Action on Purkinje Fiber Action Potential.

Experimental_Workflow A Isolation of Purkinje Fibers B Mounting in Tissue Bath and Equilibration A->B C Intracellular Recording (Microelectrode Impalement) B->C D Baseline Action Potential Recording C->D E Superfusion with Flecainide (Increasing Concentrations) D->E F Steady-State Action Potential Recording at each Concentration E->F F->E next concentration G Vary Pacing Frequency (optional for use-dependency) F->G at each concentration H Data Analysis (APD, Vmax, etc.) F->H G->F

Caption: Experimental Workflow for Assessing Flecainide's Effects.

References

Application Notes and Protocols for Simulating Flecainide in Computational Models of Cardiac Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flecainide (B1672765) is a Class Ic antiarrhythmic agent primarily used to treat and prevent a variety of cardiac arrhythmias, including atrial fibrillation. Its primary mechanism of action is the potent blockade of the cardiac sodium channel (NaV1.5), which slows conduction velocity in the heart. However, flecainide is also known to interact with other cardiac ion channels, contributing to its complex electrophysiological profile and potential for both anti- and pro-arrhythmic effects.[1][2][3] Computational modeling has emerged as a crucial tool to dissect these complex interactions and predict the effects of flecainide on cardiac electrical activity at the cellular, tissue, and organ levels.[1][4][5][6] These in silico approaches allow for systematic investigation of drug effects under a wide range of physiological and pathological conditions, aiding in understanding its mechanisms of action and predicting potential cardiac risk.[5][6][7]

These application notes provide a detailed overview of the use of flecainide in computational models of cardiac arrhythmia, including its quantitative effects on various ion channels, detailed experimental protocols for model parameterization and validation, and visualizations of key pathways and workflows.

Data Presentation: Quantitative Effects of Flecainide

The following tables summarize the quantitative data on flecainide's effects on key cardiac ion channels and action potential parameters, as reported in various experimental and computational studies. These values are essential for parameterizing computational models.

Table 1: Flecainide IC50 Values for Cardiac Ion Channels

Ion ChannelCurrentSpecies/Cell LineIC50 (µM)Conditions/NotesReference(s)
NaV1.5 INaHuman (hNaV1.5)10.7-[8]
INaHuman (hNaV1.5)345Resting-state block.[2][9][10][11]
INaHuman (hNaV1.5)7.4Use-dependent block (at increased stimulation frequency).[2][9][10][11]
INaHuman (hNaV1.5)0.61Open-channel block in inactivation-deficient mutant at +30 mV.[12]
INaGuinea Pig11.2At 5 Hz stimulation frequency.[1]
INaHuman (hNaV1.4)~18Inactivated-state affinity.[13]
INaHuman (hNaV1.4)~480Closed-state affinity.[13]
KV11.1 (hERG) IKrHuman1.49 - 1.5Measured on wild-type hERG tail currents at 37°C.[2][5][9][10][14]
KV1.5 IKurHuman38.14-[9][10]
KV4.3 Ito-15.2-[5]
CaV1.2 ICaL-27.1-[5]
RyR2 IRyR-20Ryanodine Receptor.[5]

Table 2: Effects of Flecainide on Cardiac Action Potential Parameters (Computational Models)

ModelSpeciesFlecainide (µM)Pacing Rate (BPM)Effect on APDEffect on dV/dtmaxReference(s)
ten TusscherHuman260 - 160-Substantial reduction, more pronounced at higher rates.[1]
FaberGuinea Pig1-+5%-14% (51 mV/ms reduction)[15]
FaberGuinea Pig3-+9%-32% (116 mV/ms reduction)[15]
MahajanRabbit1-+5%-[15]
MahajanRabbit3-+9%-[15]
Grandi-BersHuman2.5 - 4.8140-Dose-dependent reduction.[5]

Experimental Protocols

Accurate computational modeling of flecainide's effects relies on high-quality experimental data for model parameterization and validation. Below are detailed methodologies for key experiments.

Protocol 1: Determining IC50 of Flecainide on Cardiac Ion Channels using Patch-Clamp Electrophysiology

Objective: To quantify the inhibitory concentration (IC50) of flecainide on specific cardiac ion currents (e.g., INa, IKr).

Materials:

  • Cell line expressing the target ion channel (e.g., HEK293 cells stably expressing hNaV1.5 or hERG).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal pipette solutions specific to the ion current being measured.

  • Flecainide stock solution and a range of dilutions.

Methodology:

  • Cell Culture: Culture the cells under standard conditions. Plate onto glass coverslips for recording 24-48 hours prior to the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Perfuse with external solution.

    • Establish a whole-cell giga-seal with a target cell.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Apply a voltage protocol specific to the target channel to elicit the desired current. For example, for tonic block of NaV1.5, hold the cell at a hyperpolarized potential (e.g., -100 mV) and apply a depolarizing pulse (e.g., to -10 mV).[1]

    • For use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 5 Hz).[1]

    • For IKr (hERG), a specific tail-current protocol is typically used.[2]

  • Drug Application:

    • Obtain a stable baseline recording of the current in the drug-free external solution.

    • Perfuse the cells with increasing concentrations of flecainide, allowing for steady-state block to be reached at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each flecainide concentration.

    • Normalize the current at each concentration to the baseline (drug-free) current to determine the percentage of inhibition.[2]

    • Plot the percentage of inhibition against the logarithm of the flecainide concentration.

    • Fit the resulting concentration-response curve with the Hill equation to determine the IC50 value and the Hill coefficient.[2]

Protocol 2: Computational Modeling of Flecainide Effects on a Single Cardiac Myocyte

Objective: To simulate the effect of flecainide on the action potential of a single virtual cardiac myocyte.

Software/Model:

  • A well-validated human ventricular or atrial myocyte model (e.g., O'Hara-Rudy, Grandi-Bers, ten Tusscher).[1][5]

  • Software environment for running simulations (e.g., MATLAB, Python with relevant libraries, Chaste, or OpenCOR).

Methodology:

  • Model Selection: Choose a baseline cell model appropriate for the research question (e.g., ventricular vs. atrial, healthy vs. diseased).

  • Parameterization of Flecainide Effects:

    • Incorporate the multi-target effects of flecainide by modifying the equations governing the relevant ion currents (INa, IKr, ICaL, etc.).

    • This is typically done by implementing a simple pore block model, where the maximum conductance of the channel (e.g., GNa) is reduced based on the flecainide concentration and its IC50 value, following the Hill equation: Block = 1 / (1 + (IC50 / [Flecainide])^h), where h is the Hill coefficient.

  • Modeling Use-Dependency (for INa):

    • To accurately capture flecainide's effects, a more complex state-dependent Markovian model of the sodium channel is often necessary.[1] This type of model simulates the binding and unbinding of flecainide to different states of the channel (resting, open, inactivated), which is crucial for reproducing use-dependent block.[1][16]

    • The parameters for such a model (e.g., on- and off-rates for drug binding) are derived from fitting the model to experimental voltage-clamp data.[1]

  • Simulation Protocol:

    • Pace the virtual cell at a clinically relevant frequency (e.g., 60 BPM or 1 Hz) until it reaches a steady state.

    • Introduce a simulated application of flecainide at a therapeutic concentration (e.g., 2 µM).[1]

    • Continue pacing at the same or a different frequency (e.g., to simulate tachycardia at 160 BPM) to observe the rate-dependent effects.[1]

  • Analysis:

    • Record and analyze key biomarkers from the simulated action potentials, such as:

      • Action Potential Duration at 90% repolarization (APD90).

      • Maximum upstroke velocity (dV/dtmax), as an indicator of sodium channel availability and conduction velocity.

      • Resting membrane potential.

      • Presence of any arrhythmias like early afterdepolarizations (EADs).

Protocol 3: Validation of Computational Predictions using Optical Mapping in Animal Hearts

Objective: To experimentally validate the predictions of tissue-level computational simulations (e.g., conduction block).

Materials:

  • Isolated animal heart (e.g., rabbit).[1][4]

  • Langendorff perfusion system.

  • Voltage-sensitive dye (e.g., RH-237).

  • High-speed, high-resolution optical mapping system (camera and light source).

  • Pacing electrodes.

  • Flecainide solution.

Methodology:

  • Heart Preparation: Isolate the heart and cannulate the aorta for retrograde perfusion on the Langendorff apparatus with oxygenated Tyrode's solution.

  • Dye Loading: Perfuse the heart with the voltage-sensitive dye until staining is adequate.

  • Baseline Recording:

    • Position the heart in front of the optical mapping camera.

    • Pace the epicardium at a baseline rate (e.g., 160 BPM) and record the resulting electrical activity.[1]

  • Drug Perfusion: Introduce flecainide into the perfusate at the desired concentration (e.g., 2 µM).[1] Allow for equilibration (e.g., 5 minutes).[1]

  • Post-Drug Recording:

    • Continue to pace the heart at the same frequency and record the optical signals.

    • Record for a sufficient duration to observe any changes in conduction or the onset of arrhythmias.[1]

  • Data Analysis:

    • Process the optical recordings to create activation maps and measure conduction velocity.

    • Compare the experimental findings (e.g., the onset of conduction block at a specific pacing rate and drug concentration) with the predictions from the 1D or 2D tissue simulations.[1]

    • Analyze the recordings for pro-arrhythmic events, such as the induction of reentry.[1]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the computational modeling of flecainide.

flecainide_pathway cluster_drug Flecainide cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_outcome Clinical Outcome Flecainide Flecainide Nav15 NaV1.5 (INa) (Primary Target) Flecainide->Nav15 Strong Block (Use-Dependent) hERG hERG (IKr) Flecainide->hERG Block Kv15 KV1.5 (IKur) Flecainide->Kv15 Block Others CaV1.2 (ICaL) KV4.3 (Ito) RyR2 Flecainide->Others Block Conduction Decreased Conduction Velocity (dV/dtmax) Nav15->Conduction Repolarization Altered Repolarization (APD Prolongation) hERG->Repolarization Others->Repolarization Inotropy Negative Inotropy (Reduced Ca2+ Transient) Others->Inotropy AntiArr Anti-Arrhythmia (Termination of Tachycardia) Conduction->AntiArr ProArr Pro-Arrhythmia (Reentry, Conduction Block) Conduction->ProArr Repolarization->AntiArr Repolarization->ProArr Inotropy->ProArr Potential side-effect computational_workflow cluster_invitro In Vitro Data Acquisition cluster_insilico In Silico Modeling & Simulation cluster_validation Experimental Validation cluster_refinement Model Refinement & Prediction patch_clamp 1. Patch-Clamp (e.g., on hNaV1.5, hERG) - Determine IC50 - Characterize kinetics model_param 2. Model Parameterization - Incorporate drug-channel interaction model (e.g., Markov) into cell model (e.g., O'Hara-Rudy) patch_clamp->model_param Provides kinetic and potency data single_cell 3. Single-Cell Simulation - Predict effects on APD, dV/dtmax model_param->single_cell tissue_sim 4. Tissue/Organ Simulation (1D/2D/3D) - Predict effects on conduction, vulnerable window, and reentry single_cell->tissue_sim informs tissue behavior animal_exp 5. Animal Experiments (e.g., Optical Mapping in perfused rabbit heart) tissue_sim->animal_exp makes testable predictions compare 6. Compare Simulation & Experiment tissue_sim->compare animal_exp->compare refine 7. Refine Model compare->refine if discrepancy exists predict 8. Predict Clinical Outcome (Anti- or Pro-arrhythmic Risk) compare->predict if validated refine->model_param logical_relationship cluster_mechanism Primary Mechanism cluster_conditions Physiological Context cluster_effect Immediate Electrophysiological Effect cluster_outcome Resulting Arrhythmic Outcome Flecainide Flecainide Application UseDepBlock Potent Use-Dependent Block of Na+ Channels Flecainide->UseDepBlock Tachycardia High Heart Rate (Tachycardia) UseDepBlock->Tachycardia is enhanced by EctopicBeat Premature Ectopic Beat UseDepBlock->EctopicBeat acts on SlowConduction Significant Slowing of Conduction Tachycardia->SlowConduction NormalRate Normal Heart Rate NormalRate->UseDepBlock less pronounced Suppression Suppression of Ectopic Trigger EctopicBeat->Suppression AntiArr Anti-Arrhythmic Effect Suppression->AntiArr ProArr Pro-Arrhythmic Effect (e.g., Reentry) SlowConduction->ProArr creates substrate for

References

Protocol for Evaluating Flecainide's Efficacy in a Horse Model of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrial fibrillation (AF) is a common arrhythmia in horses that can significantly impact their performance and well-being.[1][2][3][4] Flecainide (B1672765), a class Ic antiarrhythmic agent, has been investigated as a potential treatment for equine AF.[1][3][5] This document provides a detailed protocol for evaluating the efficacy of flecainide in a horse model of atrial fibrillation, based on established research methodologies. The protocol covers animal selection, induction of atrial fibrillation, drug administration, and comprehensive monitoring of electrophysiological parameters.

Data Presentation

Pharmacokinetics of Flecainide in Horses

The following tables summarize the pharmacokinetic parameters of flecainide in horses following intravenous and oral administration.

Table 1: Intravenous Administration of Flecainide

Dose (mg/kg)Peak Plasma Concentration (ng/mL)Total Dose for Conversion (mg/kg)Time to Conversion (min)Plasma Concentration at Conversion (ng/mL)Reference
11316 ± 3581.40 ± 0.637.00 ± 3.151303 ± 566[6][7]
21904 ± 3141.40 ± 0.637.00 ± 3.151303 ± 566[6][7]
32251 ± 387---[6][7]

Table 2: Oral Administration of Flecainide

Dose (mg/kg)Maximum Plasma Concentration (Cmax) (ng/mL)Time to Cmax (Tmax) (min)Clearance Rate (mL/kg/min)Terminal Elimination Half-Life (min)Reference
41014 ± 28545 ± 1314.6 ± 6.4228 ± 53[8][9]
61301 ± 40060 ± 3711.7 ± 5.2304 ± 87[8][9]
Efficacy of Flecainide in Converting Atrial Fibrillation

Table 3: Conversion Efficacy of Intravenous Flecainide in Induced Atrial Fibrillation

Study TypeNumber of HorsesAF DurationFlecainide Dose (mg/kg)Conversion RateTime to Cardioversion (min)Reference
Induced AF6Acute1.40 ± 0.63 (total dose)100%7.00 ± 3.15[6][7]
Induced AF721 ± 5 min2100%4.3 ± 2.5[10][11]
Induced AF6 (Day 3 & 9)Short-term2100%3 - 185[12][13]
Induced AF6 (Day 27)Intermediate-term283% (5/6)3 - 185[12][13]
Induced AF6 (Day 55)Long-term233% (2/6)3 - 185[12][13]
Effects of Flecainide on Electrocardiogram (ECG) Parameters

Table 4: Changes in ECG Intervals Following Flecainide Administration

Administration RouteDose (mg/kg)Heart Rate (HR)PR IntervalQRS IntervalQT IntervalReference
Intravenous3No significant changeNo significant changeSignificantly increasedSignificantly increased[6][7]
Oral4No significant changeNo significant changeSignificantly increasedSignificantly increased[8][9]
Oral6No significant changeNo significant changeSignificantly increasedSignificantly increased[8][9]

Experimental Protocols

Animal Selection and Preparation
  • Animal Model: Utilize clinically healthy adult horses, with Standardbreds being a commonly used breed in these studies.[10][12][13][14][15]

  • Health Assessment: Conduct a thorough physical examination, including cardiac auscultation and a baseline electrocardiogram (ECG), to rule out any pre-existing cardiovascular abnormalities.[2]

  • Catheter Placement: For studies involving induced atrial fibrillation and electrophysiological monitoring, place a multipolar catheter in the right atrium via the jugular vein under sedation and local anesthesia.[10]

Induction of Atrial Fibrillation (AF)
  • Method: Induce AF using programmed electrical stimulation or rapid atrial pacing through the right atrial catheter.[6][7][10]

  • Stimulation Protocol: A typical protocol involves burst pacing at a high frequency until sustained AF is observed on the ECG.

  • Confirmation of AF: Confirm sustained AF by the presence of an irregularly irregular rhythm and the absence of P waves on the surface ECG.

Flecainide Administration
  • Dosage: Administer flecainide acetate (B1210297) at a dose of 1-2 mg/kg.[1][6][7] Doses of 3 mg/kg have been associated with adverse effects such as agitation.[6][7]

  • Infusion Rate: Infuse the 1% flecainide acetate solution at a rate of 0.2 mg/kg/min.[1][6][7]

  • Administration: Administer the infusion intravenously until conversion to sinus rhythm or the total calculated dose is reached.

  • Dosage: Administer flecainide acetate at a dose of 4 to 6 mg/kg.[8][9]

  • Administration: Administer the dose orally. Note that the time to reach maximum plasma concentration can range from 45 to 60 minutes.[8][9]

Monitoring and Data Collection
  • Electrocardiogram (ECG): Continuously monitor the ECG throughout the experiment to assess heart rate, rhythm, and interval durations (PR, QRS, QT).[6][7][8][9]

  • Blood Sampling: Collect blood samples at timed intervals to measure plasma flecainide concentrations.[6][7][8][9]

  • Clinical Signs: Continuously observe the horses for any adverse clinical signs, such as agitation, ataxia, or signs of colic.[6][7][16]

  • Atrial Fibrillatory Rate (AFR): For more detailed analysis, AFR can be calculated from the surface ECG to assess the effect of flecainide on the atrial fibrillatory process.[10][17]

Mandatory Visualizations

Signaling Pathway

flecainide_mechanism Sodium_Channel Voltage-Gated Sodium Channel (Nav1.5) Action_Potential Phase 0 Depolarization Sodium_Channel->Action_Potential Initiates Reduced_Sodium_Influx Reduced Sodium Influx Slowed_Conduction Slowed Conduction Velocity Flecainide Flecainide Flecainide->Sodium_Channel

Caption: Flecainide's mechanism of action in a cardiac myocyte.

Experimental Workflow

experimental_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Selection Select Healthy Adult Horses Baseline_Assessment Physical Exam Baseline ECG Animal_Selection->Baseline_Assessment AF_Induction Induce Atrial Fibrillation (Right Atrial Pacing) Baseline_Assessment->AF_Induction Flecainide_Admin Administer Flecainide (IV or Oral) AF_Induction->Flecainide_Admin Monitoring Continuous ECG Blood Sampling Clinical Observation Flecainide_Admin->Monitoring Data_Analysis Analyze ECG Data Measure Plasma Concentrations Monitoring->Data_Analysis Efficacy_Evaluation Determine Conversion Rate and Time to Conversion Data_Analysis->Efficacy_Evaluation Safety_Assessment Evaluate Adverse Events Efficacy_Evaluation->Safety_Assessment

Caption: Workflow for evaluating flecainide efficacy in an equine AF model.

Safety Considerations

While flecainide has shown efficacy in converting equine AF, particularly of short duration, it is not without risks.[13] Adverse effects, including agitation, have been observed at higher doses.[6][7] Furthermore, there have been reports of sudden death in horses with naturally occurring AF treated with oral flecainide.[3] The efficacy of flecainide also appears to decrease with the duration of AF.[12][13] Therefore, careful dose selection and continuous monitoring are critical when using flecainide in horses. The drug should be used with great caution, and controlling the heart rate may help minimize adverse effects.[13]

References

Application Notes and Protocols for Studying Drug-Induced Proarrhythmia in Ex Vivo Models Using Flecainide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765), a Class Ic antiarrhythmic agent, is a valuable tool for studying the mechanisms of drug-induced proarrhythmia in ex vivo models. Its primary mechanism of action is the potent blockade of cardiac sodium channels (INa), which slows conduction velocity.[1][2][3] Additionally, flecainide can affect other cardiac ion channels, including the rapid component of the delayed rectifier potassium current (IKr) and calcium channels, particularly at higher concentrations.[3][4] This complex pharmacology makes it a useful compound for inducing reentrant arrhythmias and studying electrophysiological alterations in controlled laboratory settings. These application notes provide detailed protocols for using flecainide in Langendorff-perfused whole heart and isolated cardiac tissue models to investigate proarrhythmic risk.

Key Electrophysiological Effects of Flecainide

Flecainide's proarrhythmic potential stems from its ability to alter fundamental cardiac electrophysiological properties. In patients with structural heart disease, flecainide has been shown to increase mortality, highlighting its proarrhythmic risks.[1] Key effects observed in ex vivo models include:

  • Conduction Slowing: Significant depression of the maximal upstroke velocity (Vmax) of the cardiac action potential, leading to a slowing of conduction.[5]

  • Altered Refractoriness: Changes in the effective refractory period (ERP), which can be tissue-type dependent.[6]

  • Action Potential Duration (APD) Modulation: Flecainide can prolong the APD in ventricular muscle while shortening it in Purkinje fibers.[6][7]

  • Increased Dispersion of Repolarization: Creation of spatial gradients in repolarization and refractoriness across the ventricular wall.[8]

These alterations can create a substrate for reentrant arrhythmias, such as ventricular tachycardia (VT).[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of flecainide on key electrophysiological parameters as reported in various ex vivo studies.

Table 1: Effect of Flecainide on Action Potential Parameters and Conduction

ParameterSpecies/TissueFlecainide ConcentrationObserved EffectReference
Vmax Canine Ventricular Muscle1 µg/mL52.5% decrease[6]
Canine Ventricular Muscle10 µg/mL79.8% decrease[6]
Canine Purkinje Fibers1 µg/mL18.6% decrease[6]
Canine Purkinje Fibers10 µg/mL70.8% decrease[6]
Action Potential Duration (APD) Guinea Pig Papillary Muscleup to 10 µmol/LIncreased at 30% and 90% repolarization[8]
Canine Ventricular Muscle0.1 - 10.0 µg/mLLengthened[6]
Canine Purkinje Fibers0.1 - 10.0 µg/mLShortened[6]
Transmural Conduction Time Guinea Pig Right Ventricle0.03 - 10.0 µmol/LProlonged[10]
Effective Refractory Period (ERP) Canine Ventricular Muscle0.1 - 10.0 µg/mLIncreased[6]
Canine Purkinje Fiberslow concentrationsShortened[6]

Table 2: Incidence of Flecainide-Induced Arrhythmias in Ex Vivo Models

Arrhythmia TypeModelFlecainide ConcentrationIncidenceReference
Ventricular Tachycardia (VT) Langendorff-perfused rabbit heart (thin epicardial layer)1 µg/mLSustained VT induced in 9/10 hearts with burst pacing[4][9]
Ventricular Tachycardia (VT) Isolated guinea pig right ventricular free wall (simulated ischemia)0.03 - 10.0 µmol/LIncreased incidence compared to control[10]
Monomorphic Ventricular Tachycardia Langendorff-perfused guinea-pig heartNot specifiedSpontaneous episodes in 45% of hearts[8]

Experimental Protocols

Langendorff-Perfused Whole Heart Model

This model allows for the study of global cardiac electrophysiology and the induction of arrhythmias in an intact, isolated heart.

Materials:

  • Langendorff apparatus (constant pressure or constant flow)

  • Krebs-Henseleit solution (see composition below)

  • Animal model (e.g., rabbit, guinea pig)

  • Surgical instruments for heart excision

  • ECG recording system with epicardial electrodes

  • Monophasic action potential (MAP) probes

  • Pacing electrode

  • Flecainide stock solution

Krebs-Henseleit Solution Composition:

ComponentConcentration (mmol/L)
NaCl118.0
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.0

Protocol:

  • Preparation: Prepare fresh Krebs-Henseleit solution and oxygenate with 95% O2 / 5% CO2 to a pH of 7.4. Maintain the solution at 37°C in a heated reservoir.

  • Heart Excision: Anesthetize the animal according to an approved protocol. Quickly excise the heart and place it in ice-cold Krebs-Henseleit solution to induce cardiac arrest.

  • Cannulation: Mount the aorta onto the cannula of the Langendorff apparatus and secure it with a ligature.

  • Perfusion: Initiate retrograde perfusion with the oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg) or constant flow. The heart should resume beating.

  • Equilibration: Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, record baseline ECG and MAP signals.

  • Pacing: Place a pacing electrode on the ventricular epicardium to control the heart rate.

  • Flecainide Administration: Introduce flecainide into the perfusate at the desired concentration. A dose-response study can be performed by incrementally increasing the concentration. Allow for a 15-20 minute equilibration period at each concentration.

  • Data Acquisition: Continuously record ECG and MAPs. Measure parameters such as heart rate, PR interval, QRS duration, QT interval, APD at 90% repolarization (APD90), and ERP.

  • Arrhythmia Induction: Programmed electrical stimulation (PES) protocols, such as burst pacing or the delivery of premature stimuli, can be used to assess the proarrhythmic effects of flecainide.[4][9]

  • Washout: Perfuse the heart with drug-free Krebs-Henseleit solution to observe the reversibility of the effects.

Isolated Cardiac Tissue Model (Ventricular Papillary Muscle or Purkinje Fibers)

This model is ideal for studying the direct cellular electrophysiological effects of flecainide.

Materials:

  • Tissue bath with superfusion system

  • Tyrode's solution (see composition below)

  • Animal model (e.g., guinea pig, rabbit, canine)

  • Dissecting microscope and instruments

  • Glass microelectrodes

  • Microelectrode amplifier and data acquisition system

  • Stimulating electrode

  • Flecainide stock solution

Tyrode's Solution Composition:

ComponentConcentration (mmol/L)
NaCl137.0
KCl5.4
CaCl21.8
MgCl21.0
NaH2PO40.33
NaHCO312.0
Glucose10.0

Protocol:

  • Tissue Preparation: Excise the heart and dissect the desired tissue (e.g., papillary muscle from the right ventricle or free-running Purkinje fibers) in oxygenated, chilled Tyrode's solution.

  • Mounting: Mount the tissue in a tissue bath and superfuse with oxygenated Tyrode's solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes.

  • Microelectrode Impalement: Impale a cell with a glass microelectrode to record transmembrane action potentials.

  • Stimulation: Stimulate the tissue at a constant frequency (e.g., 1 Hz) using a stimulating electrode.

  • Baseline Recording: Record baseline action potential parameters, including resting membrane potential (RMP), action potential amplitude (APA), Vmax, and APD at various levels of repolarization (e.g., APD50, APD90).

  • Flecainide Superfusion: Introduce flecainide into the superfusate at the desired concentration.

  • Data Acquisition: Record the changes in action potential parameters after the drug has reached a steady-state effect.

  • Washout: Superfuse the tissue with drug-free Tyrode's solution.

Visualizations

Flecainide_Mechanism_of_Proarrhythmia cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-gated Na+ Channel (Nav1.5) Conduction_Slowing Conduction Slowing (↓Vmax) Na_channel->Conduction_Slowing Kr_channel IKr K+ Channel (hERG) APD_Prolongation APD Prolongation Kr_channel->APD_Prolongation Ca_channel L-type Ca2+ Channel Flecainide Flecainide Flecainide->Na_channel Potent Blockade Flecainide->Kr_channel Blockade Flecainide->Ca_channel Inhibition (high conc.) Reentry Substrate for Reentry Conduction_Slowing->Reentry APD_Prolongation->Reentry Proarrhythmia Proarrhythmia (e.g., VT) Reentry->Proarrhythmia

Caption: Flecainide's proarrhythmic mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exvivo Ex Vivo Model cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rabbit, Guinea Pig) Heart_Excision Heart Excision Animal_Model->Heart_Excision Langendorff Langendorff Perfusion Heart_Excision->Langendorff Isolated_Tissue Isolated Tissue Superfusion Heart_Excision->Isolated_Tissue Equilibration Equilibration (Baseline Recording) Langendorff->Equilibration Isolated_Tissue->Equilibration Flecainide_Admin Flecainide Administration (Dose-Response) Equilibration->Flecainide_Admin Data_Acquisition Data Acquisition (ECG, MAP, AP) Flecainide_Admin->Data_Acquisition Arrhythmia_Induction Arrhythmia Induction (PES) Data_Acquisition->Arrhythmia_Induction Washout Washout Arrhythmia_Induction->Washout Arrhythmia_Incidence Arrhythmia Incidence and Duration Arrhythmia_Induction->Arrhythmia_Incidence EP_Parameters Electrophysiological Parameter Analysis Washout->EP_Parameters Proarrhythmic_Risk Proarrhythmic Risk Assessment EP_Parameters->Proarrhythmic_Risk Arrhythmia_Incidence->Proarrhythmic_Risk

Caption: General workflow for studying flecainide-induced proarrhythmia.

References

Application Notes and Protocols for Flec-ainide Hydrochloride in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) hydrochloride is a class Ic antiarrhythmic agent that primarily functions by blocking cardiac sodium channels (Nav1.5).[1][2] This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[3] It is utilized in preclinical rodent models to investigate its efficacy in various arrhythmia models, understand its pharmacokinetic and pharmacodynamic profiles, and assess potential toxicities. These application notes provide detailed guidance on the preparation and administration of flecainide hydrochloride for in vivo studies in mice and rats.

Physicochemical Properties and Vehicle Selection

This compound is a white crystalline substance with good aqueous solubility, simplifying solution preparation for in vivo use.

Table 1: Solubility and Vehicle Compatibility

VehicleSolubility/CompatibilityRecommendations and Notes
Sterile Water for Injection High solubilityRecommended for most routes of administration. Ensure sterility.
0.9% Saline High solubilityIsotonic and suitable for all injection routes, particularly intravenous.
5% Dextrose in Water (D5W) High solubilityA common vehicle, especially for intravenous infusions.[1][4]
Phosphate-Buffered Saline (PBS) SolubleEnsure the final pH is within a physiological range (6.5-7.5).

Dosage and Administration in Rodents

The selection of dose and administration route is critical and depends on the specific experimental design, such as acute versus chronic studies, and the arrhythmia model being used.

Table 2: Recommended Dosage Ranges and Administration Routes for this compound in Rodents

SpeciesRouteDosage Range (mg/kg)Typical Application
Mouse Intraperitoneal (IP)2 - 20[1][5]Acute arrhythmia studies, pharmacokinetic screening.[1][5]
Oral (PO)15 - 60[6]Chronic toxicity and efficacy studies.[6]
Intravenous (IV)1 - 5Rapid induction of effect, electrophysiological studies.
Rat Intraperitoneal (IP)10 - 30Acute antiarrhythmic effect testing.
Oral (PO)15 - 60[6]Chronic studies mimicking clinical use.[6]
Intravenous (IV)2 - 8[2]Hemodynamic and electrophysiological assessments.[2]

Pharmacokinetic and Toxicity Data

Understanding the pharmacokinetic profile and toxicity of flecainide in rodents is essential for designing effective studies and ensuring animal welfare.

Table 3: Pharmacokinetic and Acute Toxicity Parameters of Flecainide in Rodents

ParameterSpeciesRouteValueReference
Half-life (t½) RatIV~4 hours[7]
Cmax MouseIP (20 mg/kg)1.2 ± 0.08 µg/mL[5]
Tmax MouseIP (20 mg/kg)1 hour[5]
LD50 (Oral) MousePO170 mg/kg
LD50 (Oral) RatPO1346 mg/kg
LD50 (Subcutaneous) MouseSC188 mg/kg
LD50 (Subcutaneous) RatSC215 mg/kg

Note: Cmax (Maximum plasma concentration) and Tmax (Time to reach maximum concentration) can vary based on the specific strain, age, and health status of the animals. It is advisable to conduct pilot pharmacokinetic studies if these parameters are critical for the experimental design.

Experimental Protocols

Adherence to sterile techniques is crucial for all parenteral administration routes to prevent infection.

Protocol 1: Preparation of this compound for Intraperitoneal (IP) and Oral (PO) Administration

Materials:

  • This compound powder

  • Sterile 0.9% saline or 5% dextrose in water[1]

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles (25-27G for IP, appropriate gavage needle for PO)

Procedure:

  • Determine the final concentration needed based on the highest dose to be administered and a standard injection volume (e.g., 5-10 mL/kg).

  • Weigh the required amount of this compound and transfer it to a sterile conical tube.

  • Add the calculated volume of the sterile vehicle to the tube.

  • Vortex the mixture until the powder is completely dissolved. The solution should be clear and free of particulates.

  • For IP injection, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial. This step is good practice but not mandatory for oral gavage.

  • Label the vial with the drug name, concentration, vehicle, and preparation date.

Protocol 2: Preparation of this compound for Intravenous (IV) Administration

Materials:

  • This compound powder

  • Sterile 0.9% saline or 5% dextrose in water[4]

  • Sterile conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles (27-30G for tail vein injection)

Procedure:

  • Prepare a stock solution by dissolving this compound in the chosen sterile vehicle. A common concentration for IV use is 1 mg/mL.[4]

  • Ensure complete dissolution by vortexing. The solution must be perfectly clear.

  • Draw the solution into a syringe and pass it through a 0.22 µm syringe filter to ensure sterility and remove any potential micro-precipitates.

  • The final solution should be administered slowly via the tail vein, monitoring the animal for any immediate adverse reactions. For infusion studies, a syringe pump is required.

Solution Stability and Storage
  • Short-term: Aqueous solutions of this compound are stable. However, for parenteral administration, it is recommended to use freshly prepared solutions or those stored at 2-8°C for no longer than 24 hours to minimize the risk of microbial contamination.

  • Long-term: For stock solutions, it is recommended to aliquot and store at -20°C or -80°C for up to one to six months, respectively. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for In Vivo Rodent Study

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation calc Calculate Dose & Volume weigh Weigh Flecainide HCl calc->weigh dissolve Dissolve in Vehicle weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize ip Intraperitoneal (IP) sterilize->ip Inject into lower abdominal quadrant po Oral (PO) sterilize->po Administer via gavage needle iv Intravenous (IV) sterilize->iv Inject into tail vein ecg ECG Monitoring ip->ecg pk Pharmacokinetic Analysis ip->pk po->ecg po->pk iv->ecg iv->pk hemo Hemodynamic Assessment iv->hemo

Caption: A generalized workflow for the preparation, administration, and evaluation of this compound in rodent models.

Simplified Signaling Pathway of Flecainide Action

flecainide_pathway flecainide Flecainide nav15 Cardiac Sodium Channel (Nav1.5) flecainide->nav15 blocks na_influx Decreased Na+ Influx (Phase 0) nav15->na_influx conduction_velocity Slowed Conduction Velocity na_influx->conduction_velocity refractory_period Prolonged Refractory Period na_influx->refractory_period arrhythmia_suppression Suppression of Tachyarrhythmias conduction_velocity->arrhythmia_suppression refractory_period->arrhythmia_suppression

Caption: The primary mechanism of flecainide's antiarrhythmic effect through the blockade of cardiac sodium channels.

References

Application of Flecainide in Studying Sodium Channelopathies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium channelopathies are a group of inherited disorders caused by mutations in genes encoding voltage-gated sodium channels (Nav), most commonly SCN5A, which encodes the cardiac Nav1.5 channel. These mutations can lead to a wide range of arrhythmic syndromes, including Brugada Syndrome (BrS), Long QT Syndrome Type 3 (LQTS3), and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). Flecainide (B1672765) acetate, a Class Ic antiarrhythmic drug, is a potent blocker of the Nav1.5 channel.[1] Its distinct mechanism of action and well-characterized effects make it an invaluable pharmacological tool for diagnosing, understanding, and, in some cases, treating these conditions. This document provides detailed notes on its application in research and protocols for key experimental procedures.

Section 1: Mechanism of Action of Flecainide

Flecainide exerts its effects by binding within the pore of the Nav1.5 channel.[2] Its interaction is highly dependent on the channel's conformational state, a property that is crucial for its utility in research and its clinical effects.

State-Dependent Block: Flecainide demonstrates a strong preference for the activated, or open, state of the sodium channel.[2][3] It has a low affinity for channels in the resting (closed) state.[4][5] Once the channel opens upon depolarization, flecainide can access its binding site within the transmembrane pore.[2][6] Following binding, if the channel's activation or inactivation gate closes, the drug becomes trapped within the pore.[2][4] This trapping mechanism leads to a slow recovery from block at hyperpolarized potentials, underlying its potent, long-lasting inhibition of the sodium current (INa).[4]

Use-Dependent Block: The preferential binding to open channels results in "use-dependent" or "frequency-dependent" block.[2] With repetitive depolarizations, such as during a fast heart rate, more channels enter the open state more frequently, allowing for cumulative binding of flecainide and an enhanced blocking effect.[4][7] This is reflected in a dramatic increase in its blocking affinity (a lower IC50 value) at higher stimulation frequencies.[2][4][7]

Effects on Peak and Late Sodium Currents: Flecainide effectively reduces the peak INa, which is responsible for the rapid upstroke of the cardiac action potential.[2] This action slows conduction velocity.[2] Additionally, flecainide can also inhibit the "late" or persistent sodium current (INaL) that results from incomplete or defective channel inactivation.[2] This dual action is key to its differential effects in various channelopathies.

cluster_channel_states Sodium Channel Gating Cycle Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State (Closed) Open->Inactivated Inactivation Blocked Blocked State (Flecainide Trapped) Open->Blocked Channel closing traps drug Inactivated->Resting Repolarization Flecainide Flecainide Flecainide->Open High-affinity binding (Use-dependent) Blocked->Resting

Caption: Mechanism of flecainide's state-dependent block of sodium channels.

Section 2: Applications in Sodium Channelopathy Research

Flecainide's properties allow it to be used as a probe to characterize the functional consequences of SCN5A mutations.

2.1 Probing Gain-of-Function vs. Loss-of-Function Phenotypes Sodium channelopathies can be broadly categorized by their effect on channel function:

  • Gain-of-Function: Mutations that increase sodium channel activity, often by enhancing the late sodium current (INaL), lead to conditions like LQTS3.[2] By blocking this aberrant late current, flecainide can be anti-arrhythmic and is used to study these effects.[2][8]

  • Loss-of-Function: Mutations that decrease the peak sodium current cause conditions like Brugada Syndrome.[2] In these cases, flecainide's primary action of blocking the peak INa can exacerbate the underlying electrical abnormality, a property that is harnessed for diagnostic purposes.[2]

2.2 Diagnostic Tool for Brugada Syndrome (BrS) Many individuals with BrS have a non-diagnostic or concealed ECG pattern at baseline.[9] A pharmacological challenge with a potent sodium channel blocker is a critical tool for unmasking the characteristic coved ST-segment elevation.[9][10] Flecainide is frequently used for this purpose.[9][11] By further reducing an already compromised peak INa, flecainide creates or amplifies the transmural voltage gradients in the right ventricular outflow tract that produce the diagnostic ECG signature.[2]

Start Patient with Suspected Brugada Syndrome BaselineECG Baseline ECG is Non-Diagnostic Start->BaselineECG FlecainideTest Perform Flecainide Challenge Test BaselineECG->FlecainideTest Monitor Continuous ECG Monitoring FlecainideTest->Monitor Positive Positive Test: Type 1 Brugada Pattern Unmasked Monitor->Positive Yes Negative Negative Test: No Diagnostic ECG Changes Monitor->Negative No DiagnosisConfirmed BrS Diagnosis Confirmed Positive->DiagnosisConfirmed DiagnosisUnlikely BrS Diagnosis Less Likely Negative->DiagnosisUnlikely

Caption: Diagnostic workflow for Brugada Syndrome using a flecainide challenge test.

2.3 Investigating Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) While CPVT is primarily associated with dysregulated intracellular calcium handling via the ryanodine (B192298) receptor (RyR2), flecainide has proven to be an effective therapy.[12][13] Its anti-arrhythmic effect in CPVT is thought to be twofold:

  • Direct RyR2 Inhibition: Some studies suggest flecainide directly binds to and inhibits the open state of the RyR2 channel, reducing spontaneous calcium release from the sarcoplasmic reticulum.[3][12][14]

  • Indirect Effect via INa Block: By blocking INa, flecainide raises the threshold for triggered activity, making it harder for delayed afterdepolarizations (DADs), the cellular trigger for CPVT arrhythmias, to initiate an action potential.[3]

Flecainide is therefore used in cellular and animal models of CPVT to dissect the interplay between sodium and calcium handling in arrhythmogenesis.[14][15]

Section 3: Quantitative Data on Flecainide-Channel Interaction

The following tables summarize key quantitative parameters describing flecainide's interaction with Nav1.5 channels, as reported in various experimental systems.

Table 1: Flecainide IC50 Values for Nav1.5 Block

Condition/Channel StateIC50 (µM)Experimental SystemReference(s)
Resting / Tonic Block345Xenopus oocytes[2][4][7]
Use-Dependent (High Freq.)7.4Xenopus oocytes[2][4][7]
Peak INa (Vhold = -95 mV)5.5 ± 0.8HEK293 cells[16]
hNav1.510.7IonWorks Platform[17]
KD (Open Channel)11Xenopus oocytes (non-inactivating mutant)[4][7]

Table 2: Effect of Flecainide on Nav1.5 Channel Kinetics

ParameterEffectValueExperimental SystemReference(s)
Recovery Time Constant (τ)Slows recovery from block~81 s (rapidly inactivating)Xenopus oocytes[2][4]
Recovery Time Constant (τ)Slows recovery from block~42 s (non-inactivating)Xenopus oocytes[2][4]

Section 4: Experimental Protocols

4.1 Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the assessment of flecainide's use-dependent block on Nav1.5 channels heterologously expressed in a cell line like HEK293.

A. Materials:

  • HEK293 cells stably expressing human Nav1.5.

  • Cell culture reagents.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 115 CsCl, 5 NaCl, 10 HEPES, 10 EGTA, 5 MgATP, 20 TEA (pH 7.2 with CsOH).[18]

  • Flecainide stock solution (e.g., 10 mM in dH2O).

  • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).

B. Procedure:

  • Cell Preparation: Plate HEK293-Nav1.5 cells onto glass coverslips 24-48 hours before recording.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Pulling: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[19]

  • Giga-seal Formation: Approach a single, healthy-looking cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

  • Baseline Recording (Tonic Block):

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) at a very low frequency (e.g., 0.1 Hz) to elicit peak INa.

    • Record the baseline current.

    • Perfuse the cell with a known concentration of flecainide and repeat the low-frequency pulsing until a steady-state block is achieved.

  • Use-Dependent Block Protocol:

    • From the same holding potential (-120 mV), apply a train of depolarizing pulses (e.g., 50 pulses to -10 mV) at a higher frequency (e.g., 5 Hz).

    • Measure the peak INa for each pulse in the train.

    • Perform this protocol first in the control external solution and then after perfusing with flecainide.

  • Data Analysis:

    • Calculate the percentage of block for each pulse in the train by comparing the current in the presence of flecainide to the control current.

    • Plot the normalized current against the pulse number to visualize the development of use-dependent block.

    • Generate dose-response curves to calculate IC50 values.

Start Prepare HEK293-Nav1.5 Cells on Coverslip Setup Mount Coverslip and Perfuse with External Solution Start->Setup Seal Form Giga-seal on a Single Cell Setup->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell RecordControl Record Baseline I-Na (Control Solution) WholeCell->RecordControl ApplyDrug Perfuse with Flecainide Solution RecordControl->ApplyDrug RecordDrug Record I-Na with Flecainide ApplyDrug->RecordDrug Analysis Analyze Data: % Block, Use-Dependence, IC50 Calculation RecordDrug->Analysis End Conclusion Analysis->End

Caption: Experimental workflow for a whole-cell patch-clamp study of flecainide.

4.2 Protocol: Flecainide Provocation Test (Clinical Research Setting)

This protocol is for unmasking Type 1 Brugada pattern in subjects with a non-diagnostic baseline ECG. This test must be performed in a setting with continuous ECG monitoring and full resuscitation capabilities. [20][21]

A. Subject Selection:

  • Inclusion: Subjects with clinical suspicion of BrS (e.g., syncope of unknown origin, family history of sudden cardiac death) but a non-diagnostic Type 2 or Type 3 Brugada pattern on baseline ECG.[22]

  • Exclusion: Subjects with a spontaneous Type 1 Brugada pattern, structural heart disease, or contraindications to flecainide.[22]

B. Materials:

  • Intravenous flecainide acetate.

  • Saline for infusion.

  • 12-lead ECG machine with capability for recording at standard and high (e.g., 2nd or 3rd intercostal space) right precordial lead positions.[22]

  • Continuous telemetry and blood pressure monitoring.

  • Full advanced cardiac life support (ACLS) equipment, including an external defibrillator.

C. Procedure:

  • Preparation: Obtain informed consent.[21] Establish intravenous access.[11]

  • Baseline ECG: Record a baseline 12-lead ECG at both standard and high lead positions.

  • Flecainide Infusion: Administer flecainide intravenously at a dose of 2 mg/kg over 10 minutes (maximum dose of 150 mg).[20][23][24]

  • Monitoring:

    • Continuously monitor the subject's ECG, heart rate, and blood pressure throughout the infusion and post-infusion period.[21][24]

    • Record a full 12-lead ECG (standard and high leads) every minute during the 10-minute infusion and then every 5 minutes for at least 30 minutes post-infusion, or until ECG changes revert to baseline.[22]

  • Endpoints and Termination Criteria: The test is considered positive and should be stopped if:

    • A diagnostic Type 1 Brugada pattern (coved ST-segment elevation ≥2 mm in ≥1 right precordial lead) appears.[22]

    • Significant ventricular arrhythmias (e.g., frequent PVCs, ventricular tachycardia) occur.[20][21]

    • The QRS complex widens by ≥30% from baseline.[24]

  • Post-Procedure Care: Continue monitoring the subject for a minimum of 60 minutes after the test is completed or until all ECG abnormalities have resolved.[21]

Conclusion

Flecainide is a powerful and versatile tool in the study of sodium channelopathies. Its well-defined, state-dependent mechanism of action allows researchers to probe the functional consequences of specific channel mutations. In a clinical research context, it serves as a key diagnostic agent for Brugada Syndrome by unmasking its latent ECG phenotype. The protocols and data provided herein offer a framework for utilizing flecainide to advance the understanding and characterization of these complex and potentially lethal cardiac disorders.

References

Application Notes and Protocols for Measuring Flecainide's Affinity for Open and Inactivated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) is a Class IC antiarrhythmic agent that exerts its therapeutic effects by blocking cardiac sodium channels (predominantly Nav1.5). Its interaction with the channel is highly state-dependent, showing different affinities for the resting, open, and inactivated states. This state-dependent binding is crucial for its use-dependent effect, where the block becomes more pronounced at higher heart rates. Understanding and quantifying flecainide's affinity for the open and inactivated states of the sodium channel is essential for elucidating its mechanism of action, assessing its proarrhythmic potential, and developing safer and more effective antiarrhythmic drugs.

These application notes provide detailed protocols for measuring the affinity of flecainide for open and inactivated sodium channels using whole-cell patch-clamp electrophysiology.

Key Concepts: State-Dependent Block

Voltage-gated sodium channels cycle through three main conformational states:

  • Resting (Closed) State: At negative membrane potentials, the channel is closed but available to open upon depolarization.

  • Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing sodium ion influx. This state is transient.

  • Inactivated State: Following a brief opening, the channel enters a non-conducting inactivated state, from which it must return to the resting state before it can be opened again.

Flecainide exhibits a much higher affinity for the open and inactivated states compared to the resting state.[1][2][3] This preferential binding underlies its therapeutic efficacy and potential toxicity.

Data Presentation: Quantitative Affinity of Flecainide

The following tables summarize the affinity and kinetics of flecainide binding to different states of the sodium channel as reported in the literature.

Table 1: Flecainide IC50 Values for Different Sodium Channel States

Channel TypeExpression SystemChannel StateIC50 (µM)Reference
rNav1.4 (inactivation-deficient)Hek293t cellsOpen0.61[4][5]
rNav1.4 (wild-type)Hek293t cellsResting365[4][5]
rNav1.4 (wild-type)Hek293t cellsInactivated (-20 mV)13.3[4]
rNav1.4 (wild-type)Hek293t cellsInactivated (-70 mV)21.2[4]
Nav1.5Xenopus oocytesResting345[1][2][6]
Nav1.5Xenopus oocytesUse-dependent (10 Hz)7.4[1][2][6]
hNav1.4 (wild-type)HEK293 cellsUse-dependent (0.1 Hz)83.5[7]
hNav1.4 (R1448C mutant)HEK293 cellsUse-dependent (0.1 Hz)21.4[7]
Nav1.5-Inactivated-[8]

Table 2: Kinetic Parameters of Flecainide Binding

Channel TypeExpression SystemParameterValueReference
rNav1.4 (inactivation-deficient)Hek293t cellsOn-rate constant (k_on)14.9 µM⁻¹s⁻¹[4][5]
rNav1.4 (inactivation-deficient)Hek293t cellsOff-rate constant (k_off)12.2 s⁻¹[4][5]
rNav1.4 (wild-type)Hek293t cellsTime constant of inactivated state block (-50 mV)7.9 s[4][5][9]
rNav1.4 (wild-type)Hek293t cellsTime constant of recovery from use-dependent block (-140 mV)> 225 s[4][5]
Nav1.5 (rapidly inactivating)Xenopus oocytesTime constant of recovery from block (-100 mV)81 s[1][6][10]
Nav1.5 (non-inactivating)Xenopus oocytesTime constant of recovery from block (-100 mV)42 s[1][6][10]

Experimental Protocols

The following protocols are based on standard whole-cell patch-clamp techniques.[11][12]

General Materials and Solutions
  • Cell Line: HEK293 cells or CHO cells stably or transiently expressing the desired sodium channel isoform (e.g., Nav1.5). Xenopus oocytes are also a suitable expression system.[1][2]

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[12]

  • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.[12]

  • Flecainide Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and dilute to the final desired concentrations in the external solution on the day of the experiment.

Protocol 1: Measuring Flecainide Affinity for the Open State

This protocol utilizes an inactivation-deficient mutant of the sodium channel to prolong the open state, allowing for a more accurate measurement of open-channel block.[4][5]

Methodology:

  • Cell Preparation: Culture and transfect cells with the cDNA for an inactivation-deficient sodium channel mutant (e.g., rNav1.4 L435W/L437C/A438W).[4]

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at a hyperpolarized level (e.g., -140 mV) to ensure all channels are in the resting state.

  • Voltage Protocol:

    • Apply a depolarizing pulse to a potential that maximally activates the channels (e.g., +30 mV) for a duration sufficient to observe the time-dependent block of the current (e.g., 100 ms).[4]

    • The decay of the current during the depolarizing pulse in the presence of flecainide reflects the binding of the drug to the open channels.

  • Data Acquisition and Analysis:

    • Record sodium currents in the absence (control) and presence of various concentrations of flecainide.

    • Measure the peak current and the steady-state current at the end of the depolarizing pulse.

    • The on-rate of block can be determined by fitting the decay of the current to a single exponential function.

    • Construct a concentration-response curve by plotting the fractional block ((I_control - I_flecainide) / I_control) against the flecainide concentration.

    • Fit the concentration-response curve with the Hill equation to determine the IC50 for open-channel block.[4]

Protocol 2: Measuring Flecainide Affinity for the Inactivated State

This protocol uses a specific voltage pulse sequence to promote channel inactivation and measure the affinity of flecainide for this state.

Methodology:

  • Cell Preparation: Use cells expressing the wild-type sodium channel of interest.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at a hyperpolarized level (e.g., -140 mV).

  • Voltage Protocol for Steady-State Inactivation:

    • To determine the affinity for the inactivated state, use a protocol with a long conditioning prepulse to various voltages to induce steady-state inactivation.

    • A typical protocol involves a 10-second conditioning pulse to a range of potentials (e.g., -160 mV to -20 mV).[4]

    • Following the conditioning pulse, a brief hyperpolarizing pulse (e.g., to -140 mV for 100 ms) is applied to allow recovery of non-blocked channels from fast inactivation, followed by a test pulse to measure the available current (e.g., to +30 mV).

  • Voltage Protocol for Time-Course of Inactivated State Block:

    • To measure the rate of binding to the inactivated state, hold the cell at a depolarized potential where a significant fraction of channels are inactivated (e.g., -50 mV) for varying durations.[4][5]

    • After the variable duration prepulse, apply a test pulse to measure the remaining current.

  • Data Acquisition and Analysis:

    • Record currents in the absence and presence of different flecainide concentrations.

    • For the steady-state protocol, construct concentration-response curves at different conditioning potentials. Fit the data with the Hill equation to determine the IC50 for the inactivated state at each voltage.

    • For the time-course protocol, plot the normalized peak current against the prepulse duration and fit the data with a single-exponential function to determine the time constant of block development.[4]

Visualizations

G cluster_open Protocol 1: Open State Affinity start_o Start cell_prep_o Prepare cells with inactivation-deficient Nav channels start_o->cell_prep_o patch_o Establish whole-cell patch-clamp cell_prep_o->patch_o hold_o Hold at -140 mV patch_o->hold_o depolarize_o Apply depolarizing pulse (e.g., +30 mV, 100 ms) hold_o->depolarize_o record_o Record current decay depolarize_o->record_o analyze_o Analyze data: - On-rate - IC50 from concentration- response curve record_o->analyze_o end_o End analyze_o->end_o G cluster_inactivated Protocol 2: Inactivated State Affinity start_i Start cell_prep_i Prepare cells with wild-type Nav channels start_i->cell_prep_i patch_i Establish whole-cell patch-clamp cell_prep_i->patch_i hold_i Hold at -140 mV patch_i->hold_i prepulse_i Apply conditioning prepulse (e.g., 10s at various voltages) hold_i->prepulse_i testpulse_i Apply test pulse (e.g., +30 mV) prepulse_i->testpulse_i record_i Record peak current testpulse_i->record_i analyze_i Analyze data: - IC50 from concentration- response curves - Time constant of block record_i->analyze_i end_i End analyze_i->end_i G cluster_flecainide Resting Resting (Closed) Open Open (Activated) Resting->Open Depolarization Flecainide_Resting Low Affinity Resting->Flecainide_Resting Inactivated Inactivated Open->Inactivated Inactivation Flecainide_Open High Affinity Open->Flecainide_Open Inactivated->Resting Repolarization (Recovery) Flecainide_Inactivated High Affinity Inactivated->Flecainide_Inactivated

References

Application Notes and Protocols for the Experimental Use of Flecainide in Investigating Cardiac Reentry Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of flecainide (B1672765), a Class Ic antiarrhythmic agent, to investigate the mechanisms of reentry in cardiac tissue. Detailed protocols for key experiments are provided, along with a summary of flecainide's electrophysiological effects and its mechanism of action.

Introduction to Flecainide and Reentry

Reentry is a primary mechanism underlying many cardiac arrhythmias, where an electrical impulse circulates repeatedly through a pathway in the heart muscle.[1] This can lead to tachycardias that can be life-threatening. Flecainide is a potent blocker of cardiac sodium channels (Nav1.5), and it is used to treat a variety of atrial and ventricular arrhythmias.[2] Its primary action is to slow the conduction of the cardiac action potential, which can terminate or prevent reentrant circuits.[1] However, flecainide can also have pro-arrhythmic effects, making it a valuable tool to study the conditions that initiate and sustain reentry.[3][4]

Mechanism of Action

Flecainide's primary mechanism of action is the state-dependent blockade of fast inward sodium channels (INa).[2] It binds preferentially to open or activated channels, leading to a "use-dependent" or "rate-dependent" effect where its blocking action is more pronounced at faster heart rates.[5][6] This potent inhibition of INa slows the upstroke of the cardiac action potential (Phase 0), resulting in a significant decrease in conduction velocity.[1]

In addition to its effects on sodium channels, flecainide also exhibits effects on other ion channels:

  • Potassium Channels: It can inhibit the rapid component of the delayed rectifier potassium current (IKr), which can prolong the action potential duration (APD).[5]

  • Ryanodine Receptor 2 (RyR2): Flecainide can inhibit the RyR2 channel, which is responsible for calcium release from the sarcoplasmic reticulum. This action is thought to contribute to its anti-arrhythmic effects in catecholaminergic polymorphic ventricular tachycardia (CPVT).[5][7]

The overall effect of flecainide on cardiac tissue is a complex interplay of these actions, which can be either anti-arrhythmic or pro-arrhythmic depending on the underlying substrate and experimental conditions.

Electrophysiological Effects of Flecainide

The following tables summarize the quantitative effects of flecainide on key electrophysiological parameters as reported in various experimental models.

Table 1: Effect of Flecainide on Conduction and Refractoriness in Human and Canine Models

ParameterSpeciesModelFlecainide Concentration/DosePacing Cycle Length (ms)Baseline Value (mean ± SD)Value with Flecainide (mean ± SD)Percentage Change
QRS DurationHumanIn vivo2 mg/kg IVSinus Rhythm87.2 ± 8.4 ms102.8 ± 9.1 ms+17.9%[8]
Atrial Electrogram DurationHumanIn vivo2 mg/kg IVSinus Rhythm54.9 ± 13.2 ms64.8 ± 16.6 ms+18.0%[8]
Atrial Effective Refractory Period (AERP)HumanIn vivo2 mg/kg IVSinus Rhythm216.4 ± 28.2 ms228.6 ± 36.1 ms+5.6%[8]
AERPCanineIn vivoDose 31000Not specifiedNot specified+9 ± 4%[6]
AERPCanineIn vivoDose 3400Not specifiedNot specified+36 ± 5%[6]
AERPCanineIn vivoDose 3300Not specifiedNot specified+55 ± 10%[6]
Tachycardia Cycle Length (AV Reentrant)HumanIn vivoIV-327 ± 55 ms426 ± 84 ms+30.3%[9]
Tachycardia Cycle Length (AV Nodal Reentrant)HumanIn vivoIV-326 ± 50 ms433 ± 64 ms+32.8%[9]

Table 2: Dose-Dependent Effects of Flecainide on Atrioventricular Conduction in Perfused Rabbit Hearts

ParameterAge GroupFlecainide Concentration (µg/mL)Effect
Atrial Refractory PeriodNeonatal & Adult0.1, 0.5, 1.0, 2.0Concentration-dependent increase[10]
AV Nodal Refractory PeriodNeonatal & Adult0.1, 0.5, 1.0, 2.0Concentration-dependent increase[10]
His-Purkinje System Refractory PeriodNeonatal & Adult0.1, 0.5, 1.0, 2.0Concentration-dependent increase[10]
Ventricular Myocardium Refractory PeriodNeonatal & Adult0.1, 0.5, 1.0, 2.0Concentration-dependent increase[10]
Wenckebach Cycle LengthNeonatal0.5Significant increase compared to adult[10]
HV IntervalNeonatal0.5Increased[10]
HV IntervalAdult2.0Increased[10]

Experimental Protocols

Protocol 1: Langendorff-Perfused Isolated Heart Preparation

This protocol describes the isolation and perfusion of a rabbit heart for studying the effects of flecainide on cardiac electrophysiology.

Materials:

  • Rabbit (or other suitable small mammal)

  • Pentobarbitone (anesthetic)

  • Heparin

  • Ice-cold Tyrode's solution (see recipe below)

  • Langendorff perfusion system

  • Dissection tools (scissors, forceps)

  • Cannula

  • Suture thread

  • Peristaltic pump

  • Water bath for temperature control (35-37°C)

  • Oxygenator (95% O2, 5% CO2)

  • Recording electrodes (ECG, monophasic action potential)

  • Data acquisition system

Tyrode's Solution Recipe (per 1 Liter of distilled water): [11][12][13][14]

ComponentAmountMolar Concentration
NaCl8.0 g137 mM
KCl0.2 g2.7 mM
CaCl20.24 g1.6 mM
MgCl2·6H2O0.1 g0.49 mM
NaHCO31.0 g12 mM
NaH2PO40.05 g0.42 mM
Glucose1.0 g5.5 mM

Procedure:

  • Anesthesia and Heparinization: Anesthetize the rabbit with pentobarbitone. Administer heparin to prevent blood clotting.[1]

  • Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Tyrode's solution.[1][12]

  • Cannulation: Identify the aorta and carefully insert a cannula. Secure the cannula with a suture.[1]

  • Langendorff Perfusion: Mount the cannulated heart on the Langendorff apparatus. Initiate retrograde perfusion through the aorta with oxygenated Tyrode's solution maintained at 35-37°C. The perfusion pressure should be maintained at approximately 80 cm H2O.[1][15]

  • Stabilization: Allow the heart to stabilize for a period of 10-20 minutes, ensuring a regular intrinsic rhythm.

  • Electrode Placement: Position recording electrodes on the epicardial surface of the ventricles and atria to record ECG and monophasic action potentials.

  • Baseline Recordings: Record baseline electrophysiological parameters, including heart rate, conduction velocity (by pacing at a known distance), and effective refractory period (using programmed electrical stimulation).

  • Flecainide Perfusion: Introduce flecainide into the perfusate at the desired concentration. Allow the drug to equilibrate for 10-15 minutes.

  • Post-Drug Recordings: Repeat the electrophysiological measurements to determine the effects of flecainide.

  • Washout: Perfuse the heart with drug-free Tyrode's solution to observe the reversibility of the drug's effects.

Protocol 2: Optical Mapping of Cardiac Tissue

This protocol outlines the general steps for optical mapping of a Langendorff-perfused heart to visualize action potential propagation and identify reentrant circuits.

Materials:

  • Langendorff-perfused heart (as prepared in Protocol 1)

  • Voltage-sensitive dye (e.g., di-4-ANEPPS)

  • Excitation-contraction uncoupler (e.g., blebbistatin or 2,3-butanedione (B143835) monoxime - BDM)[12]

  • Optical mapping system (light source, filters, high-speed camera)

  • Pacing electrodes

  • Data acquisition and analysis software

Procedure:

  • Prepare the Heart: Prepare and mount the heart on the Langendorff apparatus as described in Protocol 1.

  • Excitation-Contraction Uncoupling: To minimize motion artifacts, perfuse the heart with Tyrode's solution containing an excitation-contraction uncoupler (e.g., 10 µM blebbistatin).[12]

  • Dye Loading: Once contractions have ceased, load the heart with a voltage-sensitive dye by adding it to the perfusate. Allow sufficient time for the dye to stain the myocardial tissue.

  • Optical Setup: Position the heart in the optical mapping setup. Illuminate the epicardial surface with the appropriate excitation wavelength for the chosen dye. Focus the camera on the area of interest.

  • Recording: Record the fluorescence changes at a high frame rate (e.g., >500 frames per second) during spontaneous rhythm or programmed electrical stimulation.

  • Data Processing:

    • Signal Conditioning: Apply spatial and temporal filtering to the raw data to improve the signal-to-noise ratio.[16][17]

    • Activation Mapping: Determine the activation time at each pixel to create an isochronal map of action potential propagation.

    • Conduction Velocity Calculation: Calculate the conduction velocity from the activation maps.

    • Action Potential Duration (APD) Mapping: Measure the APD at different locations on the heart to assess for spatial heterogeneity.

    • Phase Mapping: For analyzing fibrillation, use phase mapping techniques to identify the locations of phase singularities, which correspond to the cores of reentrant waves.[16]

  • Flecainide Application and Analysis: Introduce flecainide into the perfusate and repeat the optical mapping recordings to observe its effects on conduction patterns, reentry dynamics, and APD.

Visualizations

flecainide_mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Na+ Channel (Nav1.5) AP_Phase0 Action Potential Phase 0 (Upstroke) Na_channel->AP_Phase0 Initiates K_channel K+ Channel (IKr) APD Action Potential Duration (APD) K_channel->APD Influences RyR2 Ryanodine Receptor 2 (RyR2) Ca_release SR Ca2+ Release RyR2->Ca_release Mediates Flecainide Flecainide Flecainide->Na_channel Blocks (Use-dependent) Flecainide->K_channel Inhibits Flecainide->RyR2 Inhibits Conduction Conduction Velocity AP_Phase0->Conduction Determines Reentry Reentry Circuit Conduction->Reentry Affects APD->Reentry Affects

Caption: Mechanism of action of flecainide on cardiac ion channels.

experimental_workflow start Start heart_isolation Heart Isolation and Langendorff Perfusion start->heart_isolation stabilization Stabilization heart_isolation->stabilization baseline_recording Baseline Electrophysiological and/or Optical Mapping stabilization->baseline_recording flecainide_admin Flecainide Administration baseline_recording->flecainide_admin drug_recording Post-Flecainide Recording flecainide_admin->drug_recording washout Washout drug_recording->washout washout_recording Post-Washout Recording washout->washout_recording data_analysis Data Analysis washout_recording->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying flecainide's effects.

reentry_logic cluster_flecainide_effect Flecainide Effects cluster_reentry_components Reentry Circuit Components slow_conduction Decreased Conduction Velocity wavelength Wavelength (CV x ERP) slow_conduction->wavelength Decreases prolong_erp Increased Effective Refractory Period (ERP) prolong_erp->wavelength Increases path_length Reentrant Path Length reentry_termination Reentry Termination (Anti-arrhythmic) wavelength->reentry_termination If > Path Length reentry_perpetuation Reentry Perpetuation (Pro-arrhythmic) wavelength->reentry_perpetuation If < Path Length

Caption: Logical relationship of flecainide's effects on reentry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Proarrhythmic Effects of Flecainide in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the proarrhythmic effects of flecainide (B1672765) in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and ensure the robustness of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of flecainide's proarrhythmic effect observed in vitro?

Flecainide is a Class IC antiarrhythmic agent that primarily blocks the fast inward sodium channel (INa) in a rate-dependent manner.[1][2][3] This slows the depolarization phase (Phase 0) of the cardiac action potential, leading to slowed conduction velocity.[1][4] Additionally, flecainide can inhibit the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[2][3][5][6][7][8][9] This inhibition can prolong the action potential duration (APD). The combination of slowed conduction and altered repolarization can create a substrate for reentrant arrhythmias, a common mechanism for its proarrhythmic effects.[10][11][12]

Q2: At what concentrations are the proarrhythmic effects of flecainide typically observed in in vitro studies?

Proarrhythmic effects of flecainide in vitro have been observed at concentrations ranging from 0.3 mg/L to 1.0 mg/L in canine atrial tissue studies.[13] In studies using Langendorff-perfused rabbit hearts, a concentration of 1 µg/ml was sufficient to facilitate the induction of sustained ventricular tachycardia.[10][11] It is important to note that proarrhythmic effects can occur at both normal and high concentrations of flecainide.[14] The IC50 for hERG channel inhibition by flecainide has been reported to be approximately 1.49 µM to 3.91 µM.[5][7]

Q3: What are the expected changes in the action potential and ECG parameters following flecainide application in vitro?

In vitro application of flecainide is expected to cause a rate-dependent decrease in the maximum upstroke velocity (Vmax) of the action potential.[15] It can also lead to an increase in the action potential duration (APD) at various cycle lengths.[15][16] On a pseudo-ECG derived from in vitro preparations, these cellular effects would translate to a prolongation of the PR interval and a widening of the QRS complex.[1][17][18] While QT interval prolongation can be observed, it is often attributed to the QRS widening rather than a significant increase in the JT interval.[17][14]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no proarrhythmic effect at expected concentrations. 1. Suboptimal experimental model: The chosen in vitro model (e.g., cell line, tissue preparation) may not be sensitive enough to flecainide's effects. 2. Incorrect pacing protocol: The stimulation frequency may not be appropriate to elicit the use-dependent effects of flecainide on sodium channels. 3. Drug solution instability: Flecainide solution may have degraded or been prepared incorrectly.1. Model selection: Consider using models known to be sensitive to flecainide, such as Langendorff-perfused hearts or specific human-induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) lines.[10][11][19] 2. Pacing protocol optimization: Implement programmed electrical stimulation with premature stimuli or burst pacing to unmask reentry.[10][11] Vary the pacing frequency to assess rate-dependent effects.[15] 3. Solution preparation: Prepare fresh flecainide solutions for each experiment and verify the final concentration.
High variability in action potential duration (APD) measurements. 1. Temperature fluctuations: Small changes in temperature can significantly affect ion channel kinetics and APD. 2. Inconsistent recording sites: Recording from different locations within the cardiac preparation can lead to variability due to regional electrophysiological heterogeneity. 3. Run-down of ion channels: In patch-clamp experiments, ion channel activity can decrease over time.1. Temperature control: Maintain a stable and physiological temperature (e.g., 37°C) throughout the experiment using a reliable temperature controller.[7] 2. Standardized recording sites: Define and consistently use specific anatomical locations for recordings. 3. Monitor channel stability: In patch-clamp studies, monitor key channel parameters throughout the experiment to ensure stability before and after drug application.
Unexpected shortening of the action potential. High concentration of flecainide: At high concentrations (e.g., 30 µmol/L in guinea pig papillary muscle), flecainide can shorten the action potential and decrease its amplitude.[15]Concentration-response curve: Perform a dose-response study to identify the concentration range that produces the expected proarrhythmic effects without causing excessive depression of cardiac excitability.
Difficulty inducing reentry arrhythmias. 1. Homogeneous tissue preparation: A uniform and healthy tissue preparation may lack the necessary substrate for reentry. 2. Inadequate stimulation protocol: The stimulation protocol may not be aggressive enough to induce functional block.1. Create a substrate: In some experimental models, a region of injury or heterogeneity can be created to facilitate the formation of a reentrant circuit.[10][11] 2. Aggressive pacing: Utilize protocols with multiple closely coupled premature stimuli or rapid burst pacing.[10][11]

Experimental Protocols

Langendorff-Perfused Heart Preparation for Arrhythmia Induction

This protocol is adapted from studies investigating flecainide-induced proarrhythmia in isolated hearts.[10][11]

  • Heart Isolation and Perfusion:

    • Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig) and cannulate the aorta.

    • Retrogradely perfuse the heart with a warmed (37°C), oxygenated Krebs-Henseleit solution.

    • Maintain a constant perfusion pressure or flow rate.

  • Electrophysiological Recording:

    • Place monophasic action potential (MAP) electrodes or multi-electrode arrays on the epicardial or endocardial surface to record electrical activity.

    • Record a baseline ECG using appropriately placed electrodes.

  • Flecainide Administration:

    • After a stabilization period, perfuse the heart with Krebs-Henseleit solution containing the desired concentration of flecainide (e.g., 1 µg/ml).[10][11]

  • Arrhythmia Induction Protocol:

    • Apply programmed electrical stimulation using a protocol of up to three closely coupled premature stimuli (S1-S2-S3).

    • Alternatively, use burst pacing at a high frequency.

    • Record the induction of non-sustained or sustained ventricular tachycardia or fibrillation.

Patch-Clamp Recording of hERG Current Inhibition

This protocol is based on studies assessing the effect of flecainide on the hERG potassium channel.[5][6][7][8]

  • Cell Culture:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Culture the cells under standard conditions until they are ready for patch-clamp experiments.

  • Whole-Cell Patch-Clamp:

    • Establish a whole-cell patch-clamp configuration.

    • Use an internal (pipette) solution and an external solution appropriate for recording hERG currents.

    • Maintain the temperature at 37°C.[7]

  • Voltage Protocol and Data Acquisition:

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to record the tail current.

    • Record baseline hERG currents.

  • Flecainide Application:

    • Perfuse the cell with the external solution containing the desired concentration of flecainide.

    • Record the hERG currents in the presence of the drug.

  • Data Analysis:

    • Measure the peak tail current before and after drug application to determine the percentage of inhibition.

    • Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Quantitative Data Summary

Parameter Flecainide Effect Concentration/Model Reference
hERG IC50 Inhibition1.49 µM (WT-hERG in HEK293)[5][7]
3.91 µM (hERG in HEK293)[8]
Ventricular Tachycardia Induction Increased incidence1 µg/ml (Langendorff-perfused rabbit heart)[10][11]
Action Potential Duration (APD) Increased4.5 µM (Canine atrial tissue)[16]
Increased (up to 10 µmol/L), then decreased (>30 µmol/L)Guinea pig papillary muscle[15]
Maximal Upstroke Velocity (Vmax) Decreased by ~40%10 µmol/L at 1 Hz (Guinea pig papillary muscle)[15]

Visualizations

Signaling and Experimental Pathways

Flecainide_Proarrhythmia_Mechanism cluster_cellular_effects Cellular Effects cluster_proarrhythmic_outcome Proarrhythmic Outcome Flecainide Flecainide Na_Channel Fast Na+ Channel (INa) Flecainide->Na_Channel Blocks K_Channel hERG K+ Channel (IKr) Flecainide->K_Channel Blocks AP_Phase0 Action Potential Phase 0 (Depolarization) Na_Channel->AP_Phase0 Governs AP_Repol Action Potential Repolarization K_Channel->AP_Repol Contributes to Conduction_Velocity Conduction Velocity AP_Phase0->Conduction_Velocity Determines APD Action Potential Duration (APD) AP_Repol->APD Determines Slowed_Conduction Slowed Conduction Conduction_Velocity->Slowed_Conduction Altered_Repol Altered Repolarization APD->Altered_Repol Reentry Reentry Substrate Slowed_Conduction->Reentry Altered_Repol->Reentry Arrhythmia Ventricular Arrhythmia Reentry->Arrhythmia

Caption: Mechanism of flecainide-induced proarrhythmia.

Troubleshooting_Workflow Start Start Experiment Observe_Data Observe Proarrhythmic Effect Start->Observe_Data Expected_Outcome Consistent Proarrhythmia (e.g., VT/VF, APD change) Observe_Data->Expected_Outcome Yes Unexpected_Outcome Inconsistent or No Effect Observe_Data->Unexpected_Outcome No Proceed Proceed with Analysis Expected_Outcome->Proceed Troubleshoot Troubleshoot Unexpected_Outcome->Troubleshoot Check_Model Verify Experimental Model Sensitivity Troubleshoot->Check_Model Check_Protocol Optimize Pacing Protocol Troubleshoot->Check_Protocol Check_Solution Confirm Drug Concentration and Stability Troubleshoot->Check_Solution Re_evaluate Re-evaluate Experiment Check_Model->Re_evaluate Check_Protocol->Re_evaluate Check_Solution->Re_evaluate Re_evaluate->Observe_Data Rerun Re_evaluate->Proceed Resolved

Caption: Troubleshooting workflow for in vitro experiments.

References

Technical Support Center: Optimizing Flecainide Hydrochloride Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize flecainide (B1672765) hydrochloride concentration and avoid cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of flecainide hydrochloride and how might it lead to cytotoxicity at high concentrations?

A1: Flecainide is a class Ic antiarrhythmic agent that primarily works by blocking cardiac Na+ channels (Nav1.5), which slows the upstroke of the cardiac action potential.[1] It also inhibits the ryanodine (B192298) receptor 2 (RyR2), a key regulator of calcium release from the sarcoplasmic reticulum.[1][2] At supra-therapeutic concentrations, excessive blockage of these ion channels can disrupt cellular ion homeostasis, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and subsequent activation of apoptotic pathways, ultimately resulting in cell death.[2]

Q2: What are the typical therapeutic and toxic concentrations of flecainide?

A2: The therapeutic plasma concentration of flecainide is generally considered to be between 0.2 and 1.0 µg/mL. Toxic effects can be observed at concentrations above 1.0 µg/mL. It is important to note that in vitro cytotoxic concentrations may vary depending on the cell type and experimental conditions.

Q3: How do I choose an appropriate concentration range for my initial experiments?

A3: For initial dose-response studies, it is advisable to start with a broad concentration range that brackets the therapeutic plasma levels and extends to concentrations where toxicity has been reported in other studies. A range of 0.1 µM to 100 µM is often a reasonable starting point for many cell lines. Serial dilutions, such as 1:3 or 1:4, can be effective for determining the IC50 value once a preliminary effective range is identified.[3]

Q4: Which cell lines are commonly used to study flecainide's effects?

A4: Cardiomyocyte cell lines, such as H9c2, and primary cardiomyocytes are highly relevant for studying the cardiac-specific effects of flecainide. Other cell lines like HepG2 (liver carcinoma) and SH-SY5Y (neuroblastoma) can be used to assess off-target cytotoxicity and general cellular toxicity.

Q5: What are the key indicators of flecainide-induced cytotoxicity?

A5: Key indicators include a decrease in cell viability and proliferation, increased membrane permeability, activation of caspases (particularly caspase-3 and -9), changes in mitochondrial membrane potential, and increased production of reactive oxygen species (ROS).

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low flecainide concentrations.
Possible Cause Troubleshooting Step
Cell line is highly sensitive to flecainide. Consider using a more resistant cell line or reducing the highest concentration in your dose-response curve.
Incorrect stock solution concentration. Verify the concentration of your flecainide stock solution. Prepare a fresh stock solution and repeat the experiment.
Contamination of cell culture. Inspect cells for any signs of contamination (e.g., bacteria, fungi). Use fresh reagents and sterile techniques.
Solvent toxicity. If using a solvent like DMSO to dissolve flecainide, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.1%). Run a vehicle control (medium with solvent only).
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
Possible Cause Troubleshooting Step
Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell density determination.
Uneven drug distribution. Mix the plate gently after adding flecainide to ensure even distribution in the wells.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Fluctuations in incubator conditions. Ensure the incubator maintains a stable temperature, CO2 level, and humidity.
Issue 3: No significant cytotoxicity observed even at high flecainide concentrations.
Possible Cause Troubleshooting Step
Cell line is resistant to flecainide. Consider increasing the incubation time or using a higher concentration range. Alternatively, a different, more sensitive cell line may be required.
Flecainide has degraded. Prepare a fresh stock solution of flecainide. Store the stock solution protected from light at -20°C.[4]
Insufficient incubation time. Extend the incubation period with flecainide (e.g., from 24 hours to 48 or 72 hours).
Assay is not sensitive enough. Consider using a more sensitive cytotoxicity assay or a combination of assays to confirm the results.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of flecainide for various ion channels. Note that direct cytotoxicity IC50 values are cell-type dependent and should be determined empirically.

Target Cell Type/System IC50 (µM) Reference
RyR2Permeabilized rat ventricular myocytes~25[5]

Note: This table will be updated as more specific cytotoxicity data becomes available.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Cells of interest (e.g., H9c2, HepG2, SH-SY5Y)

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of flecainide in complete culture medium. Remove the old medium from the wells and add 100 µL of the flecainide dilutions. Include a vehicle control (medium with the same concentration of solvent used for flecainide) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

LDH Assay for Cytotoxicity

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • 96-well plates (black plates for fluorescent assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with flecainide as described in the MTT assay protocol.

  • Cell Lysis: After the desired incubation time, lyse the cells according to the kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating on ice.[7][8]

  • Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays) to the cell lysates.[7][9]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[7][8]

  • Signal Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay.[8][9][10]

Visualizations

Signaling Pathways

Flecainide_Cytotoxicity_Pathway Flecainide This compound Nav15 Na+ Channel (Nav1.5) Blockade Flecainide->Nav15 RyR2 Ryanodine Receptor 2 (RyR2) Inhibition Flecainide->RyR2 Ca_Homeostasis Disrupted Intracellular Ca2+ Homeostasis Nav15->Ca_Homeostasis RyR2->Ca_Homeostasis Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Homeostasis->Mitochondrial_Dysfunction ROS Increased Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Apoptosis_Pathway Apoptotic Pathway Activation Mitochondrial_Dysfunction->Apoptosis_Pathway Cytochrome c release NFkB NF-κB Activation ROS->NFkB ROS->Apoptosis_Pathway NFkB->Apoptosis_Pathway Caspase9 Caspase-9 Activation Apoptosis_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death

Caption: Flecainide-induced cytotoxicity signaling pathway.

Experimental Workflow

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Attach Incubate Overnight (Cell Attachment) Seed_Cells->Incubate_Attach Prepare_Flecainide Prepare Flecainide Dilutions Incubate_Attach->Prepare_Flecainide Treat_Cells Treat Cells with Flecainide Incubate_Attach->Treat_Cells Prepare_Flecainide->Treat_Cells Incubate_Treatment Incubate (24, 48, or 72h) Treat_Cells->Incubate_Treatment Assay Perform Cytotoxicity Assay (MTT, LDH, or Caspase-3) Incubate_Treatment->Assay Measure Measure Signal (Absorbance or Fluorescence) Assay->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: General workflow for in vitro cytotoxicity assays.

Logical Relationship

Flecainide_Concentration_Effect cluster_0 Flecainide Concentration cluster_1 Cellular Effect Low_Conc Low Concentration (Therapeutic Range) Desired_Effect Desired Pharmacological Effect (e.g., Antiarrhythmic) Low_Conc->Desired_Effect Leads to High_Conc High Concentration (Supra-therapeutic) Cytotoxicity Cytotoxicity & Apoptosis High_Conc->Cytotoxicity Leads to

References

addressing flecainide hydrochloride solubility and stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with flecainide (B1672765) hydrochloride in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My flecainide hydrochloride is not dissolving completely in water. What could be the issue and how can I resolve it?

A1: this compound has limited solubility in water, which can be influenced by several factors. Here are some common causes and solutions:

  • pH of the Solution: The solubility of flecainide is pH-dependent. An acidic pH should generally increase the solubility of flecainide acetate (B1210297), a commonly used salt form.[1] Ensure your water is purified and check the final pH of your solution.

  • Temperature: Generally, increasing the temperature can enhance the solubility of ionic compounds.[2] Gentle warming and stirring may aid dissolution, but be cautious of potential degradation at elevated temperatures.

  • Presence of Other Ions: The presence of chloride ions can lead to the precipitation of flecainide, forming a less soluble chloride salt.[1] If your formulation contains other chloride salts, this could be the cause.

  • Salt Form: While you are using this compound, it's worth noting that flecainide acetate is more commonly used and has a higher aqueous solubility (around 48 mg/mL).[1] The free base has very low water solubility (0.032 mg/mL).[1]

Troubleshooting Steps:

  • Verify the pH of your aqueous solution. Adjusting towards a slightly acidic pH might improve solubility.

  • Try gentle heating (e.g., up to 40°C) with continuous stirring.

  • Consider using co-solvents (e.g., ethanol, DMSO) or solubility enhancers like cyclodextrins.[3][4]

  • If permissible for your application, evaluate if flecainide acetate is a more suitable salt form.

Q2: I'm observing precipitation in my flecainide solution over time. What is causing this instability?

A2: Precipitation in a flecainide solution can be due to chemical degradation or physical instability. Here are some likely causes:

  • Incompatible Excipients: Certain excipients can negatively impact the stability of flecainide in solution. For instance, the combination of citrate (B86180) buffer and methylparaben has been shown to cause the formation of non-resuspendable crystals.[1][5]

  • pH Shifts: A change in the pH of the solution during storage can alter the ionization state of flecainide and lead to precipitation.

  • Temperature Fluctuations: Reduced temperatures can decrease the solubility of flecainide, leading to crystallization, especially if the solution is close to its saturation point.[6]

  • Formation of Less Soluble Salts: As mentioned, the presence of chloride ions can cause the precipitation of a less soluble flecainide salt.[1]

Troubleshooting Steps:

  • Review your formulation for any potentially incompatible excipients. A 40% sucrose (B13894) solution has been shown to be a stable vehicle for flecainide acetate solutions for up to 8 weeks.[1][5]

  • Buffer your solution to maintain a stable pH.

  • Store the solution at a controlled room temperature, avoiding refrigeration unless stability at lower temperatures has been confirmed.

  • Minimize the concentration of additional chloride-containing compounds in your formulation.

Q3: How can I assess the stability of my aqueous this compound solution?

A3: A comprehensive stability study should be conducted. This typically involves subjecting the solution to various stress conditions to identify potential degradation pathways and establish a suitable shelf-life. Key aspects to evaluate include:

  • Forced Degradation Studies: These studies intentionally degrade the drug substance to understand its degradation profile.[5][7] Common stress conditions include:

    • Acidic and basic hydrolysis

    • Oxidation

    • Photolysis (exposure to light)

    • Thermal stress (elevated temperature)

  • Long-Term Stability Testing: This involves storing the solution under recommended storage conditions and testing at regular intervals.

  • Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial to separate and quantify flecainide from its degradation products.[5][8]

Quantitative Data Summary

Table 1: Solubility of Flecainide and its Salts in Various Solvents

CompoundSolventSolubilityReference
Flecainide AcetateWater~48 mg/mL[1]
Flecainide AcetateWaterSoluble to 25 mM
Flecainide AcetateDMSOSoluble to 100 mM
Flecainide AcetateDMSO~15 mg/mL[9]
Flecainide AcetateEthanol~10 mg/mL[9]
Flecainide Acetate1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[9]
This compoundWaterInsoluble[10][11]
This compoundDMSO90 mg/mL (199.64 mM)[10]
This compoundEthanol18 mg/mL[10]
Flecainide Free BaseWater0.032 mg/mL[1]

Table 2: Stability of Extemporaneously Compounded Flecainide Acetate Oral Liquids

ConcentrationVehicleStorage ConditionsStability DurationReference
10 mg/mL & 20 mg/mL40% Sucrose SolutionRoom TemperatureUp to 8 weeks[1][5]
20 mg/mLThree extemporaneous oral liquids5°C and 25°CUp to 60 days[5]
5 mg/mLCommercial Oral Diluent5°C and Room TemperatureUp to 45 days[5][8]
2 mg/mLPreserved Simple Syrup or ORA-Plus ORA-Sweet4°C, 25°C, and 40°C42 days[6]

Experimental Protocols

Protocol 1: Shake-Flask Solubility Assay

This protocol determines the equilibrium solubility of this compound in a specific aqueous vehicle.

  • Preparation: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of the desired aqueous vehicle in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[1]

  • Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.[1]

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., the mobile phase of the HPLC method) and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC.

  • Replicates: Perform the experiment in triplicate to ensure the reliability of the results.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways of this compound. The extent of degradation should ideally be between 5-20%.[7]

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired aqueous vehicle at a known concentration (e.g., 1 mg/mL).[12]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl. Heat at a controlled temperature (e.g., 60°C) for a specified duration.[12] Neutralize the solution with NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a specified duration.[12] Neutralize the solution with HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature or slightly elevated temperature for a specified duration.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7]

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the remaining concentration of this compound and detect the formation of any degradation products.

Protocol 3: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing an HPLC method to quantify flecainide and separate it from its degradation products.

  • Instrumentation: A standard HPLC system with a UV or fluorescence detector.

  • Column: A reverse-phase C18 column is commonly used.[5][13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the buffer and the gradient or isocratic elution profile should be optimized to achieve good separation.[5][14]

  • Detection: UV detection is often performed at wavelengths around 290-308 nm.[5][14] Fluorescence detection can also be used for enhanced sensitivity, with excitation at approximately 285 nm and emission at 370 nm.[13]

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Study cluster_results Results start Start prep_solution Prepare Flecainide Solution start->prep_solution shake_flask Shake-Flask Method prep_solution->shake_flask Excess Drug forced_degradation Forced Degradation prep_solution->forced_degradation Stress Conditions long_term_stability Long-Term Storage prep_solution->long_term_stability Storage Conditions hplc_analysis_sol HPLC Analysis shake_flask->hplc_analysis_sol solubility_data Solubility Data hplc_analysis_sol->solubility_data hplc_analysis_stab Stability-Indicating HPLC forced_degradation->hplc_analysis_stab long_term_stability->hplc_analysis_stab stability_profile Stability Profile hplc_analysis_stab->stability_profile

Caption: Experimental workflow for assessing flecainide solubility and stability.

troubleshooting_guide cluster_dissolution Dissolution Problems cluster_precipitation Precipitation Over Time start Issue Encountered check_ph Check & Adjust pH start->check_ph Incomplete Dissolution review_excipients Review Excipients start->review_excipients Precipitation gentle_heat Apply Gentle Heat check_ph->gentle_heat If still not dissolved use_cosolvent Use Co-solvent gentle_heat->use_cosolvent If still not dissolved control_temp Control Storage Temp review_excipients->control_temp If excipients are compatible buffer_solution Buffer Solution control_temp->buffer_solution If precipitation persists

Caption: Troubleshooting logic for flecainide solution issues.

References

Technical Support Center: Minimizing Flecainide's Effects on QT Interval in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiac safety of flecainide (B1672765). The focus is on providing actionable guidance for minimizing and managing flecainide-induced QT interval prolongation in experimental settings.

Troubleshooting Guides

Issue: Excessive QT Prolongation or QRS Widening Observed

  • Problem: Administration of flecainide in my experimental model (e.g., Langendorff-perfused heart, patch-clamp) results in a greater-than-expected prolongation of the QT interval or widening of the QRS complex, potentially indicating proarrhythmic risk.

  • Possible Causes & Solutions:

    • High Flecainide Concentration: Flecainide's effects are dose-dependent. The therapeutic plasma levels are typically between 0.2-1.0 mcg/mL.[1][2] Ensure the concentrations used in your model are clinically relevant. If you are exploring higher concentrations for toxicity studies, be aware of the increased risk of significant electrophysiological alterations.

    • Use-Dependence: Flecainide exhibits use-dependence, meaning its effects are more pronounced at faster heart rates.[3] If your experimental protocol involves high pacing frequencies, consider whether this is representative of the intended physiological state you are modeling.

    • Electrolyte Imbalance: Hypokalemia and hypomagnesemia can exacerbate the QT-prolonging effects of antiarrhythmic drugs.[4] Ensure that your perfusion buffers or cell culture media contain physiological concentrations of these ions and that they are stable throughout the experiment.

    • Model-Specific Sensitivity: The experimental model itself may have inherent sensitivities. For instance, certain animal models or cell lines may express ion channels that are particularly susceptible to flecainide.

  • Recommended Actions:

    • Verify Flecainide Concentration: Double-check your stock solution and final dilutions.

    • Monitor QRS Duration: A QRS widening of more than 25% from baseline is a common threshold for considering dose reduction or discontinuation in clinical settings and should be a point of concern in experimental models.[1]

    • Consider Co-administration of Mitigating Agents:

      • Hypertonic Sodium Bicarbonate: In animal models, hypertonic sodium bicarbonate has been shown to partially reverse flecainide-induced QRS prolongation.[5][6][7] This is thought to be due to an increase in extracellular sodium concentration, which can help overcome the sodium channel blockade. An experimental protocol to test this is provided below.

      • Propranolol (B1214883): While propranolol may not directly reverse QT prolongation, it has been shown to suppress the proarrhythmic effects of flecainide.[8] The combination of flecainide and propranolol may, however, increase the plasma concentration of flecainide.[8]

    • Review Experimental Conditions: Ensure temperature, pH, and oxygenation of your preparation are within physiological ranges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which flecainide prolongs the QT interval?

A1: Flecainide is a Class IC antiarrhythmic agent that primarily blocks the fast inward sodium current (INa) by binding to the Nav1.5 channel.[9] This slows the depolarization phase of the cardiac action potential, leading to a widening of the QRS complex. Most of the observed QT prolongation is due to this QRS widening.[3] Flecainide also inhibits the rapid component of the delayed rectifier potassium current (IKr), which is mediated by the hERG channel.[10][11] Inhibition of IKr delays ventricular repolarization, further contributing to QT interval prolongation.

Q2: Are there experimental models that are less sensitive to flecainide's QT-prolonging effects?

A2: While most cardiac models will show some degree of QT prolongation with flecainide, models with specific genetic modifications could be less sensitive. For example, studies using hERG channels with mutations that reduce inactivation (e.g., N588K, S631A) have shown a reduced inhibitory effect of flecainide, indicating that flecainide's block is partially dependent on the inactivated state of the hERG channel.[11] However, these are specialized models for mechanistic studies and may not be suitable for general safety screening.

Q3: Can I use in silico models to predict flecainide's effect on the QT interval?

A3: Yes, computational models that integrate the effects of flecainide on multiple ion channels (INa, IKr, ICaL, etc.) can be used to predict its impact on the cardiac action potential and the resulting QT interval.[9] These models can be particularly useful for understanding the interplay of different ionic currents and for simulating the effects of varying concentrations and heart rates.

Q4: What are the recommended voltage protocols for studying flecainide's effect on hERG and Nav1.5 channels using patch-clamp?

A4: The FDA provides standardized voltage protocols for assessing drug effects on key cardiac ion channels as part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[12][13] For hERG, a specific voltage protocol is recommended to be repeated every 5 seconds, including a ramp-down phase. For peak Nav1.5 current, flecainide itself is recommended as a positive control, and specific voltage protocols are available. It is crucial to use standardized protocols to ensure data reproducibility and interpretability.

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of Flecainide on Cardiac Ion Channels

Ion ChannelCurrentIC50 (µM)Experimental ModelReference
hERG (Kv11.1)IKr1.49hERG-expressing cells[10][11]
Nav1.5INa1-2-[2]
L-type Ca2+ (Cav1.2)ICaL27.1-[9]
Transient outward K+Ito15.2-[9]
Ryanodine Receptor 2IRyR20-[9]

Table 2: Effect of hERG Mutations on Flecainide IC50

hERG MutantEffect on InactivationFold Increase in IC50 vs. Wild-TypeReference
N588KAttenuated4-5[11]
S631AAttenuated4-5[11]
V625AAttenuated27[11]
F656A-142[11]

Experimental Protocols

Protocol 1: Assessing the Reversal of Flecainide-Induced QT Prolongation by Hypertonic Sodium Bicarbonate in a Langendorff-Perfused Heart Model

This protocol is adapted from methodologies used to study drug effects in isolated hearts.[14][15][16][17]

  • Heart Preparation:

    • Anesthetize a suitable animal model (e.g., rabbit, guinea pig) according to institutionally approved protocols.

    • Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta and begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

  • Stabilization and Baseline Recording:

    • Allow the heart to stabilize for at least 20-30 minutes.

    • Record baseline ECG and, if applicable, left ventricular pressure. Measure the baseline QT interval.

  • Flecainide Perfusion:

    • Switch the perfusion to Krebs-Henseleit buffer containing a clinically relevant concentration of flecainide (e.g., 1 µM).

    • Perfuse for 15-20 minutes to allow for equilibration and record the prolonged QT interval.

  • Intervention with Sodium Bicarbonate:

    • Prepare a hypertonic sodium bicarbonate solution (e.g., 1M).

    • Administer the hypertonic sodium bicarbonate solution as a bolus injection into the perfusion line or by switching to a perfusion buffer containing an elevated sodium and bicarbonate concentration. A study in dogs used a dose of 3 mEq/kg.[6]

    • Continuously record the ECG to observe any changes in the QT interval and QRS duration.

  • Data Analysis:

    • Measure the QT interval and QRS duration at baseline, after flecainide administration, and after sodium bicarbonate administration.

    • Correct the QT interval for heart rate (QTc) using an appropriate formula for the species being studied.

    • Compare the QTc and QRS duration across the different experimental conditions to determine the extent of reversal.

Protocol 2: Patch-Clamp Electrophysiology to Study Flecainide's Effect on hERG Channels

This protocol is based on standard methodologies for studying ion channel pharmacology.[10][11][12][13]

  • Cell Culture:

    • Use a cell line stably expressing the human hERG channel (e.g., HEK293 cells).

    • Culture the cells according to standard protocols.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at 37°C.

    • Use an internal (pipette) solution and an external solution with appropriate ionic compositions to isolate the hERG current (IhERG).

  • Voltage Protocol and Baseline:

    • Apply a standardized voltage protocol to elicit IhERG. The FDA-recommended protocol is a good starting point.[12][13]

    • Record baseline IhERG until the current is stable.

  • Flecainide Application:

    • Apply flecainide at various concentrations to the external solution to determine the IC50.

    • Allow sufficient time at each concentration for the blocking effect to reach a steady state.

  • Data Analysis:

    • Measure the peak tail current of IhERG at each flecainide concentration.

    • Normalize the current to the baseline and plot the concentration-response curve to calculate the IC50.

Visualizations

Flecainide_Signaling_Pathway Flecainide Flecainide Nav15 Na_v1.5 Channel (Fast Na+ Current) Flecainide->Nav15 Blocks hERG hERG Channel (I_Kr Current) Flecainide->hERG Inhibits QRS_Widening QRS Widening Nav15->QRS_Widening Leads to QT_Prolongation_Repol Delayed Repolarization hERG->QT_Prolongation_Repol Leads to QT_Prolongation QT Interval Prolongation QRS_Widening->QT_Prolongation QT_Prolongation_Repol->QT_Prolongation

Caption: Signaling pathway of flecainide's effects on cardiac ion channels.

Experimental_Workflow cluster_prep Preparation cluster_flecainide Flecainide Administration cluster_intervention Intervention cluster_analysis Data Analysis Model Select Experimental Model (e.g., Langendorff Heart) Stabilize Stabilize and Record Baseline Model->Stabilize Flecainide Administer Flecainide Stabilize->Flecainide Measure_QT Measure QT Prolongation Flecainide->Measure_QT Intervention Administer Mitigating Agent (e.g., Sodium Bicarbonate) Measure_QT->Intervention Measure_Reversal Measure QT Interval Change Intervention->Measure_Reversal Analysis Compare QT Intervals (Baseline vs. Flecainide vs. Intervention) Measure_Reversal->Analysis

Caption: Experimental workflow for assessing mitigation of flecainide's QT effect.

References

Technical Support Center: Mitigating Flecainide-Induced Conduction Slowing in Research Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with flecainide-induced conduction slowing in in vitro and ex vivo research preparations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of flecainide-induced conduction slowing?

A1: Flecainide (B1672765) is a class Ic antiarrhythmic agent that primarily acts by blocking the fast inward sodium channels (NaV1.5) in cardiac cells.[1][2] This blockade is use-dependent, meaning its effect is more pronounced at higher heart rates.[3] Flecainide has a high affinity for the open state of the sodium channel and dissociates slowly, leading to a sustained reduction in the influx of sodium ions during phase 0 of the cardiac action potential.[4][5][6] This slows the depolarization of the cell membrane and, consequently, the conduction of the electrical impulse throughout the cardiac tissue, which is observable as a widening of the QRS complex on an electrocardiogram (ECG).[7][8]

Q2: My experimental preparation shows excessive QRS prolongation after flecainide application. What are the immediate steps to counteract this?

A2: The most immediate and well-documented strategy to counteract flecainide-induced conduction slowing is the administration of hypertonic sodium bicarbonate.[7][9][10] The increased extracellular sodium concentration competes with flecainide at the sodium channel, while the resulting alkalinization is thought to facilitate the dissociation of flecainide from its binding site.[9]

Q3: Can lipid emulsion be used to reverse flecainide's effects in a research setting?

A3: Yes, intravenous lipid emulsion (ILE) has been shown to be effective in reversing the cardiotoxic effects of lipophilic drugs like flecainide.[9][11][12] The proposed mechanism is the "lipid sink" theory, where the lipid emulsion sequesters the lipophilic flecainide molecules, reducing their plasma concentration and availability to bind to sodium channels.[11][12]

Q4: What is the role of beta-blockers and calcium channel blockers in modulating flecainide's effects?

A4: In clinical settings, beta-blockers or calcium channel blockers are sometimes used concurrently with flecainide to control heart rate and prevent certain proarrhythmic effects.[13][14][15] In a research context, their role in directly mitigating conduction slowing is less established. Beta-blockers may reduce the use-dependent effect of flecainide by lowering the heart rate. The interaction between flecainide and calcium channel blockers on the sodium channel itself is complex and an area of ongoing research.

Troubleshooting Guides

Issue: Excessive Conduction Slowing or Loss of Capture in Ex Vivo Heart Preparations (e.g., Langendorff-perfused heart)

Symptoms:

  • Progressive and significant widening of the QRS complex in the ECG recording.

  • Development of atrioventricular (AV) block.

  • Failure to capture the myocardium with electrical pacing.

Troubleshooting Steps:

  • Reduce or Discontinue Flecainide: Immediately stop or reduce the concentration of flecainide in the perfusate.

  • Administer Sodium Bicarbonate: Perfuse the heart with a Krebs-Henseleit buffer supplemented with hypertonic sodium bicarbonate. A typical starting concentration is 8.4% sodium bicarbonate (1 mEq/mL), added to the perfusate to achieve a target pH of 7.50-7.55.

  • Consider Lipid Emulsion: If sodium bicarbonate is not sufficiently effective, perfusion with a solution containing a 20% lipid emulsion can be initiated.

  • Washout Period: After the intervention, perfuse the heart with drug-free buffer for a sufficient duration to allow for the washout of flecainide and the mitigating agent.[16][17]

Issue: Unstable Electrophysiological Recordings in Isolated Cardiomyocytes

Symptoms:

  • Difficulty in obtaining a stable patch-clamp recording after flecainide application.

  • Rapid deterioration of cell health.

  • Inability to elicit consistent action potentials.

Troubleshooting Steps:

  • Optimize Flecainide Concentration: The effective concentration of flecainide can vary between cell types and experimental conditions. Titrate to the lowest effective concentration that produces the desired level of sodium channel block without causing immediate cell death.

  • Introduce Mitigating Agents to Superfusate:

    • Sodium Bicarbonate: Increase the sodium concentration and pH of the extracellular solution.

    • Lipid Emulsion: While less common in single-cell preparations, a lipid-enriched superfusate could be trialed.

  • Monitor Environmental Conditions: Ensure stable temperature, pH, and oxygenation of the superfusate, as these factors can influence both drug efficacy and cell viability.

Data Presentation

Table 1: Quantitative Effects of Mitigation Strategies on Flecainide-Induced Conduction Slowing in Preclinical Models

Mitigation StrategyAnimal ModelFlecainide AdministrationInterventionOutcome MeasureResultCitation(s)
Sodium Bicarbonate Anesthetized RatsIntravenous infusion to produce 76% QRS prolongation1M Sodium Bicarbonate (6 mEq/kg IV)QRS DurationReduced flecainide-induced QRS prolongation by 26.5%[18]
Sodium Bicarbonate DogsInfusion of 0.5 mg/kg/min until spontaneous ventricular tachycardia3 doses of NaHCO3 (3 mEq/kg/dose)Ventricular TachycardiaReversed spontaneous ventricular tachycardia in all 7 treated dogs[18]
Lipid Emulsion vs. Sodium Bicarbonate RabbitsInfusion titrated to 60% of baseline Mean Arterial Pressure (MAP)20% Lipid Emulsion vs. Hypertonic Sodium BicarbonateMAP and QRS DurationNo significant difference in MAP or QRS duration between groups at 15 minutes.[14]

Experimental Protocols

Protocol 1: Reversal of Flecainide-Induced Conduction Slowing in a Langendorff-Perfused Rabbit Heart
  • Heart Preparation: Isolate the heart from a New Zealand White rabbit and mount it on a Langendorff apparatus. Retrogradely perfuse with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).

  • Baseline Recording: Allow the heart to stabilize for 20-30 minutes. Record baseline ECG, left ventricular developed pressure (LVDP), and heart rate.

  • Flecainide Perfusion: Introduce flecainide into the perfusate at a concentration of 1 µg/mL. Continue perfusion for at least 15-20 minutes to allow for steady-state effects on conduction to be observed (QRS widening).

  • Intervention (Washout): Switch the perfusion to a flecainide-free Krebs-Henseleit buffer.

  • Data Acquisition: Continuously record ECG and hemodynamic parameters throughout the experiment.

  • Analysis: Measure the QRS duration, PR interval, and QT interval at baseline, during flecainide perfusion, and at multiple time points during the washout period.

Protocol 2: Mitigation of Flecainide Effects in Isolated Ventricular Myocytes
  • Cell Isolation: Isolate ventricular myocytes from an adult rat or rabbit heart using enzymatic digestion.

  • Electrophysiological Recording: Using the whole-cell patch-clamp technique, record sodium currents (INa) or action potentials.

  • Flecainide Application: After obtaining a stable baseline recording, superfuse the myocyte with an extracellular solution containing flecainide (e.g., 1-10 µM).[4][19]

  • Mitigation:

    • Sodium Bicarbonate: Exchange the superfusate with a solution containing an elevated sodium concentration and a higher pH (e.g., pH 7.8).

    • Lipid Emulsion: Introduce a superfusate containing a clinically relevant concentration of a 20% lipid emulsion.

  • Data Analysis: Measure the peak INa amplitude, the kinetics of INa inactivation, and the action potential duration (APD) and upstroke velocity (dV/dtmax) before, during, and after the application of flecainide and the mitigating agent.

Visualizations

Signaling Pathways and Mechanisms

Flecainide_Action_Mitigation cluster_Flecainide Flecainide Action cluster_NaHCO3 Sodium Bicarbonate Mitigation cluster_Lipid Lipid Emulsion Mitigation Flecainide Flecainide NaV15_open Open NaV1.5 Channel Flecainide->NaV15_open Blocks Na_influx Reduced Na+ Influx NaV15_open->Na_influx Conduction_slowing Conduction Slowing Na_influx->Conduction_slowing NaHCO3 Sodium Bicarbonate Extra_Na Increased Extracellular [Na+] NaHCO3->Extra_Na Alkalinization Alkalinization (Increased pH) NaHCO3->Alkalinization Na_competition Competitive Binding Extra_Na->Na_competition Flec_dissociation Increased Flecainide Dissociation Alkalinization->Flec_dissociation Flec_dissociation->Flecainide Displaces Na_competition->NaV15_open Competes with Flecainide Lipid_emulsion Lipid Emulsion Lipid_sink Lipid Sink Lipid_emulsion->Lipid_sink Flec_sequester Flecainide Sequestration Lipid_sink->Flec_sequester Flec_sequester->Flecainide Sequester

Caption: Mechanisms of flecainide action and mitigation strategies.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Beta_agonist Beta-Adrenergic Agonist Beta_receptor Beta-Adrenergic Receptor Beta_agonist->Beta_receptor Binds G_protein Gs Protein Beta_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates L_type_Ca L-type Ca2+ Channel PKA->L_type_Ca Phosphorylates NaV15 NaV1.5 Channel PKA->NaV15 Modulates (potential interaction) Ca_influx Ca2+ Influx L_type_Ca->Ca_influx

Caption: Beta-adrenergic signaling pathway in a cardiac myocyte.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Isolate_heart Isolate Heart / Prepare Myocytes Start->Isolate_heart Mount Mount on Langendorff / Culture Cells Isolate_heart->Mount Stabilize Stabilize Preparation (20-30 min) Mount->Stabilize Baseline Record Baseline Data Stabilize->Baseline Apply_flecainide Apply Flecainide Baseline->Apply_flecainide Record_flec_effect Record Flecainide Effect Apply_flecainide->Record_flec_effect Apply_mitigation Apply Mitigation Strategy Record_flec_effect->Apply_mitigation Record_mitigation Record Mitigation Effect Apply_mitigation->Record_mitigation Washout Washout Record_mitigation->Washout Record_washout Record Washout Effect Washout->Record_washout Analyze_data Analyze Data (e.g., QRS duration, APD) Record_washout->Analyze_data End End Analyze_data->End

Caption: General experimental workflow for studying flecainide mitigation.

References

Technical Support Center: Improving the Translational Relevance of Preclinical Flecainide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving flecainide (B1672765). The following guides and FAQs are intended to enhance the translational relevance of experimental findings by addressing common challenges and providing detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for flecainide in a preclinical setting?

A1: Flecainide is a Class Ic antiarrhythmic agent. Its primary mechanism is the potent, rate- and state-dependent blockade of the fast inward sodium current (INa) by inhibiting the Nav1.5 sodium channel.[1] This action slows the upstroke of the cardiac action potential, leading to decreased conduction velocity.[1] Flecainide also inhibits the ryanodine (B192298) receptor 2 (RyR2), which regulates calcium release from the sarcoplasmic reticulum, and has some effect on potassium channels, including the rapid delayed rectifier potassium current (IKr).[1]

Q2: Why is structural heart disease a critical consideration in preclinical models of flecainide?

A2: The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated increased mortality in post-myocardial infarction patients treated with flecainide.[2] This has led to the contraindication of flecainide in patients with structural heart disease due to a high risk of proarrhythmia.[3][4] Therefore, preclinical models must be carefully selected to either replicate specific structural abnormalities to study these risks or be confirmed as structurally normal to investigate efficacy for arrhythmias not associated with such conditions.

Q3: What are the therapeutic plasma concentrations of flecainide to aim for in my animal model?

A3: Therapeutic trough plasma concentrations in humans are typically between 0.2 and 1.0 µg/mL.[5] Adverse cardiac effects become more likely at concentrations above 0.7-1.0 µg/mL.[5] It is crucial to establish the pharmacokinetic profile in the chosen preclinical species to correlate plasma levels with observed pharmacodynamic effects.

Q4: How does flecainide's "use-dependence" affect experimental design?

A4: Flecainide's blockade of sodium channels is use-dependent, meaning its effect is more pronounced at faster heart rates.[1] This is a critical factor for its efficacy in terminating tachyarrhythmias.[6] In experimental protocols, this means that the effects of flecainide on electrophysiological parameters may be minimal at baseline heart rates but become significant during pacing-induced tachycardia. Pacing protocols are therefore essential to unmask the full extent of flecainide's action.

Q5: Are there known species differences in flecainide metabolism that I should be aware of?

A5: Yes. In humans, flecainide is partly metabolized by the cytochrome P450 2D6 (CYP2D6) isoenzyme, with a significant portion excreted unchanged by the kidneys.[1] Preclinical species may have different expression levels and activity of CYP2D6 orthologs, leading to altered pharmacokinetic profiles. For instance, the contribution of non-CYP2D6 pathways may be more significant in certain species or strains. It is advisable to perform pharmacokinetic studies in the selected animal model to determine clearance, half-life, and major metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during preclinical flecainide experiments.

Problem 1: High variability in ECG measurements (QRS duration) at a given dose.

  • Question: I am administering the same dose of flecainide to a cohort of animals (e.g., dogs or rabbits), but I'm observing a wide range of QRS prolongation. What could be the cause?

  • Possible Causes and Solutions:

    • Heart Rate Differences: Due to the use-dependent nature of flecainide, animals with higher heart rates will exhibit more significant QRS prolongation.

      • Solution: Analyze your data by plotting QRS duration against heart rate for each animal. Consider using atrial pacing to standardize the heart rate across animals when assessing the electrophysiological effects of flecainide.

    • Pharmacokinetic Variability: Individual differences in absorption, distribution, metabolism (e.g., genetic polymorphisms in CYP2D6 orthologs), and elimination can lead to different plasma concentrations from the same dose.

      • Solution: Collect blood samples at predefined time points and measure plasma flecainide concentrations. Correlate the observed QRS prolongation with plasma concentration rather than just the administered dose. This is crucial for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.[7]

    • Non-Linear Kinetics: Flecainide can exhibit non-linear kinetics, where changes in plasma levels are not directly proportional to changes in dose, especially during chronic administration.[7]

      • Solution: If conducting a multiple-dosing study, allow at least 3-5 days for the drug to reach a steady state.[2] Monitor plasma levels to confirm that a steady state has been achieved.

Problem 2: Observing proarrhythmic events (e.g., ventricular tachycardia) in healthy animal models.

  • Question: I am testing flecainide in a healthy animal model and unexpectedly inducing arrhythmias. Why is this happening?

  • Possible Causes and Solutions:

    • High Dose/Plasma Concentration: Flecainide has a narrow therapeutic index.[8] Doses that result in plasma concentrations exceeding the therapeutic range (>1.0 µg/mL) can lead to proarrhythmia even in the absence of structural heart disease.[5]

      • Solution: Perform a dose-ranging study to identify the appropriate dose that achieves therapeutic plasma concentrations in your model. Always accompany efficacy studies with plasma concentration measurements.

    • Atrial Flutter with 1:1 AV Conduction: Flecainide can slow the atrial rate in atrial flutter. If this slowing allows for 1:1 conduction through the AV node, it can result in a very rapid ventricular rate, which can be dangerous.[9]

      • Solution: This is a known proarrhythmic effect of Class Ic drugs. In a clinical setting, AV nodal blocking agents are often co-administered. In a preclinical setting, be aware of this possibility and monitor the relationship between atrial and ventricular rates closely.

    • Underlying Channelopathies: Some animal strains may have underlying genetic predispositions (channelopathies) that are unmasked by flecainide.

      • Solution: Ensure the genetic background of your animal model is well-characterized. If unexpected arrhythmias occur, consider if the model itself may have a latent proarrhythmic substrate.

Problem 3: Inconsistent results in in vitro patch-clamp experiments.

  • Question: The IC50 value for flecainide block of Nav1.5 in my cell line is inconsistent between experiments. What should I check?

  • Possible Causes and Solutions:

    • Voltage Protocol and Cell State: The blocking potency of flecainide is highly dependent on the state of the sodium channel (resting, open, or inactivated). Different voltage protocols will favor different states.

      • Solution: Standardize your voltage-clamp protocols meticulously. To measure use-dependent block, a high-frequency pulse train is necessary. To measure resting-state block, apply test pulses from a very negative holding potential with sufficient time between pulses for recovery. Clearly report the voltage protocol used when presenting IC50 values.

    • Drug Access and Equilibration: Flecainide needs time to access its binding site within the channel pore.

      • Solution: Ensure adequate perfusion time for the drug to reach equilibrium at each concentration. For whole-cell recordings, drug access is via the intracellular or extracellular solution depending on the experimental setup; ensure the chosen pathway is appropriate.

    • Cell Health and Temperature: The health of the cells and the recording temperature can affect channel gating and drug binding kinetics.

      • Solution: Monitor cell health throughout the experiment. Maintain a consistent recording temperature (e.g., 37°C for more physiologically relevant data) and report it in your methodology.

Data Presentation: Quantitative Summary

Table 1: In Vitro Inhibitory Concentrations (IC50) of Flecainide
Target Ion ChannelCell TypeConditionsIC50 (µM)Reference(s)
Nav1.5 (Peak Current) HEK293Resting State (from -120 mV)5.5 ± 0.8[10]
Nav1.5 (Peak Current) Xenopus oocytesResting State (low frequency)345[11][12]
Nav1.5 (Peak Current) Xenopus oocytesUse-Dependent (10 Hz)7.4[11][12]
Nav1.5 (Late Current) Not SpecifiedOpen Channel Block11 (KD)[11][12]
hERG (Kv11.1) hERG-expressing cells37°C1.49[1]
Kv4.x Not SpecifiedMore effective vs Kv1.4-[1]
L-type Calcium Channel Not SpecifiedHigh concentration effect~20[1]
Table 2: Comparative Preclinical Pharmacokinetics of Flecainide
SpeciesDoseRouteTmax (hours)t1/2 (hours)Vd (L/kg)Key Findings & Reference(s)
Human Multiple OralOral1 - 612 - 27-Therapeutic range 0.2-1.0 µg/mL.[1][2]
Rat 4 mg/kgIV-~4 (plasma)-Tissue/plasma ratio ~9 in myocardium.[2]
Rabbit 20 mg/kg (chronic)IP---Serum: 0.44 µg/mL; Myocardium: 3.0 µg/g.[2]
Dog 100-200 mgOral---Dose-dependent QRS prolongation.[13]
Baboon 2.5 mg/kgIV--5.1 ± 1.8Rapid distribution.[10]
Table 3: Preclinical and Clinical ECG Effects of Flecainide
ParameterSpeciesTypical ChangeNotes & Reference(s)
PR Interval Human17-29% increaseReflects slowing of AV nodal conduction.[9]
QRS Duration Human11-27% increaseDose and rate-dependent. A >25% increase warrants dose reduction.[9]
QRS Duration DogDose-dependent increaseHeart rate dependency observed.[13]
QT Interval Human4-11% increasePrimarily due to QRS widening; JT interval is less affected.[9]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology for Assessing Nav1.5 Block

Objective: To determine the IC50 of flecainide for blocking the cardiac sodium channel Nav1.5 in a heterologous expression system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human Nav1.5.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries and puller.

  • Perfusion system.

  • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 10 HEPES (pH 7.2 with KOH).[11]

  • Flecainide stock solution (e.g., 10 mM in DMSO) and serial dilutions in external solution.

Methodology:

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[11]

  • Cell Plating: Plate Nav1.5-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution at ~1.5 mL/min.[11]

  • Obtaining Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the recording pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential where most sodium channels are in the resting state (e.g., -120 mV).

    • For Resting-State Block: Apply a short (e.g., 20 ms) depolarizing pulse to 0 mV every 10-20 seconds to elicit INa. This long interval allows flecainide to unbind between pulses.

    • For Use-Dependent Block: After establishing a stable baseline, apply a train of depolarizing pulses (e.g., 50 pulses at 10 Hz) to 0 mV.

  • Drug Application:

    • Record a stable baseline current in the external solution.

    • Perfuse the chamber with increasing concentrations of flecainide, allowing 3-5 minutes at each concentration for the effect to reach a steady state.

    • Record the peak INa at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each flecainide concentration.

    • Normalize the peak current to the baseline (control) current.

    • Plot the normalized current against the logarithm of the flecainide concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Langendorff Perfused Heart for Assessing Proarrhythmic Potential

Objective: To evaluate the effects of flecainide on cardiac conduction and its potential to induce arrhythmias in an isolated, retrogradely perfused heart (e.g., from a rabbit or guinea pig).

Materials:

  • Langendorff apparatus (perfusion reservoir, pump, oxygenator, heating system).[14]

  • Dissection tools.

  • ECG electrodes and recording system.

  • Pacing electrode.

  • Perfusate (Krebs-Henseleit solution, mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose. Bubble with 95% O2 / 5% CO2 and maintain at 37°C.[15]

  • Flecainide solution for addition to the perfusate.

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., rabbit) and administer heparin to prevent coagulation.

  • Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit solution to induce cardioplegia.[16]

  • Cannulation:

    • Identify the aorta and carefully cannulate it, ensuring the cannula does not pass through the aortic valve.[16]

    • Secure the aorta to the cannula with surgical silk.

    • Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion. The perfusate will flow into the coronary arteries, keeping the heart viable.[14]

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, a spontaneous heart rate should return. Record baseline ECG and, if applicable, left ventricular pressure.

  • Baseline Recordings and Pacing:

    • Record baseline ECG parameters (PR, QRS, QT intervals).

    • Attach a pacing electrode to the right ventricle.

    • Perform a baseline programmed electrical stimulation protocol (e.g., delivering premature stimuli after a train of regular paced beats) to assess the baseline arrhythmia inducibility.

  • Flecainide Perfusion:

    • Introduce flecainide into the perfusate at the desired concentration (e.g., 1 µg/mL).[13]

    • Allow the drug to equilibrate for 15-20 minutes.

  • Post-Drug Assessment:

    • Record the changes in ECG parameters.

    • Repeat the programmed electrical stimulation protocol to assess if flecainide has altered the susceptibility to induced arrhythmias.

  • Data Analysis:

    • Compare the PR, QRS, and QT intervals before and after flecainide administration.

    • Compare the incidence, duration, and type of arrhythmias induced by programmed stimulation in the presence and absence of the drug.

Mandatory Visualizations

Flecainide_Signaling_Pathway Flecainide Flecainide Nav15 Nav1.5 Channel (Open/Inactivated State) Flecainide->Nav15 Blocks (Use-Dependent) RyR2 Ryanodine Receptor 2 (RyR2) Flecainide->RyR2 Inhibits IKr IKr Channel (hERG) Flecainide->IKr Weakly Blocks Na_Influx Decreased Na+ Influx (Phase 0) Nav15->Na_Influx Ca_Release Reduced SR Ca2+ Release RyR2->Ca_Release K_Efflux Minor K+ Efflux Blockade IKr->K_Efflux Conduction_Velocity Decreased Conduction Velocity Na_Influx->Conduction_Velocity Action_Potential Prolonged Action Potential Duration K_Efflux->Action_Potential

Caption: Flecainide's primary signaling pathway involves blocking Nav1.5 and RyR2.

Preclinical_Workflow cluster_0 Stage 1: In Vitro Screening cluster_1 Stage 2: Ex Vivo Assessment cluster_2 Stage 3: In Vivo Studies cluster_3 Stage 4: Translational Decision Ion_Channel Ion Channel Assays (Nav1.5, hERG, etc.) hPSC_CM Human Stem Cell-Derived Cardiomyocytes Ion_Channel->hPSC_CM Confirm cellular effect Langendorff Langendorff Perfused Heart (Rabbit/Guinea Pig) hPSC_CM->Langendorff Assess integrated tissue effect PK_PD Pharmacokinetics & Pharmacodynamics (Rodent/Dog) Langendorff->PK_PD Inform in vivo dose selection ECG_Telemetry ECG Telemetry (Conscious Dog/NHP) PK_PD->ECG_Telemetry Establish Safety Window Arrhythmia_Model Arrhythmia Efficacy Model (e.g., CPVT mouse) ECG_Telemetry->Arrhythmia_Model Test Efficacy at Safe Doses Go_NoGo Go/No-Go Decision for Clinical Trials Arrhythmia_Model->Go_NoGo

Caption: A preclinical workflow for evaluating flecainide-like antiarrhythmic drugs.

Animal_Model_Selection Start What is the primary research question? Mechanism Mechanism of Action (Ion Channel Effects)? Start->Mechanism Efficacy Therapeutic Efficacy? Start->Efficacy Proarrhythmia Proarrhythmic Risk? Start->Proarrhythmia InVitro In Vitro Models (HEK cells, hPSC-CMs) Mechanism->InVitro Yes Genetic Specific Genetic Arrhythmia? Efficacy->Genetic Yes Large_Animal_AF Large Animal AF Model (e.g., Horse, Goat) Efficacy->Large_Animal_AF For Atrial Fibrillation Rabbit_Dog Rabbit or Dog Models (Telemetry, Programmed Stimulation) Proarrhythmia->Rabbit_Dog Yes CPVT_Mouse Genetically Modified Mouse (e.g., CPVT models) Genetic->CPVT_Mouse e.g., CPVT

Caption: A decision tree for selecting an appropriate preclinical model for flecainide studies.

References

Technical Support Center: Overcoming the Hurdles of Flecainide in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing flecainide (B1672765) in prolonged in vitro studies, navigating its limitations is crucial for obtaining reliable and reproducible data. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed experimental protocols and addressing frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of flecainide and how might this impact my long-term cell culture experiments?

A1: Flecainide is a class IC antiarrhythmic agent that primarily blocks the fast inward sodium channel (Nav1.5) in cardiomyocytes.[1][2] This potent, state-dependent blockade slows the upstroke of the cardiac action potential, thereby reducing conduction velocity.[3][4] In long-term cell culture, this primary mechanism can lead to significant alterations in cellular electrophysiology. Beyond its primary target, flecainide can also affect other ion channels, including the delayed rectifier potassium channel (hERG) and ryanodine (B192298) receptors (RyR2), which can contribute to off-target effects and cytotoxicity over extended exposure.[1][5]

Q2: I am observing significant cell death in my cultures treated with flecainide over several days. What could be the cause and how can I mitigate it?

A2: The cytotoxicity of flecainide is typically dose- and time-dependent.[2] Prolonged blockade of essential ion channels can disrupt cellular homeostasis, leading to apoptosis and necrosis. To mitigate this, it is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Consider starting with concentrations within the therapeutic plasma range (0.2 - 1.0 µg/mL or approximately 0.4 - 2.0 µM).[3][6]

Q3: My experimental results are inconsistent, especially in longer experiments. Could the flecainide in my culture medium be degrading?

A3: Yes, flecainide's stability in aqueous solutions can be a concern in long-term experiments.[7] While stable for extended periods in some formulations, the conditions in a cell culture incubator (37°C, 5% CO2, complex media components) can contribute to its degradation over time.[7][8] It is advisable to perform a stability study of flecainide in your specific cell culture medium. To counteract potential degradation, periodic replacement of the medium containing freshly prepared flecainide is recommended for experiments lasting several days.

Q4: Are there specific cell lines that are more suitable for long-term studies with flecainide?

A4: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used for cardiotoxicity studies due to their physiological relevance.[5][9][10] However, their maturity and ion channel expression can vary, affecting their sensitivity to flecainide.[11] It is recommended to thoroughly characterize the electrophysiological properties of your chosen hiPSC-CM line. Alternatively, immortalized cell lines engineered to express specific cardiac ion channels (e.g., HEK293 cells expressing Nav1.5) can provide a more controlled system for studying on-target effects, though they lack the complexity of native cardiomyocytes.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High Cell Mortality 1. Concentration too high: Flecainide exhibits dose-dependent cytotoxicity. 2. Prolonged exposure: Continuous exposure, even at lower concentrations, can be toxic over time. 3. Cell line sensitivity: Different cell lines have varying tolerances.1. Determine the IC50: Perform a cell viability assay (e.g., MTT, LDH) at various concentrations and time points (e.g., 24, 48, 72 hours) to find the optimal working concentration. 2. Intermittent Dosing: Consider a washout period or intermittent dosing schedule if continuous exposure is not essential for the experimental endpoint. 3. Test a different cell line: If feasible, screen multiple cardiomyocyte cell lines or hiPSC-CMs from different sources.
Inconsistent or Loss of Efficacy 1. Compound Degradation: Flecainide may not be stable in culture medium for the entire duration of the experiment.[7] 2. Cellular Resistance: Cells may adapt to chronic exposure by altering ion channel expression.[4]1. Periodic Media Changes: Replace the culture medium with fresh flecainide-containing medium every 24-48 hours. 2. Monitor Ion Channel Expression: Assess the protein levels of Nav1.5 and other relevant ion channels via Western blotting at different time points during the experiment.
Unexpected Electrophysiological Effects 1. Off-target Effects: Flecainide can block other ion channels (e.g., potassium channels), leading to changes in action potential duration.[1] 2. Altered Calcium Handling: Flecainide can impact intracellular calcium dynamics through its effects on ryanodine receptors.[12]1. Comprehensive Electrophysiological Analysis: Use patch-clamp electrophysiology to dissect the effects on individual ion currents. 2. Calcium Imaging: Employ calcium-sensitive dyes to monitor changes in intracellular calcium transients and sparks.

Quantitative Data Summary

Table 1: Reported IC50 and Therapeutic Concentrations of Flecainide

Parameter Value Cell Type / System Reference
Therapeutic Plasma Level0.2 - 1.0 µg/mL (approx. 0.4 - 2.0 µM)Human[3][6]
Nav1.5 Inhibition (Use-dependent)KD = 11 µMNon-inactivating Nav1.5 mutant[13]
EC50 for Vmax Depression (Normal [Na+])14.6 µMCanine Purkinje fibers[14]
EC50 for Vmax Depression (Low [Na+])10.8 µMCanine Purkinje fibers[14]
EC50 for Vmax Depression (High [Na+])19.0 µMCanine Purkinje fibers[14]

Key Experimental Protocols

Long-Term Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of flecainide over an extended period.

Methodology:

  • Seed cardiomyocytes in a 96-well plate at a suitable density and allow them to adhere and resume spontaneous beating.

  • Treat the cells with a range of flecainide concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., sterile water or DMSO).

  • For experiments lasting longer than 48 hours, replace the medium with fresh, drug-containing medium every 48 hours.

  • At designated time points (e.g., 24, 48, 72, 96 hours), add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 at each time point.

Western Blot Analysis of Nav1.5 Expression

Objective: To assess changes in sodium channel protein expression following chronic flecainide treatment.

Methodology:

  • Culture cardiomyocytes in larger format dishes (e.g., 6-well plates or 10 cm dishes).

  • Treat cells with the desired concentration of flecainide or vehicle for the intended duration, with periodic media changes as determined previously.

  • At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Nav1.5 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Flecainide_Signaling_Pathway Flecainide Flecainide Nav1_5 Nav1.5 (Fast Na+ Channel) Flecainide->Nav1_5 Blocks (Primary Target) hERG hERG (K+ Channel) Flecainide->hERG Blocks (Off-Target) RyR2 RyR2 (Ca2+ Release Channel) Flecainide->RyR2 Modulates (Off-Target) AP_Upstroke Action Potential Upstroke Velocity Nav1_5->AP_Upstroke Decreases AP_Duration Action Potential Duration hERG->AP_Duration Prolongs Ca_Homeostasis Intracellular Ca2+ Homeostasis RyR2->Ca_Homeostasis Alters Conduction Cardiac Conduction AP_Upstroke->Conduction Slows

Flecainide's primary and off-target signaling pathways.

Troubleshooting_Workflow Start Start Long-Term Flecainide Experiment High_Mortality Observe High Cell Mortality? Start->High_Mortality Inconsistent_Results Observe Inconsistent Results? High_Mortality->Inconsistent_Results No Optimize_Conc Determine IC50 via Dose-Response Assay High_Mortality->Optimize_Conc Yes Check_Stability Assess Flecainide Stability in Culture Medium Inconsistent_Results->Check_Stability Yes Proceed Proceed with Optimized Protocol Inconsistent_Results->Proceed No Optimize_Conc->Inconsistent_Results Periodic_Change Implement Periodic Media Changes Monitor_Expression Monitor Ion Channel Expression (Western Blot) Periodic_Change->Monitor_Expression Check_Stability->Periodic_Change Monitor_Expression->Proceed

A workflow for troubleshooting common issues in long-term flecainide experiments.

References

refining flecainide dosage in animal models to mimic clinical exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flecainide (B1672765) in animal models. The goal is to refine dosages to mimic clinical exposure and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic plasma concentration of flecainide in humans that we should aim for in our animal models?

A1: The therapeutic plasma concentration of flecainide in humans generally ranges from 0.2 to 1.0 µg/mL (200 to 1000 ng/mL).[1][2][3][4] Levels above 0.7 to 1.0 µg/mL are associated with a higher incidence of cardiac adverse events, such as conduction defects.[4] To control paroxysmal tachyarrhythmias, trough concentrations should be maintained at or above 300 ng/mL.[2]

Q2: How can I convert a human dose of flecainide to an equivalent dose for my animal model?

A2: Allometric scaling, which normalizes the dose to body surface area, is a common method for converting drug doses between species.[5][6] This approach is used to estimate a Human Equivalent Dose (HED) from animal studies or an Animal Equivalent Dose (AED) from human data. The conversion involves using a "Km" factor, which is the body weight divided by the body surface area for a given species.

To calculate the Animal Equivalent Dose (AED) from a human dose, you can use the following formula:

AED (mg/kg) = Human dose (mg/kg) x (Human Km / Animal Km)

Q3: What are the most common animal models used for studying flecainide, and what are their key characteristics?

A3: Dogs, rabbits, guinea pigs, rats, and mice have all been used to study the effects of flecainide.[7][8][9][10][11][12]

  • Dogs: Often used for electrophysiological studies due to their relatively large heart size, which allows for detailed cardiac mapping.[8][13][14][15] They have been used to model both healthy hearts and those with myocardial infarction to study proarrhythmic effects.[8][16]

  • Rabbits: Used to study effects on atrial and ventricular refractoriness both in vitro and in vivo.[17][18]

  • Guinea Pigs: Utilized in isolated heart preparations to investigate the mechanisms of flecainide-induced proarrhythmia.[9][19]

  • Rats and Mice: Commonly used for toxicity and pharmacokinetic studies.[10][12][20][21]

Q4: What are the expected electrophysiological effects of flecainide in animal models?

A4: Flecainide is a Class IC antiarrhythmic agent that primarily blocks the fast inward sodium current (INa).[1] This leads to:

  • Slowing of conduction: Flecainide slows conduction velocity throughout the heart, with the most pronounced effect on the His-Purkinje system.[7][13] This is reflected as a widening of the QRS complex on an electrocardiogram (ECG).[22]

  • Increased refractoriness: It increases the effective refractory period (ERP) in the atria and ventricles.[14][23]

  • Changes in action potential: It decreases the maximal rate of rise of phase 0 of the action potential (Vmax).[23]

Q5: What is flecainide-induced proarrhythmia, and how can I minimize its risk in my animal studies?

A5: Flecainide can paradoxically cause arrhythmias, a phenomenon known as proarrhythmia.[8][9][16] This is a significant concern in both clinical use and preclinical studies. The risk of proarrhythmia is concentration-dependent and is increased in the presence of structural heart disease, such as a myocardial infarction.[8][16]

To minimize the risk:

  • Start with lower doses: Begin with a dose at the lower end of the expected therapeutic range and titrate upwards.

  • Monitor ECG closely: Continuously monitor the ECG for excessive QRS prolongation, the development of new arrhythmias, or an increase in the frequency of existing ones.[22]

  • Maintain therapeutic plasma concentrations: Avoid high plasma concentrations, which are associated with increased proarrhythmic risk.[4]

  • Consider the animal model: Be aware that animals with pre-existing cardiac conditions are more susceptible to proarrhythmia.[8][16]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between animals.
  • Possible Cause: Differences in drug metabolism and clearance between individual animals. Flecainide is metabolized by cytochrome P450 enzymes, primarily CYP2D6, which can exhibit genetic polymorphisms leading to variations in metabolic rate.[1]

  • Troubleshooting Steps:

    • Genotyping: If feasible, genotype the animals for relevant CYP450 enzymes to identify potential poor or extensive metabolizers.

    • Pharmacokinetic Pilot Study: Conduct a small pilot study to determine the pharmacokinetic profile (e.g., half-life, clearance) of flecainide in your specific animal strain.

    • Therapeutic Drug Monitoring: Implement therapeutic drug monitoring by collecting blood samples at specific time points to measure plasma flecainide concentrations. This allows for dose adjustments on an individual animal basis.

Issue 2: Unexpected proarrhythmic events at presumed therapeutic doses.
  • Possible Cause: The "therapeutic" dose calculated based on allometric scaling may not directly translate to the same electrophysiological effect in all species or disease models. The proarrhythmic effects of flecainide are complex and can be influenced by factors like heart rate and underlying cardiac pathology.[8][16]

  • Troubleshooting Steps:

    • Dose De-escalation: If proarrhythmia is observed, reduce the dose and re-evaluate the electrophysiological effects.

    • Correlate Plasma Levels with Effects: Measure plasma flecainide concentrations at the time of the proarrhythmic events to determine if they are associated with unexpectedly high levels.

    • Refine the Animal Model: Ensure the animal model is appropriate for the study question. For example, studying proarrhythmia in a model of myocardial infarction may yield different results than in healthy animals.[8][16]

    • In-depth Electrophysiological Analysis: Conduct more detailed electrophysiological studies, such as programmed electrical stimulation, to assess the arrhythmogenic substrate and the drug's effect on it.

Issue 3: Difficulty in achieving and maintaining stable therapeutic plasma concentrations.
  • Possible Cause: The dosing regimen (e.g., single bolus vs. continuous infusion) may not be optimal for maintaining steady-state concentrations, especially given flecainide's half-life in the specific animal model.

  • Troubleshooting Steps:

    • Determine Pharmacokinetics: As a first step, determine the elimination half-life of flecainide in your animal model.

    • Implement a Loading and Maintenance Infusion: For intravenous studies, a loading dose followed by a continuous maintenance infusion is often necessary to rapidly achieve and then maintain a target plasma concentration.[8]

    • Optimize Oral Dosing Frequency: For oral administration, the dosing frequency should be based on the drug's half-life in that species to minimize peaks and troughs in plasma concentration.

Data Presentation

Table 1: Flecainide Dosages and Resulting Plasma Concentrations in Different Animal Models

Animal ModelRoute of AdministrationDoseResulting Plasma Concentration (µg/mL)Reference
DogIntravenous2 mg/kgNot specified[14][15]
DogIntravenous0.4 - 0.7 µg/mL (plasma concentration)0.4 - 0.7[13]
RabbitIntraperitoneal7.5 mg/kg (twice daily for 12-14 days)Not specified[11]
RabbitIntraperitoneal20 mg/kg (twice daily for 12-14 days)Not specified[11]
RabbitIntravenous0.14 µmol/kg + 1.4 µmol/kg/hrNot specified[17]
RabbitIntravenous4.8 µmol/kg + 4.8 µmol/kg/hrNot specified[17]
RatOral15, 30, 60 mg/kg/day (chronic)Not specified[10]
RatIntravenous4 mg/kgNot specified[20]
MouseOral15, 30, 60 mg/kg/day (chronic)Not specified[10]

Table 2: Electrophysiological Effects of Flecainide in Animal Models

Animal ModelKey Electrophysiological EffectMagnitude of EffectReference
DogProlongation of AV conductionSignificant at 0.4-0.7 µg/mL[13]
DogConduction delay throughout the conduction system77-240% at >6.5 µg/mL[13]
DogDepression of epicardial conduction velocity49.3 to 35.3 cm/s with 2 mg/kg IV[14]
DogProlongation of effective refractory period (ERP)Significant increase in normal, border, and infarct zones[14]
RabbitIncrease in atrial and ventricular ERP (in vitro)Concentration-dependent[18]
RabbitIncrease in atrial ERP (in vivo)Dose-dependent[18]
Guinea PigIncreased ERP dispersion across the ventricular wallSignificant[9]

Experimental Protocols

Protocol 1: Intravenous Flecainide Administration in a Canine Model

This protocol is based on methodologies described in studies investigating the electrophysiological effects and proarrhythmic potential of flecainide in dogs.[8][13][14]

1. Animal Preparation:

  • Anesthetize the dog (e.g., with sodium pentobarbital) and ensure adequate ventilation.
  • Perform a thoracotomy to expose the heart.
  • Place epicardial or endocardial electrodes for recording ECG and performing programmed electrical stimulation.
  • Catheterize a peripheral vein for drug administration and a peripheral artery for blood sampling and blood pressure monitoring.

2. Baseline Measurements:

  • Allow the animal to stabilize after surgery.
  • Record baseline ECG, intracardiac electrograms, and hemodynamic parameters.
  • Perform baseline electrophysiological studies, including measurement of sinus cycle length, atrioventricular (AV) conduction intervals (AH and HV intervals), and effective refractory periods (ERPs) of the atria and ventricles.

3. Flecainide Administration:

  • Administer a loading dose of flecainide intravenously over a specified period (e.g., 1-2 mg/kg over 10-15 minutes).
  • Immediately follow the loading dose with a continuous intravenous maintenance infusion at a rate calculated to maintain a target plasma concentration. The infusion rate will depend on the dog's weight and the desired steady-state concentration.

4. Data Collection and Analysis:

  • Continuously monitor ECG and hemodynamic parameters throughout the experiment.
  • Repeat electrophysiological measurements at predetermined intervals after the start of the infusion to assess the drug's effects.
  • Collect arterial blood samples at regular intervals to determine plasma flecainide concentrations using a validated analytical method (e.g., HPLC).[24][25][26][27]
  • At the end of the experiment, euthanize the animal according to approved institutional protocols.

Protocol 2: Measurement of Flecainide Plasma Concentration by HPLC

This protocol is a generalized procedure based on described high-performance liquid chromatography (HPLC) methods for quantifying flecainide in plasma.[24][25][26][27]

1. Sample Preparation:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
  • Centrifuge the blood to separate the plasma.
  • To a known volume of plasma (e.g., 1 mL), add an internal standard.
  • Perform a liquid-liquid or solid-phase extraction to isolate the flecainide and internal standard from plasma proteins and other interfering substances. This often involves adjusting the pH and using an organic solvent.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a fluorescence or UV detector.
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
  • Detection: Fluorescence detection is highly sensitive and selective for flecainide.[24][25][27] Set the excitation and emission wavelengths appropriately (e.g., excitation at 295-300 nm and emission at 340-360 nm).

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known amounts of flecainide into blank plasma.
  • Process the calibration standards in the same way as the unknown samples.
  • Generate a calibration curve by plotting the peak area ratio (flecainide/internal standard) against the concentration of the calibration standards.
  • Quantify the flecainide concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental_Workflow_Flecainide_Dosage_Refinement cluster_preparation Phase 1: Preparation & Baseline cluster_dosing Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Analysis & Refinement animal_model Select Animal Model (e.g., Dog, Rabbit) instrumentation Surgical Instrumentation (ECG, Catheters) animal_model->instrumentation baseline Record Baseline Data (ECG, EP Parameters) instrumentation->baseline dose_calc Calculate Initial Dose (Allometric Scaling) baseline->dose_calc administer Administer Flecainide (IV Bolus + Infusion) dose_calc->administer monitor Continuous ECG & Hemodynamic Monitoring administer->monitor sampling Serial Blood Sampling administer->sampling ep_analysis Analyze EP Data (QRS, ERP) monitor->ep_analysis plasma_analysis Measure Plasma Conc. (HPLC) sampling->plasma_analysis correlate Correlate Plasma Level with EP Effects plasma_analysis->correlate ep_analysis->correlate refine Refine Dosage Regimen correlate->refine refine->dose_calc Iterate if Necessary

Caption: Experimental workflow for refining flecainide dosage in animal models.

Flecainide_Troubleshooting_Logic cluster_problems Identify the Issue cluster_solutions Implement Solutions start Problem Encountered high_variability High Plasma Concentration Variability start->high_variability proarrhythmia Unexpected Proarrhythmia start->proarrhythmia unstable_levels Unstable Plasma Concentrations start->unstable_levels genotyping Genotyping high_variability->genotyping pk_pilot PK Pilot Study high_variability->pk_pilot tdm Therapeutic Drug Monitoring high_variability->tdm dose_deescalate Dose De-escalation proarrhythmia->dose_deescalate correlate_pkpd Correlate PK/PD proarrhythmia->correlate_pkpd refine_model Refine Animal Model proarrhythmia->refine_model unstable_levels->pk_pilot loading_maintenance Loading/Maintenance Dose unstable_levels->loading_maintenance optimize_dosing Optimize Dosing Frequency unstable_levels->optimize_dosing

Caption: Troubleshooting logic for common issues in flecainide animal studies.

References

identifying and controlling for flecainide impurities in research-grade samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and controlling for impurities in research-grade flecainide (B1672765) samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in research-grade flecainide acetate (B1210297) samples?

A1: Research-grade flecainide acetate can contain several process-related impurities and degradation products. The most commonly cited are designated as Flecainide Impurity A, B, D, and E by various pharmacopeias.[1][2] Other impurities can arise from the synthesis process, including unreacted intermediates or byproducts of side reactions.[3][4][5] One notable process-related impurity is 2,5–bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl) methyl) benzamide.[3][5]

Q2: Why is it critical to control for these impurities in my experiments?

A2: The presence of impurities can significantly impact experimental outcomes. For a potent cardiac sodium channel blocker like flecainide, structurally similar impurities could potentially exhibit their own biological activity, leading to confounding results in electrophysiology or toxicity studies.[6][7] Furthermore, impurities can interfere with analytical measurements, leading to inaccurate quantification of the active compound. For drug development professionals, controlling impurities to within International Council for Harmonisation (ICH) limits is a regulatory requirement.[3][5]

Q3: At what levels are these impurities typically considered significant?

A3: The significance of an impurity level is dictated by regulatory guidelines, such as those from the ICH. For drug substances, impurities are typically reported and characterized when they exceed 0.1% and quantified when they exceed 0.05%. The specific limits for known and unknown impurities in Flecainide Acetate are detailed in pharmacopeial monographs like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[8][9]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in functional assays (e.g., patch-clamp electrophysiology).

This could be due to the presence of biologically active impurities.

Troubleshooting Workflow:

G A Unexpected Functional Assay Results B Review Certificate of Analysis (CoA) for reported impurities A->B C Perform analytical purity check (e.g., HPLC) B->C D Compare impurity profile to reference standard C->D E Hypothesize impact of identified impurities D->E F Source new batch of flecainide with higher purity E->F G Re-run functional assay with high-purity sample F->G H Results consistent with literature? G->H I Problem likely due to impurity. Document findings. H->I Yes J Troubleshoot other experimental parameters (e.g., cell line, reagents). H->J No

Caption: Troubleshooting workflow for unexpected assay results.

Issue 2: Multiple or unexpected peaks in my HPLC chromatogram.

This indicates the presence of impurities in your flecainide sample.

Identification and Quantification Workflow:

G A Observe unexpected peaks in HPLC B Optimize HPLC method for better separation A->B C Run reference standards for known impurities if available B->C D Identify known impurities by retention time matching C->D E For unknown peaks, consider LC-MS for mass identification D->E F Quantify all impurities relative to the main flecainide peak E->F G Compare impurity levels to CoA and pharmacopeial limits F->G H Assess if impurity levels are acceptable for the intended experiment G->H I Proceed with experiment H->I Yes J Purify sample or acquire a higher purity batch H->J No

Caption: Workflow for identifying and quantifying HPLC impurities.

Data on Common Flecainide Impurities

The following table summarizes common flecainide impurities mentioned in the literature.

Impurity NameOther DesignationsMolecular FormulaMolecular Weight ( g/mol )Source
Flecainide Impurity AUSP Related Compound AC₁₇H₁₈F₆N₂O₂396.33[2][10][11]
Flecainide Impurity B(RS)-(Piperidin-2-yl)methanamineC₆H₁₄N₂114.19[2][8]
Flecainide Impurity D2,5-Bis(2,2,2-trifluoroethoxy)benzoic AcidC₁₁H₈F₆O₄318.17[2]
Flecainide Impurity EN-(2-Pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamideC₁₇H₁₄F₆N₂O₃408.30[2]
Process Impurity2,5–bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl) methyl) benzamideC₁₈H₂₂F₆N₂O₃428.38[3][5][12]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol is a representative method for the separation of flecainide acetate from its degradation products, Impurities B and D.[13][14]

Methodology:

  • Column: RP-C18 column.

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.3), acetonitrile, and triethylamine (B128534) in a ratio of 53:47:0.03 by volume.[13][14]

  • Flow Rate: 1.0 mL/min.[13][14]

  • Detection: UV detection at 292 nm.[13][14]

  • Procedure:

    • Prepare standard solutions of flecainide acetate and any available impurity reference standards in a suitable solvent (e.g., mobile phase).

    • Prepare the sample solution of the research-grade flecainide to be tested at a known concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify impurities in the sample chromatogram by comparing retention times with the standards.

    • Quantify impurities by comparing the peak area of each impurity to the peak area of the flecainide standard. The concentration of impurities can be calculated using the relative response factor if it is known, or by assuming a response factor of 1.0 for an initial estimation.

Protocol 2: Thin-Layer Chromatography (TLC) for Impurity Detection

This is a simpler, semi-quantitative method for detecting impurities.[13][14]

Methodology:

  • Stationary Phase: Aluminum TLC plates precoated with silica (B1680970) gel G F254.[13][14]

  • Mobile Phase: A mixture of methanol, ethyl acetate, and 33% ammonia (B1221849) in a ratio of 3:7:0.3 by volume.[13][14]

  • Procedure:

    • Spot the prepared sample and standard solutions onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches the desired height.

    • Dry the plate and visualize the spots under UV light (254 nm) and/or by using iodine vapor.[13][14]

    • Compare the Rƒ values and the intensity of the impurity spots in the sample to those of the standards.

Signaling Pathway Considerations

Flecainide's primary mechanism of action is the blockade of the cardiac sodium channel, Nav1.5. This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the heart.[6] Impurities that are structurally similar to flecainide could potentially interact with this or other cardiac ion channels, leading to altered electrophysiological effects.

G cluster_0 Myocyte Membrane Nav15 Nav1.5 Channel Block Blocks Na+ Influx Nav15->Block AlteredEffect Altered or Unpredictable Effect Nav15->AlteredEffect Flecainide Flecainide Flecainide->Nav15 binds & blocks Impurity Structurally Similar Impurity Impurity->Nav15 may bind AP Slows Action Potential Upstroke Block->AP Conduction Decreases Conduction Velocity AP->Conduction

Caption: Potential interaction of flecainide and impurities with Nav1.5.

References

Technical Support Center: Managing pH-Dependent Effects of Flecainide in Buffered Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the pH-dependent effects of flecainide (B1672765) in buffered experimental solutions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of flecainide and why is it important for my experiments?

A1: Flecainide has a pKa of 9.3.[1] This is a critical parameter as it dictates the ionization state of the drug at a given pH. Since the charged (protonated) form of flecainide is the active species that blocks cardiac sodium channels from the intracellular side, maintaining a stable and appropriate pH in your experimental buffer is crucial for obtaining reproducible results.[1] At a physiological pH of 7.4, over 99% of flecainide exists in its charged form.[1]

Q2: How does a change in the pH of my buffered solution affect the potency of flecainide?

A2: Changes in extracellular pH can significantly alter the apparent potency of flecainide. Acidosis (a decrease in pH) has been shown to attenuate the blocking effect of flecainide on certain potassium channels, such as Kv4.3, drastically increasing the IC50 value.[2] Conversely, alkalosis (an increase in pH) can contribute to the reversal of flecainide's sodium channel blocking effects, a principle utilized in the clinical management of flecainide toxicity with sodium bicarbonate.[3][4][5][6] While the primary interaction of the charged flecainide molecule is intracellular, changes in extracellular pH can influence transmembrane pH gradients and the function of ion channels, thereby modulating the drug's effect.

Q3: I am observing precipitation in my flecainide stock solution or experimental buffer. What could be the cause?

A3: Flecainide precipitation can occur due to several factors, often related to the buffer composition and pH. Flecainide acetate (B1210297), the commonly used salt, is soluble in water. However, its solubility can be reduced in the presence of certain buffers, particularly citrate (B86180) and phosphate (B84403) buffers. It is advisable to avoid these buffers when preparing concentrated stock solutions or working at high flecainide concentrations. The use of a simple HEPES-buffered saline or Tyrode's solution is generally recommended. Additionally, ensure that the pH of your final solution is within a range that maintains flecainide solubility.

Q4: What is the recommended buffer for in vitro experiments with flecainide?

A4: For most electrophysiology experiments, a HEPES-buffered Tyrode's solution is a suitable choice as it provides good pH stability in a CO₂-free environment. If a bicarbonate-based buffer like Krebs-Henseleit solution is required to mimic more physiological conditions, it is essential to continuously gas the solution with 5% CO₂ to maintain a stable pH. Be aware that bicarbonate buffers can be more prone to precipitation issues with certain drugs.

Q5: Can small fluctuations in the temperature of my experiment affect the pH of the buffer and my results?

A5: Yes, the pH of many common biological buffers, including Tris and to a lesser extent HEPES, is temperature-dependent. As the temperature of the solution changes, the pKa of the buffer can shift, leading to a change in pH. It is crucial to pH your buffers at the temperature at which you will be conducting your experiments to ensure accuracy and consistency.

Data Presentation

Table 1: Physicochemical Properties of Flecainide

PropertyValueReference
pKa9.3[1]
FormAcetate salt
Solubility in Water48.4 mg/mL at 37°C
Charged form at pH 7.4>99%[1]

Table 2: pH-Dependent Potency of Flecainide on Kv4.3 Potassium Channels

Extracellular pHIC50 (µM)Fold ChangeReference
7.47.8 ± 1.1-[2]
6.0125.1 ± 1.1~16-fold increase[2]

Table 3: IC50 Values of Flecainide on Various Cardiac Ion Channels (at physiological pH ~7.4)

Ion ChannelExperimental ConditionsIC50 (µM)Reference
Nav1.5 (Peak Current)Low-frequency stimulation345[7][8]
Nav1.5 (Peak Current)High-frequency stimulation7.4[7][8]
Nav1.5 (Late Current)Scn5a+/ΔKPQ mutant~19[1]
Kv4.3Stably expressed in CHO cells7.8[2]
hERG-1.49

Experimental Protocols

Protocol 1: Preparation of Flecainide Stock Solution

This protocol describes the preparation of a 10 mM flecainide acetate stock solution.

Materials:

  • Flecainide acetate powder

  • High-purity deionized water or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pH meter

Procedure:

  • Weigh the appropriate amount of flecainide acetate powder to prepare a 10 mM solution.

  • Dissolve the powder in high-purity deionized water. Alternatively, for higher concentrations or compounds with lower aqueous solubility, DMSO can be used.

  • Vortex the solution until the flecainide acetate is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Whole-Cell Patch-Clamp Analysis of Flecainide's Effect on Sodium Currents

This protocol outlines the steps to measure the effect of flecainide on sodium currents in a cell line expressing Nav1.5 channels.

1. Cell Preparation and Solutions:

  • Cell Type: HEK293 cells stably expressing Nav1.5 channels.

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to the desired experimental value (e.g., 7.4) with NaOH at the experimental temperature.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • Flecainide Working Solutions: Prepare final dilutions of flecainide from the stock solution in the external solution on the day of the experiment.

2. Patch-Clamp Recording:

  • Establish a whole-cell patch-clamp configuration.

  • Maintain a giga-ohm seal (>1 GΩ) for stable recording.

  • Set the amplifier to voltage-clamp mode.

  • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.

3. Voltage Protocol for Use-Dependent Block:

  • From a holding potential of -120 mV, apply a train of depolarizing pulses to -20 mV for 20 ms (B15284909) at a desired frequency (e.g., 1 Hz or 5 Hz).

  • Record the peak inward sodium current for each pulse in the train.

  • Perfuse the cell with the baseline external solution to record control currents.

  • Wash in the desired concentration of flecainide and repeat the pulse train.

  • Allow for sufficient washout time with the control solution between different flecainide concentrations.

4. Data Analysis:

  • Measure the peak amplitude of the inward sodium current for each pulse.

  • Normalize the peak current during the pulse train to the first pulse in the train to observe use-dependent block.

  • Calculate the percentage of block by comparing the peak current in the presence of flecainide to the control current.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Mandatory Visualizations

flecainide_ph_effect cluster_solution Experimental Solution cluster_flecainide Flecainide (pKa = 9.3) cluster_effect Effect on Channel Block pH_decrease Decreased pH (Acidosis) Flec_neutral Neutral Flecainide pH_decrease->Flec_neutral Increases proportion of neutral form (less active) pH_increase Increased pH (Alkalosis) Flec_charged Charged Flecainide (Active Form) pH_increase->Flec_charged Increases proportion of charged form (more active) Potency_increase Increased Potency (Lower IC50) Flec_charged->Potency_increase Potency_decrease Decreased Potency (Higher IC50) Flec_neutral->Potency_decrease

Caption: Logical relationship between solution pH and flecainide's potency.

experimental_workflow prep 1. Prepare Flecainide Stock Solution (10 mM) dilute 2. Prepare Working Solutions in Buffered Saline (pH 7.4) prep->dilute patch 3. Obtain Whole-Cell Patch-Clamp Configuration dilute->patch control 4. Record Control Sodium Currents patch->control apply 5. Apply Flecainide Working Solution control->apply record 6. Record Sodium Currents in Presence of Flecainide apply->record washout 7. Washout with Control Solution record->washout analyze 8. Analyze Data (Calculate IC50) washout->analyze

Caption: Experimental workflow for patch-clamp analysis of flecainide.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Inconsistent Results or Unexpected Potency ph_drift pH Drift in Buffer problem->ph_drift temp_effect Temperature Effects on pH problem->temp_effect buffer_interact Buffer Interaction/ Precipitation problem->buffer_interact check_ph Verify pH at Experimental Temperature ph_drift->check_ph use_stable_buffer Use Stable Buffer (e.g., HEPES) ph_drift->use_stable_buffer temp_effect->check_ph avoid_buffers Avoid Citrate/ Phosphate Buffers buffer_interact->avoid_buffers prepare_fresh Prepare Fresh Working Solutions buffer_interact->prepare_fresh

Caption: Troubleshooting guide for managing pH-dependent effects of flecainide.

References

troubleshooting unexpected flecainide responses in iPSC-CMs from diverse genetic backgrounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate unexpected responses to flecainide (B1672765) in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) from diverse genetic backgrounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We observe a blunted or exaggerated electrophysiological response to flecainide in our iPSC-CMs compared to expected literature values. What could be the cause?

A1: This variability can stem from several factors related to both the iPSC-CMs themselves and experimental conditions.

  • Genetic Background: iPSC-CMs retain the genetic makeup of the donor, and polymorphisms in genes encoding ion channels (e.g., SCN5A) or drug-metabolizing enzymes (e.g., CYP2D6) can significantly alter flecainide's efficacy and metabolism.[1][2][3][4] For instance, certain SCN5A mutations can lead to either increased sensitivity or resistance to flecainide.[2][3]

  • Maturity of iPSC-CMs: The electrophysiological properties of iPSC-CMs change as they mature in culture.[5][6] Immature cardiomyocytes may have different ion channel expression profiles, leading to atypical drug responses.[6][7][8] It is crucial to perform experiments within a consistent window of differentiation and maturation.[5]

  • Experimental Conditions: Factors such as plating density, culture media composition, and temperature can influence the electrophysiological phenotype of iPSC-CMs and their response to drugs.[5][9] Ensure these parameters are consistent across experiments.

  • Metabolizing Enzymes: Flecainide is primarily metabolized by the CYP2D6 and CYP1A2 enzymes in the liver.[1] While iPSC-CMs have low metabolic activity, genetic variants in these enzymes in the donor could be relevant in more complex co-culture models or for metabolites of flecainide.

Troubleshooting Steps:

  • Characterize your iPSC-CM line: If not already done, genotype the iPSC line for common variants in cardiac ion channel genes and relevant drug-metabolizing enzyme genes.

  • Standardize your culture protocol: Ensure consistent cell plating density, culture duration, and media changes.[5][9] Document the day of differentiation for all experiments to track maturation state.

  • Perform dose-response curves: This will help determine the specific IC50 of flecainide for your particular iPSC-CM line, providing a baseline for future experiments.

  • Use a positive control: Include a well-characterized iPSC-CM line with a known response to flecainide in your experiments for comparison.

Q2: We are observing unexpected proarrhythmic events, such as early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs), after applying flecainide. Why is this happening?

A2: Flecainide has known proarrhythmic potential, which can be exacerbated in iPSC-CMs, especially those with certain genetic predispositions.[10][11]

  • Genetic Variants: iPSC-CMs derived from individuals with channelopathies like Long QT Syndrome (LQTS) or Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) are more susceptible to drug-induced arrhythmias.[7][12] Flecainide's blockade of sodium channels can unmask or worsen the arrhythmic substrate in these cells.[13]

  • Calcium Handling Abnormalities: Some genetic backgrounds may be associated with abnormal intracellular calcium handling.[14][15][16][17] Flecainide can inhibit ryanodine (B192298) receptor 2 (RyR2), affecting calcium release from the sarcoplasmic reticulum, which can contribute to DADs.[18][19][20]

  • Drug Concentration: High concentrations of flecainide can lead to excessive sodium channel blockade, slowing conduction and promoting re-entrant arrhythmias.[10]

  • Immature Phenotype: The immature electrophysiology of iPSC-CMs, including a more depolarized resting membrane potential and spontaneous activity, can make them more prone to arrhythmias compared to adult cardiomyocytes.[6][7]

Troubleshooting Steps:

  • Review the genetic background: Check for variants in genes associated with inherited arrhythmia syndromes.

  • Assess calcium handling: Perform calcium imaging studies to investigate for abnormalities in calcium transient amplitude, duration, and the presence of spontaneous calcium release events.

  • Titrate flecainide concentration: Start with lower concentrations and carefully escalate the dose while monitoring for arrhythmic events.

  • Use isogenic controls: If working with a disease-specific iPSC-CM line, compare the response to its genetically corrected isogenic control to confirm that the proarrhythmic events are due to the specific mutation.[7]

Quantitative Data Summary

Table 1: Electrophysiological Effects of Flecainide on iPSC-CMs (MEA Data)

iPSC-CM LineFlecainide Concentration (µM)Change in Field Potential Duration corrected (FPDc)ObservationsReference
Healthy Donor 10.3~10% increase-[10]
Healthy Donor 11~20% increase-[10]
Healthy Donor 13Cessation of beating in ~60% of plates, arrhythmic activityProarrhythmic potential observed[10]
Healthy Donor 2 (CMC-006)1~5% increase-[21]
Healthy Donor 2 (CMC-006)3~10% increase-[21]
Healthy Donor 3 (CMC-011)1~8% increase-[21]
Healthy Donor 3 (CMC-011)3~15% increase-[21]
LMNA Mutant0.1~10% increaseSimilar response to control[22]
LMNA Isogenic Control0.1~12% increaseSimilar response to mutant[22]

Table 2: Effects of Flecainide on Ion Channels in hPSC-VCMs (Patch-Clamp Data)

Ion ChannelFlecainide EffectObservationsReference
INaBlockade, leftward steady-state inactivation shift, slowed recovery from inactivationDemonstrates use-dependent block[23]
IKr (hERG)BlockadeContributes to action potential prolongation[18]
RyR2Inhibition of calcium extrusion from sarcoplasmic reticulumMay contribute to anti-arrhythmic or pro-arrhythmic effects depending on context[18][19]

Detailed Experimental Protocols

1. Multi-electrode Array (MEA) Analysis of Flecainide Effects

This protocol is adapted from studies assessing drug-induced electrophysiological changes in iPSC-CMs.[10][21][24]

  • Cell Plating:

    • Coat MEA plates (e.g., 96-well) with fibronectin.

    • Dissociate mature iPSC-CMs into a single-cell suspension.

    • Seed iPSC-CMs onto the MEA plates and culture until a spontaneously beating monolayer is formed (typically 48 hours post-seeding).[21]

  • Equilibration:

    • Place the MEA plate into the MEA system and allow the cells to equilibrate for at least 20 minutes to achieve a stable baseline recording.[5][9]

  • Baseline Recording:

    • Record baseline electrophysiological signals, including field potential duration (FPD), beat period, and spike amplitude.

  • Drug Application:

    • Prepare serial dilutions of flecainide in the appropriate culture medium.

    • Add flecainide to the wells at increasing concentrations.

    • Allow for a 30-minute incubation period after each drug addition to ensure equilibration before recording.[21]

  • Data Acquisition and Analysis:

    • Record field potentials after each drug concentration.

    • Analyze the data to determine changes in FPD, beat rate, and the occurrence of arrhythmic events.

    • Correct the FPD for beat rate using a formula such as Fridericia's (FPDc = FPD / RR^(1/3)).[10]

2. Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol provides a general framework for patch-clamp analysis of flecainide's effects on specific ion currents in iPSC-CMs.[23][25]

  • Cell Preparation:

    • Plate iPSC-CMs on glass coverslips suitable for patch-clamping.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare appropriate internal and external solutions to isolate the specific ion current of interest (e.g., INa, ICaL, IKr).

  • Giga-seal Formation and Whole-Cell Configuration:

    • Approach a single, spontaneously beating iPSC-CM with a glass micropipette.

    • Apply gentle suction to form a high-resistance (gigaohm) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Apply specific voltage-clamp protocols to elicit and measure the target ion current.

    • Record baseline currents.

  • Flecainide Application:

    • Perfuse the cell with the external solution containing flecainide at the desired concentration.

    • Record the ion current in the presence of the drug.

  • Data Analysis:

    • Analyze the recorded currents to determine the effect of flecainide on channel kinetics (e.g., peak current amplitude, activation, inactivation, and recovery from inactivation).

3. Calcium Imaging for Assessing Calcium Handling

This protocol outlines the steps for evaluating flecainide's impact on intracellular calcium dynamics in iPSC-CMs.[16][17]

  • Dye Loading:

    • Incubate iPSC-CMs with a fluorescent calcium indicator (e.g., Fluo-4 AM) in culture medium.

  • Imaging Setup:

    • Use a fluorescence microscope equipped with a high-speed camera.

  • Baseline Imaging:

    • Record spontaneous calcium transients from multiple cells to establish a baseline.

  • Flecainide Application:

    • Add flecainide to the imaging chamber at the desired concentration.

  • Post-Drug Imaging:

    • Record calcium transients in the presence of flecainide.

  • Data Analysis:

    • Analyze the recorded fluorescence signals to quantify changes in calcium transient parameters, including amplitude, duration, decay kinetics, and the frequency of spontaneous calcium release events (calcium sparks or waves).

Visualizations

Signaling Pathways and Workflows

Flecainide_Mechanism_of_Action cluster_cell Cardiomyocyte AP Action Potential Na_channel Nav1.5 Sodium Channel AP->Na_channel Phase 0 Depolarization Ca_channel L-type Calcium Channel AP->Ca_channel Phase 2 Plateau K_channel hERG (IKr) Potassium Channel AP->K_channel Phase 3 Repolarization Na_channel->AP Ca_release Ca2+ Release Ca_channel->Ca_release CICR K_channel->AP SR Sarcoplasmic Reticulum RyR2 Ryanodine Receptor 2 (RyR2) SR->RyR2 RyR2->Ca_release Contraction Contraction Ca_release->Contraction Flecainide Flecainide Flecainide->Na_channel Blocks (Use-dependent) Flecainide->K_channel Blocks Flecainide->RyR2 Inhibits

Caption: Flecainide's primary mechanism of action in cardiomyocytes.

Troubleshooting_Workflow Start Unexpected Flecainide Response (Blunted, Exaggerated, or Proarrhythmic) Check_Genotype 1. Review/Perform Genotyping (SCN5A, RYR2, CYP2D6, etc.) Start->Check_Genotype Standardize_Protocol 2. Standardize Experimental Protocol (Culture duration, plating density, media) Check_Genotype->Standardize_Protocol Dose_Response 3. Perform Dose-Response Curve Standardize_Protocol->Dose_Response Assess_Ca_Handling 4. Assess Calcium Handling (Calcium Imaging) Dose_Response->Assess_Ca_Handling Isogenic_Control 5. Use Isogenic Control (If available) Assess_Ca_Handling->Isogenic_Control Analysis Analyze Results and Correlate with Genotype Isogenic_Control->Analysis Conclusion Identify Cause of Unexpected Response Analysis->Conclusion MEA_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate_cells Plate iPSC-CMs on MEA Culture Culture to form monolayer Plate_cells->Culture Equilibrate Equilibrate in MEA system Culture->Equilibrate Baseline Record Baseline FPs Equilibrate->Baseline Add_Flecainide Add Flecainide (Dose 1) Baseline->Add_Flecainide Record1 Record FPs Add_Flecainide->Record1 Add_Flecainide2 Add Flecainide (Dose 2...) Record1->Add_Flecainide2 Record2 Record FPs Add_Flecainide2->Record2 Analyze_Data Analyze FPDc, Beat Rate, Arrhythmia Incidence Record2->Analyze_Data

References

optimizing stimulation frequency to study use-dependent block of flecainide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the use-dependent block of sodium channels by flecainide (B1672765).

Frequently Asked Questions (FAQs)

Q1: What is use-dependent block and why is it important for flecainide?

A1: Use-dependent block, also known as phasic block, is a phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation.[1] Flecainide is a classic example of a use-dependent sodium channel blocker.[2][3] This property is crucial to its antiarrhythmic effect; it preferentially blocks sodium channels in rapidly firing tissues (like those in tachyarrhythmias) while having minimal effect on tissues with normal heart rates.[4] At higher stimulation frequencies, sodium channels spend more time in the open and inactivated states, for which flecainide has a much higher affinity compared to the resting state.[2][5]

Q2: What is the difference between tonic block and use-dependent block?

A2: Tonic block refers to the steady-state inhibition of channels at a very low frequency of stimulation, where most channels are in the resting state between stimuli.[2] Use-dependent block is the additional block that develops during a train of stimuli at a higher frequency.[2] Flecainide exhibits a significant difference in potency between these two conditions, with a much lower IC50 for use-dependent block.[2][6]

Q3: What is a typical range of stimulation frequencies to demonstrate flecainide's use-dependent block?

A3: To observe a robust use-dependent block, a high-frequency stimulation protocol is required. A commonly used frequency is 10 Hz.[2] To establish a baseline and measure tonic block, a very low frequency, such as 0.1 Hz or even less frequent pulses (e.g., every 60 seconds), is recommended.[2][7] The degree of block is frequency-dependent, so increasing the stimulation frequency should potentiate the inhibitory effect of flecainide.[2]

Q4: How does flecainide concentration influence the observed use-dependent block?

A4: The concentration of flecainide directly impacts the extent and rate of block development. Higher concentrations will lead to a more pronounced and faster-developing use-dependent block. It's important to work within a therapeutically relevant concentration range, which for flecainide is typically in the low micromolar range (e.g., 1-10 µM).[8] The IC50 for use-dependent block is significantly lower than for tonic or resting block.[2][6]

Troubleshooting Guide

Issue 1: I am not observing a significant use-dependent block with flecainide.

Possible Cause Troubleshooting Step
Stimulation frequency is too low. The essence of use-dependent block is its frequency dependence. Ensure you are using a sufficiently high frequency (e.g., 5-10 Hz) to induce the block. Compare the current inhibition at this frequency to a very low frequency (e.g., 0.1 Hz) to isolate the use-dependent component.[2]
Flecainide concentration is too low. Verify the final concentration of flecainide in your experimental chamber. Consider performing a concentration-response curve to determine the optimal concentration for your specific channel subtype and expression system.
Holding potential is too negative. A very negative holding potential (e.g., -140 mV) will maximize the number of channels in the resting state, for which flecainide has low affinity.[7] Using a holding potential closer to the physiological resting potential of your cells of interest (e.g., -90 mV to -120 mV) may enhance the block.[5]
Poor cell health or low channel expression. Ensure your cells are healthy and have robust sodium currents at baseline. Unhealthy cells may have altered channel gating properties.
Voltage protocol is not optimal. The duration and voltage of the depolarizing pulses should be sufficient to ensure channels open and subsequently inactivate. A typical depolarizing step is to -10 mV or -20 mV for 20 ms.[2]

Issue 2: The recovery from block is extremely slow.

Possible Cause Troubleshooting Step
Inherent slow kinetics of flecainide. Flecainide is known to have slow unbinding kinetics, leading to a slow recovery from block.[4] Recovery time constants can be on the order of seconds to even hundreds of seconds.[4][7]
Holding potential during recovery is not negative enough. Recovery from block is voltage-dependent and is facilitated by hyperpolarization.[4] Ensure your recovery holding potential is sufficiently negative (e.g., -120 mV to -140 mV).
Drug is trapped in the channel. The mechanism of flecainide action involves trapping within the channel pore when the channel closes.[2][6] This is an intrinsic property of the drug-channel interaction.

Quantitative Data Summary

The following tables summarize key quantitative data for flecainide's interaction with sodium channels, compiled from various studies.

Table 1: Flecainide IC50 Values for Different Channel States

Channel StateFlecainide IC50 (µM)Stimulation ConditionsReference(s)
Use-Dependent7.410 Hz pulse train[2][6]
Resting/Tonic345Pulses at 60s intervals[2][6]
Open (Inactivation-deficient mutant)0.61Maintained depolarization at +30 mV[9][10]
Inactivated~18Estimated from voltage-dependence[5]

Table 2: Example Frequencies Used to Study Flecainide Block

FrequencyPurposeReference(s)
10 HzTo induce strong use-dependent block.[2]
5 HzTo induce use-dependent block.[7]
0.95 HzTo study use-dependent block in the context of specific mutations.[8]
0.33 HzTo compare with higher frequencies for use-dependence.[8]
0.1 HzTo establish tonic block.[5]
Pulses every 60s (approx. 0.017 Hz)To measure resting/tonic block.[2][7]

Experimental Protocols

General Protocol for Measuring Use-Dependent Block of Flecainide using Whole-Cell Patch-Clamp
  • Cell Preparation:

    • Culture cells expressing the sodium channel of interest (e.g., HEK293 cells stably expressing Nav1.5) under standard conditions.

    • Plate cells onto glass coverslips at an appropriate density for patch-clamping 24-48 hours before the experiment.

  • Solutions:

    • Internal Solution (Pipette): Prepare an internal solution appropriate for recording sodium currents (e.g., containing CsF to block potassium channels).

    • External Solution (Bath): Prepare a standard external solution (e.g., Tyrode's solution).

    • Flecainide Stock Solution: Prepare a concentrated stock solution of flecainide acetate (B1210297) in water or DMSO. Perform serial dilutions to achieve the desired final concentrations in the external solution.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Obtain a gigaohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance. Use series resistance compensation (typically >80%).

  • Voltage-Clamp Protocol:

    • Hold the cell at a negative holding potential, typically -120 mV, to ensure most channels are in the resting state.[2]

    • Baseline Recording: Before applying flecainide, record control currents using both low and high-frequency stimulation protocols to ensure current stability.

    • Tonic Block Measurement: Apply a single depolarizing pulse (e.g., to -20 mV for 20 ms) at a very low frequency (e.g., every 60 seconds).[2] After establishing a stable baseline, perfuse the cell with the flecainide-containing external solution and continue the low-frequency stimulation until a new steady-state (tonic) block is reached.

    • Use-Dependent Block Measurement: From the same holding potential, apply a train of depolarizing pulses (e.g., 100 pulses to -20 mV for 20 ms) at a high frequency (e.g., 10 Hz).[2]

    • Washout: Perfuse with the drug-free external solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak inward sodium current for each pulse.

    • Tonic Block Calculation: (1 - (I_tonic / I_control)) * 100%, where I_tonic is the steady-state current in the presence of flecainide at low frequency and I_control is the baseline current.

    • Use-Dependent Block Calculation: For the high-frequency train, normalize the peak current of each pulse (I_n) to the peak current of the first pulse in the train (I_1). Plot the normalized current (I_n / I_1) against the pulse number to visualize the development of the block. The steady-state use-dependent block can be quantified as the block achieved at the end of the pulse train.

Visualizations

Caption: Mechanism of flecainide's use-dependent block of sodium channels.

experimental_workflow A Prepare Cells & Solutions B Obtain Giga-Seal & Establish Whole-Cell A->B C Record Baseline Currents (Low & High Frequency) B->C D Apply Flecainide C->D E Measure Tonic Block (Low Frequency Stimulation) D->E F Measure Use-Dependent Block (High Frequency Pulse Train) E->F G Washout Drug F->G H Analyze Data G->H

Caption: Experimental workflow for studying use-dependent block.

troubleshooting_guide action_node action_node start_node start_node start Problem: Weak Use-Dependent Block freq Is Stimulation Frequency High? (e.g., 10 Hz) start->freq conc Is Flecainide Concentration Adequate? freq->conc Yes action_increase_freq Increase Frequency freq->action_increase_freq No hp Is Holding Potential Optimal? (-90 to -120 mV) conc->hp Yes action_increase_conc Increase Concentration conc->action_increase_conc No health Are Cells Healthy & Currents Robust? hp->health Yes action_adjust_hp Adjust Holding Potential hp->action_adjust_hp No end_node Problem Resolved health->end_node Yes action_check_cells Use Healthier Cells health->action_check_cells No action_increase_freq->end_node action_increase_conc->end_node action_adjust_hp->end_node action_check_cells->end_node

Caption: Troubleshooting flowchart for weak use-dependent block.

References

Technical Support Center: Addressing the Limited Aqueous Solubility of Flecainide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the limited aqueous solubility of flecainide (B1672765) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of flecainide?

The aqueous solubility of flecainide is highly dependent on its form (free base vs. salt) and the pH of the solution. Flecainide as a free base has very low water solubility (approximately 0.032 mg/mL).[1] The acetate (B1210297) salt of flecainide is significantly more soluble in water. One source indicates that flecainide acetate is soluble up to 48.4 mg/mL at 37°C, while another suggests a solubility of about 48 mg/mL.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of flecainide?

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of flecainide acetate.[3] Flecainide acetate is also soluble in ethanol (B145695) and dimethylformamide (DMF).[3] While flecainide acetate is soluble in water, using a highly concentrated stock in an organic solvent allows for minimal final solvent concentration in the aqueous assay medium, which is crucial to avoid solvent-induced artifacts.

Q3: Why is my flecainide precipitating when I add it to my cell culture medium?

Precipitation of flecainide upon addition to aqueous solutions like cell culture media is a common issue and can be attributed to several factors:

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution due to the abrupt change in solvent polarity.

  • Exceeding Solubility Limit: The final concentration of flecainide in the medium may exceed its aqueous solubility at the specific pH and temperature of the experiment.

  • Interaction with Media Components: Components in the cell culture medium, such as certain salts or proteins in serum, can interact with flecainide and reduce its solubility.[4] For instance, the presence of chloride ions can lead to the formation of the less soluble flecainide hydrochloride.[1]

  • pH Shifts: The pH of the medium can influence the ionization state and, consequently, the solubility of flecainide.[5][6]

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending ≤0.1%.[7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.

Troubleshooting Guide

Issue: Precipitate formation during preparation of working solution
Potential Cause Recommended Solution(s)
Rapid dilution of DMSO stock ("Solvent Shock") 1. Pre-warm the aqueous medium to 37°C before adding the flecainide stock solution.[4] 2. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[4] 3. Perform serial dilutions to gradually decrease the solvent concentration.
Final concentration exceeds aqueous solubility 1. Lower the final working concentration of flecainide. 2. Prepare a fresh, lower concentration stock solution in DMSO.
Interaction with media components 1. Test the solubility of flecainide in a simpler buffer (e.g., PBS) first to identify potential interactions with complex media components. 2. If using serum-containing media, consider reducing the serum percentage or testing solubility in serum-free media.[4] 3. Avoid buffers containing high concentrations of chloride or citrate (B86180) ions, which have been shown to reduce flecainide solubility.[1]
Incorrect pH of the medium 1. Check the pH of your final working solution. Flecainide's solubility can be pH-dependent.[5][6] 2. Use a buffered medium (e.g., containing HEPES) to maintain a stable pH.[4]
Issue: Precipitate formation during incubation in cell culture
Potential Cause Recommended Solution(s)
Temperature fluctuations 1. Ensure the incubator is properly calibrated and maintains a stable temperature.[4] 2. Avoid frequent opening of the incubator door.
Evaporation of media 1. Use a humidified incubator.[4] 2. Ensure culture flasks or plates are properly sealed.[4]
pH shift during cell growth 1. Use a buffered medium (e.g., containing HEPES).[4] 2. Monitor the pH of the culture medium over the course of the experiment.

Data Presentation

Table 1: Solubility of Flecainide Acetate in Various Solvents
Solvent Solubility Reference
WaterSoluble up to 25 mM[8]
WaterSoluble[5][9]
Water (37°C)48.4 mg/mL[2]
DMSOSoluble up to 100 mM[8]
DMSO~15 mg/mL[3]
Ethanol~10 mg/mL[3]
Dimethylformamide (DMF)~15 mg/mL[3]
1:2 solution of DMSO:PBS (pH 7.2)~0.33 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a Flecainide Acetate Stock Solution in DMSO

Materials:

  • Flecainide Acetate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Under sterile conditions, accurately weigh the desired amount of flecainide acetate powder and transfer it to a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM to 100 mM).

  • Vortex the tube vigorously until the flecainide acetate is completely dissolved. A brief sonication in a water bath may assist with dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Flecainide Working Solution for Cell-Based Assays

Materials:

  • Flecainide acetate stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the flecainide stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the required volume of the flecainide stock solution dropwise to achieve the final desired concentration. This gradual addition helps prevent "solvent shock" and precipitation.

  • Ensure the final concentration of DMSO in the working solution is below the toxic level for your specific cell line (typically ≤0.1%).

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Flecainide_Solubilization_Workflow Workflow for Preparing Flecainide Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Flecainide Acetate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw Use in Experiment add_dropwise Add Stock Dropwise to Medium with Gentle Mixing thaw->add_dropwise prewarm Pre-warm Cell Culture Medium (37°C) prewarm->add_dropwise check_precipitate Visually Inspect for Precipitation add_dropwise->check_precipitate assay assay check_precipitate->assay Ready for In Vitro Assay

Caption: Workflow for preparing flecainide working solution.

Flecainide_MoA Mechanism of Action of Flecainide flecainide Flecainide na_channel Voltage-gated Sodium Channel (Nav1.5) flecainide->na_channel Blocks na_influx Sodium Ion Influx (Phase 0) flecainide->na_influx Inhibits conduction Slowed Conduction Velocity flecainide->conduction Results in na_channel->na_influx Mediates action_potential Cardiac Action Potential Upstroke na_influx->action_potential Causes action_potential->conduction Rate of Rise Determines

Caption: Flecainide's mechanism of action on cardiac sodium channels.

References

preventing flecainide precipitation in stock solutions and experimental media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flecainide (B1672765). Our goal is to help you prevent precipitation in stock solutions and experimental media, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for flecainide precipitation in aqueous solutions?

A1: Flecainide precipitation in aqueous solutions is most often due to its limited solubility, which is significantly influenced by pH, temperature, and the composition of the buffer or medium.[1][2] Flecainide acetate (B1210297), the commonly used salt, is soluble in water, but its solubility can be exceeded, especially in complex solutions like cell culture media.[3]

Q2: Which solvents are recommended for preparing flecainide stock solutions?

A2: For high-concentration stock solutions, organic solvents are recommended. Flecainide acetate is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[4] It is sparingly soluble in aqueous buffers.[4] To achieve maximum solubility in aqueous buffers, it is advised to first dissolve flecainide acetate in DMSO and then dilute it with the chosen aqueous buffer.[4]

Q3: How does pH affect the solubility of flecainide?

A3: Flecainide has a pKa of 9.3, meaning it is a weak base.[3] Its solubility is pH-dependent, with higher solubility at acidic pH.[5] In neutral or alkaline solutions, the uncharged form of flecainide is more prevalent, which is less water-soluble and more prone to precipitation.

Q4: Can storing flecainide solutions in the refrigerator cause precipitation?

A4: Yes, storing aqueous solutions of flecainide, particularly at higher concentrations, in a refrigerator can lead to crystallization and precipitation.[3] It is generally recommended to store aqueous solutions at room temperature for short periods.[6] For long-term storage, aliquoted DMSO stock solutions at -20°C or -80°C are preferable.[7][8]

Q5: Are there any common laboratory reagents that can cause flecainide to precipitate?

A5: Yes, certain buffer components can significantly reduce flecainide solubility. Citrate (B86180) and phosphate (B84403) buffers have been shown to cause the formation of less soluble flecainide salts, leading to precipitation.[6] The presence of chloride ions can also contribute to the formation of a less soluble chloride salt.[1]

Troubleshooting Guides

Issue 1: Precipitate forms in the flecainide stock solution (dissolved in DMSO).
Potential Cause Recommended Solution
Concentration exceeds solubility limit While flecainide acetate is highly soluble in DMSO (up to 100 mM or ~47.4 mg/mL), ensure you are not exceeding this limit.
Improper storage Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Ensure vials are tightly sealed to prevent moisture absorption by DMSO, which can reduce solubility.
Low-quality DMSO Use anhydrous, high-purity DMSO for preparing stock solutions.
Issue 2: Precipitate forms when diluting the DMSO stock solution into aqueous experimental media (e.g., cell culture medium, physiological buffer).
Potential Cause Recommended Solution
Final concentration in aqueous media is too high The aqueous solubility of flecainide acetate is significantly lower than in DMSO. Check the quantitative data tables below and ensure your final concentration is below the solubility limit for the specific medium and conditions.
Rapid addition of DMSO stock to aqueous media Add the DMSO stock solution drop-wise to the vortexing or swirling aqueous medium. This promotes rapid mixing and prevents localized high concentrations that can lead to immediate precipitation.
Temperature of the aqueous media Pre-warm the aqueous experimental media to the experimental temperature (e.g., 37°C for cell culture) before adding the flecainide stock solution. Solubility generally increases with temperature.[5]
Incompatible buffer components Avoid using citrate or phosphate-based buffers if possible, as they are known to cause flecainide precipitation.[6] Consider using alternative buffering systems like HEPES. If using bicarbonate-buffered media, be aware that pH changes can occur, potentially affecting solubility.
High final DMSO concentration Keep the final concentration of DMSO in the experimental medium as low as possible, ideally ≤0.1% (v/v), to minimize its effect on both the cells and the solubility of other media components.

Quantitative Data Summary

Table 1: Solubility of Flecainide Acetate in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Reference(s)
Water~11.85~25
DMSO~47.4~100
Ethanol~10~21[4]
Dimethyl formamide (B127407) (DMF)~15~31.6[4]
1:2 solution of DMSO:PBS (pH 7.2)~0.33~0.7[4]

Note: The solubility of flecainide acetate in complex cell culture media such as DMEM/F-12 has not been extensively reported in the literature. It is recommended that researchers determine the empirical solubility in their specific experimental medium.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Flecainide Acetate Stock Solution in DMSO

Materials:

  • Flecainide Acetate powder (MW: 474.4 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out 47.4 mg of flecainide acetate powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the flecainide acetate is completely dissolved. The solution should be clear and free of particulates.

  • Aliquot the 100 mM stock solution into smaller, single-use sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[8][9]

Protocol 2: Preparation of a 10 µM Flecainide Working Solution in Cell Culture Medium

Materials:

  • 100 mM Flecainide Acetate stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM/F-12)

  • Sterile conical tubes or appropriate sterile containers

  • Vortex mixer or magnetic stirrer

Procedure:

  • Thaw a single aliquot of the 100 mM flecainide acetate stock solution at room temperature.

  • In a sterile conical tube, add the desired volume of pre-warmed cell culture medium. For example, for 10 mL of working solution, start with 9.999 mL of medium.

  • While gently vortexing or stirring the medium, add 1 µL of the 100 mM stock solution to the 9.999 mL of medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.001%, which is well below the cytotoxic level for most cell lines.

  • Continue to mix the working solution for a few seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

  • It is recommended to prepare fresh working solutions for each experiment and not to store diluted aqueous solutions for more than a day.[4]

Mandatory Visualizations

Caption: Flecainide's primary mechanism of action involves blocking the voltage-gated sodium channel (Nav1.5), and it also inhibits the ryanodine (B192298) receptor 2 (RyR2).

Caption: A logical workflow to troubleshoot common causes of flecainide precipitation in experimental settings.

References

Technical Support Center: Accounting for Flecainide's Effects on Cellular Viability in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of flecainide (B1672765) on cellular viability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of flecainide, and how might it affect cell viability in long-term studies?

A1: Flecainide is a Class IC antiarrhythmic agent that primarily functions by blocking fast inward sodium channels (Nav1.5) in excitable cells like cardiomyocytes.[1][2][3] This action slows the upstroke of the cardiac action potential and prolongs the refractory period.[2][4] However, in long-term studies, this primary mechanism can indirectly impact cellular viability. Persistent sodium channel blockade can disrupt normal ion homeostasis, leading to alterations in intracellular calcium levels through the sodium-calcium exchanger.[5][6] Furthermore, flecainide also exhibits inhibitory effects on potassium channels (specifically the IKr current) and the ryanodine (B192298) receptor 2 (RyR2), which regulates calcium release from the sarcoplasmic reticulum.[1][2] These combined effects on ion channels can lead to cellular stress, mitochondrial dysfunction, and ultimately, a decrease in cell viability over extended exposure periods.[5]

Q2: Why am I observing a gradual decrease in cell viability over several days, even at seemingly non-toxic initial concentrations of flecainide?

A2: A gradual decline in cell viability during long-term flecainide exposure, even at low concentrations, can be attributed to several factors:

  • Cumulative Drug Toxicity: The continuous presence of flecainide can lead to a cumulative toxic effect. While a single, short-term exposure might not significantly impact viability, prolonged interference with essential ion channels can progressively lead to cellular dysfunction.

  • Mitochondrial Dysfunction: Flecainide can indirectly impair mitochondrial function.[5] Disrupted ion homeostasis can lead to mitochondrial calcium overload, increased production of reactive oxygen species (ROS), and a decrease in ATP production, all of which contribute to a slow decline in cell health.

  • Nutrient Depletion and Waste Accumulation: In static long-term cultures, the depletion of essential nutrients and the accumulation of metabolic byproducts can sensitize cells to the toxic effects of flecainide.

  • Drug Stability: Depending on the culture medium and conditions, flecainide may degrade over time, leading to inconsistent exposure levels. However, it is generally a stable compound.

Q3: My cell viability assays (e.g., MTT, LDH) are showing conflicting results. What could be the reason?

A3: Conflicting results between different viability assays are common and often reflect the distinct cellular processes each assay measures.

  • MTT Assay: This assay measures metabolic activity, specifically the activity of mitochondrial reductase enzymes. A reduction in MTT signal could indicate either cell death or a decrease in metabolic function without outright cell death. Flecainide's potential effects on mitochondrial function could therefore lead to a decreased MTT reading even if the cell membrane is intact.

  • LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from cells, which occurs upon loss of membrane integrity (necrosis). It is possible for cells to be metabolically inactive (and thus show a low MTT signal) but not yet have ruptured their membranes, resulting in a low LDH release reading.

  • Trypan Blue Exclusion: This method identifies cells with compromised membrane integrity. It is a direct measure of cell death but does not provide information about the metabolic state of the viable cells.

Therefore, it is crucial to use a combination of assays that measure different aspects of cell health and death to get a comprehensive understanding of flecainide's effects.

Q4: Are there specific cell types that are more susceptible to flecainide-induced cytotoxicity?

A4: Yes, cell types with high expression of voltage-gated sodium channels, such as cardiomyocytes and neurons, are expected to be more susceptible to the direct effects of flecainide. However, any cell type that relies on precise ion homeostasis for its function and survival can be affected by long-term exposure. Cells with a high metabolic rate and reliance on mitochondrial function may also show increased sensitivity. It is always advisable to determine the IC50 for your specific cell line of interest.

Q5: How can I differentiate between apoptosis and necrosis in flecainide-treated cells?

A5: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical for understanding the mechanism of flecainide-induced cytotoxicity.

  • Apoptosis is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[7] Key molecular markers include the activation of caspases and the externalization of phosphatidylserine (B164497) on the cell membrane.[7]

  • Necrosis typically involves cell swelling, loss of membrane integrity, and the release of intracellular contents.[7]

Assays such as Annexin V/Propidium Iodide (PI) staining can effectively distinguish between these two cell death pathways. Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI can only enter cells with compromised membranes (necrotic or late apoptotic cells).

Q6: What are the potential off-target effects of flecainide that could influence cellular viability?

A6: Besides its primary targets (Nav1.5, IKr, RyR2), flecainide may have other off-target effects that could influence cellular viability in long-term studies. While not as well-characterized as its ion channel effects, potential off-target interactions could involve various kinases or other signaling proteins. If you observe unexpected cellular responses that cannot be explained by its known mechanisms, it may be worthwhile to investigate potential off-target effects, for instance, through broad-spectrum kinase inhibitor profiling.

Troubleshooting Guides

Problem: High variability in cell viability data between replicate wells/plates.

  • Possible Causes:

    • Inconsistent cell seeding density.

    • Edge effects in multi-well plates.

    • Incomplete dissolution or uneven distribution of flecainide in the culture medium.

    • Variations in incubation time or temperature.

  • Solutions:

    • Ensure a homogenous single-cell suspension before seeding.

    • To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.

    • Prepare a concentrated stock solution of flecainide in a suitable solvent (e.g., DMSO) and ensure thorough mixing when diluting into the culture medium. Include a vehicle control in your experiments.

    • Standardize all incubation times and ensure consistent temperature and CO2 levels in your incubator.

Problem: Unexpected proarrhythmic-like events (e.g., spontaneous oscillations in intracellular calcium) observed in cardiomyocyte cultures.

  • Possible Causes:

    • Flecainide can have proarrhythmic effects, particularly at higher concentrations or in the presence of other contributing factors.[5][8][9]

    • The observed effects may be due to the complex interplay of flecainide's inhibition of sodium and potassium channels, as well as its effects on RyR2-mediated calcium release.[1][10]

  • Solutions:

    • Perform a dose-response study to identify a concentration range that achieves the desired therapeutic effect without inducing proarrhythmic events in your specific cell model.

    • Consider co-treatment with other agents (e.g., beta-blockers) if appropriate for your experimental design, as this is a common clinical strategy to mitigate proarrhythmic risk.[5]

    • Carefully characterize the electrophysiological properties of your cells at baseline and in response to flecainide using techniques like patch-clamping or calcium imaging.

Problem: Difficulty in maintaining a stable, effective concentration of flecainide in long-term cultures.

  • Possible Causes:

    • Drug degradation over time in the culture medium.

    • Adsorption of the drug to plasticware.

    • Cellular metabolism of flecainide.

  • Solutions:

    • For experiments lasting several days, it is advisable to perform partial or full media changes with freshly prepared flecainide-containing medium every 24-48 hours.

    • Consider using polypropylene (B1209903) or low-binding plates and tubes to minimize drug adsorption.

    • While flecainide is primarily metabolized by the liver in vivo, some cell lines may have limited metabolic capacity. If metabolism is suspected, you can measure the concentration of flecainide in the culture supernatant over time using analytical methods like LC-MS/MS.

Data Presentation

Table 1: Effects of Flecainide on Key Ion Channels

Ion ChannelEffectNotesReferences
Fast Inward Sodium Channel (Nav1.5) Potent blockadePrimary mechanism of action; slows action potential upstroke.[1][2][3]
Delayed Rectifier Potassium Channel (IKr/hERG) InhibitionContributes to prolongation of the action potential duration.[1][2]
Ryanodine Receptor 2 (RyR2) Inhibition of openingReduces calcium release from the sarcoplasmic reticulum.[1][3][10]

Table 2: Reported Effects of Flecainide on Cellular Viability and Function in Different Models

Cell/Tissue ModelFlecainide ConcentrationDuration of ExposureObserved EffectsReferences
Langendorff-perfused rabbit hearts1 µg/mlNot specifiedIncreased susceptibility to reentrant arrhythmias.[8][9]
Rat ventricular myocytes (permeabilized)25 µMNot specifiedSustained changes in Ca2+ sparks and waves.[11]
Human iPSC-Cardiomyocytes3 µM30 minutesInduced arrhythmic beating and reduced field potential spikes.[12]
Mouse myocytes (Casq2-/-)6 µM10 minutesDecreased frequency of spontaneous Ca2+ waves.[13]

Experimental Protocols

1. MTT Assay for Cell Viability

  • Objective: To assess cell metabolic activity as an indicator of viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of flecainide and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[14]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Objective: To quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.

  • Methodology:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • After the treatment period, carefully collect the cell culture supernatant from each well.

    • If measuring total LDH, lyse the remaining cells with a lysis buffer provided with the assay kit.

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the collected supernatants and cell lysates.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate the percentage of cytotoxicity based on the ratio of LDH released into the medium to the total LDH.

3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

  • Objective: To differentiate between viable, apoptotic, and necrotic cells.

  • Methodology:

    • Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with flecainide as desired.

    • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Interpretation:

      • Annexin V-negative, PI-negative: Viable cells.

      • Annexin V-positive, PI-negative: Early apoptotic cells.

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

      • Annexin V-negative, PI-positive: Necrotic cells.

4. Measurement of Mitochondrial Membrane Potential (using JC-1)

  • Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential.

  • Methodology:

    • Seed cells in a black, clear-bottom 96-well plate and treat with flecainide.

    • Prepare a JC-1 staining solution according to the manufacturer's protocol.

    • Remove the culture medium and incubate the cells with the JC-1 staining solution at 37°C for 15-30 minutes.

    • Wash the cells with assay buffer.

    • Measure the fluorescence using a fluorescence plate reader.

      • Healthy cells with high mitochondrial membrane potential will form J-aggregates, which emit red fluorescence (~590 nm).

      • Apoptotic or unhealthy cells with low mitochondrial membrane potential will have JC-1 monomers, which emit green fluorescence (~530 nm).

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and mitochondrial dysfunction.

Mandatory Visualizations

Flecainide_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum cluster_downstream_effects Downstream Effects Flecainide Flecainide Nav1_5 Nav1.5 Channel Flecainide->Nav1_5 Blocks IKr IKr Channel Flecainide->IKr Inhibits RyR2 RyR2 Flecainide->RyR2 Inhibits Ion_Homeostasis Disrupted Ion Homeostasis Nav1_5->Ion_Homeostasis Alters Na+ influx IKr->Ion_Homeostasis Alters K+ efflux NCX Na+/Ca2+ Exchanger NCX->Ion_Homeostasis Altered activity RyR2->Ion_Homeostasis Reduces Ca2+ release Mitochondrial_Dysfunction Mitochondrial Dysfunction Ion_Homeostasis->Mitochondrial_Dysfunction Leads to Cell_Viability Decreased Cellular Viability Mitochondrial_Dysfunction->Cell_Viability Contributes to

Caption: Flecainide's primary signaling pathway affecting cellular ion homeostasis.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_treatment Phase 2: Long-Term Treatment cluster_analysis Phase 3: Viability & Mechanism Analysis cluster_data Phase 4: Data Interpretation A1 Select Cell Line A2 Determine Flecainide Concentration Range A1->A2 A3 Seed Cells A2->A3 B1 Treat with Flecainide & Vehicle Control A3->B1 B2 Incubate (e.g., 24, 48, 72h) B1->B2 B3 Regular Media Changes (for >48h studies) B2->B3 C1 Metabolic Assay (e.g., MTT) B2->C1 C2 Cytotoxicity Assay (e.g., LDH) B2->C2 C3 Apoptosis/Necrosis Assay (Annexin V/PI) B2->C3 C4 Mitochondrial Function (e.g., JC-1) B2->C4 B3->B2 Repeat D1 Analyze & Compare Results C1->D1 C2->D1 C3->D1 C4->D1 D2 Draw Conclusions on Viability & Mechanism D1->D2

Caption: Experimental workflow for assessing long-term flecainide effects on cell viability.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Viability Results Observed Q1 Are MTT and LDH results conflicting? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No R1 Indicates metabolic dysfunction may precede membrane damage. Correlate with apoptosis assays. A1_Yes->R1 Q2 Is there high variability between replicates? A1_No->Q2 R1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No R2 Review experimental technique: - Cell seeding consistency - Pipetting accuracy - Plate edge effects A2_Yes->R2 Q3 Are results consistent across experiments? A2_No->Q3 R2->Q3 A3_No No Q3->A3_No End Further investigation needed Q3->End Yes R3 Check for: - Reagent stability (Flecainide, assays) - Cell passage number/health - Incubator conditions A3_No->R3 R3->End

References

Validation & Comparative

Validating the Antiarrhythmic Effects of Flecaine: A Comparative Guide Against Class III Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrophysiological effects, clinical efficacy, and safety profiles of flecainide (B1672765), a Class Ic antiarrhythmic, versus Class III antiarrhythmic agents. The information is supported by experimental data to aid in the validation and development of antiarrhythmic therapies.

Core Mechanisms of Action: A Tale of Two Ion Channels

The fundamental difference between flecainide and Class III antiarrhythmics lies in their primary molecular targets within the cardiac action potential. Flecainide exerts its effect by potently blocking fast-inward sodium ion (Na+) channels, while Class III agents primarily target potassium (K+) channels.[1][2][3]

  • Flecainide (Class Ic): As a potent blocker of Na+ channels, flecainide markedly slows the rate of depolarization (Phase 0) of the cardiac action potential.[2][4] This action decreases the conduction velocity of the cardiac impulse, which is particularly effective in suppressing re-entrant tachycardias.[1][2] It has a "use-dependent" nature, meaning its blocking effect is more pronounced at faster heart rates.[5] Flecainide has minimal effect on the duration of the action potential and repolarization.[1][2]

  • Class III Antiarrhythmics (e.g., Amiodarone (B1667116), Sotalol, Dofetilide): These agents predominantly block potassium channels, specifically the delayed rectifier potassium current (IKr).[3][6] This blockade delays repolarization (Phase 3), thereby prolonging the action potential duration (APD) and the effective refractory period (ERP).[3][7] By extending the time it takes for cardiac cells to become re-excitable, Class III drugs effectively prevent re-entrant arrhythmias.[3] Some Class III agents, like amiodarone and sotalol, also exhibit properties of other classes (e.g., beta-blockade in sotalol).[1][8]

Visualizing the Mechanisms

The following diagram illustrates the distinct effects of Flecainide and Class III agents on the cardiac myocyte action potential.

APD Comparative Mechanism of Action cluster_channels Target Ion Channels AP Phase 0 (Depolarization) Phase 1 (Initial Repol.) Phase 2 (Plateau) Phase 3 (Repolarization) Phase 4 (Resting) Flecainide Flecainide (Class Ic) NaChannel Fast Na+ Channel Flecainide->NaChannel Blocks ClassIII Class III Agents (Amiodarone, Sotalol) KChannel K+ Channel (IKr) ClassIII->KChannel Blocks NaChannel->AP:n Initiates Phase 0 KChannel->AP:s Mediates Phase 3 Workflow cluster_setup Study Setup & Baseline cluster_arms Treatment Arms cluster_followup Assessment & Analysis Screening Patient Screening (e.g., documented arrhythmia) Baseline Baseline EP Study & Holter Monitoring Screening->Baseline Randomize Randomization Baseline->Randomize FlecainideArm Administer Flecainide Randomize->FlecainideArm Group A ClassIIIArm Administer Class III Drug Randomize->ClassIIIArm Group B FollowupEP Follow-up EP Study & Holter Monitoring FlecainideArm->FollowupEP ClassIIIArm->FollowupEP Efficacy Efficacy Assessment (Arrhythmia Suppression) FollowupEP->Efficacy Safety Safety Monitoring (Proarrhythmia, Adverse Events) FollowupEP->Safety Analysis Comparative Data Analysis Efficacy->Analysis Safety->Analysis

References

A Comparative Analysis of Flecainide and Amiodarone on Atrial Refractory Period

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The management of atrial arrhythmias, particularly atrial fibrillation, remains a significant challenge in clinical cardiology. Two commonly utilized antiarrhythmic agents, flecainide (B1672765) and amiodarone (B1667116), exert their therapeutic effects in part by modulating the atrial refractory period. This guide provides a detailed comparative analysis of the effects of these two drugs on the atrial effective refractory period (ERP), supported by experimental data, detailed methodologies, and visualizations of their molecular mechanisms.

Electrophysiological Effects on Atrial Refractory Period: A Quantitative Comparison

Flecainide, a Class Ic antiarrhythmic, and amiodarone, a Class III antiarrhythmic with broad-spectrum activity, both prolong the atrial effective refractory period, a key factor in terminating and preventing re-entrant atrial arrhythmias. However, the magnitude and rate-dependence of this effect differ significantly between the two agents.

DrugClassPrimary Mechanism of ActionAtrial Effective Refractory Period (ERP) ChangeStudy Population/Model
Flecainide IcBlocks fast inward sodium channels (Nav1.5)▲ 12% increasePatients with sinus nodal dysfunction
▲ 36 ± 5% increase (at 400 ms (B15284909) cycle length)Anesthetized dogs
▲ 55 ± 10% increase (at 300 ms cycle length)Anesthetized dogs
Amiodarone III (with Class I, II, & IV actions)Primarily blocks potassium channels (hERG); also blocks sodium and calcium channels, and has anti-adrenergic effects.▲ from 263 ± 32 ms to 321 ± 47 msPatients with refractory ventricular tachycardia[1]
▲ 34% increasePatients with Wolff-Parkinson-White syndrome and atrial fibrillation[2]

Key Observations:

  • Flecainide demonstrates a notable rate-dependent effect on atrial ERP, with a more pronounced increase at faster heart rates. This property is particularly advantageous in terminating tachyarrhythmias.

  • Amiodarone exhibits a consistent and significant prolongation of the atrial ERP across different patient populations. Its broad channel-blocking activity contributes to its high efficacy but also to a more complex side-effect profile.

Experimental Protocols

The following outlines a general methodology for assessing the effects of intravenous flecainide and amiodarone on the atrial refractory period during an electrophysiology (EP) study.

Patient Preparation and Catheter Placement:

  • Patients are brought to the electrophysiology laboratory in a fasting state.

  • Conscious sedation is typically administered.

  • Multipolar electrode catheters are inserted percutaneously via femoral venous access and positioned under fluoroscopic guidance at various intracardiac locations, including the high right atrium, His bundle region, and coronary sinus.

Baseline Electrophysiological Measurements:

  • Baseline intracardiac electrograms are recorded.

  • Standard electrophysiological parameters, including sinus cycle length, PR interval, QRS duration, and QT interval, are measured.

  • The atrial effective refractory period (AERP) is determined using programmed electrical stimulation. A train of eight stimuli (S1) at a fixed cycle length is delivered, followed by a premature stimulus (S2). The S1-S2 coupling interval is progressively shortened until the S2 fails to elicit a propagated atrial response. The longest S1-S2 interval that fails to capture the atrium is defined as the AERP.

Drug Administration and Repeat Measurements:

  • Flecainide Protocol: An intravenous bolus of flecainide (e.g., 2 mg/kg) is administered over a period of 10 to 30 minutes.[3][4] Following a specified waiting period to allow for drug distribution, the AERP measurement is repeated.

  • Amiodarone Protocol: An intravenous loading dose of amiodarone (e.g., 150 mg) is administered over 10 minutes, often followed by a continuous infusion.[5][6][7] After the loading dose and a suitable equilibration period, the AERP measurement is repeated.

Data Analysis:

The percentage change in AERP from baseline after drug administration is calculated to quantify the effect of each agent.

Signaling Pathways and Mechanisms of Action

The distinct effects of flecainide and amiodarone on the atrial refractory period are a direct consequence of their interactions with specific cardiac ion channels.

Flecainide's Mechanism of Action

Flecainide's primary target is the fast inward sodium channel (Nav1.5) in cardiac myocytes.[8] By binding to the open state of these channels, flecainide slows the rapid upstroke (Phase 0) of the cardiac action potential. This leads to a slowing of conduction velocity and an increase in the effective refractory period.[8]

Flecainide_Pathway cluster_membrane Cardiac Myocyte Membrane Nav1.5 Nav1.5 (Sodium Channel) Sodium_Influx Decreased Sodium Influx Nav1.5->Sodium_Influx Flecainide Flecainide Flecainide->Nav1.5 Blocks AP_Upstroke Slowed Action Potential Upstroke (Phase 0) Sodium_Influx->AP_Upstroke Conduction_Velocity Decreased Conduction Velocity AP_Upstroke->Conduction_Velocity ERP_Prolongation Prolonged Atrial Effective Refractory Period Conduction_Velocity->ERP_Prolongation

Flecainide's primary mechanism of action on the cardiac sodium channel.
Amiodarone's Multi-Channel Blockade

Amiodarone's electrophysiological effects are more complex, involving the blockade of multiple ion channels.[1] Its primary Class III action is the blockade of potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[9][10] This action prolongs the repolarization phase (Phase 3) of the action potential, thereby extending the action potential duration and the effective refractory period. Additionally, amiodarone blocks sodium and calcium channels and exhibits non-competitive beta-adrenergic blocking effects.[1]

Amiodarone_Pathway cluster_membrane Cardiac Myocyte Membrane K_Channel hERG (Potassium Channel) K_Efflux Decreased Potassium Efflux K_Channel->K_Efflux Na_Channel Nav1.5 (Sodium Channel) Ca_Channel L-type Calcium Channel Beta_Receptor Beta-Adrenergic Receptor Amiodarone Amiodarone Amiodarone->K_Channel Blocks Amiodarone->Na_Channel Amiodarone->Ca_Channel Amiodarone->Beta_Receptor Other_Effects Sodium & Calcium Channel Blockade Anti-Adrenergic Effects Amiodarone->Other_Effects Repolarization Prolonged Repolarization (Phase 3) K_Efflux->Repolarization APD_Prolongation Increased Action Potential Duration Repolarization->APD_Prolongation ERP_Prolongation Prolonged Atrial Effective Refractory Period APD_Prolongation->ERP_Prolongation

Amiodarone's multi-channel blocking effects leading to ERP prolongation.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of flecainide and amiodarone on the atrial refractory period.

Comparative_Workflow Patient_Selection Patient Selection (e.g., Atrial Fibrillation) Baseline_EP_Study Baseline Electrophysiology Study - Measure Atrial ERP Patient_Selection->Baseline_EP_Study Randomization Randomization Baseline_EP_Study->Randomization Flecainide_Arm Flecainide Administration (IV Bolus) Randomization->Flecainide_Arm Amiodarone_Arm Amiodarone Administration (IV Loading Dose) Randomization->Amiodarone_Arm Post_Drug_EP_Study_F Repeat EP Study - Measure Atrial ERP Flecainide_Arm->Post_Drug_EP_Study_F Post_Drug_EP_Study_A Repeat EP Study - Measure Atrial ERP Amiodarone_Arm->Post_Drug_EP_Study_A Data_Analysis Comparative Data Analysis - % Change in Atrial ERP - Statistical Significance Post_Drug_EP_Study_F->Data_Analysis Post_Drug_EP_Study_A->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Workflow for a comparative electrophysiology study.

References

A Head-to-Head Comparison of Flecainide and Propafenone in a Canine Model of Atrial Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the electrophysiological effects of two prominent Class Ic antiarrhythmic drugs, flecainide (B1672765) and propafenone (B51707), in a clinically relevant canine model of atrial tachycardia. The following sections detail the experimental protocols, present quantitative data in a comparative format, and visualize the underlying mechanisms of action.

Executive Summary

Flecainide and propafenone are both potent sodium channel blockers used in the management of atrial tachyarrhythmias. While both drugs effectively suppress atrial tachycardia by slowing conduction and prolonging refractoriness, they exhibit distinct electrophysiological profiles. This guide synthesizes data from preclinical studies to highlight these differences, providing valuable insights for researchers and drug development professionals. The data presented is primarily derived from studies in canine models of atrial flutter and electrophysiological assessments in healthy anesthetized dogs, as direct head-to-head comparisons in a single atrial tachycardia model are limited in published literature.

Electrophysiological Effects: A Quantitative Comparison

The following table summarizes the key electrophysiological parameters affected by flecainide and propafenone in canine models. It is important to note that the data for each drug is compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Electrophysiological ParameterFlecainidePropafenoneKey Observations
Atrial Effective Refractory Period (AERP) Increased in a concentration- and rate-dependent manner.[1]Increased at constant paced cycle lengths.[2]Both drugs prolong AERP, a key factor in terminating reentrant arrhythmias. Flecainide's effect is notably rate-dependent.
Atrial Conduction Slowed, with a marked effect on His-Purkinje conduction.[3]Slowed conduction in fully excitable tissue.[2]Both drugs slow atrial conduction, contributing to their antiarrhythmic effect.
Tachycardia Cycle Length (TCL) Prolonged.Prolonged the reentry cycle length.[2]Both drugs effectively slow the tachycardia rate.
Inducibility of Atrial Arrhythmias Rendered atrial fibrillation noninducible in a significant number of cases.[4]Rendered atrial fibrillation noninducible in a significant number of cases.[4]Both drugs show efficacy in preventing the initiation of atrial arrhythmias.
Minimum Preexcited RR Interval (during atrial fibrillation) Significantly prolonged.[4]Prolonged, but to a lesser extent than flecainide.[4]Flecainide demonstrates a more potent effect on prolonging the RR interval during atrial fibrillation.[4]
Antegrade Conduction Block Blocked antegrade conduction in the accessory pathway in a subset of cases.[4]Blocked antegrade conduction in the accessory pathway in a subset of cases.[4]No significant difference observed in the incidence of antegrade conduction block between the two drugs.[4]
Use-Dependent Sodium Channel Block Slower onset and dissipation of block.[5]Faster onset and dissipation of block.[5]These kinetic differences may influence their efficacy and proarrhythmic potential under varying heart rates.
Tonic Sodium Channel Block Lower.[5]Higher.[5]Propafenone exhibits a greater degree of tonic block compared to flecainide.[5]

Experimental Protocols

The data presented in this guide are based on methodologies from key preclinical studies. The following are summaries of the experimental protocols used to evaluate flecainide and propafenone in canine models.

Canine Model of Atrial Flutter for Propafenone Evaluation[2]
  • Animal Model: Open-chest, chloralose-anesthetized dogs.

  • Induction of Atrial Flutter: A Y-shaped incision was made in the intercaval area extending to the right atrial appendage to create a substrate for reentry. Atrial flutter was then induced by burst pacing.

  • Drug Administration: Propafenone was administered as an initial bolus followed by a continuous infusion to maintain constant plasma levels.

  • Electrophysiological Measurements:

    • Atrial Effective Refractory Period (AERP): Measured at constant stimulation cycle lengths at multiple recording sites around the tricuspid valve.

    • Reentry Cycle Length: Measured during induced atrial flutter.

    • Excitable Gap: Determined by introducing premature stimuli during atrial flutter.

Electrophysiological Evaluation of Flecainide in Anesthetized Dogs[1]
  • Animal Model: Open-chest, morphine-chloralose-anesthetized dogs.

  • Drug Administration: Flecainide was administered intravenously at three clinically relevant concentrations.

  • Electrophysiological Measurements:

    • Atrial Effective Refractory Period (AERP): Assessed at various basic cycle lengths to determine rate-dependency.

    • Action Potential Duration (APD): Measured using monophasic action potentials to assess accommodation to heart rate changes.

    • Atrioventricular (AV) Node Conduction: Wenckebach cycle length and AH interval were measured to assess effects on anterograde and retrograde conduction.

Mechanism of Action: Signaling Pathways

Both flecainide and propafenone are classified as Class Ic antiarrhythmic agents, with their primary mechanism of action being the blockade of fast inward sodium channels (INa) in cardiac myocytes. This action slows the upstroke of the action potential (Phase 0), leading to decreased conduction velocity.

Propafenone also exhibits weak beta-adrenergic and calcium channel blocking activities, which may contribute to its overall antiarrhythmic profile.[3]

Below are Graphviz diagrams illustrating the primary signaling pathway and the experimental workflow for evaluating these drugs.

cluster_0 Atrial Myocyte cluster_1 Drug Action Na_channel Voltage-Gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_channel->Depolarization Na_ion Na+ Influx Conduction Conduction Velocity Depolarization->Conduction Flecainide Flecainide Flecainide->Na_channel Block Propafenone Propafenone Propafenone->Na_channel Block

Caption: Mechanism of Action of Flecainide and Propafenone.

Animal_Model Canine Model (Anesthetized, Open-Chest) Induction Induction of Atrial Tachycardia (e.g., Burst Pacing) Animal_Model->Induction Baseline Baseline Electrophysiological Measurements Induction->Baseline Drug_Admin Drug Administration (Flecainide or Propafenone) Baseline->Drug_Admin Post_Drug Post-Drug Electrophysiological Measurements Drug_Admin->Post_Drug Analysis Data Analysis and Comparison Post_Drug->Analysis

Caption: Experimental Workflow for Drug Evaluation.

Conclusion

Both flecainide and propafenone are effective in suppressing atrial tachycardia in preclinical models, primarily through the blockade of cardiac sodium channels. Flecainide appears to have a more pronounced rate-dependent effect on atrial refractoriness and a greater impact on the minimum preexcited RR interval during atrial fibrillation. Propafenone, on the other hand, exhibits a higher degree of tonic sodium channel block. These nuanced differences in their electrophysiological profiles may have implications for their clinical application and should be considered in the context of specific arrhythmia mechanisms and patient characteristics. Further direct head-to-head comparative studies in standardized atrial tachycardia models are warranted to fully elucidate their relative efficacy and safety profiles.

References

Validating Computational Models of Flecainide's Cardiac Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of in silico models against experimental data is a cornerstone of modern pharmacology. This guide provides a comprehensive comparison of computational models for the Class Ic antiarrhythmic drug flecainide (B1672765), alongside key alternatives, and details the experimental protocols essential for their validation.

Flecainide is a potent antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[1] However, its use is associated with a risk of proarrhythmia, making predictive computational models crucial for understanding its complex cardiac effects and ensuring patient safety.[1] This guide delves into the quantitative data underpinning these models, compares flecainide with other antiarrhythmic drugs, and provides detailed methodologies for the experimental validation of these computational tools.

Comparative Analysis of Antiarrhythmic Drug Effects on Cardiac Ion Channels

The arrhythmogenic and antiarrhythmic effects of drugs like flecainide, lidocaine (B1675312), and amiodarone (B1667116) are primarily dictated by their interactions with various cardiac ion channels. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these interactions. The following table summarizes the IC50 values for flecainide and its alternatives on several crucial cardiac ion channels, as reported in various experimental studies.

Ion ChannelDrugIC50 (µM)Experimental Condition/Cell Type
Na_v_1.5 (Peak I_Na_) Flecainide10.7hNav1.5 channels
Lidocaine67.2hNav1.5 channels
Amiodarone178.1 ± 17.2HEK293 cells
Na_v_1.5 (Late I_Na_) Amiodarone3.0 ± 0.9HEK293 cells
hERG (I_Kr_) Flecainide1.49Wild-type hERG tail currents at 37°C
Amiodarone0.8 ± 0.1HEK293 cells expressing HERG
K_v_1.5 (I_Kur_) Flecainide38.14 ± 1.06---
Na_v_1.5 (Tonic Block) Lidocaine~210Resting State
Na_v_1.5 (Inactivated State) Lidocaine~20 - 60---

Computational Models of Flecainide and Alternatives

A variety of computational models have been developed to simulate the cardiac effects of flecainide and other antiarrhythmic drugs. These models vary in complexity and the specific ion channels and cellular processes they incorporate.

ModelDrug(s)Key FeaturesValidation Data
Moreno et al. (2011) Flecainide, LidocaineSimulates drug interaction kinetics with cardiac sodium channels. Predicts proarrhythmic effects at clinically relevant concentrations.[2][3][4][5]Validated with optical recordings in intact rabbit hearts.[2][5]
Grandi-Bers Model Adaptation FlecainideIncorporates multi-target effects of flecainide on I_Na_, I_RyR_, I_Kr_, I_to_, and I_CaL_. Used to investigate mechanisms of negative inotropy.[6][7]Reconciles multiple experimental datasets.[7]
Luo-Rudy Model Adaptation LidocaineModels the effects of lidocaine on the fast sodium current in guinea pig ventricular action potentials.[8]---
Ten Tusscher et al. Model Adaptation LidocaineA low-dimensional model of lidocaine-sodium channel interaction incorporated into a human ventricular myocyte model.[9][10]Replicates voltage-clamp data and effects on action potential upstroke velocity and conduction velocity.[9][10]
Human Atrial Fibrillation Model Amiodarone, Flecainide, etc.Patient-specific atrial models to test the effects of various antiarrhythmic drugs.[11]---
Hund-Rudy Canine Model Adaptation AmiodaroneSimulates cardiac action potentials to determine the pro-arrhythmogenic potential of amiodarone and its metabolite.[12]---

Experimental Protocols for Model Validation

The credibility of any computational model hinges on its validation against robust experimental data. The following are detailed methodologies for key experiments used to generate this data.

Isolation of Ventricular Myocytes

The isolation of individual heart muscle cells is a prerequisite for many electrophysiological studies.

Objective: To obtain a high yield of viable, calcium-tolerant ventricular myocytes from an animal or human heart for subsequent electrophysiological analysis.

Materials:

  • Langendorff perfusion system

  • Collagenase and protease enzymatic solutions

  • Calcium-free and calcium-containing buffer solutions

  • Vibratome (for tissue slices)

  • Fine forceps and pipettes

Protocol:

  • Heart Excision and Cannulation: The heart is rapidly excised from the animal and the aorta is cannulated on the Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner with a calcium-free buffer to wash out the blood and stop contractions.

  • Enzymatic Digestion: The perfusion is switched to a solution containing a mixture of enzymes, typically collagenase and protease, to break down the extracellular matrix.

  • Tissue Dissociation: After enzymatic digestion, the ventricular tissue is minced and gently agitated to release individual myocytes.

  • Calcium Reintroduction: The calcium concentration in the cell suspension is gradually increased to select for calcium-tolerant, viable cells.

  • Cell Collection: The isolated myocytes are collected by centrifugation or gravity sedimentation and stored in a suitable buffer for experimentation.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents in isolated cardiomyocytes.

Objective: To record the ionic currents through specific channels in a single cardiomyocyte and to quantify the effects of a drug on these currents.

Materials:

  • Inverted microscope

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass micropipettes

  • Extracellular and intracellular recording solutions

Protocol:

  • Pipette Fabrication: A glass micropipette with a tip diameter of 1-2 µm is fabricated using a pipette puller.

  • Cell Plating: Isolated myocytes are plated in a recording chamber on the microscope stage and superfused with an extracellular solution.

  • Giga-seal Formation: The micropipette, filled with an intracellular solution, is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage or Current Clamp: The cell's membrane potential is either clamped at a specific voltage (voltage-clamp) to record ionic currents or the injected current is controlled (current-clamp) to record action potentials.

  • Drug Application: The drug of interest is applied to the cell via the superfusion system at various concentrations.

  • Data Analysis: The recorded currents or action potentials are analyzed to determine the drug's effect on channel kinetics, current amplitude, and action potential morphology. The concentration-response data is then fitted to the Hill equation to determine the IC50 value.

Optical Mapping of Langendorff-Perfused Hearts

Optical mapping provides high-resolution spatiotemporal information about the electrical activity across the surface of the whole heart.

Objective: To visualize the propagation of action potentials and identify arrhythmias on the epicardial surface of an intact heart.

Materials:

  • Langendorff perfusion system

  • High-speed, high-resolution camera

  • Light source with appropriate filters

  • Voltage-sensitive fluorescent dye (e.g., di-4-ANEPPS)

  • Excitation-contraction uncoupler (e.g., blebbistatin)

Protocol:

  • Heart Preparation: An isolated heart is cannulated and perfused on a Langendorff apparatus as described previously.

  • Dye Loading: The heart is perfused with a solution containing a voltage-sensitive dye, which intercalates into the cell membranes and changes its fluorescence intensity in response to changes in membrane potential.

  • Excitation-Contraction Uncoupling: To minimize motion artifacts, an excitation-contraction uncoupler is added to the perfusate to inhibit muscle contraction without affecting the electrical activity.

  • Recording: The heart is illuminated with excitation light, and the emitted fluorescence is recorded by a high-speed camera.

  • Signal Processing: The recorded optical signals are processed to create maps of action potential propagation, duration, and conduction velocity.

  • Arrhythmia Induction: Arrhythmias can be induced by programmed electrical stimulation or pharmacological agents to study the effects of the drug on the initiation and maintenance of these arrhythmias.

Visualizing Mechanisms and Workflows

To further clarify the complex interactions and processes involved in validating computational models of flecainide, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Flecainide_Signaling_Pathway cluster_channels Cardiac Ion Channels cluster_effects Cellular Effects Flecainide Flecainide Nav15 Nav1.5 (Peak INa) Flecainide->Nav15 Block LateNav Nav1.5 (Late INa) Flecainide->LateNav Block hERG hERG (IKr) Flecainide->hERG Block Kv15 Kv1.5 (IKur) Flecainide->Kv15 Block RyR2 RyR2 (Ca2+ Release) Flecainide->RyR2 Inhibition LTypeCa L-type Ca2+ (ICaL) Flecainide->LTypeCa Block AP_Upstroke Decreased Action Potential Upstroke Nav15->AP_Upstroke APD_Prolongation Action Potential Duration Prolongation LateNav->APD_Prolongation hERG->APD_Prolongation Ca_Release Reduced Sarcoplasmic Reticulum Ca2+ Release RyR2->Ca_Release Inotropy Negative Inotropy LTypeCa->Inotropy Ca_Release->Inotropy

Flecainide's multi-target signaling pathway on cardiac ion channels.

Computational_Model_Validation_Workflow cluster_experimental Experimental Data Generation cluster_computational Computational Modeling cluster_validation Validation and Refinement Isolation Isolate Ventricular Myocytes PatchClamp Whole-Cell Patch-Clamp Isolation->PatchClamp OpticalMapping Optical Mapping of Langendorff-Perfused Heart Data Quantitative Data (IC50, APD, CV, etc.) PatchClamp->Data OpticalMapping->Data Compare Compare Predictions with Experimental Data Data->Compare ModelDev Develop/Refine Computational Model Simulation Run In Silico Simulations ModelDev->Simulation Prediction Generate Model Predictions Simulation->Prediction Prediction->Compare Refine Refine Model Parameters Compare->Refine If discrepancy exists ValidatedModel Validated Computational Model Compare->ValidatedModel If agreement Refine->ModelDev

Workflow for validating computational models with experimental data.

References

Flecainide's Selectivity for Cardiac vs. Neuronal Sodium Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flecainide (B1672765), a Class Ic antiarrhythmic agent, is a potent blocker of cardiac sodium channels, specifically the Nav1.5 isoform, which is crucial for cardiac action potential propagation.[1][2] Its clinical efficacy in suppressing tachyarrhythmias is attributed to its characteristic use-dependent and state-dependent block of these channels.[1][2] However, the potential for off-target effects on neuronal sodium channels is a critical consideration in its safety profile and therapeutic window. This guide provides a comparative analysis of flecainide's selectivity for cardiac versus neuronal sodium channels, supported by experimental data and detailed methodologies.

Quantitative Comparison of Flecainide Potency

The inhibitory potency of flecainide varies significantly across different sodium channel isoforms and is highly dependent on the functional state of the channel (resting vs. open/inactivated). The following table summarizes the half-maximal inhibitory concentrations (IC50) of flecainide for various sodium channel subtypes as determined by whole-cell patch-clamp electrophysiology.

Channel SubtypeTissue PredominanceExperimental ConditionIC50 (µM)Reference
hNav1.5 CardiacResting/Tonic (Low frequency stimulation)345[2][3]
hNav1.5 CardiacUse-dependent (High frequency stimulation)7.4[2][3]
hNav1.5 CardiacOpen State (Inactivation-deficient mutant)0.61[4]
hNav1.1 Neuronal (CNS)Use-dependent (10 Hz)34 ± 4Desaphy et al., 2004
hNav1.4 Skeletal MuscleUse-dependent (10 Hz)31 ± 2Desaphy et al., 2004

Note: Data for Nav1.2, Nav1.3, Nav1.6, and Nav1.7 were not available in the reviewed literature.

The data clearly demonstrates flecainide's pronounced selectivity for the cardiac Nav1.5 channel, particularly under conditions of rapid stimulation that mimic tachyarrhythmia. This use-dependent block is a hallmark of flecainide's mechanism, where its affinity for the channel dramatically increases as the frequency of channel opening rises.[1][2] While flecainide does exhibit inhibitory activity against the neuronal Nav1.1 and skeletal muscle Nav1.4 channels, the potency is considerably lower than for the use-dependent block of Nav1.5.

Experimental Protocols

The determination of flecainide's IC50 values across different sodium channel isoforms is primarily achieved through the whole-cell patch-clamp technique . This electrophysiological method allows for the precise measurement of ion channel currents in isolated cells expressing a specific channel subtype.

Cell Preparation and Expression Systems
  • Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used as a heterologous expression system. These cells do not endogenously express significant levels of voltage-gated sodium channels, providing a "clean" background for studying a specific, transfected Nav subtype.

  • Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the desired human sodium channel alpha subunit (e.g., SCN5A for Nav1.5, SCN1A for Nav1.1, etc.).

Electrophysiological Recording
  • Configuration: The whole-cell patch-clamp configuration is established, where a glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior.

  • Solutions:

    • Intracellular Solution (Pipette Solution): Typically contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with pH adjusted to 7.2 with CsOH. Cesium and fluoride (B91410) ions are used to block potassium and chloride channels, respectively, isolating the sodium currents.

    • Extracellular Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4 with NaOH.

  • Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis. Leak currents and capacitive transients are subtracted using P/N protocols.

Voltage-Clamp Protocols for Assessing State-Dependent Block

The voltage protocols are critical for dissecting the state-dependent nature of flecainide's block.

  • Tonic (Resting State) Block:

    • Cells are held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure most channels are in the resting state.

    • Brief depolarizing pulses (e.g., to -20 mV for 20 ms) are applied at a very low frequency (e.g., every 30 seconds) to elicit sodium currents.

    • Flecainide is perfused at increasing concentrations, and the reduction in the peak sodium current is measured to determine the IC50 for the resting state.

  • Use-Dependent (Phasic) Block:

    • Cells are held at a hyperpolarized potential (e.g., -120 mV).

    • A train of depolarizing pulses (e.g., to -20 mV for 20 ms) is delivered at a high frequency (e.g., 10 Hz).

    • The progressive reduction in peak sodium current during the pulse train is measured in the presence of different concentrations of flecainide.

    • The IC50 for use-dependent block is calculated from the steady-state block achieved at the end of the pulse train.

Mechanism of Action and Signaling

Flecainide's primary mechanism of action is the direct blockade of the sodium channel pore.[1] It accesses its binding site from the intracellular side when the channel is in the open state.[1] Upon channel closure (either to the resting or inactivated state), the drug becomes "trapped" within the pore, leading to a slow recovery from block and contributing to its potent use-dependent effects.[2]

The differential effect of flecainide on cardiac versus neuronal tissues is less about activating distinct downstream signaling pathways and more a consequence of the physiological roles of the targeted sodium channels.

  • In Cardiac Myocytes: Blockade of Nav1.5 slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity. This is the basis of its antiarrhythmic effect, as it can interrupt re-entrant circuits that drive tachyarrhythmias.

  • In Neurons: While less potent, blockade of neuronal sodium channels can lead to neurological side effects such as dizziness, blurred vision, and in rare cases, seizures. This is due to the disruption of normal action potential firing in the central nervous system.

Visualizing the Experimental Workflow and Flecainide's Selectivity

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis HEK293 HEK-293 Cells Transfection Transfection with Nav Channel cDNA HEK293->Transfection Expression Expression of Specific Nav Isoform Transfection->Expression Patch Whole-Cell Patch Clamp Expression->Patch Voltage Apply Voltage Protocols Patch->Voltage Record Record Sodium Currents Voltage->Record DoseResponse Generate Dose-Response Curves Record->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50

Experimental workflow for determining flecainide's IC50.

Flecainide_Selectivity cluster_cardiac Cardiac Tissue cluster_neuronal Neuronal Tissue Flecainide Flecainide Nav15 Nav1.5 Channel Flecainide->Nav15 Potent Inhibition Nav_Neuronal Neuronal Nav Channels (e.g., Nav1.1, Nav1.2) Flecainide->Nav_Neuronal Less Potent Inhibition HighAffinity High Affinity Block (Use-Dependent) Nav15->HighAffinity Antiarrhythmic Antiarrhythmic Effect HighAffinity->Antiarrhythmic LowAffinity Lower Affinity Block Nav_Neuronal->LowAffinity SideEffects Potential Neurological Side Effects LowAffinity->SideEffects

Flecainide's differential effects on cardiac and neuronal channels.

References

A Cross-Species Comparative Guide to the Electrophysiological Effects of Flecainide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of flecainide (B1672765) across various species, including human, canine, rabbit, and guinea pig. The data presented is intended to support research and development efforts by offering a clear, objective overview of flecainide's species-specific actions on cardiac electrophysiology.

Flecainide, a class Ic antiarrhythmic agent, is a potent blocker of cardiac sodium channels (Nav1.5), leading to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential.[1] This action slows conduction throughout the heart.[1] Flecainide also exhibits effects on various potassium channels, contributing to its complex electrophysiological profile that can vary significantly between species and cardiac tissue types.

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the key quantitative effects of flecainide on cardiac action potential parameters and ion channels across different species.

Table 1: Effect of Flecainide on Vmax of the Cardiac Action Potential

SpeciesTissue TypeFlecainide ConcentrationChange in VmaxReference
Human Atrial MyocardiumTherapeuticPotent, rate-dependent reduction[2]
Canine Ventricular Myocardium1 µg/mL↓ 52.5%[3]
10 µg/mL↓ 79.8%[3]
Purkinje Fibers1 µg/mL↓ 18.6%[3]
10 µg/mL↓ 70.8%[3]
Rabbit Ventricular Myocardium1 µg/mLSignificant Reduction[3]
Guinea Pig Papillary Muscle10 µmol/L (at 1 Hz)↓ ~40%[3]

Table 2: Effect of Flecainide on Action Potential Duration (APD)

SpeciesTissue TypeFlecainide ConcentrationChange in APDReference
Human Atrial MyocardiumTherapeutic (at 300 ms (B15284909) cycle length)↑ 27% (APD95)[2]
Canine Ventricular Myocardium0.1 - 10.0 µg/mLLengthened[3]
Purkinje Fibers0.1 - 10.0 µg/mLShortened[3]
Rabbit Atrial MyocardiumTherapeuticRate-dependent increase[2]
Guinea Pig Papillary Muscleup to 10 µmol/LIncreased[3]
Atrial MyocardiumTherapeuticLeast rate-dependent effect[2]

Table 3: Effect of Flecainide on Effective Refractory Period (ERP)

SpeciesTissue TypeFlecainide ConcentrationChange in ERPReference
Human Atrial MyocardiumTherapeuticParallels APD changes[2]
Canine Ventricular Myocardium0.1 - 10.0 µg/mLIncreased[3]
Purkinje Fibers1 µg/mLShortened[3]
10 µg/mLRestored to control[3]
Guinea Pig Papillary Muscleup to 10 µmol/LIncreased[3]

Table 4: Flecainide IC50 Values for Key Cardiac Ion Channels

Species/ChannelIon ChannelCurrentIC50 (µM)ConditionsReference
Human hNav1.5INa (peak)5.5HEK293 cells[4]
hNav1.5INa (late)--
hKv1.5IKur38.14-[5]
hERG (Kv11.1)IKr1.49-[5]
Rat rNav1.5INa7.4Use-dependent[5]
345Resting[5]
Guinea Pig KATP ChannelIK(ATP)17.3Outward current, pH 7.3[6]
27.3pH 6.8[6]
47.0+ 0.1 mM ADP[6]

Note: Data for all ion channels across all species are not consistently available in the literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key electrophysiological assessments.

Microelectrode Recording of Action Potentials in Isolated Cardiac Tissue

This technique is used to measure action potentials from multicellular cardiac preparations.

  • Tissue Preparation:

    • Hearts are excised from the animal model (e.g., dog, rabbit, guinea pig) and immediately placed in cold, oxygenated Tyrode's solution.

    • Specific tissues, such as papillary muscles, Purkinje fibers, or atrial trabeculae, are dissected and pinned to the bottom of a tissue bath.

    • The bath is continuously perfused with oxygenated Tyrode's solution maintained at 37°C.

  • Recording:

    • Glass microelectrodes with a tip resistance of 10-30 MΩ are filled with 3 M KCl.

    • The microelectrode is advanced into a cell until a stable impalement is achieved, characterized by a sharp negative drop in potential, representing the resting membrane potential.

    • The tissue is stimulated at a defined frequency (e.g., 1 Hz) using bipolar platinum electrodes.

    • Action potentials are recorded and analyzed for parameters such as amplitude, Vmax, and duration at different levels of repolarization (e.g., APD50, APD90).

  • Drug Application:

    • After recording baseline action potentials, flecainide is added to the perfusate at desired concentrations.

    • The effects of the drug are allowed to stabilize before recording the subsequent changes in action potential parameters.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

This technique allows for the measurement of ionic currents through specific channels in isolated cardiomyocytes or cell lines expressing the channel of interest.

  • Cell Preparation:

    • Single cardiomyocytes are enzymatically isolated from cardiac tissue, or a cell line (e.g., HEK293) stably expressing the ion channel of interest is cultured.

    • Cells are transferred to a recording chamber on the stage of an inverted microscope.

  • Pipette and Solutions:

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are fabricated.

    • The pipette is filled with an internal solution appropriate for the specific ion current being measured (e.g., a Cs+-based solution to block K+ currents when measuring Na+ currents).

    • The external bath solution is also specific to the experiment.

  • Recording:

    • The pipette is brought into contact with the cell membrane to form a high-resistance "giga-seal".

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of the resulting currents.

    • Specific voltage protocols are applied to elicit and measure the current of interest (e.g., a step depolarization to measure peak sodium current).

  • IC50 Determination:

    • Baseline currents are recorded in the absence of the drug.

    • Flecainide is applied at increasing concentrations, and the corresponding reduction in current is measured.

    • The data is fitted with a concentration-response curve to determine the half-maximal inhibitory concentration (IC50).

Visualizations

Signaling Pathway of Flecainide's Electrophysiological Effects

Flecainide_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Flecainide Flecainide Nav15 Na_v1.5 (Fast Na+ Channel) Flecainide->Nav15 Blocks (potent, use-dependent) Kv K+ Channels (e.g., K_v1.5, hERG) Flecainide->Kv Blocks (less potent) Vmax Decreased Vmax (Slower Phase 0) Nav15->Vmax APD Altered Action Potential Duration Nav15->APD Kv->APD Conduction Slowed Conduction Velocity Vmax->Conduction ERP Altered Effective Refractory Period APD->ERP Experimental_Workflow cluster_prep Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis Tissue_Isolation Tissue Isolation or Cell Culture Preparation Multicellular Preparation (Microelectrode) or Single Cell Isolation (Patch-Clamp) Tissue_Isolation->Preparation Recording_Setup Mount in Recording Chamber (Perfused with Tyrode's/External Solution) Preparation->Recording_Setup Electrode Microelectrode Impalement or Patch Pipette Seal & Whole-Cell Recording_Setup->Electrode Baseline Record Baseline Electrophysiology Electrode->Baseline Drug_Application Apply Flecainide Baseline->Drug_Application Post_Drug_Recording Record Post-Drug Electrophysiology Drug_Application->Post_Drug_Recording Parameter_Extraction Extract Parameters (Vmax, APD, ERP, Current Amplitude) Post_Drug_Recording->Parameter_Extraction Comparison Compare Baseline vs. Drug Effects Parameter_Extraction->Comparison IC50_Calc Calculate IC50 (for Patch-Clamp) Comparison->IC50_Calc

References

Validating Flecainide as a Gold Standard Positive Control for Sodium Channel Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable positive control is paramount in screening and characterizing novel sodium channel blockers. Flecainide (B1672765), a Class Ic antiarrhythmic agent, is widely utilized for this purpose due to its potent and well-characterized inhibitory effects on voltage-gated sodium channels, particularly the cardiac subtype NaV1.5. This guide provides a comprehensive comparison of flecainide with other classes of sodium channel blockers, supported by experimental data, to validate its use as a positive control.

This guide will objectively compare the performance of flecainide with other alternatives and provide supporting experimental data. All quantitative data is summarized into clearly structured tables for easy comparison, and detailed methodologies for key experiments are provided.

Mechanism of Action: A Potent Open-State Blocker

Flecainide exerts its primary effect by binding to the inner pore of the voltage-gated sodium channel.[1] It exhibits a strong preference for the open state of the channel, meaning it binds most effectively when the channel is activated by a change in membrane potential.[2] This "use-dependent" or "phasic" block is a hallmark of flecainide's action, where its blocking effect becomes more pronounced at higher frequencies of channel activation.[3] Once bound, flecainide stabilizes the channel in a blocked state, effectively reducing the influx of sodium ions and thereby dampening cellular excitability.[4] This mechanism is distinct from some other classes of sodium channel blockers that may target the inactivated state or show different binding and unbinding kinetics.[4]

Comparative Analysis of Sodium Channel Blockers

To validate flecainide as a positive control, its pharmacological profile was compared to representative drugs from other classes of sodium channel blockers:

  • Class Ia: Quinidine: Exhibits intermediate binding and dissociation kinetics.

  • Class Ib: Lidocaine/Mexiletine: Characterized by rapid kinetics.

  • Class Ic: Propafenone (B51707): Shares slow kinetics with flecainide.

The following tables summarize the inhibitory potency (IC50) of these compounds on the cardiac sodium channel, NaV1.5, as determined by whole-cell patch clamp electrophysiology in HEK293 cells.

Table 1: Comparative Inhibitory Potency (IC50) on NaV1.5
CompoundClassIC50 (µM)Cell LineHolding PotentialReference
Flecainide Ic 5.5 ± 0.8 HEK293 -120 mV [5]
PropafenoneIcNot directly comparable---
QuinidineIa28.9 ± 2.2HEK293-120 mV[5]
MexiletineIb47.0 ± 5.4HEK293-120 mV[5]
LidocaineIb~20HEK293-80 mV[1]

Note: The IC50 for propafenone is not listed in a directly comparable study. Lidocaine's IC50 was determined at a different holding potential, which can influence potency.

Table 2: Subtype Selectivity of Sodium Channel Blockers (IC50 in µM)
CompoundNaV1.1NaV1.2NaV1.5NaV1.7
Flecainide --5.5-
Propafenone----
Quinidine--28.9-
Lidocaine--~20-

Data on the subtype selectivity of these compounds under directly comparable conditions is limited. The table reflects the available data, with "-" indicating that no directly comparable data was found in the search.

Experimental Protocols

The following is a representative protocol for determining the IC50 of a compound on NaV1.5 channels expressed in HEK293 cells using whole-cell patch clamp electrophysiology.

Whole-Cell Patch Clamp Protocol for NaV1.5 in HEK293 Cells

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing human NaV1.5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For experiments, cells are plated onto glass coverslips and allowed to adhere.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope.

  • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.

  • After establishing a gigaohm seal and whole-cell configuration, the cell is held at a holding potential of -120 mV.

4. Voltage Protocol and Data Acquisition:

  • To elicit NaV1.5 currents, a depolarizing test pulse to -20 mV for 20-50 ms (B15284909) is applied from the holding potential.

  • Currents are recorded before and after the application of the test compound at various concentrations.

  • The peak inward current is measured for each concentration.

5. Data Analysis:

  • The percentage of current inhibition is calculated for each concentration relative to the control (vehicle) current.

  • A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.

  • The IC50 value is determined by fitting the data to a Hill equation.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture Culture HEK293-NaV1.5 Cells Plate Plate Cells on Coverslips Culture->Plate Patch Whole-Cell Patch Clamp Plate->Patch Apply_Compound Apply Test Compound Patch->Apply_Compound Record Record Na+ Currents Apply_Compound->Record Measure Measure Peak Current Record->Measure Plot Plot Concentration-Response Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for determining the IC50 of a sodium channel blocker.

flecainide_moa cluster_membrane Cell Membrane NaV15_closed NaV1.5 (Resting) NaV15_open NaV1.5 (Open) NaV15_closed->NaV15_open Depolarization NaV15_open->NaV15_closed Repolarization NaV15_blocked NaV1.5 (Blocked) NaV15_open->NaV15_blocked Sodium_Influx Na+ Influx NaV15_open->Sodium_Influx Reduced_Influx Reduced Na+ Influx NaV15_blocked->Reduced_Influx Flecainide Flecainide Flecainide->NaV15_open Binds to Open State

Caption: Flecainide's mechanism of action on the NaV1.5 channel.

Conclusion

The experimental data robustly supports the use of flecainide as a positive control for sodium channel blockers. Its high potency against the well-characterized cardiac sodium channel, NaV1.5, combined with its distinct use-dependent mechanism of action, provides a reliable benchmark for evaluating novel compounds. The provided experimental protocol offers a standardized method for assessing the inhibitory activity of test compounds, ensuring data consistency and comparability. By understanding the comparative pharmacology of flecainide and other sodium channel blockers, researchers can confidently employ it as a gold standard in their drug discovery and development efforts.

References

A Comparative Analysis of Flecainide and Beta-Blocker Mechanisms in Catecholaminergic Polymorphic Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular underpinnings of two key therapeutic agents for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) reveals distinct and debated mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of flecainide (B1672765) and beta-blockers, supported by experimental data, detailed protocols, and visual pathway diagrams.

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias triggered by physical or emotional stress.[1][2] The cornerstone of therapy has traditionally been beta-adrenergic blockade.[3] However, the introduction of the class Ic antiarrhythmic agent, flecainide, has provided a valuable, and in some cases superior, therapeutic alternative, sparking a debate about its precise mechanism of action in this specific patient population.[4][5]

Mechanism of Action: A Tale of Two Theories for Flecainide

The therapeutic action of beta-blockers in CPVT is well-established. By antagonizing beta-adrenergic receptors, they blunt the downstream signaling cascade initiated by catecholamines, thereby reducing the triggers for arrhythmias.[6][7]

The mechanism of flecainide, however, is a subject of ongoing scientific debate.[4][8] Two primary hypotheses exist:

  • Direct Ryanodine Receptor (RyR2) Inhibition: This theory posits that flecainide directly binds to and inhibits the RyR2 channel, the primary site of genetic defects in most CPVT cases.[9][10][11] This direct action is thought to stabilize the channel and prevent the diastolic calcium leak that is the hallmark of CPVT pathophysiology.[4][5]

  • Sodium Channel Blockade: The alternative hypothesis suggests that flecainide's efficacy stems from its well-known role as a sodium channel blocker.[8][12] By blocking the late sodium current, flecainide may indirectly alter intracellular calcium homeostasis and reduce the likelihood of triggered activity.[8]

Recent studies utilizing flecainide analogues with preserved sodium channel blocking activity but reduced RyR2 inhibition have shown a lack of antiarrhythmic effect in CPVT models, lending strong support to the direct RyR2 inhibition hypothesis.[9][10][11]

Comparative Efficacy: Insights from Clinical and Preclinical Data

Numerous studies have demonstrated the efficacy of flecainide, often in combination with beta-blockers, in suppressing arrhythmias in CPVT patients who are refractory to beta-blocker monotherapy.[5][13][14]

Study Comparison Primary Endpoint Key Findings
Kannankeril et al. (2017) [13]Flecainide + Beta-blocker vs. Placebo + Beta-blockerExercise-induced ventricular arrhythmiasFlecainide group had a significantly lower ventricular arrhythmia score (0 vs. 2.5). Complete suppression of arrhythmias was observed in 85% of patients on flecainide.
van der Werf et al. (2011) [5]Flecainide added to conventional therapyReduction in ventricular arrhythmiasVentricular arrhythmias were effectively controlled in 76% of patients and completely suppressed in 63%.
Meta-analysis (2022) [15]Flecainide + Beta-blocker vs. Beta-blocker monotherapyArrhythmic and symptomatic eventsCombination therapy was superior in reducing the risk of both arrhythmic and symptomatic events.

Experimental Protocols

In Vivo Electrophysiology Study in a CPVT Mouse Model
  • Animal Model: Casq2 knockout (Casq2-/-) mice, a well-established model for CPVT.[9][11]

  • Arrhythmia Induction: Mice are challenged with a combination of caffeine (B1668208) and epinephrine (B1671497) to induce ventricular tachycardia.

  • Drug Administration: Flecainide or N-methyl flecainide (an analogue with reduced RyR2 activity) is administered intraperitoneally prior to catecholamine challenge.[9][10]

  • Data Acquisition: Electrocardiograms (ECG) are continuously monitored to assess arrhythmia burden, including the incidence and duration of ventricular tachycardia.

  • Outcome Measures: Comparison of arrhythmia scores and survival rates between treatment groups.

Isolated Cardiomyocyte Calcium Imaging
  • Cell Preparation: Ventricular myocytes are isolated from the hearts of CPVT mouse models (e.g., Casq2-/- or RyR2-mutant mice).[9][11]

  • Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Spontaneous calcium release events (calcium sparks and waves) are visualized and quantified using confocal microscopy.

  • Experimental Conditions: Cardiomyocytes are often permeabilized to allow for direct application of drugs to the intracellular environment, bypassing sarcolemmal ion channels.[9][11] In some experiments, sodium channels are blocked with tetrodotoxin (B1210768) to isolate the effects on RyR2.[9][11]

  • Data Analysis: The frequency, amplitude, and propagation velocity of calcium waves are measured before and after the application of flecainide or its analogues.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways in CPVT and a typical experimental workflow for evaluating drug efficacy.

CPVT_Signaling_Pathway Catecholamines Catecholamines (e.g., Epinephrine) Beta_Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA RyR2 Ryanodine Receptor (RyR2) PKA->RyR2 Phosphorylation CaMKII CaMKII PKA->CaMKII Activation Ca_Leak Diastolic Ca2+ Leak RyR2->Ca_Leak DADs Delayed Afterdepolarizations (DADs) Ca_Leak->DADs Arrhythmias Ventricular Arrhythmias DADs->Arrhythmias Beta_Blockers Beta-Blockers Beta_Blockers->Beta_Adrenergic_Receptor Blockade Flecainide_RyR2 Flecainide (Direct Inhibition) Flecainide_RyR2->RyR2 Blockade Flecainide_Na Flecainide (Na+ Channel Block) Na_Channel Voltage-gated Na+ Channel (Nav1.5) Flecainide_Na->Na_Channel Blockade Na_Channel->DADs Triggered Activity CaMKII->RyR2 Phosphorylation

Figure 1: CPVT signaling pathway and points of intervention.

Experimental_Workflow start CPVT Patient or Animal Model exercise Exercise Stress Test (Baseline) start->exercise isolated_cells Isolate Cardiomyocytes start->isolated_cells beta_blocker Administer Beta-Blocker exercise->beta_blocker exercise_beta Exercise Stress Test (on Beta-Blocker) beta_blocker->exercise_beta flecainide Administer Flecainide (+/- Beta-Blocker) exercise_beta->flecainide exercise_flec Exercise Stress Test (on Flecainide) flecainide->exercise_flec analysis Compare Arrhythmia Burden exercise_flec->analysis ca_imaging Calcium Imaging (Sparks and Waves) isolated_cells->ca_imaging drug_application Apply Flecainide/ Beta-Blocker ca_imaging->drug_application ca_analysis Analyze Ca2+ Transients drug_application->ca_analysis

References

A Comparative Analysis of Flecainide and Lidocaine on Cardiac Conduction Velocity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent Class I antiarrhythmic drugs, flecainide (B1672765) (Class Ic) and lidocaine (B1675312) (Class Ib), focusing on their effects on cardiac conduction velocity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed methodologies for key experiments.

Introduction

Cardiac conduction is the process by which electrical impulses are propagated through the heart, leading to coordinated contraction. The velocity of this conduction is a critical determinant of normal cardiac rhythm. Alterations in conduction velocity, particularly slowing, can create a substrate for re-entrant arrhythmias, a common mechanism underlying many cardiac tachyarrhythmias. Flecainide and lidocaine, both sodium channel blockers, are utilized to manage arrhythmias, yet their distinct electrophysiological effects result in different clinical applications and risk profiles. Understanding their differential impact on cardiac conduction velocity is paramount for both basic research and clinical drug development.

Mechanisms of Action

Both flecainide and lidocaine exert their primary effect by blocking the fast inward sodium current (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential. However, their interaction with the sodium channel (Nav1.5) differs significantly in terms of state-dependency and kinetics, leading to their distinct electrophysiological profiles.

Lidocaine , a Class Ib agent, exhibits fast association and dissociation kinetics with the sodium channel. It preferentially binds to sodium channels in the inactivated state, which are more prevalent in depolarized or rapidly firing tissues, such as ischemic myocardium.[1] This "use-dependent" or "state-dependent" block means that lidocaine's effect is more pronounced at higher heart rates.[2]

Flecainide , a Class Ic agent, demonstrates slow association and dissociation kinetics.[3] It is a potent sodium channel blocker with a high affinity for open-state channels.[1] Its slow unbinding from the channel results in a significant reduction in the number of available sodium channels, leading to a marked and rate-dependent depression of the maximum upstroke velocity (Vmax) of the action potential.[3]

cluster_Lidocaine Lidocaine (Class Ib) cluster_Flecainide Flecainide (Class Ic) cluster_Effect Electrophysiological Effect Lido Lidocaine NaV15_I NaV1.5 Channel (Inactivated State) Lido->NaV15_I Preferential Binding (Fast Kinetics) NaV1 NaV1 NaV15_I->NaV1 .5 .5 _Block_L Sodium Channel Block Vmax_Dec Reduced Vmax of Action Potential Phase 0 _Block_L->Vmax_Dec Flec Flecainide NaV15_O NaV1.5 Channel (Open State) Flec->NaV15_O High Affinity Binding (Slow Kinetics) NaV15_O->NaV1 _Block_F Sodium Channel Block _Block_F->Vmax_Dec CV_Slow Slowed Conduction Velocity Vmax_Dec->CV_Slow

Comparative mechanism of action for lidocaine and flecainide.

Comparative Experimental Data

The following tables summarize quantitative data from experimental studies comparing the effects of flecainide and lidocaine on cardiac conduction. It is important to note that direct comparisons under identical experimental conditions are limited in the literature.

DrugSpeciesPreparationPacingConcentration/DoseLongitudinal Conduction EffectTransverse Conduction EffectReference
Flecainide CanineIn vivo ventricular epicardiumRegularHigh dose (100 µg/kg/min)Marked slowing (227 ± 38% increase in activation time)Mild slowing (121 ± 10% increase in activation time)[4]
Lidocaine CanineIn vivo ventricular epicardiumRegularNot specifiedNo direction-dependent slowingNo direction-dependent slowing[4]
Lidocaine CanineIn vivo ventricular muscle300 ms (B15284909) cycle length5 µg/ml~14% decrease in conduction velocity~13% decrease in conduction velocity[4]

Activation time is inversely proportional to conduction velocity. An increase in activation time signifies a decrease in conduction velocity.

DrugSpeciesPreparationEffect on VmaxReference
Flecainide CanineComputational Model2 µM substantially reduced upstroke velocity (<285 V/s)[3]
Lidocaine CanineComputational Model20 µM maintained upstroke velocity above 315 V/s[3]

Experimental Protocols

The measurement of cardiac conduction velocity is crucial for evaluating the effects of antiarrhythmic drugs. Two common methodologies are optical mapping and multielectrode array (MEA) recording.

Optical Mapping of Cardiac Conduction Velocity

Optical mapping is a high-resolution technique used to visualize the propagation of electrical waves across the surface of the heart.

Start Isolated Heart Preparation (e.g., Langendorff perfusion) Dye Stain with Voltage-Sensitive Dye (e.g., di-4-ANEPPS) Start->Dye Excite Excite Dye with Appropriate Wavelength Light Dye->Excite Record Record Emitted Fluorescence with High-Speed Camera Excite->Record Process Image Processing: - Spatial & Temporal Filtering - Baseline Drift Removal Record->Process Map Generate Activation Maps Process->Map Calculate Calculate Conduction Velocity from Activation Times and Distances Map->Calculate End Conduction Velocity Data Calculate->End

Workflow for optical mapping of cardiac conduction velocity.

Detailed Protocol Steps:

  • Heart Isolation and Perfusion: The heart is excised and retrogradely perfused via the aorta on a Langendorff apparatus with oxygenated Tyrode's solution.

  • Dye Loading: The heart is stained with a voltage-sensitive dye (e.g., di-4-ANEPPS) which intercalates into the cell membrane. The fluorescence of this dye changes linearly with the transmembrane potential.

  • Excitation and Recording: The epicardial surface of the heart is illuminated with light of the appropriate excitation wavelength for the dye. The emitted fluorescence is captured by a high-speed, high-resolution camera.[5]

  • Image Processing: The raw image data is processed to improve the signal-to-noise ratio. This involves spatial and temporal filtering and correction for baseline drift.[6]

  • Activation Mapping: An activation map is generated by determining the time of the fastest upstroke of the optical action potential for each pixel.[6]

  • Conduction Velocity Calculation: Conduction velocity is calculated from the activation map by dividing the distance between two points by the difference in their activation times.[6]

Multielectrode Array (MEA) Measurement of Conduction Velocity

MEAs consist of a grid of microelectrodes that can record extracellular field potentials from cardiac cell cultures or tissue slices.

Start Culture Cardiomyocytes or Prepare Cardiac Tissue Slice on MEA Record Record Extracellular Field Potentials from each Electrode Start->Record Detect Detect Activation Time at each Electrode (e.g., time of steepest negative slope) Record->Detect Map Construct Activation Map Detect->Map Calculate Calculate Conduction Velocity based on Electrode Spacing and Activation Time Differences Map->Calculate End Conduction Velocity Data Calculate->End

Workflow for MEA measurement of cardiac conduction velocity.

Detailed Protocol Steps:

  • Cell Culture/Tissue Preparation: Cardiomyocytes are cultured as a monolayer on the MEA surface, or a thin slice of cardiac tissue is placed on the array.

  • Recording: The MEA system records the extracellular field potentials generated by the cardiac cells at each electrode in the array.[7]

  • Activation Time Detection: The activation time at each electrode is determined, typically as the time of the most rapid negative deflection of the field potential, which corresponds to the passage of the depolarization wavefront.

  • Activation Map Construction: An activation map is created by plotting the activation times across the electrode grid.

  • Conduction Velocity Calculation: Conduction velocity is calculated by dividing the known distance between adjacent electrodes by the difference in their activation times.[7]

Discussion and Conclusion

The experimental data indicate that flecainide is a more potent blocker of cardiac conduction than lidocaine under normal physiological conditions. Flecainide's slow kinetics lead to a significant and sustained reduction in Vmax, resulting in a pronounced slowing of conduction velocity, particularly in the longitudinal direction of myocardial fibers.[4] This anisotropic effect of flecainide may contribute to its proarrhythmic potential in certain patient populations.

In contrast, lidocaine's effects on conduction velocity in healthy, normally polarized tissue are less pronounced at normal heart rates.[4] Its preferential binding to inactivated sodium channels makes it more effective in tissues that are depolarized or firing at a high frequency, such as in the setting of ischemia.[2] This property contributes to its favorable safety profile in many clinical scenarios.

The choice between flecainide and lidocaine for the treatment of cardiac arrhythmias depends on the underlying arrhythmogenic mechanism, the patient's heart rate, and the presence of structural heart disease. The distinct effects of these two drugs on cardiac conduction velocity are a key factor in this clinical decision-making process. Further research utilizing high-resolution mapping techniques will continue to elucidate the precise mechanisms by which these and other antiarrhythmic drugs modulate cardiac conduction and arrhythmogenesis.

References

Flecainide's Differential Electrophysiological Effects on Atrial and Ventricular Myocardium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flecainide (B1672765), a Class Ic antiarrhythmic agent, is a cornerstone in the management of atrial fibrillation and other supraventricular arrhythmias.[1] Its efficacy is rooted in its potent blockade of cardiac sodium channels, yet its effects are not uniform across the chambers of the heart. Understanding the distinct electrophysiological consequences of flecainide on atrial versus ventricular tissues is paramount for appreciating its therapeutic window and potential proarrhythmic risks. This guide provides a detailed comparison of flecainide's impact on atrial and ventricular action potentials, supported by experimental data and methodologies.

Quantitative Comparison of Flecainide's Effects

The following table summarizes the key electrophysiological effects of flecainide on atrial and ventricular myocardium based on published experimental data. It is important to note that the magnitude of these effects can be influenced by factors such as drug concentration, heart rate (use-dependence), and the specific experimental model.

Electrophysiological ParameterAtrial MyocardiumVentricular MyocardiumKey Observations
Maximum Upstroke Velocity (Vmax) Significant reduction; more pronounced effect compared to ventricles.[2]Reduction, but to a lesser extent than in atria.[2]Flecainide exhibits a greater inhibitory effect on the peak sodium current (I_Na) in atrial cardiomyocytes.[2]
Action Potential Duration (APD) Prolongation, particularly at faster heart rates (tachycardia-dependent).[3][4]Prolongation.[5][6][7]Flecainide attenuates the normal shortening of atrial APD at high rates.[3][4]
Effective Refractory Period (ERP) Concentration-dependent increase.[8][9] In some models, a greater increase is observed at faster pacing rates.[3]Concentration-dependent increase.[8]Flecainide prolongs ERP in both tissues, contributing to its antiarrhythmic effect.[6][8][9]
Conduction Velocity Slowed conduction.[2]Slowed conduction.[10]The slowing of conduction is a primary mechanism of flecainide's action.

Mechanism of Action: A Tale of Two Tissues

Flecainide's primary mechanism of action is the blockade of the fast-inward sodium ion channel (I_Na), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][5] The drug exhibits a high affinity for the open or activated state of these channels and dissociates slowly, leading to a "use-dependent" or "rate-dependent" effect, where its blocking action is more pronounced at faster heart rates.[5]

Recent research has highlighted intrinsic differences in the biophysical properties of sodium channels between the atria and ventricles, which may explain flecainide's greater effectiveness in atrial arrhythmias.[2] Atrial sodium channels appear to be more sensitive to flecainide, resulting in a greater reduction of the peak sodium current and a more significant slowing of conduction in atrial tissue compared to ventricular tissue.[2]

Beyond sodium channel blockade, flecainide also affects other ionic currents that contribute to the action potential. It has been shown to inhibit the rapid component of the delayed rectifier potassium current (I_Kr) and the transient outward potassium current (I_to).[1][4] Furthermore, flecainide can block ryanodine (B192298) receptors, reducing calcium release from the sarcoplasmic reticulum.[1] The interplay of these effects on various ion channels contributes to the differential modulation of the atrial and ventricular action potentials.

cluster_atrial Atrial Myocyte cluster_ventricular Ventricular Myocyte Atrial_AP Atrial Action Potential Atrial_INa Peak I_Na (Sodium Current) Atrial_INa->Atrial_AP Phase 0 Depolarization Atrial_IKr I_Kr (Potassium Current) Atrial_IKr->Atrial_AP Repolarization Atrial_Ito I_to (Potassium Current) Atrial_Ito->Atrial_AP Early Repolarization Atrial_RyR2 RyR2 (Calcium Release) Atrial_RyR2->Atrial_AP Calcium Handling Ventricular_AP Ventricular Action Potential Ventricular_INa Peak I_Na (Sodium Current) Ventricular_INa->Ventricular_AP Phase 0 Depolarization Ventricular_IKr I_Kr (Potassium Current) Ventricular_IKr->Ventricular_AP Repolarization Ventricular_RyR2 RyR2 (Calcium Release) Ventricular_RyR2->Ventricular_AP Calcium Handling Flecainide Flecainide Flecainide->Atrial_INa Strong Inhibition (More Sensitive) Flecainide->Atrial_IKr Inhibition Flecainide->Atrial_Ito Inhibition Flecainide->Atrial_RyR2 Inhibition Flecainide->Ventricular_INa Inhibition Flecainide->Ventricular_IKr Inhibition Flecainide->Ventricular_RyR2 Inhibition

Figure 1. Differential effects of flecainide on key ionic currents in atrial versus ventricular myocytes.

Experimental Protocols

The investigation of flecainide's effects on cardiac action potentials typically involves a combination of in vitro and in vivo experimental models.

In Vitro Studies:

  • Tissue Preparation: Isolated cardiac tissues, such as atrial and ventricular muscle strips or papillary muscles, are obtained from animal models (e.g., rabbits, guinea pigs, dogs).[8] These preparations are superfused with a physiological salt solution (e.g., Tyrode's solution) and maintained at a constant temperature and oxygenation.

  • Electrophysiological Recordings: Sharp microelectrodes are impaled into individual cardiomyocytes to record intracellular action potentials. Standard parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at different levels of repolarization (e.g., APD50, APD90) are measured.

  • Drug Application: Flecainide is added to the superfusate at various concentrations to determine its dose-dependent effects.

  • Pacing Protocols: Tissues are stimulated at different frequencies (pacing cycle lengths) to assess the rate-dependent effects of the drug. The effective refractory period is determined by introducing premature stimuli.

In Vivo Studies:

  • Animal Models: Anesthetized animals (e.g., dogs, rabbits) are often used.[3][8]

  • Electrophysiological Catheterization: Multielectrode catheters are positioned in the atria and ventricles to record intracardiac electrograms and to deliver programmed electrical stimulation.

  • Drug Administration: Flecainide is administered intravenously to achieve clinically relevant plasma concentrations.[9]

  • Measurements: Parameters such as atrial and ventricular refractory periods, conduction times (e.g., AH and HV intervals), and the inducibility of arrhythmias are assessed before and after drug administration.

cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol A1 Isolate Atrial/Ventricular Tissue A2 Superfuse with Physiological Solution A1->A2 A3 Impale Cells with Microelectrodes A2->A3 A4 Record Baseline Action Potentials A3->A4 A5 Apply Flecainide (Varying Concentrations) A4->A5 A6 Record Action Potentials with Flecainide A5->A6 A7 Analyze AP Parameters (Vmax, APD, ERP) A6->A7 end Data Analysis A7->end B1 Anesthetize Animal Model B2 Position Electrophysiology Catheters B1->B2 B3 Record Baseline Intracardiac Electrograms B2->B3 B4 Administer Flecainide (Intravenous) B3->B4 B5 Record Post-Drug Electrograms B4->B5 B6 Perform Programmed Electrical Stimulation B5->B6 B7 Analyze Refractory Periods and Conduction Times B6->B7 B7->end start Start start->A1 start->B1

Figure 2. Generalized experimental workflow for assessing flecainide's effects.

Conclusion

The available evidence robustly demonstrates that flecainide exerts differential effects on atrial and ventricular action potentials. Its greater inhibitory action on the atrial sodium current and its rate-dependent prolongation of the atrial action potential duration provide a strong mechanistic basis for its clinical efficacy in atrial fibrillation. While it also modifies ventricular electrophysiology, the more pronounced atrial effects contribute to its relative safety when used in patients without structural heart disease. A thorough understanding of these chamber-specific actions is critical for the continued development and optimized clinical application of sodium channel-blocking antiarrhythmic drugs.

References

A Comparative Guide to the RyR2 Inhibitory Effects of Flecainide and Other Known Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Ryanodine (B192298) Receptor 2 (RyR2) inhibitory effects of flecainide (B1672765) against other well-characterized RyR2 modulators, including ryanodine, caffeine (B1668208), tetracaine (B1683103), dantrolene (B1669809), and carvedilol. The information is compiled from experimental data to assist researchers in evaluating these compounds for their studies.

Executive Summary

Flecainide, a class Ic antiarrhythmic drug, has garnered significant attention for its ability to directly inhibit RyR2 channels, a key mechanism in managing catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] This guide contextualizes flecainide's inhibitory profile by comparing it with other known RyR2 modulators that exhibit a range of effects, from activation to inhibition, through various mechanisms. The presented data, derived from single-channel recordings, [3H]ryanodine binding assays, and calcium imaging studies, offer a quantitative and mechanistic framework for understanding the nuanced interactions of these compounds with the RyR2 channel.

Quantitative Comparison of RyR2 Modulators

The following tables summarize the quantitative data on the effects of flecainide and other modulators on RyR2 channel activity. These values are derived from various experimental conditions and should be interpreted within the context of the specific assays from which they were obtained.

Table 1: Single-Channel Recording Data — Potency of RyR2 Modulators

CompoundSpeciesExperimental ConditionsIC50 / EC50 / KdReference
Flecainide SheepCytoplasmic application at +40 mV, 0.1 µM cytoplasmic Ca2+IC50: 15.9 µM[2]
Ryanodine Rat (Liver ER)High-affinity binding siteKd: 10 ± 2.5 nM[3][4]
Rabbit (Skeletal Muscle)Low-affinity binding site-[5]
Caffeine Bovine/Rabbit/RatDiastolic quasi-cell-like solutions (pCa 7)EC50: 9.0 ± 0.4 mM[6][7]
Tetracaine SheepDiastolic conditions (closed channels)IC50: ~200 µM[8]
SheepSystolic conditions (open channels)IC50: ~2 mM[8]
Dantrolene SheepIn the presence of 100 nM CalmodulinIC50: 0.16 ± 0.03 µM[9][10]
Carvedilol RatSingle native RyR2 channels1 µM reduced open probability[4][10]

Table 2: Calcium Imaging Data — Effects on Cellular Calcium Dynamics

CompoundModel SystemMeasured ParameterEffectConcentrationReference
Flecainide CPVT mouse myocytesCa2+ spark massReduced by ~40%Not specified[11]
CPVT mouse myocytesCa2+ spark frequencyIncreasedNot specified[11]
Caffeine Permeabilized ventricular cardiomyocytesCa2+ spark frequencyIncreased by ~75%0.15 mM[6][7]
Dantrolene Mouse cardiomyocytesCa2+ wave frequencyReduced (IC50: 0.42 ± 0.18 µM)In the presence of 100 nM Calmodulin[9][10]
Mouse cardiomyocytesCa2+ wave amplitudeReduced (IC50: 0.19 ± 0.04 µM)In the presence of 100 nM Calmodulin[9][10]
Tetracaine CPVT mouse myocytesCa2+ spark frequencyDecreasedNot specified[11]
Carvedilol Rat cardiomyocytesSpontaneous Ca2+ wavesReduced occurrence and frequency1 µM[4]

Mechanisms of Action and Signaling Pathways

The modulators discussed in this guide interact with the RyR2 channel through distinct mechanisms, leading to varied functional outcomes.

Flecainide: Flecainide exhibits a dual mode of RyR2 inhibition: a fast block of the open channel state and a slow block of the closed channel state.[1] This multifaceted inhibition reduces the overall channel open probability.[1][3]

flecainide_mechanism Flecainide Flecainide Fast_Block Fast Block (ms timescale) Flecainide->Fast_Block binds to Slow_Block Slow Block (s timescale) Flecainide->Slow_Block induces RyR2_Open RyR2 (Open State) RyR2_Closed RyR2 (Closed State) Fast_Block->RyR2_Open targets Reduced_Po Reduced Open Probability Fast_Block->Reduced_Po Slow_Block->RyR2_Closed targets Slow_Block->Reduced_Po

Flecainide's dual inhibitory action on RyR2.

Other RyR2 Modulators:

  • Ryanodine: Exhibits biphasic effects. At nanomolar concentrations, it locks the RyR2 channel in a sub-conductance open state, while at micromolar concentrations, it leads to channel closure.[12]

  • Caffeine: Acts as an agonist by sensitizing the RyR2 channel to calcium, thereby increasing its open probability, particularly at sub-activating calcium concentrations.[6][13]

  • Tetracaine: An inhibitor that primarily acts on the closed state of the RyR2 channel, prolonging closed times.[8][11]

  • Dantrolene: Its inhibitory effect is uniquely dependent on the presence of calmodulin (CaM).[9][10] It is thought to stabilize inter-domain interactions within the RyR2, favoring the closed state.[2]

  • Carvedilol: This beta-blocker also directly interacts with RyR2 to reduce its open probability.[4] Its effects can be influenced by the β-adrenergic signaling pathway, which involves PKA-mediated phosphorylation of RyR2.

modulator_mechanisms cluster_carvedilol Carvedilol Pathway cluster_dantrolene Dantrolene Pathway cluster_caffeine Caffeine Pathway Beta_AR β-Adrenergic Receptor PKA PKA Beta_AR->PKA activates RyR2 RyR2 Channel PKA->RyR2 phosphorylates Carvedilol Carvedilol Carvedilol->Beta_AR inhibits Carvedilol->RyR2 direct inhibition Ca_Sens Increased Ca2+ Sensitivity RyR2->Ca_Sens Dantrolene Dantrolene CaM Calmodulin Dantrolene->CaM requires Dantrolene_CaM Dantrolene-CaM Complex CaM->Dantrolene_CaM Dantrolene_CaM->RyR2 inhibits Caffeine Caffeine Caffeine->RyR2 sensitizes to Ca2+

Signaling pathways of various RyR2 modulators.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct measurement of the activity of a single RyR2 channel.

  • Preparation of SR Vesicles: Sarcoplasmic reticulum (SR) microsomes containing RyR2 are isolated from cardiac tissue homogenates by differential centrifugation.

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking the sarcoplasmic reticulum membrane.

  • Channel Incorporation: SR vesicles are added to the cis (cytoplasmic) chamber. Fusion of a vesicle with the bilayer incorporates the RyR2 channel into the artificial membrane.

  • Recording: A voltage clamp is applied across the bilayer, and the ionic current passing through the single channel is recorded. The cis chamber represents the cytoplasm, and the trans chamber represents the SR lumen.

  • Data Analysis: The recorded currents are analyzed to determine the channel's open probability (Po), mean open time, and mean closed time. The effects of different modulators are assessed by adding them to the cis or trans chamber.

single_channel_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Cardiac Tissue B Homogenize and Centrifuge A->B C Obtain SR Vesicles B->C E Incorporate RyR2 Channel C->E D Form Planar Lipid Bilayer D->E F Apply Voltage Clamp & Record Current E->F G Add Modulator F->G H Measure Open Probability, Open/Closed Times G->H I Compare with Control H->I

Workflow for single-channel RyR2 recording.
[3H]Ryanodine Binding Assay

This assay measures the binding of radiolabeled ryanodine to RyR2, which is an indicator of the channel's open state.

  • Membrane Preparation: SR membranes rich in RyR2 are prepared from cardiac tissue.

  • Incubation: The membranes are incubated with a low concentration of [3H]ryanodine in a buffer solution containing specific concentrations of Ca2+ and other potential modulators.

  • Separation: The membrane-bound [3H]ryanodine is separated from the unbound [3H]ryanodine, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. The effects of modulators are determined by their ability to enhance or inhibit [3H]ryanodine binding.

Calcium Spark Measurement in Cardiomyocytes

This method visualizes elementary Ca2+ release events from the SR in single heart cells.

  • Cell Isolation and Loading: Cardiomyocytes are enzymatically isolated from cardiac tissue and loaded with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).

  • Confocal Microscopy: The cells are imaged using a laser-scanning confocal microscope in line-scan mode. A single line is repeatedly scanned across the cell at a high temporal resolution.

  • Image Acquisition: Spontaneous, localized increases in fluorescence, known as Ca2+ sparks, are recorded.

  • Data Analysis: The frequency, amplitude, duration, and spatial spread of the Ca2+ sparks are analyzed using specialized software. The effects of RyR2 modulators are assessed by perfusing the cells with the compounds and observing the changes in spark characteristics.[14]

Conclusion

Flecainide demonstrates a potent, multi-faceted inhibitory effect on the RyR2 channel, distinguishing it from other modulators. While activators like caffeine increase channel open probability, and inhibitors like tetracaine and dantrolene act through different mechanisms, flecainide's dual-mode inhibition provides a unique profile for therapeutic intervention. The comparative data and methodologies presented in this guide offer a valuable resource for researchers investigating RyR2 function and developing novel therapeutics targeting this critical ion channel.

References

Assessing the Synergistic Effects of Flecainide with Other Antiarrhythmic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765), a Class IC antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias. Its primary mechanism of action involves the potent blockade of cardiac sodium channels (Nav1.5), leading to a reduction in the maximal rate of depolarization of the action potential (Vmax) and a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2] In clinical practice, flecainide is often co-administered with other antiarrhythmic agents to enhance efficacy and mitigate proarrhythmic risks. This guide provides a comparative assessment of the synergistic effects of flecainide when combined with beta-blockers (e.g., metoprolol), Class III antiarrhythmics (amiodarone), and calcium channel blockers (diltiazem), supported by available experimental data.

Data Presentation: Comparative Electrophysiological and Clinical Effects

The following tables summarize the quantitative data available on the individual and combined effects of flecainide and its partner agents. It is important to note that while clinical synergy is often observed, detailed preclinical data quantifying synergistic effects on specific electrophysiological parameters is limited in the published literature.

Table 1: Flecainide in Combination with Beta-Blockers (Metoprolol)

ParameterFlecainide MonotherapyMetoprolol MonotherapyFlecainide + Metoprolol CombinationSource
Clinical Efficacy
AF Recurrence at 1-year (Persistent AF)43.6%-71.1% (p=0.025 vs. Flecainide alone) [3]
AF Recurrence at 1-year (Paroxysmal AF)No significant benefit over combination-No significant benefit over monotherapy[3]
Preclinical Electrophysiology
Proarrhythmic Action (in isolated rabbit heart)Increased ARI dispersion-Propranolol reduced flecainide-induced increase in ARI dispersion[4]

Table 2: Flecainide in Combination with Amiodarone (B1667116)

ParameterFlecainide MonotherapyAmiodarone MonotherapyFlecainide + Amiodarone CombinationSource
Pharmacokinetics
Flecainide Plasma LevelsBaseline-Increased by 50% or more[5]
Clinical Efficacy
Control of Refractory Tachyarrhythmias (Infants)FailedFailed78% success rate [6]
Reduction of Premature Ventricular Contractions (PVCs)92.4% reduction90.7% reductionSimilar therapeutic effect[7]
Preclinical Electrophysiology
hERG K+ Channel Block (IC50)1.49 µM-Data on synergistic block unavailable[8]
NaV1.5 Channel Inhibition (HEK293 cells)Inhibition of peak and window currents-Data on synergistic inhibition unavailable[9][10]

Table 3: Flecainide in Combination with Diltiazem (B1670644)

ParameterFlecainide MonotherapyDiltiazem MonotherapyFlecainide + Diltiazem CombinationSource
Clinical Rationale for Combination
Prevention of 1:1 Atrial Flutter ConductionCan slow atrial flutter rate, risking 1:1 AV conductionSlows AV nodal conductionDiltiazem is co-administered to prevent rapid ventricular response[11]
Preclinical Electrophysiology
AV Nodal Conduction (in anesthetized dogs)Rate-dependent depression of AH intervalFrequency-dependent increase in AVFRPData on synergistic effects on AV conduction unavailable[5][12]

Experimental Protocols

Detailed experimental protocols for assessing the synergistic effects of flecainide with other antiarrhythmic agents are not extensively reported in the literature. However, based on established methodologies for evaluating individual drug effects, the following protocols can be adapted for combination studies.

In Vitro Electrophysiological Assessment in Isolated Cardiac Preparations

Objective: To quantify the synergistic effects of flecainide and a partner drug on action potential parameters and refractoriness in isolated cardiac tissue.

Preparation: Guinea pig papillary muscles or Langendorff-perfused rabbit hearts are commonly used preparations.[13][14][15][16][17][18][19]

Methodology:

  • Tissue Preparation: Isolate guinea pig papillary muscles or cannulate rabbit hearts for Langendorff perfusion with Tyrode's solution.

  • Electrode Placement: Impale the tissue with microelectrodes to record intracellular action potentials. For whole-heart preparations, place epicardial mapping electrodes to assess conduction.[4]

  • Baseline Recordings: Record baseline action potential parameters, including Vmax, action potential duration at 90% repolarization (APD90), and effective refractory period (ERP) at various pacing cycle lengths.

  • Drug Perfusion: Perfuse the tissue with increasing concentrations of flecainide alone, the partner drug alone, and the combination of both drugs.

  • Data Analysis: Measure changes in Vmax, APD90, and ERP for each drug and combination. Synergy can be assessed by comparing the observed effects of the combination to the expected additive effects of the individual drugs.

Patch-Clamp Electrophysiology in Isolated Cardiomyocytes or Cell Lines

Objective: To investigate the synergistic effects of flecainide and a partner drug on specific cardiac ion channels (e.g., Nav1.5, hERG).

Preparation: Acutely isolated ventricular myocytes from animal models (e.g., rabbit, guinea pig) or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or cell lines (e.g., HEK293) expressing the ion channel of interest.[8][9][10][20]

Methodology:

  • Cell Preparation: Isolate cardiomyocytes or culture cell lines according to standard protocols.

  • Patch-Clamp Recording: Establish whole-cell patch-clamp configuration.

  • Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to elicit and measure the current of the target ion channel (e.g., a depolarizing step to measure peak Na+ current for Nav1.5, or a specific two-step protocol for hERG tail current).

  • Drug Application: Apply flecainide alone, the partner drug alone, and the combination to the cell via the perfusion system.

  • Data Analysis: Measure the percentage of current inhibition for each drug and combination. Construct concentration-response curves and calculate IC50 values. Synergy can be determined if the IC50 of the combination is significantly lower than that of the individual drugs.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Flecainide_Mechanism cluster_membrane Cardiomyocyte Membrane NaV1.5 NaV1.5 Channel (Open State) hERG hERG K+ Channel RyR2 Ryanodine Receptor 2 (SR Membrane) Flecainide Flecainide Flecainide->NaV1.5 Blocks Na+ Influx (Primary Action) Flecainide->hERG Inhibits K+ Efflux (Secondary Action) Flecainide->RyR2 Inhibits Ca2+ Release

Mechanism of Action of Flecainide.

Beta_Blocker_Signaling cluster_membrane Cardiomyocyte Membrane Beta1_AR β1-Adrenergic Receptor Gs Gs Beta1_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to L_type_Ca_Channel L-type Ca2+ Channel Norepinephrine Norepinephrine Norepinephrine->Beta1_AR Beta_Blocker Beta_Blocker Beta_Blocker->Beta1_AR Inhibits Gs->AC Activates PKA PKA cAMP->PKA Activates PKA->L_type_Ca_Channel Phosphorylates (Increases Ca2+ Influx)

Beta-Blocker Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_patchclamp Patch-Clamp Analysis Isolation Isolate Cardiac Tissue (e.g., Papillary Muscle) Mounting Mount in Organ Bath Isolation->Mounting Recording Record Baseline Action Potentials Mounting->Recording Perfusion Perfuse with Drugs (Single and Combination) Recording->Perfusion Analysis Analyze Changes in APD, Vmax, ERP Perfusion->Analysis Cell_Culture Culture Cardiomyocytes or Expressing Cell Lines Patching Establish Whole-Cell Patch-Clamp Cell_Culture->Patching Voltage_Protocol Apply Voltage-Clamp Protocol Patching->Voltage_Protocol Drug_Application Apply Drugs to Cell Voltage_Protocol->Drug_Application Current_Analysis Measure Ion Channel Current Inhibition Drug_Application->Current_Analysis

Experimental Workflow for Synergy Assessment.

Conclusion

The combination of flecainide with other antiarrhythmic agents, particularly beta-blockers and amiodarone, is a common and often effective clinical strategy. Clinical data suggests a synergistic or additive effect in improving arrhythmia control. However, there is a notable lack of comprehensive preclinical data that quantitatively assesses the synergistic electrophysiological effects at the cellular and tissue levels. The provided experimental frameworks offer a basis for conducting such studies, which are crucial for a deeper understanding of the mechanisms of synergy and for the rational design of future combination antiarrhythmic therapies. Further research is warranted to fill this knowledge gap and to better predict the efficacy and safety of these important drug combinations.

References

Safety Operating Guide

Proper Disposal of Flecainide Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of flecainide (B1672765) hydrochloride is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a pharmacologically active substance, it necessitates a disposal protocol that mitigates risks of environmental contamination and unintended exposure. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of flecainide hydrochloride waste.

Waste Classification and Regulatory Overview

This compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5][6] However, under RCRA, it is the responsibility of the waste generator to determine if a waste is hazardous.[7] Given that it is a pharmacologically active material, discharging it into the environment must be avoided.[7] Therefore, it is best practice to manage it as a non-hazardous pharmaceutical waste, which still requires proper disposal to prevent environmental harm.[8][9][10]

Disposal must adhere to all applicable local, regional, and national regulations.[7] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and your licensed waste disposal contractor to ensure full compliance.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Segregation of Waste:

  • Immediately segregate waste this compound, including expired or unused quantities, from other waste streams.

  • Do not mix this compound waste with hazardous waste, sharps waste, or general trash.[8][10]

2. Containerization:

  • Use a dedicated, clearly labeled, and leak-proof container for the accumulation of this compound waste.

  • For solid forms (e.g., powders, tablets), a sealed container such as a polybag or a screw-cap bottle is appropriate.[11]

  • For liquid formulations, use a sturdy, leak-proof container.

  • The container should be labeled as "Non-Hazardous Pharmaceutical Waste" and should clearly identify the contents as "this compound."[8][10] Include the accumulation start date on the label.

3. Storage:

  • Store the sealed waste container in a secure, designated area within the laboratory that is inaccessible to unauthorized personnel.[10]

  • This storage area should be away from general laboratory traffic and clearly marked as a waste accumulation area.

4. Arrange for Professional Disposal:

  • Engage a licensed and reputable pharmaceutical waste disposal service for the final collection and disposal of the this compound waste.[8][12]

  • These specialized contractors are equipped to handle and transport pharmaceutical waste in compliance with all regulatory requirements.

5. Documentation:

  • Maintain a detailed inventory of all disposed this compound, including the quantity and date of disposal.[12]

  • Obtain and retain all documentation from the waste disposal service, such as waste manifests and certificates of destruction, for your records.[10]

Important Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound waste.

  • Avoid generating dust when handling the solid form.

  • In case of a spill, contain the material and clean the area according to your laboratory's established safety protocols for non-hazardous chemical spills.

Quantitative Data Summary

There is no specific quantitative data, such as disposal limits or concentration thresholds, readily available for the disposal of this compound as a non-hazardous pharmaceutical waste. The primary directive is to prevent its release into the environment.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The standard procedure is to engage a professional waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

FlecainideDisposalWorkflow start This compound Waste Generated is_rcra_listed Is it a P- or U-listed RCRA Hazardous Waste? start->is_rcra_listed non_hazardous Treat as Non-Hazardous Pharmaceutical Waste is_rcra_listed->non_hazardous No segregate Segregate from Other Waste Streams non_hazardous->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize store Store in a Secure, Designated Area containerize->store contact_vendor Contact Licensed Pharmaceutical Waste Disposal Vendor store->contact_vendor documentation Maintain Disposal Records contact_vendor->documentation end Proper Disposal Complete documentation->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Flecainide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Flecainide hydrochloride. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

This compound is an orally active antiarrhythmic agent that blocks sodium channels.[1][2][3] It is categorized as harmful if swallowed and may cause damage to the cardiovascular system.[4] Some safety data sheets also indicate it may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child.[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure when handling this compound. The following table summarizes the required protective equipment.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesTwo pairs of chemotherapy gloves are recommended.[7]
Eyes Safety goggles or face shieldProvides protection against splashes or dust.[8][9]
Respiratory Protecting mask or respiratorA filter P2 or N95 respirator should be used, especially when handling powder or if aerosols may be generated.[7][8]
Body Protective coat or gownA disposable gown resistant to hazardous drugs is required.[7][8] For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[9]

Handling and Emergency Procedures

Safe Handling:

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid Inhalation: Do not breathe dust.[4][5]

  • Avoid Contact: Prevent contact with skin and eyes.[5] Wash hands thoroughly after handling.[4][5][6]

  • No Consumption: Do not eat, drink, or smoke in areas where the chemical is handled.[5]

First Aid Measures:

  • If Swallowed: Rinse mouth and call a poison center or doctor.[4][5]

  • If on Skin: Wash with plenty of soap and water.[5] Remove contaminated clothing.[8]

  • If Inhaled: Move the person to fresh air.[5]

  • If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

  • Waste Container: Use a designated, labeled, and sealed container for hazardous waste.

  • Local Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4]

  • Take-Back Programs: If available, utilize community-based drug "take-back" programs for disposal.[10]

  • Landfill Disposal (if no other option):

    • Mix the compound with an unpalatable substance like dirt or cat litter.

    • Place the mixture in a sealed container, such as a plastic bag.[10]

    • Dispose of it in the household trash.[10]

  • Label Removal: Before disposing of the original container, scratch out all identifying information on the label to protect privacy.[10]

Procedural Workflow for Handling this compound

FlecainideHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Assess Risks & Review SDS B Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Weigh and Handle This compound C->D E Decontaminate Work Surfaces D->E F Doff PPE Correctly E->F G Dispose of Contaminated Waste in Labeled Hazardous Waste Container F->G H Wash Hands Thoroughly G->H

Caption: Workflow for safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.